molecular formula C10H10O2 B1601073 3-(4-Methoxyphenyl)prop-2-yn-1-ol CAS No. 37614-59-8

3-(4-Methoxyphenyl)prop-2-yn-1-ol

Cat. No.: B1601073
CAS No.: 37614-59-8
M. Wt: 162.18 g/mol
InChI Key: SUSLWESCFPXNRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Methoxyphenyl)prop-2-yn-1-ol is a useful research compound. Its molecular formula is C10H10O2 and its molecular weight is 162.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(4-methoxyphenyl)prop-2-yn-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O2/c1-12-10-6-4-9(5-7-10)3-2-8-11/h4-7,11H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUSLWESCFPXNRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C#CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50475628
Record name 3-(4-methoxyphenyl)prop-2-yn-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50475628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37614-59-8
Record name 3-(4-methoxyphenyl)prop-2-yn-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50475628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

synthesis of 3-(4-Methoxyphenyl)prop-2-yn-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 3-(4-Methoxyphenyl)prop-2-yn-1-ol

Introduction

This compound is an aryl alkynol, a class of compounds featuring a hydroxyl group and an aromatic ring connected by a carbon-carbon triple bond. This structural motif is a valuable building block in organic synthesis, particularly in the development of pharmaceuticals, natural products, and advanced organic materials.[1][2] The presence of the methoxy group on the phenyl ring and the reactive propargyl alcohol moiety allows for diverse downstream chemical transformations.

This guide provides a comprehensive overview of the predominant synthetic strategy for this compound, focusing on the mechanistic underpinnings, a detailed experimental protocol, and field-proven insights to ensure reproducible and high-yield synthesis. The core of this synthesis lies in the Sonogashira cross-coupling reaction, a powerful and versatile method for forming C(sp²)-C(sp) bonds.[3][4][5]

Core Synthetic Strategy: The Sonogashira Cross-Coupling Reaction

The most direct and efficient route to synthesize this compound is through the Sonogashira coupling of an aryl halide (specifically, 4-iodoanisole) with a terminal alkyne (propargyl alcohol).[1][6] This reaction is a cornerstone of modern organic synthesis due to its mild reaction conditions and high tolerance for various functional groups.[3]

The reaction employs a dual-catalyst system:

  • A Palladium(0) complex: The primary catalyst that facilitates the cross-coupling.

  • A Copper(I) salt (e.g., CuI): A co-catalyst that activates the terminal alkyne. An amine, such as triethylamine, typically serves as both the base and, in many cases, the solvent.[6]

The overall transformation is depicted below:

4-Iodoanisole + Propargyl Alcohol --[Pd(PPh₃)₂Cl₂, CuI, Et₃N]--> this compound

Reaction Mechanism: The Interplay of Two Catalytic Cycles

The efficacy of the Sonogashira coupling stems from the synergistic action of two interconnected catalytic cycles: the Palladium cycle and the Copper cycle.[4][5] A thorough understanding of this mechanism is critical for troubleshooting and optimizing the reaction.

The Palladium Cycle:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (4-iodoanisole), inserting itself into the carbon-iodine bond. This forms a Pd(II) intermediate.[3][4]

  • Transmetalation: The organopalladium(II) complex then reacts with the copper acetylide (generated in the copper cycle), transferring the alkynyl group from copper to palladium and regenerating the copper catalyst.[3]

  • Reductive Elimination: The newly formed diorganopalladium(II) complex undergoes reductive elimination, forming the final C-C bond of the product, this compound, and regenerating the active Pd(0) catalyst, which re-enters the cycle.[3]

The Copper Cycle:

  • π-Alkyne Complex Formation: The copper(I) co-catalyst coordinates with the terminal alkyne (propargyl alcohol).

  • Deprotonation: The amine base deprotonates the terminal alkyne, a process facilitated by the increased acidity upon coordination to copper. This results in the formation of a key intermediate: the copper acetylide.[5] This species is now sufficiently nucleophilic to participate in the transmetalation step of the palladium cycle.

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_complex_B Ar-Pd(II)L₂-X (Complex B) pd0->pd_complex_B Oxidative Addition (Ar-X) pd_complex_C Ar-Pd(II)L₂-C≡CR (Complex C) pd_complex_B->pd_complex_C Transmetalation pd_complex_C->pd0 Reductive Elimination product Ar-C≡CR (Product) pd_complex_C->product cu_cat Cu(I)X alkyne H-C≡CR cu_acetylide Cu(I)-C≡CR (Complex F) cu_acetylide->cu_cat Transmetalation alkyne->cu_acetylide Base

Caption: The interconnected catalytic cycles of the Sonogashira reaction.

Expert Insights & Causality Behind Protocol Choices

  • Choice of Aryl Halide: The reactivity of aryl halides in oxidative addition follows the trend I > Br > OTf >> Cl.[3] 4-Iodoanisole is the preferred substrate because its C-I bond is weaker, allowing the oxidative addition to proceed under milder conditions (often room temperature) compared to 4-bromoanisole, which may require heating.

  • Role of Copper(I) and Copper-Free Alternatives: The copper co-catalyst dramatically increases the reaction rate.[2] However, a significant drawback is the potential for homocoupling of the terminal alkyne (Glaser coupling) to form undesired diynes. This side reaction is oxygen-dependent. Therefore, running the reaction under an inert atmosphere is crucial. In cases where homocoupling is problematic, "copper-free" Sonogashira protocols have been developed, though they often require stronger bases or more specialized ligands.[5][7]

  • Inert Atmosphere: The active Pd(0) catalyst is susceptible to oxidation. Performing the reaction under an inert atmosphere (Nitrogen or Argon) is essential to maintain catalyst activity and prevent the oxygen-mediated Glaser homocoupling side reaction.

Validated Experimental Protocol

This protocol describes a standard laboratory-scale .

Materials & Reagents

ReagentMolar Mass ( g/mol )AmountMolar Equiv.
4-Iodoanisole234.042.34 g (10 mmol)1.0
Propargyl Alcohol56.060.84 g (1.2 mL, 15 mmol)1.5
Pd(PPh₃)₂Cl₂701.9070 mg (0.1 mmol)0.01 (1 mol%)
Copper(I) Iodide (CuI)190.4538 mg (0.2 mmol)0.02 (2 mol%)
Triethylamine (Et₃N)101.1950 mLSolvent/Base

Step-by-Step Procedure:

  • Reaction Setup: To a 100 mL oven-dried Schlenk flask equipped with a magnetic stir bar, add 4-iodoanisole (2.34 g), Pd(PPh₃)₂Cl₂ (70 mg), and CuI (38 mg).

  • Inert Atmosphere: Seal the flask with a septum, and cycle between vacuum and Argon (or Nitrogen) three times to establish an inert atmosphere.

  • Solvent and Reagent Addition: Using a syringe, add degassed triethylamine (50 mL) followed by propargyl alcohol (1.2 mL). The solution may turn from a pale yellow to a darker color.

  • Reaction Execution: Stir the reaction mixture vigorously at room temperature.

  • Monitoring Progress: Monitor the reaction's progress using Thin Layer Chromatography (TLC) with an eluent system of 3:1 Hexane:Ethyl Acetate. The reaction is typically complete within 2-4 hours. The disappearance of the 4-iodoanisole spot indicates completion.

  • Work-up: Upon completion, quench the reaction by adding 50 mL of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with 50 mL portions of ethyl acetate. Combine the organic layers.

  • Washing: Wash the combined organic layers with 50 mL of water, followed by 50 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel, using a gradient eluent from 5% to 20% ethyl acetate in hexane to afford the pure product.

  • Characterization: The final product, this compound, should be a white to light yellow solid.[8] Confirm its identity and purity using ¹H NMR, ¹³C NMR, and Mass Spectrometry. The molecular formula is C₁₀H₁₀O₂ with a molecular weight of 162.18 g/mol .[9]

Experimental Workflow Visualization

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification setup 1. Assemble & Dry Schlenk Flask reagents 2. Add Solid Reagents: 4-Iodoanisole, Pd/Cu Catalysts setup->reagents inert 3. Establish Inert Atmosphere (Ar/N₂) reagents->inert addition 4. Add Et₃N & Propargyl Alcohol inert->addition stir 5. Stir at Room Temp addition->stir monitor 6. Monitor by TLC stir->monitor quench 7. Quench with NH₄Cl(aq) monitor->quench extract 8. Extract with Ethyl Acetate quench->extract wash 9. Wash with Brine extract->wash dry 10. Dry & Concentrate wash->dry purify 11. Column Chromatography dry->purify characterization 12. Characterization (NMR, MS) purify->characterization

Caption: Step-by-step experimental workflow for the synthesis.

Conclusion

The Sonogashira coupling provides a reliable and high-yielding pathway for the . By understanding the intricate mechanism involving palladium and copper catalysts, researchers can effectively control the reaction conditions to maximize product yield and purity. The detailed protocol and workflow presented in this guide serve as a robust starting point for scientists and professionals in drug development and materials science, enabling the efficient production of this versatile chemical intermediate.

References

  • Sonogashira coupling - Wikipedia. Wikipedia. [Link]
  • Sonogashira Coupling - Chemistry LibreTexts. (2024). Chemistry LibreTexts. [Link]
  • Sonogashira Coupling: Mechanism, Steps & Applic
  • Two Competing Mechanisms for the Copper-Free Sonogashira Cross-Coupling Reaction. (2009).
  • Sonogashira Coupling. Organic Chemistry Portal. [Link]
  • Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. (2014). National Institutes of Health (NIH). [Link]
  • Copper-free Sonogashira cross-coupling reactions: an overview. (2021). Royal Society of Chemistry. [Link]
  • 3-(4-Methoxyphenyl)-2-propen-1-ol | C10H12O2 | CID 5314180. PubChem. [Link]
  • Substituted arene synthesis by alkynyl
  • This compound | C10H10O2. PubChem. [Link]
  • 3-(4-Methoxyphenyl)-1-(2-nitrophenyl)prop-2-en-1-one.
  • 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one. MDPI. [Link]
  • 3-(4-Methoxyphenyl)-1-phenylprop-2-yn-1-one | C16H12O2. PubChem. [Link]
  • 3-(4-Methoxyphenyl)-1-(2-naphthyl)prop-2-en-1-one. NIST WebBook. [Link]
  • An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class. (2015).
  • (E)-3-(4-Hydroxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one: DFT/TD-DFT- based investigations with distinct solvents and in silico ADME profiling. CSIR-NIScPR. [Link]
  • A General Protocol for Robust Sonogashira Reactions in Micellar Medium. SciSpace. [Link]
  • Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. KAUST Repository. [Link]

Sources

An In-Depth Technical Guide to 3-(4-Methoxyphenyl)prop-2-yn-1-ol: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-(4-Methoxyphenyl)prop-2-yn-1-ol is a multifunctional organic compound characterized by a methoxy-substituted aromatic ring linked to a propargyl alcohol moiety. This unique arrangement of functional groups—a primary alcohol, an internal alkyne, and an electron-rich phenyl ring—renders it a highly versatile and valuable building block in modern organic synthesis. Its strategic importance is particularly pronounced in the fields of medicinal chemistry and materials science, where the rigid alkyne linker and the modifiable hydroxyl group can be leveraged to construct complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, validated synthetic protocols, characteristic reactivity, and potential applications, offering a technical resource for scientists engaged in advanced chemical research and development.

Molecular Identity and Physicochemical Properties

Structure and Nomenclature

The structural identity of the compound is foundational to understanding its chemical behavior.

  • IUPAC Name: this compound[1]

  • Synonyms: 3-(4-Methoxyphenyl)-2-propyn-1-ol, (Hydroxymethyl)(4-methoxyphenyl)acetylene, 3-(4-Methoxyphenyl)propargyl Alcohol

  • CAS Number: 37614-59-8[1][2][3][4]

  • Molecular Formula: C₁₀H₁₀O₂[1][2][4]

  • Molecular Weight: 162.185 g/mol [2]

The molecule's framework consists of a para-substituted anisole ring connected to a C3 propargyl alcohol unit. The linearity of the alkyne group imposes specific steric and electronic properties that are central to its reactivity.

Core Physicochemical Data

The following table summarizes the key physical and chemical properties of this compound, compiled from various sources. These parameters are critical for experimental design, including reaction setup, solvent selection, and purification strategies.

PropertyValueSource(s)
Appearance White to brown crystalline powder
Melting Point 62 - 68 °C[4]
Boiling Point 285.5 ± 25.0 °C (Predicted at 760 mmHg)[2][4]
Density 1.1 ± 0.1 g/cm³ (Predicted)[2][4]
Flash Point 127.4 ± 17.4 °C (Predicted)[2]
Purity (Commercial) >95.0% (GC)
Storage Conditions Store at 2-8°C, sealed in a dry environment[4]

Spectroscopic Characterization Profile

Confirmation of the compound's identity and purity relies on a combination of spectroscopic techniques. While specific experimental spectra should be acquired for each synthesized batch, the expected signatures are outlined below based on the known structure.

  • ¹H NMR: The proton NMR spectrum is expected to be highly informative. A sharp singlet around 3.8 ppm corresponds to the three methoxy (-OCH₃) protons. The aromatic region should display a characteristic AA'BB' splitting pattern (two doublets) between 6.8 and 7.4 ppm, indicative of para-substitution. The methylene protons (-CH₂OH) adjacent to the alcohol would appear as a singlet or a narrowly split multiplet around 4.4 ppm. The hydroxyl proton (-OH) typically presents as a broad, exchangeable singlet.

  • ¹³C NMR: The carbon spectrum will show distinct signals for the ten carbons. Key resonances include the methoxy carbon (~55 ppm), the methylene carbon (~51 ppm), and the two sp-hybridized alkyne carbons (~80-90 ppm). The aromatic carbons will appear in the ~114-160 ppm range, with the carbon bearing the methoxy group being the most deshielded.

  • Infrared (IR) Spectroscopy: The IR spectrum provides direct evidence of the key functional groups. A strong, broad absorption band in the region of 3200-3400 cm⁻¹ is characteristic of the O-H stretch of the alcohol. The C≡C triple bond stretch will appear as a weak to medium intensity band around 2230 cm⁻¹. Strong bands corresponding to the aryl ether C-O stretch will be visible around 1250 cm⁻¹.

  • Mass Spectrometry (MS): High-resolution mass spectrometry should confirm the exact mass of the molecule at 162.068085 Da.[2] The fragmentation pattern would likely show losses of H₂O, CH₂O, and other characteristic fragments.

Synthesis and Manufacturing

The synthesis of this compound is most reliably achieved via palladium-catalyzed cross-coupling reactions, which offer high yields and excellent functional group tolerance.

Recommended Synthetic Protocol: Sonogashira Coupling

The Sonogashira coupling is the industry-standard method for forming aryl-alkyne bonds. It involves the reaction of a vinyl or aryl halide with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst.

Causality: This method is chosen for its efficiency and directness. It avoids the need for harsh organometallic reagents and proceeds under relatively mild conditions, preserving the delicate propargyl alcohol functionality. The use of 4-iodoanisole is preferred over the bromide or chloride due to its higher reactivity (weaker C-I bond), which facilitates a more efficient catalytic cycle.

Sonogashira Synthesis Iodoanisole 4-Iodoanisole Catalyst Pd(PPh₃)₂Cl₂ (cat.) CuI (cat.) Et₃N (base/solvent) Iodoanisole->Catalyst PropargylAlcohol Propargyl Alcohol PropargylAlcohol->Catalyst Product This compound Catalyst->Product Sonogashira Coupling

Caption: Sonogashira coupling workflow for synthesis.

Step-by-Step Protocol:

  • Vessel Preparation: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-iodoanisole (1.0 eq), dichlorobis(triphenylphosphine)palladium(II) (0.02 eq), and copper(I) iodide (0.04 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with dry, inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment. This is critical to prevent oxidative side reactions and catalyst degradation.

  • Solvent and Reagent Addition: Add anhydrous triethylamine (Et₃N) as both the solvent and the base, followed by the dropwise addition of propargyl alcohol (1.2 eq) via syringe. The excess propargyl alcohol ensures complete consumption of the more expensive aryl iodide.

  • Reaction Execution: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting 4-iodoanisole is fully consumed.

  • Work-up: Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst residues. Concentrate the filtrate under reduced pressure.

  • Extraction: Redissolve the crude residue in ethyl acetate and wash sequentially with saturated aqueous ammonium chloride solution (to remove copper salts), water, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the resulting crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure this compound.

  • Validation: Confirm the structure and purity of the final product using the spectroscopic methods outlined in Section 3.0.

Chemical Reactivity and Synthetic Utility

The compound's value lies in the orthogonal reactivity of its three primary functional domains: the hydroxyl group, the alkyne, and the aromatic ring.

Reactivity Map Start This compound Aldehyde Ynal / Aldehyde Start->Aldehyde Oxidation (PCC, DMP) Ester Propargyl Ester Start->Ester Esterification (Ac₂O, Py) Alkane Saturated Alcohol Start->Alkane Hydrogenation (H₂, Pd/C) Triazole 1,2,3-Triazole Derivative Start->Triazole CuAAC 'Click' (R-N₃, Cu(I))

Caption: Key reaction pathways from the title compound.

Reactions at the Hydroxyl Group
  • Oxidation: The primary alcohol can be selectively oxidized to the corresponding aldehyde, 3-(4-methoxyphenyl)prop-2-ynal. This transformation is crucial for subsequent reactions such as Wittig olefination or reductive amination. Mild oxidizing agents like Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) are preferred to avoid over-oxidation or side reactions with the alkyne.

  • Esterification/Etherification: The hydroxyl group readily undergoes esterification with acyl chlorides or anhydrides, or etherification with alkyl halides under basic conditions. This allows for the introduction of diverse functional groups or the installation of protecting groups.

Reactions of the Alkyne Moiety
  • Reduction: The alkyne can be fully reduced to the corresponding alkane, 3-(4-methoxyphenyl)propan-1-ol, via catalytic hydrogenation (e.g., H₂, Pd/C). Alternatively, partial reduction using Lindlar's catalyst yields the (Z)-alkene, while a dissolving metal reduction (Na/NH₃) yields the (E)-alkene. This stereochemical control is a powerful tool in synthesis.

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): As a terminal-alkyne equivalent (via the propargyl alcohol), this moiety is a prime substrate for "click chemistry." Reaction with an organic azide in the presence of a copper(I) catalyst affords a stable 1,2,3-triazole ring, a common linker in medicinal chemistry and bioconjugation.

  • Hydration: Markovnikov or anti-Markovnikov hydration of the alkyne can produce valuable ketone or aldehyde intermediates, respectively.

Role as a Precursor in Drug Discovery

Propargyl alcohols are key intermediates in the synthesis of many biologically active molecules. For instance, related structures like chalcones, which contain a three-carbon α,β-unsaturated carbonyl system, exhibit a wide range of pharmacological activities.[5] this compound serves as a precursor to such systems. The oxidation of the alcohol to an aldehyde, followed by a condensation reaction with an appropriate acetophenone, can be used to construct chalcone scaffolds.[5][6] This highlights its utility as a foundational building block for generating libraries of potential drug candidates.

Safety, Handling, and Storage

  • Safety: Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, when handling this chemical. Work in a well-ventilated fume hood.

  • Handling: Avoid inhalation of dust and contact with skin and eyes.

  • Storage: The compound should be stored in a tightly sealed container in a cool, dry place, as recommended at 2-8°C.[4] An inert atmosphere is preferable for long-term storage to prevent gradual degradation.

Conclusion

This compound is more than a simple chemical entity; it is a versatile synthetic platform. Its well-defined physicochemical properties, reliable synthetic routes, and predictable, orthogonal reactivity make it an indispensable tool for chemists. For researchers in drug development, its potential as a precursor to bioactive scaffolds like chalcones and triazoles underscores its strategic value. A thorough understanding of its properties and chemical behavior, as detailed in this guide, is paramount to unlocking its full potential in the laboratory and beyond.

References

  • 3-(4-Methoxyphenyl)-2-propyn-1-ol | CAS#:37614-59-8 | Chemsrc. (n.d.).
  • 3-(4-Methoxyphenyl)-2-propen-1-ol | C10H12O2 | CID 5314180 - PubChem. (n.d.).
  • This compound | C10H10O2 - PubChem. (n.d.).
  • 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one - MDPI. (n.d.).
  • 3-(4-Methoxyphenyl)-1-(2-nitrophenyl)prop-2-en-1-one - ResearchGate. (n.d.).
  • (E)-3-(4-Hydroxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one: DFT/TD-DFT- based investigations with distinct solvents and in silico ADME profiling - Open Research@CSIR-NIScPR. (n.d.).
  • (E)-3-(4-hydroxyphenyl)-1-(4-methoxyphenyl)prop–2-en-1-one: DFT/TD-DFT-based investigations with distinct solvents and in silico ADME profiling - Open Research@CSIR-NIScPR. (n.d.).

Sources

An In-depth Technical Guide to the Physical Properties of 3-(4-Methoxyphenyl)prop-2-yn-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-(4-Methoxyphenyl)prop-2-yn-1-ol is a functionalized propargyl alcohol distinguished by the presence of a methoxy-substituted phenyl ring. This structure imparts a unique combination of reactivity and physicochemical properties, making it a valuable building block in organic synthesis and a molecule of interest for medicinal chemistry and materials science. As an aryl alkyne, it serves as a precursor for a variety of more complex molecules through reactions involving its terminal alkyne and primary alcohol functionalities.[1]

This guide provides a comprehensive, in-depth overview of the core physical properties of this compound. Moving beyond a simple data sheet, this document offers a practical framework for its characterization, explaining the causality behind experimental choices and providing field-proven protocols. The objective is to equip researchers with the foundational knowledge necessary for the confident handling, characterization, and application of this versatile compound.

Section 1: Chemical Identity and Core Properties

A precise understanding of a compound's identity is the bedrock of any scientific investigation. The fundamental identifiers and properties for this compound are summarized below.

IdentifierValueSource(s)
IUPAC Name This compound[2]
Synonyms 3-(4-Methoxyphenyl)-2-propyn-1-ol, (Hydroxymethyl)(4-methoxyphenyl)acetylene, 3-(4-Methoxyphenyl)propargyl Alcohol[3]
CAS Number 37614-59-8[3][4]
Molecular Formula C₁₀H₁₀O₂[2][4]
Molecular Weight 162.19 g/mol
Appearance White to brown or yellow crystalline solid/powder[3]

Section 2: Physicochemical Data

The bulk physical properties of a compound dictate its behavior in various experimental settings, from reaction conditions to formulation and storage.

PropertyValueNotesSource(s)
Melting Point 62 – 68 °CRange may be influenced by purity.[3]
Boiling Point 285.5 ± 25.0 °C at 760 mmHgPredicted value[4]
Density 1.1 ± 0.1 g/cm³Predicted value[4]
Flash Point 127.4 ± 17.4 °C[4]
pKa 12.78 ± 0.10Predicted value for the hydroxyl proton

Expert Insight: The observed melting point range (62-68 °C) is noteworthy. A sharp melting point (e.g., <1 °C range) typically indicates high purity. A broader range, as cited by some suppliers, may suggest the presence of impurities or potentially different crystalline polymorphs. Therefore, an experimental determination of the melting point is a critical first step in quality control for any new batch of this material. The boiling and density data are predicted, likely through computational models, and should be treated as estimates until experimentally verified.

Section 3: Spectroscopic Characterization Profile

Spectroscopy is essential for the unambiguous confirmation of the molecular structure. The key functional groups of this compound—the hydroxyl (-OH), the alkyne (C≡C), the aromatic ring, and the ether (C-O-C)—give rise to a distinct spectroscopic fingerprint.

  • ¹H NMR (Proton NMR): The spectrum is expected to show characteristic signals for the aromatic protons (typically in the δ 6.8-7.5 ppm range, exhibiting splitting patterns indicative of para-substitution), the methoxy group singlet (δ ~3.8 ppm), the methylene protons adjacent to the alcohol (a singlet or triplet, δ ~4.3 ppm), and the hydroxyl proton (a broad singlet, variable chemical shift).

  • ¹³C NMR (Carbon NMR): Key signals will include those for the two alkyne carbons (δ ~80-90 ppm), the aromatic carbons (δ ~114-160 ppm), the methoxy carbon (δ ~55 ppm), and the methylene carbon (δ ~51 ppm).

  • FTIR (Fourier-Transform Infrared Spectroscopy): The IR spectrum provides direct evidence of the functional groups. Expected absorption bands include a broad O-H stretch (~3200-3600 cm⁻¹), a sharp C≡C stretch (~2100-2260 cm⁻¹, which may be weak), aromatic C-H stretches (>3000 cm⁻¹), and strong C-O stretches for the ether and alcohol (~1000-1300 cm⁻¹).

Section 4: Experimental Protocols for Property Determination

The following protocols are designed to be self-validating systems for the characterization of this compound.

Characterization Workflow Diagram

The logical flow for sample validation follows a set pattern, starting with basic physical tests and progressing to detailed structural confirmation.

G cluster_0 Sample Validation Workflow Sample Sample Receipt (this compound) Visual Visual Inspection (Color, Form) Sample->Visual MP Melting Point Determination (Purity Check) Visual->MP Prep Sample Preparation (Solvent Selection) MP->Prep Spectro Spectroscopic Analysis Prep->Spectro NMR ¹H and ¹³C NMR Spectro->NMR FTIR FTIR Spectro->FTIR Interpret Data Interpretation & Comparison NMR->Interpret FTIR->Interpret Confirm Identity & Purity Confirmed Interpret->Confirm

Caption: A standard workflow for the physical and structural characterization of a solid organic compound.

Determination of Melting Point (Capillary Method)

Objective: To determine the melting range of the sample as a primary indicator of purity.

Methodology:

  • Ensure the sample is completely dry and finely powdered by crushing it on a watch glass.

  • Load a small amount of the powdered sample into a capillary tube to a height of 2-3 mm, tapping gently to pack the sample.

  • Place the capillary tube into a calibrated melting point apparatus.

  • Heat the apparatus rapidly to about 15-20 °C below the expected melting point (e.g., heat quickly to ~45 °C).

  • Decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium.

  • Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is T₁ – T₂.

Scientist's Note (Trustworthiness): The slow heating rate near the melting point is the most critical parameter for accuracy. Heating too quickly does not allow for efficient heat transfer from the block to the sample, resulting in a reading that is artificially wide and higher than the true value. A narrow range (< 2 °C) is a strong indicator of high purity.

Acquisition of Nuclear Magnetic Resonance (NMR) Spectra

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for unambiguous structural elucidation.

Methodology:

  • Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) in a clean, dry NMR tube.

  • Cap the tube and invert several times to ensure the solution is homogeneous.

  • Insert the tube into the NMR spectrometer.

  • Acquire the spectra using standard instrument parameters for ¹H (e.g., 400 MHz, 16 scans) and ¹³C (e.g., 100 MHz, 1024 scans).

  • Process the data (Fourier transform, phase correction, and baseline correction) and calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm.

Scientist's Note (Expertise): CDCl₃ is an excellent initial choice of solvent as it is capable of dissolving a wide range of organic compounds and is relatively inexpensive. The presence of both a polar hydroxyl group and nonpolar aromatic regions in our molecule suggests good solubility. TMS is the universal standard for referencing because it is chemically inert, volatile (easily removed), and its protons are highly shielded, ensuring its signal rarely overlaps with signals from the analyte.

Acquisition of Fourier-Transform Infrared (FTIR) Spectrum

Objective: To identify the key functional groups present in the molecule.

Methodology (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a swab soaked in a volatile solvent like isopropanol or acetone.

  • Record a background spectrum of the empty ATR stage. This is crucial as it will be automatically subtracted from the sample spectrum, removing interference from atmospheric CO₂ and H₂O.

  • Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply pressure using the anvil to ensure firm contact between the sample and the crystal.

  • Acquire the sample spectrum (typically by co-adding 16-32 scans for a good signal-to-noise ratio).

  • Clean the crystal thoroughly after the measurement.

Scientist's Note (Expertise): The ATR-FTIR method is preferred over the traditional KBr pellet method for routine analysis due to its speed, ease of use, and the elimination of potential issues with moisture in the KBr. The quality of the spectrum is highly dependent on the contact between the sample and the crystal; insufficient pressure will result in weak, poorly defined peaks.

Section 5: Solubility, Handling, and Storage

Solubility Profile: Based on its chemical structure, which contains a polar hydroxyl group and a large, less polar methoxyphenyl moiety, this compound exhibits mixed solubility.

  • Soluble: Miscible with many common organic solvents, including alcohols (methanol, ethanol), ethers (THF, diethyl ether), acetone, ethyl acetate, and chlorinated solvents (dichloromethane, chloroform).[5][6][7]

  • Sparingly Soluble to Insoluble: Expected to have low solubility in water and poor solubility in nonpolar aliphatic hydrocarbons like hexanes and pentane.

Handling and Storage Recommendations:

  • Storage: For long-term stability, the compound should be stored in a tightly sealed container in a cool, dark place, preferably under an inert atmosphere (e.g., nitrogen or argon) at temperatures between 2-8°C.

  • Rationale: Aryl alkynes can be sensitive to heat, light, and air.[1][8] The alkyne functionality can be susceptible to oxidative degradation or polymerization over time. Storing under inert gas and in cool, dark conditions mitigates these potential decomposition pathways, ensuring the integrity and purity of the material for research applications.

References

  • Rawsource. (2025, January 16). Propargyl Alcohol vs. Alkyne Alcohols: Properties & Applications.
  • Tenger Chemical. (2024, March 30). Propargyl Alcohol: pKa, Purity, Color, Viscosity, Refractive Index, and Chemical Properties.
  • Rawsource. (2025, January 30). Propargyl Alcohol in Specialty Chemicals: Key Insights.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 7859, Propargyl alcohol.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 12003191, this compound.
  • Chemsrc. (2025, August 26). 3-(4-Methoxyphenyl)-2-propyn-1-ol | CAS#:37614-59-8.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 5314180, 3-(4-Methoxyphenyl)-2-propen-1-ol.
  • Tenger Chemical. (2024, August 13). Exploring the Applications and Properties of Propargyl Alcohol in Organic Chemistry and Industry.
  • ChemistryViews. (2023, March 11). Arylation of Terminal Alkynes.
  • PubMed. (2023, November 3). Synthesis of Aryl Thioalkynes Enabled by Electrophilic Sulfenylation of Alkynes and the Following Elimination.

Sources

An In-Depth Technical Guide to the Structural Analysis of 3-(4-Methoxyphenyl)prop-2-yn-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the structural analysis of 3-(4-Methoxyphenyl)prop-2-yn-1-ol, a propargyl alcohol derivative of significant interest in medicinal chemistry and materials science.[1][2][3][4][5] This document moves beyond rote procedural descriptions to offer an in-depth rationale for the application of a multi-technique analytical approach. We will explore the logic behind a common synthetic route, the Sonogashira coupling, and detail the subsequent structural elucidation using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The core philosophy of this guide is to present a self-validating system of analysis, where each piece of data corroborates the others, leading to an unambiguous structural confirmation. This guide is intended for researchers, scientists, and drug development professionals who require a robust understanding of both the "how" and the "why" of small molecule characterization.

Introduction: The Significance of this compound

This compound (CAS No: 37614-59-8) is an organic compound featuring a methoxy-substituted phenyl ring linked to a propargyl alcohol moiety.[6][7][8] Its structure is a confluence of two key functional groups that impart significant versatility:

  • The Propargyl Alcohol Group: The terminal alkyne and primary alcohol functionalities make it a highly reactive and versatile building block in organic synthesis.[5] It can participate in a wide range of chemical transformations, including coupling reactions (like "click chemistry"), cyclizations, and esterifications, which are fundamental for constructing complex molecular architectures.[3][5] This versatility is crucial in the development of novel pharmaceuticals and advanced materials.[1][3][4]

  • The 4-Methoxyphenyl Group: The methoxy substituent on the aromatic ring is a common feature in many biologically active molecules. It can influence the compound's electronic properties, solubility, and metabolic stability, and often plays a role in how the molecule interacts with biological targets.

The combination of these features makes this compound a valuable intermediate in the synthesis of fine chemicals, agrochemicals, and particularly, pharmaceutical agents, where it may serve as a precursor to anti-cancer or anti-viral drugs.[2][3][5]

Compound Profile:

Property Value
Molecular Formula C₁₀H₁₀O₂
Molecular Weight 162.19 g/mol [8]
CAS Number 37614-59-8[7][8]
Appearance White to brown crystalline powder

| Melting Point | 62-68 °C[8] |

Synthesis and Purification: A Validated Workflow

The most direct and widely employed method for synthesizing aryl-substituted propargyl alcohols is the Sonogashira cross-coupling reaction.[9][10] This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl halide, making it ideal for constructing the target molecule from commercially available precursors.[9][10][11]

2.1. Rationale for Sonogashira Coupling

The choice of the Sonogashira coupling is deliberate for several reasons:

  • High Efficiency: It is a powerful and reliable method for C(sp²)-C(sp) bond formation.[9]

  • Mild Reaction Conditions: The reaction can often be carried out at room temperature with a mild base, which helps to preserve sensitive functional groups on the substrates.[10][12]

  • Functional Group Tolerance: A wide variety of functional groups are tolerated, making it a robust choice for complex molecule synthesis.[12]

  • Mechanism: The reaction proceeds via two interconnected catalytic cycles involving palladium and a copper(I) co-catalyst.[9][13] The palladium catalyst facilitates the oxidative addition of the aryl halide, while the copper co-catalyst activates the alkyne for transmetalation.[12]

2.2. Experimental Protocol: Synthesis

This protocol describes the coupling of 4-iodoanisole with propargyl alcohol.

Materials:

  • 4-Iodoanisole

  • Propargyl alcohol[6]

  • Palladium(II) chloride (PdCl₂)

  • Triphenylphosphine (PPh₃)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA)

  • Toluene, anhydrous

Procedure:

  • Catalyst Preparation: In a dry, nitrogen-flushed Schlenk flask, dissolve PdCl₂ and PPh₃ in anhydrous toluene to form the Pd(PPh₃)₂Cl₂ catalyst complex in situ.

  • Reaction Setup: To the catalyst solution, add 4-iodoanisole, CuI, and triethylamine (which acts as both the solvent and the base).

  • Alkyne Addition: Slowly add propargyl alcohol to the reaction mixture via syringe.

  • Reaction Execution: Stir the mixture at room temperature under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (4-iodoanisole) is consumed.

  • Workup: Upon completion, quench the reaction with saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate.

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

2.3. Experimental Protocol: Purification

Purification is critical to remove unreacted starting materials, catalyst residues, and byproducts (such as homocoupled alkyne).

Procedure:

  • Column Preparation: Prepare a silica gel column using a hexane/ethyl acetate solvent system. The polarity of the eluent should be determined by prior TLC analysis.

  • Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Carefully load this onto the top of the column.

  • Elution: Elute the column with the chosen hexane/ethyl acetate gradient. Collect fractions and monitor by TLC.

  • Isolation: Combine the pure fractions containing the desired product and remove the solvent in vacuo to yield pure this compound as a solid.

2.4. Synthesis Workflow Diagram

G cluster_setup Reaction Setup cluster_reaction Core Reaction cluster_workup Workup & Isolation cluster_purify Purification p1 Dry Schlenk Flask (Inert N₂ Atmosphere) p2 Add Toluene, PdCl₂, PPh₃, CuI p1->p2 p3 Add 4-Iodoanisole & Triethylamine p2->p3 r1 Add Propargyl Alcohol p3->r1 Initiate Coupling r2 Stir at Room Temp r1->r2 r3 Monitor by TLC r2->r3 w1 Quench with NH₄Cl (aq) r3->w1 Reaction Complete w2 Extract with Ethyl Acetate w1->w2 w3 Dry & Concentrate w2->w3 w4 Crude Product w3->w4 pu1 Silica Gel Column Chromatography w4->pu1 pu2 Elute with Hexane/EtOAc pu1->pu2 pu3 Combine Pure Fractions pu2->pu3 pu4 Pure Product pu3->pu4

Caption: Sonogashira coupling synthesis and purification workflow.

Spectroscopic Characterization: A Multi-Technique Approach

No single analytical technique can provide absolute structural proof. A robust structural elucidation relies on the synergistic interpretation of data from multiple spectroscopic methods. This integrated approach ensures that every aspect of the proposed structure is validated by experimental evidence.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. ¹H NMR provides information about the number of different types of protons, their electronic environment, and their proximity to other protons. ¹³C NMR provides information on the number and type of carbon atoms.

Protocol: Sample Preparation & Acquisition

  • Accurately weigh ~5-10 mg of the purified product.

  • Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a field strength of 400 MHz or higher for optimal resolution.

¹H NMR Analysis (Expected Spectrum):

  • Aromatic Protons (δ ≈ 6.8-7.4 ppm): The para-substituted phenyl ring will give rise to two distinct signals, both appearing as doublets (an AA'BB' system). The protons ortho to the methoxy group will be more shielded (upfield, ~6.8 ppm), while the protons ortho to the alkyne will be more deshielded (downfield, ~7.3 ppm).

  • Methylene Protons (-CH₂OH, δ ≈ 4.5 ppm): These protons are adjacent to both the alkyne and the hydroxyl group. They will likely appear as a singlet or a narrow triplet if coupling to the hydroxyl proton is observed.

  • Methoxy Protons (-OCH₃, δ ≈ 3.8 ppm): The three equivalent protons of the methyl group will appear as a sharp singlet.

  • Hydroxyl Proton (-OH, variable): This proton will appear as a broad singlet. Its chemical shift is concentration-dependent and can vary.

¹³C NMR Analysis (Expected Spectrum):

  • Aromatic Carbons (δ ≈ 114-160 ppm): Four signals are expected. The carbon bearing the methoxy group will be the most deshielded (~160 ppm). The carbon attached to the alkyne will be found around 115 ppm. The other two aromatic carbons will appear in the 114-134 ppm range.

  • Alkynyl Carbons (-C≡C-, δ ≈ 80-90 ppm): Two distinct signals for the two sp-hybridized carbons of the alkyne are expected.

  • Methoxy Carbon (-OCH₃, δ ≈ 55 ppm): A single peak for the methoxy carbon.

  • Methylene Carbon (-CH₂OH, δ ≈ 51 ppm): A single peak for the methylene carbon.

Summary of Predicted NMR Data:

Group ¹H Shift (ppm) ¹³C Shift (ppm) Multiplicity
Ar-H (ortho to OMe) ~6.8 ~114 Doublet
Ar-H (ortho to alkyne) ~7.3 ~133 Doublet
-C H₂OH ~4.5 ~51 Singlet/Triplet
-OC H₃ ~3.8 ~55 Singlet
Ar-C -OMe - ~160 Singlet
Ar-C -C≡ - ~115 Singlet

| -C ≡C- | - | ~85, ~86 | Singlet |

3.2. Infrared (IR) Spectroscopy

Rationale: IR spectroscopy is an exceptionally sensitive method for identifying the presence of specific functional groups. The absorption of infrared radiation at characteristic frequencies corresponds to the vibrational modes of specific bonds within the molecule.

Protocol: Attenuated Total Reflectance (ATR)-IR

  • Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with isopropyl alcohol.

  • Record a background spectrum of the empty ATR stage.

  • Place a small amount of the solid purified product directly onto the crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Acquire the sample spectrum.

Interpretation of Key Absorption Bands:

  • O-H Stretch (≈ 3200-3600 cm⁻¹): A strong, broad absorption band characteristic of the hydroxyl group's stretching vibration. This is a definitive feature for an alcohol.[14][15]

  • C(sp)-H Stretch (≈ 3300 cm⁻¹): While this molecule is an internal alkyne and lacks a terminal C-H bond, this region should be checked to confirm complete reaction of the propargyl alcohol starting material. Its absence is a key validation point.

  • C≡C Stretch (≈ 2200-2260 cm⁻¹): A weak to medium, sharp absorption band corresponding to the carbon-carbon triple bond stretch. Its intensity is often reduced in symmetrical or near-symmetrical alkynes.

  • Aromatic C=C Stretches (≈ 1600, 1510, 1460 cm⁻¹): Several sharp bands in this region are characteristic of the phenyl ring.

  • C-O Stretch (≈ 1250 cm⁻¹ and 1030 cm⁻¹): A strong band around 1250 cm⁻¹ is expected for the aryl-ether C-O stretch, and another strong band around 1030 cm⁻¹ for the primary alcohol C-O stretch.

Summary of Key IR Peaks:

Functional Group Wavenumber (cm⁻¹) Description
Alcohol O-H 3200-3600 Strong, Broad
Alkyne C≡C 2200-2260 Weak to Medium, Sharp
Aromatic C=C 1500-1600 Medium, Sharp
Aryl Ether C-O ~1250 Strong, Sharp

| Primary Alcohol C-O | ~1030 | Strong, Sharp |

3.3. Mass Spectrometry (MS)

Rationale: Mass spectrometry provides the exact molecular weight of a compound and offers structural clues through its fragmentation pattern. This data is crucial for confirming the molecular formula derived from NMR and IR analysis.

Protocol: Electrospray Ionization (ESI)-MS

  • Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Infuse the sample solution directly into the ESI source of a high-resolution mass spectrometer (e.g., TOF or Orbitrap).

  • Acquire the spectrum in positive ion mode. The molecule will likely be detected as its protonated adduct [M+H]⁺ or sodium adduct [M+Na]⁺.

Interpretation of Mass Spectrum:

  • Molecular Ion Peak: The molecular formula C₁₀H₁₀O₂ has an exact mass of 162.0681 Da.[6][7] The high-resolution mass spectrum should show a peak corresponding to [M+H]⁺ at m/z 163.0754 or [M+Na]⁺ at m/z 185.0575. Observing this peak with high mass accuracy (e.g., < 5 ppm error) provides strong confirmation of the elemental composition.[16]

  • Key Fragmentation: Under ionization conditions, the molecule can fragment in predictable ways.[17] Common fragmentation pathways for this structure include:

    • Loss of water (H₂O, 18 Da) from the molecular ion, leading to a fragment at m/z 145.

    • Loss of the hydroxymethyl group (-CH₂OH, 31 Da), resulting in a prominent tropylium-like cation at m/z 131.[17][18]

    • Cleavage of the methoxy group's methyl radical (-CH₃, 15 Da) is also possible.[17]

Summary of Expected m/z Values:

Ion Formula Calculated m/z Description
[M+H]⁺ [C₁₀H₁₁O₂]⁺ 163.0754 Protonated Molecular Ion
[M+Na]⁺ [C₁₀H₁₀O₂Na]⁺ 185.0575 Sodium Adduct
[M+H - H₂O]⁺ [C₁₀H₉O]⁺ 145.0648 Loss of Water

| [M+H - CH₂OH]⁺| [C₉H₈O]⁺ | 132.0575 | Loss of Hydroxymethyl Radical |

Integrated Structural Elucidation

The power of this multi-technique approach lies in data integration. Each piece of information should be consistent with and complementary to the others.

Logical Flow of Confirmation:

  • MS confirms the Formula: High-resolution MS validates the molecular formula as C₁₀H₁₀O₂.

  • IR identifies Functional Groups: IR spectroscopy confirms the presence of the key -OH, C≡C, and C-O-C (aryl ether) functional groups.

  • NMR builds the Framework: ¹H and ¹³C NMR piece together the molecular skeleton. The number of signals, their chemical shifts, multiplicities, and integrations align perfectly with the proposed structure of a para-substituted methoxyphenyl ring attached to a propargyl alcohol unit.

  • Cross-Validation: The aromatic substitution pattern seen in the NMR (AA'BB' system) is consistent with the para-substitution required by the synthesis. The presence of the methylene and methoxy groups in the NMR spectrum is corroborated by the C-O stretches in the IR and the molecular formula from MS. The absence of a terminal alkyne C-H stretch in the IR confirms the success of the internal alkyne formation via the Sonogashira coupling.

This logical convergence of data from orthogonal techniques provides an exceptionally high degree of confidence in the final structural assignment.

Data Integration Diagram:

G cluster_data Experimental Data cluster_interp Interpretation MS MS Data m/z = 163.0754 [M+H]⁺ I_MS Confirms Formula: C₁₀H₁₀O₂ MS->I_MS IR IR Data ν(OH) ~3400 cm⁻¹ ν(C≡C) ~2230 cm⁻¹ I_IR Confirms Groups: -OH, C≡C, Ar-O-C IR->I_IR NMR NMR Data Ar-H (AA'BB') -CH₂-, -OCH₃ signals I_NMR Confirms Connectivity: p-subst. phenyl -CH₂OH, -OCH₃ NMR->I_NMR Structure Final Structure: 3-(4-Methoxyphenyl) prop-2-yn-1-ol I_MS->Structure I_IR->Structure I_NMR->Structure

Caption: Logical flow of integrated structural elucidation.

Conclusion

The structural analysis of this compound serves as a model for the rigorous characterization of novel small molecules. Through the logical application of synthesis and a complementary suite of analytical techniques—NMR, IR, and MS—we can achieve an unambiguous structural assignment. The workflow described herein, from the rationale-driven choice of the Sonogashira coupling to the integrated interpretation of spectroscopic data, represents a robust and self-validating system. This comprehensive approach is essential for ensuring the identity and purity of compounds destined for advanced applications in drug discovery and materials science, providing the foundational certainty required for all subsequent research and development.

References

  • Vedantu.
  • Organic Chemistry Portal. Sonogashira Coupling. [Link]
  • AIP Publishing. Infrared spectra of propargyl alcohol dimers in helium nanodroplets. [Link]
  • Chemsrc. 3-(4-Methoxyphenyl)-2-propyn-1-ol | CAS#:37614-59-8. [Link]
  • AIP Publishing. Infrared spectra of propargyl alcohol dimers in helium nanodroplets. [Link]
  • Supporting Information. General procedure for the tandem hydration/condensation reaction between alkynes and aldehydes. [Link]
  • Rawsource. Propargyl alcohol uses - Synthesis, and Safety. [Link]
  • Wikipedia. Sonogashira coupling. [Link]
  • National Center for Biotechnology Information. This compound | C10H10O2.
  • National Center for Biotechnology Information. 3-(4-Methoxyphenyl)-2-propen-1-ol | C10H12O2.
  • ResearchGate. IR spectra for propargyl alcohol embedded in helium nanodroplets. [Link]
  • Sinobio Chemistry.
  • Exploring the Applications and Properties of Propargyl Alcohol in Organic Synthesis. [Link]
  • Rawsource. Propargyl Alcohol in Specialty Chemicals: Key Insights. [Link]
  • IDEALS. High resolution infrared spectroscopy of propargyl alcohol-water complex embedded in helium nanodroplets. [Link]
  • Chemistry LibreTexts. Sonogashira Coupling. [Link]
  • NINGBO INNO PHARMCHEM CO.,LTD. The Essential Role of Propargyl Alcohol in Modern Chemical Synthesis. [Link]
  • YouTube. Sonogashira Coupling. [Link]
  • National Center for Biotechnology Information.
  • Supplementary Information File.
  • ResearchGate. 3-(4-Methoxyphenyl)-1-(2-nitrophenyl)prop-2-en-1-one. [Link]
  • MDPI. 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one. [Link]
  • Mass Spectrometry. CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. [Link]
  • YouTube. Mass Fragmentation of Aromatic Compounds and Phenols/ Mass spectrometry. [Link]
  • YouTube.
  • YouTube.

Sources

Spectroscopic Profile of 3-(4-Methoxyphenyl)prop-2-yn-1-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for the propargyl alcohol derivative, 3-(4-Methoxyphenyl)prop-2-yn-1-ol. This document is intended for researchers, scientists, and professionals in the field of drug development and materials science who utilize spectroscopic techniques for molecular characterization. We will delve into the theoretical underpinnings and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) in the structural elucidation of this compound. Each section is designed to not only present the spectral data but also to offer insights into the experimental rationale and data interpretation, thereby providing a self-validating framework for analysis.

Introduction: The Significance of this compound

This compound, with the chemical formula C₁₀H₁₀O₂ and a molecular weight of 162.18 g/mol , is a valuable building block in organic synthesis.[1] Its structure, featuring a terminal alkyne, a primary alcohol, and a methoxy-substituted aromatic ring, offers multiple sites for chemical modification. This versatility makes it a precursor for a wide range of more complex molecules with potential applications in medicinal chemistry and materials science.

Accurate structural confirmation and purity assessment are paramount for any subsequent use of this compound. Spectroscopic methods provide a non-destructive and highly informative means to achieve this. This guide will systematically explore the ¹H NMR, ¹³C NMR, IR, and MS data to construct a detailed and unambiguous spectroscopic fingerprint of this compound.

Below is a diagram illustrating the molecular structure and the numbering convention used for the spectroscopic assignments in this guide.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can gain insights into the chemical environment, connectivity, and stereochemistry of the molecule.

¹H NMR Spectroscopy

Data Presentation:

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
Data not available

Note: As of the last update, specific experimental ¹H NMR data for this compound was not available in the searched public domain resources. The following interpretation is based on established principles of NMR spectroscopy and data from analogous compounds.

Interpretation and Rationale:

A proton NMR spectrum of this compound is expected to display distinct signals corresponding to the aromatic, methoxy, methylene, and hydroxyl protons.

  • Aromatic Protons (H-5, H-6, H-8, H-9): The protons on the phenyl ring will appear in the downfield region, typically between δ 6.8 and 7.5 ppm. Due to the electron-donating effect of the methoxy group at C-7, the ortho protons (H-6 and H-8) will be more shielded and appear at a slightly lower chemical shift compared to the meta protons (H-5 and H-9). The para-substitution pattern will likely result in two distinct doublet signals, each integrating to two protons.

  • Methoxy Protons (H-10): The three protons of the methoxy group are chemically equivalent and will give rise to a sharp singlet signal, typically around δ 3.8 ppm.

  • Methylene Protons (H-3): The two protons on the carbon adjacent to the hydroxyl group (C-3) will appear as a singlet, as there are no adjacent protons to cause splitting. This signal is expected in the region of δ 4.3 - 4.5 ppm. The proximity to the electronegative oxygen and the alkyne moiety deshields these protons.

  • Hydroxyl Proton (H-1): The chemical shift of the hydroxyl proton is highly variable and depends on factors such as concentration, solvent, and temperature. It can appear as a broad singlet anywhere between δ 1.5 and 5.0 ppm.

Experimental Protocol:

A standard ¹H NMR experiment would be conducted as follows:

  • Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.6-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (δ 0.00 ppm).

  • Instrument Setup: The experiment is performed on a 300 or 500 MHz NMR spectrometer.

  • Data Acquisition: A standard one-pulse sequence is used to acquire the spectrum. Key parameters include a 90° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 16 to 64 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phased, and baseline corrected. The chemical shifts are referenced to the TMS signal.

1H_NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve in CDCl3 add_tms Add TMS dissolve->add_tms instrument NMR Spectrometer add_tms->instrument pulse One-pulse sequence instrument->pulse ft Fourier Transform pulse->ft phase Phasing & Baseline Correction ft->phase ref Referencing phase->ref

Caption: Workflow for ¹H NMR Spectroscopy.

¹³C NMR Spectroscopy

Data Presentation:

Chemical Shift (δ) ppmAssignment
Data not available

Note: While PubChem indicates the availability of a ¹³C NMR spectrum for this compound, the specific chemical shift values are not publicly accessible in the searched databases.[1] The following assignments are predictive, based on established ¹³C NMR chemical shift correlations.

Interpretation and Rationale:

The proton-decoupled ¹³C NMR spectrum will show a signal for each unique carbon atom in the molecule.

  • Alkynyl Carbons (C-1, C-2): The sp-hybridized carbons of the alkyne typically resonate in the range of δ 65-90 ppm. C-1, attached to the aromatic ring, will be more deshielded than C-2, which is attached to the methylene group.

  • Aromatic Carbons (C-4 to C-9): The aromatic carbons will appear in the δ 110-160 ppm region. The carbon bearing the methoxy group (C-7) will be the most deshielded due to the electronegativity of the oxygen atom. The carbon attached to the alkyne (C-4) will also be significantly downfield. The remaining aromatic carbons will have chemical shifts influenced by the substituents.

  • Methylene Carbon (C-3): The sp³-hybridized carbon of the methylene group attached to the hydroxyl group will be found in the δ 50-65 ppm range.

  • Methoxy Carbon (C-10): The carbon of the methoxy group will appear as a sharp signal around δ 55 ppm.

Experimental Protocol:

  • Sample Preparation: The same sample prepared for ¹H NMR spectroscopy can be used.

  • Instrument Setup: The experiment is performed on the same NMR spectrometer.

  • Data Acquisition: A standard proton-decoupled ¹³C NMR experiment is performed. This involves broadband decoupling of the proton frequencies to simplify the spectrum to single lines for each carbon. A larger number of scans (typically several hundred to thousands) is required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

  • Data Processing: Similar to ¹H NMR, the FID is Fourier transformed, phased, and baseline corrected. The chemical shifts are referenced to the solvent signal (CDCl₃ at δ 77.16 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Data Presentation:

Wavenumber (cm⁻¹)IntensityAssignment
Data not available

Note: PubChem indicates the availability of a vapor phase IR spectrum for this compound, but the specific absorption bands are not provided in the publicly available information.[1] The following interpretation is based on characteristic infrared absorption frequencies for the functional groups present.

Interpretation and Rationale:

The IR spectrum of this compound will be dominated by absorptions corresponding to the O-H, C-H, C≡C, and C-O bonds.

  • O-H Stretch: A strong, broad absorption band is expected in the region of 3200-3600 cm⁻¹ due to the stretching vibration of the hydroxyl group. The broadening is a result of intermolecular hydrogen bonding.

  • C-H Stretches (Aromatic and Methoxy): Aromatic C-H stretching vibrations typically appear as a group of weaker bands just above 3000 cm⁻¹. The C-H stretching of the methoxy and methylene groups will be observed as sharper absorptions just below 3000 cm⁻¹.

  • C≡C Stretch: A weak to medium intensity absorption band for the carbon-carbon triple bond stretch is expected in the range of 2100-2260 cm⁻¹.

  • C-O Stretches: The C-O stretching vibrations will give rise to strong absorptions in the fingerprint region. The C-O stretch of the primary alcohol is expected around 1050-1085 cm⁻¹, while the aryl ether C-O stretch will appear around 1250 cm⁻¹.

  • Aromatic C=C Bends: Several medium to strong bands will be present in the 1450-1600 cm⁻¹ region, corresponding to the carbon-carbon stretching vibrations within the aromatic ring.

Experimental Protocol:

  • Sample Preparation: A small amount of the solid sample can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin, transparent disk.

  • Instrument Setup: A Fourier Transform Infrared (FTIR) spectrometer is used.

  • Data Acquisition: A background spectrum of the empty sample holder (or pure KBr pellet) is first recorded. Then, the sample is placed in the beam path, and the sample spectrum is acquired. The instrument software automatically ratios the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

  • Data Processing: The resulting spectrum is typically plotted as percent transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and the elemental composition of a compound, and the fragmentation pattern can offer valuable structural clues.

Data Presentation:

m/zRelative Intensity (%)Proposed Fragment
162Data not available[M]⁺

Note: PubChem indicates the availability of a GC-MS spectrum for this compound, but the fragmentation pattern and relative intensities are not publicly accessible.[1] The molecular ion is predicted based on the compound's molecular formula.

Interpretation and Rationale:

  • Molecular Ion Peak ([M]⁺): The mass spectrum should show a molecular ion peak at an m/z value of 162, corresponding to the molecular weight of this compound (C₁₀H₁₀O₂). High-resolution mass spectrometry (HRMS) would provide a more precise mass, confirming the elemental composition.

  • Fragmentation Pattern: Electron ionization (EI) is a common ionization technique that can cause fragmentation of the molecular ion. Expected fragmentation pathways for this molecule could include:

    • Loss of a hydrogen atom to give an [M-1]⁺ peak.

    • Loss of a hydroxyl radical (•OH) to give an [M-17]⁺ peak.

    • Loss of a CH₂OH group to give an [M-31]⁺ peak.

    • Cleavage of the propargylic bond, leading to various resonance-stabilized fragments.

    • Fragments characteristic of the methoxyphenyl group.

Experimental Protocol:

  • Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe or, more commonly, through a gas chromatograph (GC-MS) for separation from any impurities.

  • Ionization: In the ion source, the sample molecules are bombarded with high-energy electrons (typically 70 eV in EI), leading to the formation of a positively charged molecular ion and various fragment ions.

  • Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or a time-of-flight analyzer), which separates them based on their m/z ratio.

  • Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Mass_Spectrometry_Workflow cluster_intro Sample Introduction cluster_ion Ionization cluster_analysis Mass Analysis cluster_detect Detection gcms GC-MS ei Electron Ionization gcms->ei analyzer Mass Analyzer ei->analyzer detector Detector analyzer->detector spectrum Mass Spectrum detector->spectrum

Caption: Workflow for Mass Spectrometry.

Conclusion

The combination of NMR, IR, and Mass Spectrometry provides a robust and comprehensive characterization of this compound. While publicly available experimental data is currently limited, the principles outlined in this guide provide a solid framework for the acquisition, interpretation, and validation of the spectroscopic data for this important synthetic intermediate. The predicted spectral characteristics serve as a reliable benchmark for researchers working with this compound.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12003191, this compound.

Sources

3-(4-Methoxyphenyl)prop-2-yn-1-ol CAS 37614-59-8 properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-(4-Methoxyphenyl)prop-2-yn-1-ol (CAS 37614-59-8)

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Introduction: A Versatile Arylalkyne Building Block

This compound, a substituted propargyl alcohol, is a valuable intermediate in modern organic synthesis. Its structure uniquely combines three key functional motifs: a terminal primary alcohol, an internal alkyne, and an electron-rich methoxy-substituted aromatic ring. This trifecta of reactivity makes it a strategic building block for the synthesis of complex molecular architectures. The methoxyphenyl group is a common feature in numerous biologically active compounds, making this reagent particularly relevant for medicinal chemistry and drug discovery programs. Furthermore, the propargyl alcohol moiety is a versatile handle for a wide array of chemical transformations, including coupling reactions, rearrangements, and cycloadditions.[1][2]

This guide provides an in-depth examination of the core properties, synthesis, reactivity, and analytical characterization of this compound, offering field-proven insights and detailed protocols for its effective utilization in a research setting.

Core Properties and Specifications

The fundamental physicochemical properties of this compound are summarized below. This data is critical for reaction planning, safety assessment, and purification strategies.

PropertyValueReference(s)
CAS Number 37614-59-8[3]
Molecular Formula C₁₀H₁₀O₂[3]
Molecular Weight 162.19 g/mol [3]
IUPAC Name This compound[3]
Synonyms 3-(4-Methoxyphenyl)-2-propyn-1-ol, 3-(4-Methoxyphenyl)propargyl Alcohol
Appearance White to brown crystalline powder-
Melting Point 62-68 °C-
Boiling Point 285.5 ± 25.0 °C (Predicted)-
Density 1.13 ± 0.1 g/cm³ (Predicted)-
Flash Point 127.4 ± 17.4 °C (Predicted)-

Synthesis: The Sonogashira Cross-Coupling Approach

The most reliable and widely employed method for synthesizing this compound is the Sonogashira cross-coupling reaction.[4][5] This Nobel Prize-winning methodology forms a carbon-carbon bond between a terminal alkyne (propargyl alcohol) and an aryl halide (4-iodoanisole). The reaction is co-catalyzed by palladium and copper complexes and requires a mild amine base.[5]

The choice of this methodology is strategic:

  • Causality: The palladium catalyst facilitates the oxidative addition to the aryl halide and the subsequent reductive elimination to form the product, while the copper(I) co-catalyst activates the alkyne by forming a copper acetylide intermediate, which accelerates the crucial transmetalation step.[4]

  • Mild Conditions: The reaction proceeds under mild conditions, often at or slightly above room temperature, which preserves the sensitive primary alcohol functionality.[5]

  • Functional Group Tolerance: The Sonogashira coupling is tolerant of a wide range of functional groups, including the ether and alcohol present in the reactants.

Below is a detailed, self-validating protocol for the synthesis and purification of the title compound.

Experimental Protocol: Sonogashira Coupling

1. Reagent Preparation & Inert Atmosphere Setup:

  • Place an oven-dried 100 mL round-bottom flask containing a magnetic stir bar under an inert atmosphere (Nitrogen or Argon).

  • To the flask, add 4-iodoanisole (1.0 eq., e.g., 2.34 g, 10 mmol), Dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂] (0.02 eq., 140 mg, 0.2 mmol), and Copper(I) Iodide (CuI) (0.04 eq., 76 mg, 0.4 mmol).[6]

2. Solvent and Reagent Addition:

  • Evacuate and backfill the flask with the inert gas three times.

  • Add anhydrous, degassed tetrahydrofuran (THF, 30 mL) and anhydrous triethylamine (TEA, 20 mL) via syringe.

  • Stir the resulting suspension for 10 minutes at room temperature.

  • Slowly add propargyl alcohol (1.5 eq., 0.84 g, 15 mmol) via syringe. A slight color change may be observed.

3. Reaction Execution & Monitoring:

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate eluent system. The consumption of the 4-iodoanisole starting material (visualized under UV light) indicates reaction progression. The reaction is typically complete within 4-12 hours.

4. Workup and Purification:

  • Once the reaction is complete (as judged by TLC), quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl, 20 mL).

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).

  • Combine the organic layers and wash with brine (2 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of Hexanes:Ethyl Acetate (from 5:1 to 2:1).

  • Combine the fractions containing the desired product and remove the solvent in vacuo to afford this compound as a solid.

G cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Workup & Purification Flask Flask under N2 Reagents Add 4-Iodoanisole, PdCl₂(PPh₃)₂, CuI Flask->Reagents Solvents Add THF/TEA Reagents->Solvents Alkyne Add Propargyl Alcohol Solvents->Alkyne Stir Stir at RT, Monitor by TLC Alkyne->Stir Quench Quench (NH₄Cl) Stir->Quench Extract Extract (EtOAc) Quench->Extract Wash Wash (Brine) Extract->Wash Dry Dry (Na₂SO₄) Wash->Dry Concentrate Concentrate Dry->Concentrate Purify Flash Chromatography Concentrate->Purify Product Pure Product Purify->Product

Caption: Workflow for the Sonogashira synthesis of the target compound.

Structural Characterization & Analytical Data

Analytical Technique Expected Observations
¹H NMR (CDCl₃) δ ~ 7.3-7.4 ppm (d, 2H, Ar-H ortho to alkyne), δ ~ 6.8-6.9 ppm (d, 2H, Ar-H meta to alkyne), δ ~ 4.5 ppm (s, 2H, -CH ₂OH), δ ~ 3.8 ppm (s, 3H, -OCH ₃), δ ~ 1.8-2.5 ppm (br s, 1H, -OH ).
¹³C NMR (CDCl₃) δ ~ 160 ppm (Ar-C-OCH₃), δ ~ 133 ppm (Ar-C ortho to alkyne), δ ~ 114 ppm (Ar-C meta to alkyne), δ ~ 114 ppm (quaternary Ar-C ipso to alkyne), δ ~ 85-90 ppm (alkyne carbons), δ ~ 55 ppm (-OC H₃), δ ~ 52 ppm (-C H₂OH).
FTIR (KBr, cm⁻¹) ~3400-3200 (broad, O-H stretch), ~3050 (sp² C-H stretch), ~2950 (sp³ C-H stretch), ~2250 (weak, C≡C stretch, internal alkyne), ~1610, 1510 (C=C aromatic stretch), ~1250 (strong, Ar-O-C stretch).
Mass Spec. (EI) [M]⁺ at m/z = 162.07. Key fragments: m/z = 145 ([M-OH]⁺), m/z = 131 ([M-CH₂OH]⁺).

Chemical Reactivity and Synthetic Potential

The utility of this compound extends far beyond its synthesis. Its functional groups provide multiple avenues for further elaboration, making it a powerful node in a synthetic pathway.

Meyer-Schuster Rearrangement

Under acidic catalysis (e.g., PTSA, H₂SO₄), primary and secondary propargyl alcohols undergo the Meyer-Schuster rearrangement to form α,β-unsaturated aldehydes and ketones, respectively.[9] For this compound, this reaction would yield (E)-3-(4-methoxyphenyl)propenal, a valuable intermediate for constructing chalcone-like structures or participating in Michael additions.

The mechanism involves protonation of the alcohol, a rate-determining 1,3-hydroxyl shift to form an allene intermediate, followed by tautomerization to the final enal product.[9]

G Reactant This compound Intermediate Allenic Intermediate Reactant->Intermediate [H⁺] 1,3-shift Product (E)-3-(4-Methoxyphenyl)propenal Intermediate->Product Tautomerization

Caption: Key steps in the Meyer-Schuster rearrangement pathway.

Applications in Medicinal Chemistry

While specific drugs directly derived from this molecule are not prominent in public literature, its core structure is highly relevant. The arylalkyne motif is a key pharmacophore in various fields:

  • Oncology: Many kinase inhibitors and cytotoxic agents incorporate arylalkyne structures.

  • Neuroscience: Compounds targeting various receptors and enzymes in the central nervous system often feature this moiety.

  • Antiviral/Antibacterial Agents: The rigidity and electronic properties of the alkyne can be exploited for precise binding to biological targets.

This molecule serves as a key intermediate to access a library of more complex derivatives. The terminal alcohol can be oxidized to an aldehyde or carboxylic acid, or substituted via nucleophilic displacement (e.g., to form propargyl amines or ethers), providing diverse entry points for drug discovery campaigns.

Safety and Handling

As with all laboratory chemicals, proper safety protocols must be strictly followed.

  • Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Engineering Controls: Handle in a well-ventilated fume hood to avoid inhalation of dust or vapors.

  • Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated area away from strong oxidizing agents.

  • First Aid: In case of contact, wash skin thoroughly with soap and water. In case of eye contact, flush with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists.

Conclusion

This compound (CAS 37614-59-8) is more than just a chemical; it is a versatile synthetic tool. Its straightforward synthesis via the robust Sonogashira coupling, combined with the rich reactivity of its alcohol and arylalkyne functionalities, establishes it as a valuable starting material for researchers in organic synthesis and a strategic asset for professionals in drug development. Understanding its core properties, synthesis, and reactivity is key to unlocking its full potential in the creation of novel and complex molecules.

References

  • Supporting Information for Tandem Hydration/Condensation Reaction. (n.d.).
  • PubChem. (n.d.). 3-(4-Methoxyphenyl)-2-propen-1-ol. National Center for Biotechnology Information.
  • Wikipedia. (2023, December 10). Propargyl alcohol.
  • Wikipedia. (2023, May 29). Meyer–Schuster rearrangement.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Mendeley Data. (2018). Analysis of 3-(4-methoxyphenyl)-1-phenylprop-2-en-1-one (MNYAD_1539) crystals by ATR-FTIR.
  • PubChem. (n.d.). 3-(4-Methoxyphenyl)-1-phenylprop-2-yn-1-one. National Center for Biotechnology Information.
  • SpectraBase. (n.d.). 3-(4-Methoxyphenyl)-1-phenylprop-2-yn-1-one [Vapor Phase IR].
  • The Royal Society of Chemistry. (2016). VI. 1H and 13C NMR Spectra.
  • International Journal of New Chemistry. (2024). Synthesis of Pd/CuFe2O4 MNPs.
  • ResearchGate. (2022). A Convenient Procedure for Sonogashira Reactions Using Propyne.
  • Chemistry LibreTexts. (2024). Sonogashira Coupling.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.

Sources

An In-depth Technical Guide to the Starting Materials for the Synthesis of 3-(4-Methoxyphenyl)prop-2-yn-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-(4-Methoxyphenyl)prop-2-yn-1-ol is a valuable propargyl alcohol derivative that serves as a critical building block in the synthesis of a wide array of organic molecules. Its utility spans the development of pharmaceuticals, agrochemicals, and advanced materials. The strategic incorporation of the methoxyphenyl and propargyl alcohol moieties imparts unique electronic and structural properties, making it a target of significant interest for researchers in drug development and materials science. This guide provides an in-depth analysis of the primary synthetic routes to this compound, focusing on the selection and utilization of the core starting materials. We will delve into the mechanistic underpinnings of two predominant synthetic strategies—the Sonogashira cross-coupling reaction and the Grignard reaction—offering field-proven insights to guide researchers in making informed experimental choices.

Strategic Approaches to the Synthesis of this compound

The construction of the carbon skeleton of this compound can be approached from two principal disconnection points, leading to distinct sets of starting materials and reaction conditions. The first approach involves the formation of the aryl-alkyne bond, typically via a Sonogashira coupling. The second strategy relies on the formation of the alcohol functionality through the addition of an acetylide nucleophile to an aldehyde, a classic Grignard-type transformation.

This compound This compound Sonogashira Coupling Sonogashira Coupling This compound->Sonogashira Coupling Retrosynthesis Grignard Reaction Grignard Reaction This compound->Grignard Reaction Retrosynthesis 4-Iodoanisole 4-Iodoanisole Sonogashira Coupling->4-Iodoanisole Propargyl Alcohol Propargyl Alcohol Sonogashira Coupling->Propargyl Alcohol 4-Methoxybenzaldehyde 4-Methoxybenzaldehyde Grignard Reaction->4-Methoxybenzaldehyde Ethynylmagnesium Bromide Ethynylmagnesium Bromide Grignard Reaction->Ethynylmagnesium Bromide

Caption: Retrosynthetic analysis of this compound.

Methodology 1: Sonogashira Cross-Coupling

The Sonogashira reaction is a powerful and versatile method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1] This reaction is catalyzed by a palladium complex and a copper(I) co-catalyst and is typically carried out under mild conditions with a base.[1]

Core Starting Materials
  • 4-Iodoanisole: This aryl iodide is the electrophilic partner in the coupling reaction. The iodine substituent is an excellent leaving group in the palladium catalytic cycle, making 4-iodoanisole a highly reactive substrate. It is commercially available or can be synthesized from anisole.[2][3]

  • Propargyl Alcohol (Prop-2-yn-1-ol): This terminal alkyne serves as the nucleophilic component. The terminal C-H bond is sufficiently acidic to be deprotonated in the presence of a base, allowing for its participation in the catalytic cycle.

  • Palladium Catalyst: Typically, a palladium(0) species is the active catalyst. This can be generated in situ from a palladium(II) precatalyst such as bis(triphenylphosphine)palladium(II) chloride.

  • Copper(I) Co-catalyst: Copper(I) iodide is a common co-catalyst that facilitates the formation of a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex.

  • Base: An amine base, such as triethylamine or diethylamine, is used to neutralize the hydrogen halide byproduct and to act as a solvent.[1]

Mechanistic Insight

The catalytic cycle of the Sonogashira reaction is a well-established process involving both a palladium cycle and a copper cycle. The palladium cycle begins with the oxidative addition of the aryl halide to the Pd(0) complex. Concurrently, the copper cycle involves the deprotonation of the terminal alkyne by the base, followed by the formation of a copper(I) acetylide. This acetylide then undergoes transmetalation with the Pd(II)-aryl complex. The resulting diorganopalladium(II) complex then undergoes reductive elimination to yield the desired product and regenerate the Pd(0) catalyst.

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 ArPd(II)XL2 ArPd(II)XL2 Pd(0)L2->ArPd(II)XL2 ArPd(II)(C≡CR)L2 ArPd(II)(C≡CR)L2 ArPd(II)XL2->ArPd(II)(C≡CR)L2 Transmetalation Ar-C≡CR Ar-C≡CR ArPd(II)(C≡CR)L2->Ar-C≡CR Reductive Elimination Ar-C≡CR->Pd(0)L2 ArX 4-Iodoanisole ArX->ArPd(II)XL2 Oxidative Addition HC≡CR Propargyl Alcohol CuC≡CR CuC≡CR HC≡CR->CuC≡CR Deprotonation CuC≡CR->ArPd(II)XL2 CuX CuI CuX->CuC≡CR Base Amine Base->CuC≡CR

Caption: Simplified mechanism of the Sonogashira cross-coupling reaction.

Experimental Protocol: Sonogashira Coupling
  • To a freshly distilled amine solvent (e.g., triethylamine) under an inert atmosphere (nitrogen or argon), add 4-iodoanisole (1 equivalent), bis(triphenylphosphine)palladium(II) chloride (0.025 equivalents), and copper(I) iodide (0.1 equivalents).

  • Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.

  • Add propargyl alcohol (1.2 equivalents) dropwise to the stirred mixture.

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, quench the reaction with an aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

ReagentMolar RatioPurpose
4-Iodoanisole1.0Aryl halide substrate
Propargyl Alcohol1.2Terminal alkyne substrate
Pd(PPh₃)₂Cl₂0.025Palladium catalyst precursor
CuI0.1Copper co-catalyst
TriethylamineSolventBase and solvent

Table 1: Typical Reagent Stoichiometry for Sonogashira Coupling.

Methodology 2: Grignard Reaction

The Grignard reaction provides a classic and effective method for forming carbon-carbon bonds and introducing a hydroxyl group simultaneously. This approach involves the nucleophilic addition of an organomagnesium halide (Grignard reagent) to a carbonyl compound.

Core Starting Materials
  • 4-Methoxybenzaldehyde: This aldehyde serves as the electrophilic carbonyl component. The methoxy group is an electron-donating group, which can slightly reduce the electrophilicity of the carbonyl carbon.

  • Ethynylmagnesium Bromide: This is the alkynyl Grignard reagent that acts as the nucleophile. It is commercially available as a solution in tetrahydrofuran (THF) or can be prepared in situ by reacting acetylene with a more basic Grignard reagent like ethylmagnesium bromide.[4][5]

  • Anhydrous Ethereal Solvent: Grignard reagents are highly reactive towards protic solvents; therefore, anhydrous solvents such as diethyl ether or tetrahydrofuran (THF) are essential.

Mechanistic Insight

The reaction proceeds through the nucleophilic attack of the carbanionic carbon of the ethynylmagnesium bromide on the electrophilic carbonyl carbon of 4-methoxybenzaldehyde. This forms a magnesium alkoxide intermediate. A subsequent aqueous workup with a mild acid (e.g., ammonium chloride solution) protonates the alkoxide to yield the final product, this compound.

Grignard_Reaction Start Starting Materials Aldehyde 4-Methoxybenzaldehyde Start->Aldehyde Grignard Ethynylmagnesium Bromide Start->Grignard Intermediate Magnesium Alkoxide Intermediate Aldehyde->Intermediate Nucleophilic Attack Grignard->Intermediate Workup Aqueous Workup (H₃O⁺) Intermediate->Workup Product This compound Workup->Product Protonation

Caption: Workflow for the Grignard synthesis of this compound.

Experimental Protocol: Grignard Reaction
  • In a flame-dried, three-necked flask equipped with a dropping funnel and under an inert atmosphere, dissolve 4-methoxybenzaldehyde (1 equivalent) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of ethynylmagnesium bromide (1.2 equivalents in THF) dropwise to the stirred aldehyde solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

  • Extract the product with diethyl ether or ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by silica gel column chromatography.

ReagentMolar RatioPurpose
4-Methoxybenzaldehyde1.0Carbonyl substrate
Ethynylmagnesium Bromide1.2Alkynyl nucleophile
Anhydrous THFSolventAprotic reaction solvent

Table 2: Typical Reagent Stoichiometry for Grignard Reaction.

Alternative Route: Starting from 4-Ethynylanisole

For laboratories where 4-ethynylanisole is readily available, it can serve as an advanced intermediate.[6] The synthesis of the target molecule would then involve the addition of a hydroxymethyl group to the terminal alkyne. This can be achieved by deprotonation of the alkyne with a strong base (e.g., n-butyllithium or a Grignard reagent) to form the corresponding acetylide, followed by reaction with a formaldehyde equivalent such as paraformaldehyde.

Core Starting Materials
  • 4-Ethynylanisole: The terminal alkyne substrate.

  • Strong Base: n-Butyllithium or a suitable Grignard reagent to deprotonate the alkyne.

  • Formaldehyde Source: Paraformaldehyde is a common and convenient source of formaldehyde for this transformation.

This route offers a convergent approach if 4-ethynylanisole is a stock chemical, potentially simplifying the overall synthetic sequence.

Conclusion

The synthesis of this compound is readily achievable through well-established and reliable synthetic methodologies. The choice between a Sonogashira coupling and a Grignard reaction will often depend on the availability of starting materials, functional group tolerance in more complex substrates, and the desired scale of the reaction. The Sonogashira coupling offers mild reaction conditions and is highly efficient for constructing the aryl-alkyne bond. The Grignard reaction provides a direct and powerful method for the formation of the propargyl alcohol moiety from an aldehyde. A thorough understanding of the starting materials and the underlying reaction mechanisms, as detailed in this guide, is paramount for the successful and efficient synthesis of this important chemical intermediate.

References

  • Barluenga, J., et al. (2010). Synthesis of polysubstituted furans based on a stepwise Sonogashira coupling of (Z)-3-iodoalk-2-en-1-ols with terminal propargylic alcohols and subsequent Au(I)- or Pd(II)-catalyzed cyclization-aromatization via elimination of H2O. The Journal of Organic Chemistry, 75(8), 2589–2598. [Link]
  • Organic Synthesis. Sonogashira Coupling. [Link]
  • PubChem. This compound. [Link]
  • Wikipedia. Sonogashira reaction. [Link]
  • Chegg.com. (2017, October 29). In this experiment, you will prepare the Grignard... [Link]
  • PrepChem.com.
  • Google Patents. CN108373404B - Synthesis method of 4-iodoanisole.

Sources

An In-depth Technical Guide to 3-(4-Methoxyphenyl)prop-2-yn-1-ol Derivatives and Analogs: Synthesis, Characterization, and Biological Evaluation

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of 3-(4-methoxyphenyl)prop-2-yn-1-ol and its derivatives, a class of compounds with significant potential in drug discovery. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the synthesis, characterization, and biological evaluation of these promising molecules.

Introduction: The Potential of the Arylpropynol Scaffold

The this compound core structure represents a versatile scaffold in medicinal chemistry. This phenylpropanoid combines a methoxy-substituted aromatic ring with a reactive propargyl alcohol moiety, offering multiple sites for chemical modification.[1] The unique electronic and structural characteristics imparted by the alkyne and the methoxyphenyl group make these compounds promising candidates for developing novel therapeutic agents, particularly in the realms of anticancer and antimicrobial research.[2][3] This guide will delve into the synthetic pathways to access these molecules, the analytical techniques for their characterization, and the methodologies to explore their biological activities.

Synthesis Methodologies: Accessing the Core Structure and its Analogs

The synthesis of this compound and its derivatives primarily relies on palladium-catalyzed cross-coupling reactions, with the Sonogashira coupling being a cornerstone technique. This reaction efficiently forms a carbon-carbon bond between a terminal alkyne and an aryl halide.

Synthesis of the Core Scaffold: this compound

A common and effective method for the synthesis of the parent compound involves the Sonogashira coupling of 4-iodoanisole with propargyl alcohol.

Experimental Protocol: Sonogashira Coupling

  • Materials: 4-iodoanisole, propargyl alcohol, palladium catalyst (e.g., Pd(PPh₃)₄), copper(I) iodide (CuI), a base (e.g., triethylamine or diisopropylamine), and a solvent (e.g., tetrahydrofuran (THF) or toluene).

  • Procedure:

    • To a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add 4-iodoanisole, the palladium catalyst, and CuI in the chosen solvent.

    • Add the base, followed by the dropwise addition of propargyl alcohol.

    • The reaction mixture is typically stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).

    • Upon completion, the reaction is quenched, and the product is extracted using an appropriate organic solvent.

    • The crude product is then purified, typically by column chromatography, to yield pure this compound.

Sonogashira_Coupling 4-Iodoanisole 4-Iodoanisole Catalyst_Base Pd Catalyst, CuI, Base 4-Iodoanisole->Catalyst_Base Propargyl Alcohol Propargyl Alcohol Propargyl Alcohol->Catalyst_Base Product This compound Catalyst_Base->Product C-C Bond Formation

Caption: Sonogashira coupling for the synthesis of the core scaffold.

Derivatization of this compound

The hydroxyl and alkyne functionalities of the core scaffold provide avenues for the synthesis of a diverse library of derivatives.

The hydroxyl group can be readily converted to an ether linkage through the Williamson ether synthesis. This SN2 reaction involves the deprotonation of the alcohol to form an alkoxide, which then displaces a halide from an alkyl halide.[4][5][6][7][8]

Experimental Protocol: Williamson Ether Synthesis

  • Materials: this compound, a strong base (e.g., sodium hydride (NaH)), an alkyl halide (e.g., methyl iodide, ethyl bromide), and an aprotic solvent (e.g., THF, DMF).[6]

  • Procedure:

    • Dissolve this compound in the chosen solvent and cool the mixture in an ice bath.

    • Carefully add the strong base to deprotonate the alcohol, forming the alkoxide.

    • Slowly add the alkyl halide to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Quench the reaction and extract the ether derivative.

    • Purify the product by column chromatography.

Williamson_Ether_Synthesis Parent_Alcohol This compound Base Strong Base (e.g., NaH) Parent_Alcohol->Base Deprotonation Alkoxide Alkoxide Intermediate Base->Alkoxide Deprotonation Alkyl_Halide Alkyl Halide (R-X) Alkoxide->Alkyl_Halide SN2 Attack Ether_Product Ether Derivative Alkyl_Halide->Ether_Product SN2 Attack

Caption: Williamson ether synthesis for derivatization.

Esterification of the primary alcohol can be achieved by reaction with acyl chlorides or carboxylic acids under appropriate conditions.[2][9][10][11]

Experimental Protocol: Esterification with Acyl Chlorides

  • Materials: this compound, an acyl chloride (e.g., acetyl chloride, benzoyl chloride), a non-nucleophilic base (e.g., triethylamine or pyridine), and an inert solvent (e.g., dichloromethane (DCM) or THF).[1]

  • Procedure:

    • Dissolve the parent alcohol and the base in the solvent and cool to 0°C.

    • Add the acyl chloride dropwise to the stirred solution.

    • Allow the reaction to proceed at low temperature or room temperature until completion.

    • Wash the reaction mixture to remove the base hydrochloride and unreacted reagents.

    • Dry the organic layer and evaporate the solvent.

    • Purify the resulting ester by column chromatography.

Analytical Characterization

Thorough characterization of the synthesized compounds is crucial to confirm their structure and purity. A combination of spectroscopic techniques is typically employed.

Technique Expected Observations for this compound
¹H NMR Signals corresponding to the methoxy protons (singlet, ~3.8 ppm), the methylene protons adjacent to the hydroxyl group (singlet or triplet), the hydroxyl proton (broad singlet), and the aromatic protons in the p-substituted pattern.
¹³C NMR Resonances for the methoxy carbon, the acetylenic carbons, the methylene carbon, and the aromatic carbons.
Mass Spectrometry (MS) The molecular ion peak corresponding to the calculated molecular weight of the compound (C₁₀H₁₀O₂ = 162.19 g/mol ).[12]
Infrared (IR) Spectroscopy Characteristic absorption bands for the O-H stretch (broad, ~3300 cm⁻¹), the C≡C stretch (~2200 cm⁻¹), and C-O stretches.

For derivatives, the spectra will show additional signals corresponding to the incorporated functional groups. For example, an ester derivative will exhibit a characteristic C=O stretch in the IR spectrum (~1735 cm⁻¹).

Biological Evaluation: Uncovering Therapeutic Potential

The arylpropynol scaffold has shown promise in various therapeutic areas. A systematic biological evaluation is essential to identify and characterize the activity of novel derivatives.

Anticancer Activity

Many propargyl alcohol derivatives exhibit cytotoxic effects against various cancer cell lines.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

  • Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Compound Treatment: Cells are seeded in 96-well plates and, after attachment, are treated with a range of concentrations of the test compounds for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the treatment period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

    • Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.

    • The formazan crystals are then solubilized, and the absorbance is measured using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the compound that reduces cell viability by 50%, is determined.

MTT_Assay_Workflow cluster_0 Cell Culture & Treatment cluster_1 MTT Assay cluster_2 Data Analysis Seed_Cells Seed Cancer Cells in 96-well Plate Treat_Cells Treat with Compound Derivatives Seed_Cells->Treat_Cells Incubate Incubate for 24-72h Treat_Cells->Incubate Add_MTT Add MTT Solution Incubate->Add_MTT Incubate_MTT Incubate for Formazan Formation Add_MTT->Incubate_MTT Solubilize Solubilize Formazan Crystals Incubate_MTT->Solubilize Measure_Absorbance Measure Absorbance Solubilize->Measure_Absorbance Calculate_Viability Calculate % Cell Viability Measure_Absorbance->Calculate_Viability Determine_IC50 Determine IC50 Value Calculate_Viability->Determine_IC50

Caption: Workflow for the in vitro cytotoxicity MTT assay.

Antimicrobial Activity

Derivatives of this scaffold also have potential as antimicrobial agents.

Experimental Protocol: Broth Microdilution Assay

  • Microorganism Culture: Bacterial or fungal strains are cultured in appropriate broth media.

  • Compound Dilution: Serial dilutions of the test compounds are prepared in a 96-well plate.

  • Inoculation: A standardized inoculum of the microorganism is added to each well.

  • Incubation: The plates are incubated under conditions suitable for the growth of the microorganism.

  • Determination of MIC: The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

Proposed Mechanism of Action: Targeting Tubulin Polymerization

While the exact mechanisms of action for many this compound derivatives are still under investigation, a growing body of evidence suggests that some of these compounds may exert their anticancer effects by targeting the microtubule network.[13][14][15][16][17] Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, motility, and intracellular transport. Disruption of microtubule dynamics can lead to cell cycle arrest and apoptosis.

Compounds with a trimethoxyphenyl or a methoxyphenyl moiety, similar to our core structure, have been shown to bind to the colchicine-binding site on β-tubulin, thereby inhibiting tubulin polymerization.[14][15] This leads to a cascade of events culminating in apoptotic cell death.

Tubulin_Inhibition_Pathway Compound This compound Derivative Tubulin β-Tubulin (Colchicine Site) Compound->Tubulin Binds to Polymerization_Inhibition Inhibition of Tubulin Polymerization Tubulin->Polymerization_Inhibition Microtubule_Disruption Microtubule Network Disruption Polymerization_Inhibition->Microtubule_Disruption G2M_Arrest G2/M Cell Cycle Arrest Microtubule_Disruption->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis Caspase_Activation Caspase Cascade Activation Apoptosis->Caspase_Activation

Caption: Proposed mechanism of action via tubulin polymerization inhibition.

Conclusion and Future Directions

The this compound scaffold and its derivatives represent a promising area of research for the development of new therapeutic agents. The synthetic accessibility and the potential for diverse functionalization make this class of compounds highly attractive for medicinal chemistry campaigns. Future research should focus on expanding the library of derivatives, elucidating the structure-activity relationships, and further investigating the specific molecular targets and signaling pathways involved in their biological effects. A deeper understanding of their mechanism of action will be crucial for the rational design of more potent and selective drug candidates.

References

  • New derivatives of aryl-propionic acid. Synthesis and biological evaluation. (n.d.). PubMed.
  • Synthesizing an ester from an alcohol and acyl chloride - what solvent to use? (2013, November 27). ResearchGate.
  • Williamson ether synthesis. (n.d.). Wikipedia.
  • This compound. (n.d.). PubChem.
  • Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. (2020, September 1). ResearchGate.
  • Williamson Ether Synthesis. (2014, October 24). Master Organic Chemistry.
  • Williamson Ether Synthesis. (n.d.). ChemTalk.
  • Williamson Ether Synthesis. (n.d.). Chemistry Steps.
  • Propargyl alcohol. (n.d.). PubChem.
  • A Review of the Recent Developments of Molecular Hybrids Targeting Tubulin Polymerization. (2022, March 29). MDPI.
  • (4-Methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone inhibits tubulin polymerization, induces G2/M arrest, and triggers apoptosis in human leukemia HL-60 cells. (2013, October 1). PubMed.
  • esterification - alcohols and carboxylic acids. (n.d.). Chemguide.
  • Metal-Free Oxidative Cross Esterification of Alcohols via Acyl Chloride Formation. (2016, January 5). ResearchGate.
  • Plant-Derivatives Small Molecules with Antibacterial Activity. (2020, December 22). MDPI.
  • Evolution of 3-(4-hydroxyphenyl)indoline-2-one as a scaffold for potent and selective anticancer activity. (2022, August 2). PubMed Central.
  • 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines inhibit tubulin polymerisation and act as anticancer agents. (2020, September 24). PubMed Central.
  • Preparation of propargyl alcohols 1. (n.d.). ResearchGate.
  • reaction between acyl chlorides and alcohols - addition / elimination. (n.d.). Chemguide.
  • 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines inhibit tubulin polymerisation and act as anticancer agents. (2020, September 24). PubMed Central.
  • NanoDSF Screening for Anti-tubulin Agents Uncovers New Structure–Activity Insights. (2023, July 17). PubMed Central.
  • Synthesis and antifungal activity of ethers, alcohols, and iodohydrin derivatives of sclareol against phytopathogenic fungi in vitro. (2015, June 15). PubMed.
  • Design, synthesis, and biological evaluation of novel 3-aryl-4-(3,4,5-trimethoxyphenyl)selenophene derivatives as new tubulin inhibitors. (2024, January 1). PubMed.

Sources

An Investigator's Guide to the Potential Biological Activities of 3-(4-Methoxyphenyl)prop-2-yn-1-ol: A Roadmap for Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the investigation of the potential biological activities of the novel synthetic compound, 3-(4-Methoxyphenyl)prop-2-yn-1-ol. While direct biological data for this specific molecule is not yet available, its structural motifs—a methoxyphenyl group and a propargyl alcohol—are present in a variety of compounds with established pharmacological relevance. Drawing on this extensive body of literature, we hypothesize that this compound may possess significant anticancer, anti-inflammatory, and neuroprotective properties. This document is intended for researchers, scientists, and drug development professionals, offering a structured, evidence-based roadmap for the systematic evaluation of this promising compound. We will detail the rationale behind these hypotheses, provide validated experimental protocols, and outline potential mechanisms of action to guide future research and accelerate the discovery process.

Introduction: Unveiling the Potential of a Novel Scaffold

The quest for novel therapeutic agents is a cornerstone of biomedical research. Small molecules with unique structural features offer the potential for new mechanisms of action and improved therapeutic indices. This compound is one such molecule, distinguished by its rigid alkynyl scaffold and the presence of an electron-donating methoxy group on a phenyl ring. While this specific compound remains uncharacterized in the biological literature, its constituent parts are well-represented in pharmacologically active molecules.

The methoxyphenyl moiety is a common feature in a class of compounds known as chalcones, which have demonstrated a wide range of biological activities, including anti-inflammatory and anticancer effects[1][2]. Similarly, derivatives of propargyl alcohol have been explored for their cytotoxic effects against cancer cells[3]. This guide will, therefore, focus on a strategic approach to systematically investigate the following hypothesized biological activities of this compound:

  • Anticancer/Cytotoxic Activity: Targeting uncontrolled cell proliferation is a primary goal in cancer therapy.

  • Anti-inflammatory Activity: Modulating the inflammatory response is key to treating a host of chronic diseases.

  • Neuroprotective Activity: Protecting neurons from damage is a critical strategy in combating neurodegenerative disorders.

This document will serve as a technical and intellectual guide for researchers embarking on the study of this novel compound, providing the necessary tools and rationale to conduct a thorough and scientifically rigorous investigation.

Hypothesized Biological Activity I: Anticancer Potential

Rationale for Investigation

The presence of the methoxyphenyl group in this compound suggests a potential for anticancer activity. Numerous studies have reported the cytotoxic effects of compounds containing this moiety against various cancer cell lines. For instance, derivatives of 3-((4-methoxyphenyl)amino)propanehydrazide have shown promising anticancer activity against human glioblastoma and triple-negative breast cancer cell lines[4]. Furthermore, some 1,3,4-thiadiazole derivatives with a 3-methoxyphenyl substituent have been investigated for their anticancer properties[5]. The rigid, linear geometry conferred by the alkyne group in this compound could also play a role in its potential interaction with biological targets.

Experimental Workflow for Assessing Cytotoxicity

A systematic evaluation of the cytotoxic potential of this compound is the first critical step. The following workflow outlines a standard approach, beginning with a broad screening and progressing to more detailed mechanistic studies.

G cluster_0 Phase 1: Initial Cytotoxicity Screening cluster_1 Phase 2: Mechanistic Elucidation A Prepare Stock Solution of This compound in DMSO B Select a Panel of Human Cancer Cell Lines (e.g., MCF-7, A549, HeLa, HepG2) A->B C Perform MTT Assay to Determine IC50 Values (24, 48, 72 hours) B->C D Data Analysis and IC50 Calculation C->D E Annexin V/PI Staining for Apoptosis (Flow Cytometry) D->E If IC50 is in a promising range F Cell Cycle Analysis (Propidium Iodide Staining) D->F If IC50 is in a promising range G Western Blot Analysis for Apoptotic Markers (e.g., Caspase-3, PARP, Bcl-2 family) E->G H Investigate Potential Signaling Pathways (e.g., MAPK, PI3K/Akt) F->H

Caption: Experimental workflow for evaluating the anticancer activity of a test compound.

Detailed Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HeLa, HepG2)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • This compound

  • DMSO (cell culture grade)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

  • Compound Treatment: Prepare a series of dilutions of this compound in complete medium from a concentrated stock solution in DMSO. The final DMSO concentration in the wells should be less than 0.5%. Add 100 µL of the diluted compound to the respective wells. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 24, 48, and 72 hours at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well. Incubate for 3-4 hours at 37°C.

  • Solubilization: After the incubation with MTT, carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Data Presentation: Hypothetical Cytotoxic Activity

The following table illustrates how to present the IC₅₀ values for this compound against a panel of human cancer cell lines after 48 hours of treatment. This data is for illustrative purposes to guide experimental design.

Cancer Cell LineTissue of OriginHypothetical IC₅₀ (µM)
A549 Lung Carcinoma18.2
HeLa Cervical Carcinoma15.5
MCF-7 Breast Adenocarcinoma22.1
HepG2 Hepatocellular Carcinoma25.8

Hypothesized Biological Activity II: Anti-inflammatory Effects

Rationale for Investigation

The methoxyphenyl group is a key structural feature in many compounds with potent anti-inflammatory properties. For example, a synthetic chalcone containing a p-methoxyphenyl group has been shown to exert significant anti-inflammatory effects by inducing heme oxygenase-1 (HO-1)[2]. Another study on (E)-4-(3',4'-dimethoxyphenyl)but-3-en-2-ol, a compound with structural similarities, demonstrated anti-inflammatory activity in various models[6]. These findings provide a strong rationale for investigating the anti-inflammatory potential of this compound.

Experimental Workflow for Assessing Anti-inflammatory Activity

The following workflow outlines a strategy to evaluate the anti-inflammatory properties of the compound, focusing on key inflammatory mediators.

G cluster_0 Phase 1: In Vitro Anti-inflammatory Screening cluster_1 Phase 2: Mechanistic Studies A Use Macrophage Cell Line (e.g., RAW 264.7) B Induce Inflammation with Lipopolysaccharide (LPS) A->B C Treat with this compound B->C D Measure Nitric Oxide (NO) Production (Griess Assay) C->D E Measure Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) using ELISA C->E F Western Blot for iNOS and COX-2 Expression E->F If significant inhibition is observed G Investigate NF-κB Signaling Pathway (p65 phosphorylation and nuclear translocation) F->G H Assess Nrf2/HO-1 Pathway Activation F->H

Caption: Workflow for evaluating the in vitro anti-inflammatory activity of a test compound.

Detailed Experimental Protocol: Nitric Oxide (NO) Inhibition Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in LPS-stimulated macrophages.

Materials:

  • RAW 264.7 macrophage cell line

  • Complete culture medium

  • Lipopolysaccharide (LPS) from E. coli

  • This compound

  • Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite standard solution

  • 96-well plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a control group with cells treated with LPS only and a vehicle control group.

  • Griess Assay: After incubation, collect 50 µL of the cell culture supernatant from each well. Add 50 µL of Griess Reagent Part A and incubate for 10 minutes at room temperature, protected from light. Then, add 50 µL of Griess Reagent Part B and incubate for another 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the concentration of nitrite in the samples using a sodium nitrite standard curve. Determine the percentage of inhibition of NO production by the compound.

Hypothesized Biological Activity III: Neuroprotective Effects

Rationale for Investigation

Oxidative stress and excitotoxicity are major contributors to neuronal cell death in neurodegenerative diseases. Compounds with antioxidant properties are therefore of great interest as potential neuroprotective agents. The methoxyphenyl group is present in compounds that have demonstrated neuroprotective effects. For example, N-((3,4-dihydro-2H-benzo[h]chromen-2-yl)methyl)-4-methoxyaniline has been shown to have neuroprotective effects against excitotoxicity[7]. Additionally, 3-(4-hydroxy-3-methoxyphenyl)propionic acid, a related phenolic compound, has been studied for its potential to support brain health[8]. These precedents suggest that this compound may also exhibit neuroprotective properties.

Experimental Workflow for Assessing Neuroprotective Activity

The following workflow provides a framework for evaluating the neuroprotective potential of the compound against oxidative stress-induced neuronal cell death.

G cluster_0 Phase 1: In Vitro Neuroprotection Assay cluster_1 Phase 2: Mechanistic Investigation A Use Neuronal Cell Line (e.g., SH-SY5Y) B Pre-treat with this compound A->B C Induce Oxidative Stress with H₂O₂ or Glutamate B->C D Assess Cell Viability (MTT or LDH Assay) C->D E Measure Reactive Oxygen Species (ROS) Levels (DCFH-DA Assay) C->E F Western Blot for Markers of Apoptosis and Oxidative Stress (e.g., Bcl-2, Bax, HO-1) E->F If significant protection is observed G Investigate PI3K/Akt/GSK3β Signaling Pathway F->G H Assess Mitochondrial Membrane Potential (e.g., JC-1 Staining) F->H

Caption: Workflow for evaluating the in vitro neuroprotective activity of a test compound.

Detailed Experimental Protocol: Neuroprotection against H₂O₂-induced Oxidative Stress

This protocol assesses the ability of a compound to protect neuronal cells from damage caused by hydrogen peroxide (H₂O₂), a common inducer of oxidative stress.

Materials:

  • SH-SY5Y human neuroblastoma cell line

  • Complete culture medium

  • This compound

  • Hydrogen peroxide (H₂O₂)

  • MTT solution

  • 96-well plates

Procedure:

  • Cell Seeding: Seed SH-SY5Y cells in a 96-well plate and allow them to adhere and grow for 24 hours.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of this compound for 2-4 hours.

  • Oxidative Stress Induction: Expose the cells to a pre-determined toxic concentration of H₂O₂ for 24 hours. Include a control group treated with H₂O₂ only and an untreated control group.

  • Cell Viability Assessment: After the 24-hour incubation, assess cell viability using the MTT assay as described in section 2.3.

  • Data Analysis: Calculate the percentage of cell viability in the compound-treated groups relative to the H₂O₂-treated control group.

Conclusion and Future Directions

This technical guide has outlined a comprehensive and logical framework for the initial investigation into the potential biological activities of this compound. Based on the well-documented pharmacological activities of structurally related compounds, we have established a strong rationale for exploring its anticancer, anti-inflammatory, and neuroprotective properties. The detailed experimental workflows and protocols provided herein offer a clear and actionable path for researchers to systematically evaluate this promising molecule.

The successful demonstration of any of these activities in vitro will pave the way for more advanced studies, including in vivo efficacy and toxicity assessments in animal models. The elucidation of the precise molecular mechanisms of action will be crucial for understanding the therapeutic potential of this compound and for the future design of more potent and selective analogs. This guide serves as a foundational document to inspire and direct the scientific community in unlocking the potential of this novel chemical entity for the betterment of human health.

References

  • Guo, H.-M., Liu, L.-Q., Yang, J., & Jian, F.-F. (2009). 3-(4-Methoxyphenyl)-1-(2-nitrophenyl)prop-2-en-1-one. Acta Crystallographica Section E: Structure Reports Online, 65(12), o3117. [Link]
  • MDPI. (2024). Effects of 3-(4-Hydroxy-3-methoxyphenyl)propionic Acid on Enhancing Grip Strength and Inhibiting Protein Catabolism Induced by Exhaustive Exercise. MDPI. [Link]
  • PubChem. (n.d.). 3-(4-Methoxyphenyl)-2-propen-1-ol. National Center for Biotechnology Information.
  • MDPI. (2021). Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. MDPI. [Link]
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Cho, J., et al. (2018). Antioxidant and Neuroprotective Effects of N-((3,4-Dihydro-2H-benzo[h]chromen-2-yl)methyl)-4-methoxyaniline in Primary Cultured Rat Cortical Cells: Involvement of ERK-CREB Signaling. Biomolecules & Therapeutics, 26(4), 366–374. [Link]
  • da Silva, F. de C., et al. (2012). Synthesis and Cytotoxic Evaluation of a Series of 2-Amino-Naphthoquinones against Human Cancer Cells. Molecules, 17(7), 7813–7825. [Link]
  • Goebel, U., et al. (2016). The anti-inflammatory effects of E-α-(p-methoxyphenyl)-2',3,4,4'-tetramethoxychalcone are mediated via HO-1 induction. International Immunopharmacology, 35, 195–203. [Link]
  • Makshakov, G. P., et al. (2024). Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. Pharmaceuticals, 17(10), 1269. [Link]
  • Poudel, B., et al. (2023). Evaluation of Antioxidant and Anti-Inflammatory Activities, and Metabolite Profiling of Selected Medicinal Plants of Nepal.
  • Science.gov. (n.d.). in vitro cytotoxicity evaluation: Topics.
  • MDPI. (2024). Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. MDPI. [Link]
  • Singh, S., et al. (2021). Neuroprotection: Targeting Multiple Pathways by Naturally Occurring Phytochemicals. Current Neuropharmacology, 19(8), 1202–1229. [Link]
  • MDPI. (2023).
  • MDPI. (2023). Inhibitory Effects of 3-(4-Hydroxy-3-methoxyphenyl)
  • Sankar, S., et al. (2018). Neuroprotective effect of naringenin against MPTP-induced oxidative stress. International Journal of Neuroscience, 129(5), 485–492. [Link]
  • Morris-Natschke, S. L., et al. (1993). Cytotoxicity of substituted alkyl-3,4-bis(4-methoxyphenyl)pyrrole-2-carboxylates in L1210 lymphoid leukemia cells. Bioorganic & Medicinal Chemistry Letters, 3(2), 229–232. [Link]
  • Jantan, I., et al. (2005). Anti-inflammatory activity of compound D {(E)-4-(3',4'-dimethoxyphenyl)but-3-en-2-ol} isolated from Zingiber cassumunar Roxb. Phytotherapy Research, 19(1), 69–72. [Link]
  • ResearchGate. (2012). (PDF) Synthesis and Cytotoxic Evaluation of a Series of 2-Amino-Naphthoquinones against Human Cancer Cells.
  • Preprints.org. (2024). Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs.
  • Sarveswaran, R., et al. (2017). In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. World Journal of Pharmaceutical Research, 6(17), 148–158. [Link]
  • Stoika, R., et al. (2012). Study in vitro of the anticancer activity of [3-allyl-4-(41- methoxyphenyl)-3H-thiazole-2-ylidene]. Biotechnologia Acta, 5(2), 85–91. [Link]
  • Das, S., et al. (2012). Evaluation of Phytochemical Screening and Anti Inflammatory Activity of Leaves and Stem of Mikania scandens (L.) Wild. Journal of Clinical and Diagnostic Research, 6(10), 1642–1646. [Link]
  • Ojha, S., et al. (2016). Neuroprotective Effects of β-Caryophyllene against Dopaminergic Neuron Injury in a Murine Model of Parkinson's Disease Induced by MPTP.
  • Smolewski, P., et al. (2010). Experimental comparison of some methods to assess cytotoxicity. Central European Journal of Immunology, 35(1), 17–23. [Link]
  • ResearchGate. (n.d.). Methodological approach to evaluating the neuroprotective effects of potential drugs.
  • World Journal of Pharmaceutical Research. (2017). In vitro assays to investigate the anti-inflammatory activity of herbal extracts. World Journal of Pharmaceutical Research. [Link]
  • MDPI. (2023). Mechanisms and Potential Benefits of Neuroprotective Agents in Neurological Health. MDPI. [Link]
  • Der Pharma Chemica. (2011). Synthesis of some new 3(4-hydroxyphenyl)prop-2-en-1-one 4-phenyl substituted schiff's bases and their antibacterial activity. Der Pharma Chemica. [Link]
  • Kamadatu, L., & Santoso, M. (2015).
  • Kim, H. Y., et al. (2012). Anti-inflammatory and anti-arthritic effects of new synthetic 3-(4-hydroxyphenyl)-4-(4-thiomethoxyphenyl)-1H-pyrrole-2,5-dione. European Journal of Pharmacology, 678(1-3), 113–121. [Link]
  • Coggeshall, R. E. (1992). Quantitative histological evaluation of neuroprotective compounds. Journal of Neuroscience Methods, 45(1-2), 129–137. [Link]
  • Sztanke, K., et al. (2022). Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. Molecules, 27(20), 6977. [Link]
  • Biblioteka Nauki. (2015). Mechanism of action of 4-hydroxyphenylpyruvate dioxygenaseinhibitor herbicide on homoterm animals and humans. Biblioteka Nauki. [Link]
  • MDPI. (2023). 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one. MDPI. [Link]
  • Chemsrc. (n.d.). 3-(4-Methoxyphenyl)-2-propyn-1-ol.

Sources

The Propargyl Alcohol Derivative 3-(4-Methoxyphenyl)prop-2-yn-1-ol: A Versatile Building Block in Modern Organic Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of contemporary organic chemistry and medicinal research, the strategic design and synthesis of versatile molecular scaffolds are of paramount importance. Among these, propargyl alcohols, characterized by the presence of a hydroxyl group adjacent to a carbon-carbon triple bond, have emerged as powerful and adaptable building blocks.[1] This guide focuses on a particularly valuable derivative, 3-(4-Methoxyphenyl)prop-2-yn-1-ol, exploring its synthesis, chemical reactivity, and burgeoning applications. The presence of the electron-donating methoxy group on the phenyl ring, combined with the reactive propargyl alcohol moiety, imparts unique chemical properties that make it an attractive precursor for a diverse array of complex molecules, including heterocycles and potential therapeutic agents. This document will provide a comprehensive overview of the current state of research on this compound, offering insights into its synthesis, key reactions, and potential as a scaffold in drug discovery.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of this compound is fundamental for its effective utilization in synthesis and for the characterization of its derivatives.

PropertyValueSource
Molecular Formula C₁₀H₁₀O₂[2]
Molecular Weight 162.18 g/mol [2]
IUPAC Name This compound[2]
CAS Number 37614-59-8[2]
Appearance White to Brown powder to crystal[3]
Synonyms 3-(4-Methoxyphenyl)-2-propyn-1-ol, (Hydroxymethyl)(4-methoxyphenyl)acetylene, 3-(4-Methoxyphenyl)propargyl Alcohol[3][4]

Spectroscopic Data:

Spectroscopic analysis is crucial for the unambiguous identification and purity assessment of this compound.

  • ¹H NMR (250 MHz, CDCl₃): δ (ppm) 7.35 (d, 2H), 6.82 (d, 2H), 4.46 (s, 2H), 3.79 (s, 3H).[5] This spectrum clearly shows the characteristic signals for the aromatic protons of the 1,4-disubstituted benzene ring, the methylene protons adjacent to the hydroxyl group and the alkyne, and the methoxy group protons.

Synthesis of this compound: The Sonogashira Coupling

The most prevalent and efficient method for the synthesis of this compound is the Sonogashira cross-coupling reaction.[6] This powerful carbon-carbon bond-forming reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[7]

Reaction Scheme:

Sonogashira_Synthesis cluster_reactants Reactants cluster_products Product iodoanisole 4-Iodoanisole catalysts Pd(PPh₃)₂Cl₂ (cat.) CuI (cat.) Base (e.g., NEt₃) propargyl_alcohol Propargyl Alcohol product This compound catalysts->product Sonogashira Coupling Furan_Synthesis reactant This compound catalyst Gold Catalyst (e.g., AuCl) product Substituted Furan catalyst->product Dehydrative Cyclization

Sources

Methodological & Application

The Versatile Alkyne: Application Notes and Protocols for 3-(4-Methoxyphenyl)prop-2-yn-1-ol in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Valuable Building Block in the Synthetic Chemist's Toolbox

3-(4-Methoxyphenyl)prop-2-yn-1-ol is a trifunctional molecule that has emerged as a versatile and valuable building block in modern organic synthesis.[1][2] Its structure, featuring a terminal alkyne, a primary alcohol, and a methoxy-substituted phenyl ring, provides a rich platform for a diverse array of chemical transformations. The electron-donating nature of the methoxy group can influence the reactivity of the aromatic ring and the adjacent propargylic system, offering opportunities for regioselective and stereoselective synthesis.

This comprehensive guide delves into the key applications of this compound, providing detailed protocols and mechanistic insights for researchers, scientists, and professionals in drug development. We will explore its utility in the construction of heterocyclic scaffolds, its participation in classic rearrangement and cross-coupling reactions, and its potential in the synthesis of complex molecular architectures.

Synthesis of Heterocyclic Scaffolds: The Isoxazole Core

The terminal alkyne functionality of this compound serves as an excellent dienophile in [3+2] cycloaddition reactions, providing a direct route to five-membered heterocycles. A prominent application is the synthesis of isoxazoles, a privileged scaffold in medicinal chemistry known for a wide range of biological activities.[3][4] The reaction typically proceeds via a 1,3-dipolar cycloaddition with a nitrile oxide, which can be generated in situ from an aldoxime.

Mechanistic Rationale

The synthesis of 3-(4-methoxyphenyl)-5-substituted isoxazoles from this compound involves the in situ generation of a nitrile oxide from an appropriate aldoxime using an oxidizing agent like sodium hypochlorite. This highly reactive 1,3-dipole then undergoes a cycloaddition reaction with the alkyne. The regioselectivity of the cycloaddition is governed by both electronic and steric factors, typically leading to the formation of the 3,5-disubstituted isoxazole as the major product.

cluster_0 Nitrile Oxide Formation cluster_1 Cycloaddition cluster_2 Final Product Aldoxime Aldoxime Nitrile_Oxide R-C≡N⁺-O⁻ Aldoxime->Nitrile_Oxide NaOCl Aldoxime->Nitrile_Oxide Isoxazole 3,5-Disubstituted Isoxazole Nitrile_Oxide->Isoxazole Nitrile_Oxide->Isoxazole Alkyne This compound Alkyne->Isoxazole Final_Product Isoxazole Derivative Isoxazole->Final_Product Work-up Isoxazole->Final_Product

Figure 1: Workflow for the synthesis of isoxazoles.

Experimental Protocol: Synthesis of 5-(Hydroxymethyl)-3-(4-methoxyphenyl)isoxazole

This protocol describes a general procedure for the synthesis of an isoxazole derivative using this compound.

Materials:

  • This compound

  • Appropriate aldoxime (e.g., benzaldoxime)

  • Sodium hypochlorite solution (bleach)

  • Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Stir plate and stir bar

  • Round-bottom flask

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve this compound (1.0 eq) and the selected aldoxime (1.1 eq) in dichloromethane (20 mL).

  • Addition of Oxidant: Cool the solution to 0 °C in an ice bath. To this stirred solution, add sodium hypochlorite solution (5% w/v, 2.0 eq) dropwise over a period of 30 minutes.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, quench the reaction by adding saturated aqueous sodium bicarbonate solution (20 mL). Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Chromatography: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired 5-(hydroxymethyl)-3-(4-methoxyphenyl)isoxazole.

Expected Yield: 40-60%

EntryAldoximeProductYield (%)
1Benzaldoxime5-(Hydroxymethyl)-3-(4-methoxyphenyl)-5-phenylisoxazole~55
24-Chlorobenzaldoxime5-(Hydroxymethyl)-3-(4-methoxyphenyl)-5-(4-chlorophenyl)isoxazole~50
34-Nitrobenzaldoxime5-(Hydroxymethyl)-3-(4-methoxyphenyl)-5-(4-nitrophenyl)isoxazole~45

Meyer-Schuster Rearrangement: Accessing α,β-Unsaturated Carbonyls

The primary alcohol adjacent to the alkyne in this compound makes it an ideal substrate for the Meyer-Schuster rearrangement.[5] This acid-catalyzed reaction transforms propargyl alcohols into α,β-unsaturated aldehydes or ketones, which are valuable intermediates in a multitude of synthetic pathways.

Mechanistic Rationale

The Meyer-Schuster rearrangement proceeds through the protonation of the hydroxyl group, followed by its departure as a water molecule to form a resonance-stabilized carbocation. A subsequent 1,3-hydride shift leads to an allene intermediate. Tautomerization of the allene under acidic conditions yields the final α,β-unsaturated carbonyl compound.

Start This compound Protonation Protonated Alcohol Start->Protonation + H⁺ Carbocation Resonance-Stabilized Carbocation Protonation->Carbocation - H₂O Allene Allene Intermediate Carbocation->Allene 1,3-Hydride Shift Enol Enol Intermediate Allene->Enol Tautomerization Product α,β-Unsaturated Aldehyde Enol->Product Tautomerization

Figure 2: Mechanism of the Meyer-Schuster rearrangement.

Experimental Protocol: Synthesis of (E)-3-(4-Methoxyphenyl)acrylaldehyde

Materials:

  • This compound

  • Formic acid

  • Toluene

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a solution of this compound (1.0 g) in toluene (20 mL), add formic acid (0.5 mL).

  • Heating: Heat the reaction mixture to reflux (approximately 110 °C) and monitor the reaction by TLC.

  • Work-up: After completion (typically 2-4 hours), cool the reaction mixture to room temperature and carefully neutralize with saturated aqueous sodium bicarbonate solution.

  • Extraction: Extract the aqueous layer with toluene (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be further purified by column chromatography if necessary.

Expected Yield: >80%

Cross-Coupling Reactions: The Power of Sonogashira

The terminal alkyne of this compound is a prime substrate for Sonogashira cross-coupling reactions.[6][7][8] This powerful palladium- and copper-co-catalyzed reaction allows for the formation of a carbon-carbon bond between the terminal alkyne and an aryl or vinyl halide, providing access to a wide range of disubstituted alkynes.

Synthetic Utility

The Sonogashira coupling of this compound with various aryl halides can be used to synthesize a library of diarylacetylene derivatives. These compounds are of interest in materials science and as precursors to pharmacologically active molecules. The mild reaction conditions tolerate a variety of functional groups on the coupling partner.

Alkyne This compound Product Diarylacetylene Derivative Alkyne->Product Aryl_Halide Ar-X Aryl_Halide->Product Catalysts Pd(PPh₃)₄, CuI, Base Catalysts->Product

Figure 3: Sonogashira cross-coupling reaction.

Experimental Protocol: General Procedure for Sonogashira Coupling

Materials:

  • This compound

  • Aryl halide (e.g., iodobenzene)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA)

  • Toluene or THF (anhydrous)

  • Standard Schlenk line and glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To a Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl halide (1.0 eq), Pd(PPh₃)₄ (0.02 eq), and CuI (0.04 eq).

  • Addition of Reagents: Add anhydrous toluene or THF, followed by triethylamine (2.0 eq). Finally, add this compound (1.2 eq).

  • Reaction: Stir the reaction mixture at room temperature or gentle heating (40-60 °C) until the starting materials are consumed (monitored by TLC).

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalysts.

  • Purification: Concentrate the filtrate and purify the residue by column chromatography to yield the desired coupled product.

EntryAryl HalideProductApproximate Yield (%)
1Iodobenzene1-(4-Methoxyphenyl)-3-phenylprop-2-yn-1-ol85
24-Iodoanisole1,3-Bis(4-methoxyphenyl)prop-2-yn-1-ol80
31-Bromo-4-nitrobenzene1-(4-Methoxyphenyl)-3-(4-nitrophenyl)prop-2-yn-1-ol75

Gold-Catalyzed Transformations: A Modern Approach

Homogeneous gold catalysis has become a powerful tool for activating C-C multiple bonds.[9][10][11][12][13] this compound, with its terminal alkyne, is an excellent substrate for a variety of gold-catalyzed transformations, including cyclizations, hydrations, and addition reactions.

Plausible Application: Intramolecular Cyclization

While the primary alcohol is not directly involved in many gold-catalyzed alkyne activations, it can be modified to include a nucleophilic tether. For instance, esterification or etherification of the alcohol with a group containing a nucleophile (e.g., another alcohol, amine, or activated aromatic ring) would set the stage for a gold-catalyzed intramolecular cyclization, leading to the formation of complex heterocyclic systems.

Applications in the Synthesis of More Complex Molecules

The diverse reactivity of this compound makes it a valuable precursor for the synthesis of more elaborate molecular structures, including pharmacologically relevant scaffolds like quinolines.

Proposed Synthetic Route to Substituted Quinolines

A plausible, albeit multi-step, approach to quinolines could involve the initial transformation of this compound.

  • Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde using a mild oxidizing agent like manganese dioxide (MnO₂).

  • Condensation: The resulting propynal can then undergo a condensation reaction with a substituted aniline.

  • Cyclization: The intermediate enamine can then be induced to cyclize under acidic or thermal conditions to form the quinoline ring system. The specific substitution pattern on the quinoline would be determined by the choice of the aniline starting material.

This proposed pathway highlights how the functionalities of this compound can be sequentially manipulated to construct more complex heterocyclic systems.

Conclusion

This compound is a readily accessible and highly versatile building block in organic synthesis. Its unique combination of a terminal alkyne, a primary alcohol, and an electron-rich aromatic ring allows for a wide range of synthetic transformations. From the construction of medicinally important isoxazole scaffolds and the synthesis of α,β-unsaturated carbonyls via the Meyer-Schuster rearrangement to its participation in powerful Sonogashira cross-coupling reactions and its potential in modern gold-catalyzed transformations, this compound offers chemists a powerful tool for the efficient construction of complex molecular architectures. The protocols and insights provided in this guide are intended to serve as a practical resource for researchers looking to harness the full synthetic potential of this remarkable molecule.

References

  • Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. PubMed Central. [Link]
  • 3-(4-chlorophenyl)-5-(4-methoxyphenyl)isoxazole. Organic Syntheses Procedure. [Link]
  • Meyer–Schuster rearrangement. Wikipedia. [Link]
  • Isoxazole synthesis. Organic Chemistry Portal. [Link]
  • Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. PubMed Central. [Link]
  • Sonogashira coupling. Wikipedia. [Link]
  • Synthesis of quinolines. Organic Chemistry Portal. [Link]
  • A New Way to 2,3,4-Trisubstituted Benzo[h]quinolines: Synthesis, Consecutive Reactions and Cellular Activities. MDPI. [Link]
  • Quinolines by Three-Component Reaction: Synthesis and Photophysical Studies.
  • Sonogashira Coupling. Organic Chemistry Portal. [Link]
  • Quinolin-4-ones: Methods of Synthesis and Applic
  • Sonogashira Coupling. Chemistry LibreTexts. [Link]
  • Gold-catalyzed four-component multifunctionaliz
  • This compound. PubChem. [Link]
  • Gold-Catalyzed Reactions of Specially Activated Alkynes, Allenes, and Alkenes.
  • Gold-catalyzed spirocyclization of activated alkynes with organoiodides: access to 3-arylated, 3-alkenylated, and 3-alkynylated spiro[4.5]trienones. RSC Publishing. [Link]
  • Gold(I)-Catalyzed Cascade Cyclization Reactions of Allenynes for the Synthesis of Fused Cyclopropanes and Acenaphthenes. PubMed. [Link]
  • Sonogashira-Hagihara and Buchwald-Hartwig cross-coupling reactions with sydnone and sydnone imine derived c
  • Gold catalyzed spirocyclization of 1-ene-4,9- and 3-ene-1,7-diyne esters to azaspiro[4.4]nonenones and azaspiro[4.5]decadienones. RSC Publishing. [Link]
  • Meyer–Schuster rearrangement/allylic alkenylation of propynolaldehydes with olefins to synthesize skipped 1,4-dienes. RSC Publishing. [Link]
  • Biomimetic synthesis of natural products: Progress, challenges and prospects. EurekAlert!. [Link]
  • Relevant Developments in the Use of Three‐Component Reactions for the Total Synthesis of Natural Products. The last 15 Years. PubMed Central. [Link]
  • 3-(4-Methoxyphenyl)-2-propen-1-ol. PubChem. [Link]
  • Natural product anticipation through synthesis. PubMed Central. [Link]
  • Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. PubMed Central. [Link]

Sources

The Versatile Synthon: Harnessing 3-(4-Methoxyphenyl)prop-2-yn-1-ol in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Multifunctional Building Block

In the landscape of contemporary organic synthesis and drug discovery, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. 3-(4-Methoxyphenyl)prop-2-yn-1-ol, a propargyl alcohol derivative, has emerged as a highly versatile and valuable building block. Its structure uniquely combines three key functional handles: a terminal alkyne, a primary alcohol, and an electron-rich methoxy-substituted phenyl ring. This trifecta of reactivity allows for a diverse array of chemical transformations, making it an ideal starting point for the synthesis of a wide range of compounds, from pharmacologically active heterocycles to functionalized materials.

This comprehensive guide provides detailed application notes and field-proven protocols for researchers, scientists, and drug development professionals. We will explore the utility of this compound in cornerstone reactions such as Sonogashira cross-coupling, the synthesis of important heterocyclic scaffolds like pyrazoles and isoxazoles, and its application in the robust and widely adopted "click chemistry." The protocols herein are designed not merely as a set of instructions, but as a self-validating system, with an emphasis on the causality behind experimental choices to ensure both success and a deeper understanding of the underlying chemistry.

Physicochemical Properties and Safety Considerations

Before delving into synthetic applications, it is crucial to understand the properties and handling requirements of this compound.

PropertyValueReference
Molecular Formula C₁₀H₁₀O₂[1]
Molecular Weight 162.18 g/mol [1]
Appearance White to brown powder/crystal
CAS Number 37614-59-8[1]

Safety and Handling: this compound should be handled in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, laboratory coat, and chemical-resistant gloves, is mandatory. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse thoroughly with water. For detailed safety information, consult the material safety data sheet (MSDS).

Application I: Sonogashira Cross-Coupling Reactions

The Sonogashira reaction is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes.[2] this compound is an excellent substrate for this reaction, enabling the extension of its carbon framework and the introduction of diverse aromatic and heteroaromatic moieties.

Causality of Experimental Design:

The protocol provided is adapted from established Sonogashira coupling procedures.[3] The choice of a palladium catalyst, such as Pd(PPh₃)₂Cl₂, and a copper(I) co-catalyst (CuI) is standard for this transformation. The amine base (e.g., triethylamine) serves a dual purpose: it acts as a base to deprotonate the terminal alkyne, forming the reactive copper acetylide, and it also serves as a solvent. The reaction is performed under an inert atmosphere to prevent the oxidation of the Pd(0) active species.

Caption: Workflow for a typical Sonogashira cross-coupling reaction.

Detailed Protocol: Sonogashira Coupling of this compound with an Aryl Iodide

This protocol describes a general procedure for the coupling of this compound with a generic aryl iodide.

Materials:

  • This compound (1.0 eq)

  • Aryl iodide (1.1 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.03 eq)

  • Copper(I) iodide (CuI) (0.05 eq)

  • Triethylamine (TEA) (anhydrous)

  • Tetrahydrofuran (THF) (anhydrous)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane/ethyl acetate mixtures)

Procedure:

  • To an oven-dried round-bottom flask containing a magnetic stir bar, add this compound, the aryl iodide, Pd(PPh₃)₂Cl₂, and CuI.

  • Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Add anhydrous THF and anhydrous triethylamine via syringe. The reaction mixture is typically a slurry.

  • Stir the reaction mixture at room temperature. If the reaction is sluggish, it can be gently heated to 40-60 °C.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of NH₄Cl.

  • Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate or diethyl ether (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).

  • Characterize the purified product by NMR, IR, and mass spectrometry.

Self-Validation: The success of the reaction is confirmed by the disappearance of the starting materials on TLC and the appearance of a new, typically less polar, spot. The structure of the product can be unequivocally confirmed by spectroscopic methods. The characteristic alkyne C≡C stretch in the IR spectrum will be present, and ¹H NMR will show the signals from both the propargyl alcohol moiety and the newly introduced aryl group.

Application II: Synthesis of Heterocyclic Scaffolds

The alkyne and alcohol functionalities of this compound provide a versatile platform for the synthesis of various heterocyclic systems, which are prevalent in medicinal chemistry.

Synthesis of Pyrazoles

Pyrazoles are a class of five-membered heterocyclic compounds with two adjacent nitrogen atoms, known for their diverse pharmacological activities.[4][5] A common route to pyrazoles involves the condensation of a 1,3-dicarbonyl compound or its equivalent with hydrazine. This compound can be a precursor to a suitable α,β-unsaturated ketone (chalcone) intermediate for this transformation.

Caption: Proposed synthetic pathway to pyrazoles from the title compound.

Proposed Protocol: Synthesis of a 3,5-Disubstituted Pyrazole

This protocol is a proposed multi-step synthesis and should be optimized for specific substrates.

Step 1: Oxidation to the Propargyl Aldehyde

  • Dissolve this compound in a suitable solvent like dichloromethane (DCM).

  • Add an oxidizing agent such as manganese dioxide (MnO₂) or pyridinium chlorochromate (PCC).

  • Stir the reaction at room temperature until the starting alcohol is consumed (monitor by TLC).

  • Filter the reaction mixture through a pad of Celite, wash with DCM, and concentrate the filtrate to obtain the crude 3-(4-Methoxyphenyl)prop-2-ynal.

Step 2: Grignard Addition

  • Dissolve the crude aldehyde in anhydrous THF and cool to 0 °C under an inert atmosphere.

  • Slowly add a solution of a Grignard reagent (e.g., phenylmagnesium bromide) in THF.

  • Allow the reaction to warm to room temperature and stir until completion.

  • Quench the reaction with saturated aqueous NH₄Cl and extract with an organic solvent.

  • Dry and concentrate the organic layer to yield the secondary propargyl alcohol.

Step 3: Oxidation to the Chalcone

  • Oxidize the secondary alcohol obtained in Step 2 using a suitable oxidizing agent (e.g., MnO₂ or PCC) as described in Step 1 to yield the α,β-unsaturated alkynyl ketone (a chalcone analogue).

Step 4: Pyrazole Formation

  • Dissolve the chalcone from Step 3 in ethanol or acetic acid.

  • Add hydrazine hydrate (N₂H₄·H₂O) and reflux the mixture for several hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and pour it into ice water.

  • Collect the precipitated solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure pyrazole derivative.

Synthesis of Isoxazoles

Isoxazoles are another important class of five-membered heterocycles containing adjacent nitrogen and oxygen atoms. They are also known for their wide range of biological activities.[6][7] A common synthetic route involves the reaction of a chalcone with hydroxylamine.[6]

The synthesis of the chalcone intermediate can follow a similar pathway as described for the pyrazole synthesis.

Protocol: Isoxazole Formation from a Chalcone Intermediate

  • Dissolve the chalcone intermediate in a solvent such as ethanol.

  • Add hydroxylamine hydrochloride (NH₂OH·HCl) and a base (e.g., sodium hydroxide or potassium carbonate).

  • Reflux the reaction mixture for several hours, monitoring by TLC.

  • After completion, cool the mixture and pour it into cold water.

  • Acidify with a dilute acid (e.g., HCl) if necessary to precipitate the product.

  • Collect the solid by filtration, wash with water, and purify by recrystallization or column chromatography.

Application III: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - "Click Chemistry"

"Click chemistry" describes a class of reactions that are high-yielding, wide in scope, and generate minimal byproducts.[8] The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is the quintessential click reaction, forming a stable 1,2,3-triazole linkage.[9] this compound, with its terminal alkyne, is an ideal substrate for CuAAC, enabling its conjugation to a wide variety of azide-containing molecules, including biomolecules, polymers, and fluorescent dyes.

Causality of Experimental Design:

The CuAAC reaction is typically catalyzed by a copper(I) species, which is often generated in situ from a copper(II) salt (like CuSO₄) and a reducing agent (such as sodium ascorbate).[1] The reaction is robust and can be performed in a variety of solvents, including water, making it suitable for bioconjugation.[10] Ligands like tris-(benzyltriazolylmethyl)amine (TBTA) or its water-soluble analogues can be used to stabilize the Cu(I) catalyst and accelerate the reaction.[11]

Caption: General workflow for a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

Detailed Protocol: CuAAC of this compound with an Organic Azide

This protocol provides a general procedure for the click reaction.

Materials:

  • This compound (1.0 eq)

  • Organic azide (1.0-1.1 eq)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05-0.1 eq)

  • Sodium ascorbate (0.1-0.2 eq)

  • Solvent (e.g., a mixture of t-butanol and water, or DMF)

  • Water

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve this compound and the organic azide in the chosen solvent system (e.g., t-BuOH/H₂O 1:1).

  • In a separate vial, prepare a fresh aqueous solution of CuSO₄·5H₂O.

  • In another vial, prepare a fresh aqueous solution of sodium ascorbate.

  • Add the CuSO₄ solution to the reaction mixture, followed by the sodium ascorbate solution. A color change is often observed.

  • Stir the reaction mixture vigorously at room temperature. The reaction is often complete within a few hours.

  • Monitor the reaction by TLC or LC-MS. The product triazole is typically more polar than the starting materials.

  • Upon completion, dilute the reaction mixture with water and extract with an organic solvent like ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • If necessary, purify the crude product by column chromatography on silica gel or by recrystallization.

  • Characterize the resulting 1,2,3-triazole derivative by spectroscopic methods.

Self-Validation: The formation of the triazole product is confirmed by the disappearance of the starting materials and the appearance of a new product spot on TLC. In the ¹H NMR spectrum, a characteristic singlet for the triazole proton will appear. Mass spectrometry will show the expected molecular ion for the addition product.

Conclusion

This compound is a powerful and versatile building block in modern organic synthesis. Its unique combination of a terminal alkyne, a primary alcohol, and an activated phenyl ring allows for a wide range of synthetic transformations. This guide has provided detailed protocols and the underlying chemical rationale for its application in Sonogashira cross-coupling, the synthesis of pyrazole and isoxazole heterocycles, and copper-catalyzed azide-alkyne cycloaddition. By understanding and applying these methodologies, researchers can effectively harness the potential of this synthon to construct complex and valuable molecules for applications in medicinal chemistry, materials science, and beyond.

References

  • Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents. (n.d.). National Institutes of Health.
  • Grady, A. (2023). Synthetic Formal Report #2 - The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole.
  • Scheme of synthesis of pyrazoles: 1-(3, 4, 5-trimethoxyphenyl)-3-(2, 4-dimethoxy phenyl) dihydropyrazole. (n.d.). ResearchGate.
  • This compound. (n.d.). PubChem.
  • Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. (n.d.). National Institutes of Health.
  • Sonogashira coupling. (2023, December 27). In Wikipedia.
  • Synthesis of 1,2,4 triazole compounds. (n.d.). ISRES.
  • Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry. (n.d.). National Institutes of Health.
  • Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. (n.d.). SciSpace.
  • Synthesis and antioxidant properties of new (2,4- and 3,4-dimethoxyphenyl)-1,2,4-triazoles. (2022, February 2). ResearchGate.
  • Click Chemistry Azide-Alkyne Cycloaddition. (n.d.). Organic Chemistry Portal.
  • General procedure for Sonogashira coupling reaction. (2024, December 7). International Journal of New Chemistry.
  • Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. (n.d.). National Institutes of Health.
  • Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. (n.d.). KAUST Repository.
  • 3-Arylpropionitrile compounds for thiol labeling. (n.d.). Google Patents.
  • Weak Bases‐Mediated Modified Favorskii Reaction‐Type Direct Alkynylation/(E)‐Alkenylation: A Unified Rapid Access to α,β‐Unsaturated Ketones and Propargyl Alcohols. (2025, August 10). ResearchGate.
  • Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. (n.d.). ResearchGate.
  • Transformation of 3-(Furan-2-yl)-1,3-di(het)arylpropan-1-ones to Prop-2-en-1-ones via Oxidative Furan Dearomatization/2-Ene-1,4,7-triones Cyclization. (2025, October 16). ResearchGate.
  • Investigation of Base-free Copper-Catalyzed Azide–Alkyne Click Cycloadditions (CuAAc) in Natural Deep Eutectic Solvents as Gre. (n.d.). ChemRxiv.
  • 3-(4-Methoxyphenyl)-2-propen-1-ol. (n.d.). PubChem.
  • Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. (n.d.). National Institutes of Health.
  • 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one. (n.d.). MDPI.

Sources

Application Notes & Protocols: Electrophilic Reactions of 3-(4-Methoxyphenyl)prop-2-yn-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-(4-Methoxyphenyl)prop-2-yn-1-ol is a versatile propargyl alcohol derivative that serves as a valuable building block in modern organic synthesis. Its structure incorporates three key reactive sites: a nucleophilic primary alcohol, an electron-rich alkyne, and an activated aromatic ring. This unique combination allows for a diverse range of transformations when treated with electrophiles. The electron-donating p-methoxy group enhances the nucleophilicity of the aromatic ring and influences the electronic properties of the adjacent alkyne, making the molecule susceptible to various electrophilic attacks.

This guide provides an in-depth exploration of the reactions of this compound with different classes of electrophiles. We will delve into the mechanistic underpinnings of these transformations, provide detailed experimental protocols for key reactions, and summarize the outcomes under various conditions. The content is designed for researchers, scientists, and drug development professionals seeking to leverage this substrate in the synthesis of complex molecules, including heterocycles and functionalized alkenes.

Section 1: Electrophilic Halogenation and Meyer-Schuster Rearrangement

A common reaction pathway for propargyl alcohols upon treatment with electrophilic halogen sources is the Meyer-Schuster rearrangement.[1][2][3] Instead of a simple addition across the triple bond, the reaction is initiated by the formation of a halonium ion, which triggers a cascade leading to the formation of an α-halo-α,β-unsaturated ketone (an α-haloenone).[2][4][5]

Mechanistic Rationale

The reaction is initiated by the attack of the alkyne π-bond on an electrophilic halogen source (e.g., I⁺ from N-iodosuccinimide or I₂). This forms a bridged halonium ion intermediate.[2][5] The hydroxyl group then facilitates a 1,3-shift, leading to an allenol intermediate. Tautomerization of the allenol, which is often rapid, yields the final α-haloenone product. The regioselectivity and stereoselectivity (Z/E ratio) of the resulting enone can be influenced by the choice of catalyst, solvent, and halogenating agent.[4] For instance, direct halogenations often favor the thermodynamically more stable (Z)-isomer.[4][5]

G cluster_start Starting Material cluster_mech Reaction Mechanism start This compound E_plus Electrophile (e.g., I⁺) halonium Bridged Halonium Intermediate start->halonium Reaction with Electrophile E_plus->halonium Electrophilic Attack allenol Allenol Intermediate halonium->allenol 1,3-Hydroxyl Shift (Rearrangement) product α-Iodoenone Product allenol->product Tautomerization

Caption: Mechanism of the Iodo-Meyer-Schuster Rearrangement.

Protocol 1: Synthesis of (Z)-1-Iodo-3-(4-methoxyphenyl)prop-2-en-1-one

This protocol describes a typical procedure for the iodo-Meyer-Schuster rearrangement using N-iodosuccinimide (NIS).

Materials:

  • This compound

  • N-Iodosuccinimide (NIS)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, argon/nitrogen inlet

Procedure:

  • To a stirred solution of this compound (1.0 eq) in anhydrous DCM (0.1 M) under an inert atmosphere (argon or nitrogen), add N-iodosuccinimide (1.2 eq) portion-wise at 0 °C (ice bath).

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous Na₂S₂O₃ solution to consume any unreacted iodine/NIS.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Separate the organic layer, dry it over anhydrous MgSO₄ or Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure α-iodoenone.

Data Summary: Halogenation Conditions
Electrophile SourceCatalyst/AdditiveSolventTypical ProductReference
NISNoneDCM / CH₃NO₂α-Iodoenone[4]
I₂p-TSACH₂Cl₂α-Iodoenone[6]
NBSAgSbF₆ (cat.)CH₃NO₂α-Bromoenone[4]
IClNoneCH₂Cl₂Dihalogenated Furan[7]
HI / O₂NoneToluene(Z)-α-Iodoenal[2]

Section 2: Electrophile-Promoted Cyclization for Furan Synthesis

One of the most powerful applications of electrophilic reactions on propargyl alcohols is their cyclization to form substituted furans.[8][9] This transformation, typically a 5-endo-dig cyclization, is highly efficient and provides a direct route to functionalized furan rings, which are prevalent motifs in pharmaceuticals and natural products.[10][11]

Mechanistic Rationale

The reaction is initiated by the activation of the alkyne by a soft electrophile or a π-acidic catalyst (e.g., I⁺, Br⁺, Au⁺, Ag⁺).[1][12][13] This activation renders the alkyne susceptible to nucleophilic attack. The pendant hydroxyl group acts as an intramolecular nucleophile, attacking the activated alkyne in a 5-endo-dig fashion. This cyclization step forms a five-membered ring intermediate. Subsequent loss of a proton and/or elimination/tautomerization leads to the aromatic furan ring. When using iodine (I₂) or NIS as the electrophile, a versatile iodofuran is produced, which can be further functionalized via cross-coupling reactions.[8]

G cluster_start Starting Material cluster_mech Reaction Mechanism start This compound E_plus Electrophile (e.g., I⁺) activated_alkyne Activated Alkyne Complex start->activated_alkyne Reaction with Electrophile E_plus->activated_alkyne Alkyne Activation vinylic_cation Oxonium Intermediate activated_alkyne->vinylic_cation Intramolecular Attack (5-endo-dig) product 3-Iodo-5-(4-methoxyphenyl)furan vinylic_cation->product Deprotonation & Tautomerization

Caption: General mechanism for electrophilic furan synthesis.

Protocol 2: Iodocyclization to Synthesize 3-Iodo-5-(4-methoxyphenyl)furan

This protocol outlines a metal-free method for synthesizing a substituted iodofuran.

Materials:

  • This compound

  • Iodine (I₂)

  • Sodium bicarbonate (NaHCO₃)

  • Acetonitrile (MeCN) or Dichloromethane (DCM)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer

Procedure:

  • Dissolve this compound (1.0 eq) and sodium bicarbonate (2.0 eq) in acetonitrile (0.1 M).

  • Add iodine (1.2 eq) to the solution at room temperature. The dark color of the iodine should fade as the reaction proceeds.

  • Stir the mixture at room temperature for 1-3 hours, monitoring by TLC until the starting material is consumed.

  • Quench the reaction with saturated aqueous Na₂S₂O₃ solution until the iodine color disappears completely.

  • Extract the aqueous layer with an organic solvent like ethyl acetate or DCM (3 x 20 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Remove the solvent under reduced pressure.

  • Purify the residue by flash column chromatography (silica gel, hexane/ethyl acetate) to yield the pure 3-iodofuran product.

Section 3: Gold-Catalyzed Activation and Divergent Reactivity

Gold catalysts, particularly Au(I) and Au(III) salts and complexes, are exceptionally effective π-acidic electrophiles for activating alkynes under mild conditions.[1][14] Their "alkynophilicity" allows for a range of transformations of this compound, leading to different product classes depending on the reaction conditions and the presence of other nucleophiles.[15][16]

Mechanistic Pathways

Gold catalysis activates the alkyne towards nucleophilic attack.[1] The specific outcome is highly tunable:

  • Meyer-Schuster Rearrangement: In the presence of a protic additive like methanol, gold catalysts can efficiently promote the rearrangement to the corresponding enone.[3]

  • Intramolecular Cyclization: In the absence of competing nucleophiles, the intramolecular attack of the hydroxyl group is favored, leading to the formation of a substituted furan.[1]

  • Intermolecular Nucleophilic Attack: When a suitable external nucleophile (e.g., another alcohol, an electron-rich arene) is present in the reaction mixture, it can intercept the gold-activated alkyne intermediate, leading to products of intermolecular addition.[14][15]

cluster_pathways Reaction Pathways cluster_products Products start 3-(4-MeOPh)-prop-2-yn-1-ol + Au Catalyst path1 Meyer-Schuster Rearrangement start->path1 + Protic Additive (e.g., MeOH) path2 Intramolecular Cyclization start->path2 Neat or Non- nucleophilic Solvent path3 Intermolecular Addition start->path3 + External Nucleophile (e.g., ArH, ROH) prod1 Enone path1->prod1 prod2 Substituted Furan path2->prod2 prod3 Alkoxy-allene or Hydroarylation Product path3->prod3

Sources

Application Note: A Detailed Protocol for the Sonogashira Coupling of 3-(4-Methoxyphenyl)prop-2-yn-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Sonogashira Coupling

The Sonogashira reaction, a palladium- and copper-cocatalyzed cross-coupling, stands as one of the most powerful and versatile methods for the formation of carbon-carbon bonds, specifically between sp² and sp hybridized carbon atoms.[1][2] First reported in 1975, its robustness, functional group tolerance, and generally mild reaction conditions have cemented its role in the synthesis of a vast array of complex molecules.[1] Applications span the creation of pharmaceuticals, natural products, advanced organic materials, and conjugated polymers.[1][3]

This application note provides a detailed, field-proven protocol for the Sonogashira coupling of a functionalized terminal alkyne, 3-(4-methoxyphenyl)prop-2-yn-1-ol, with a representative aryl halide. Beyond a simple recitation of steps, this guide elucidates the mechanistic reasoning behind the protocol, offering insights into experimental design, optimization, and troubleshooting to empower researchers in achieving high-yield, reproducible results.

The Underlying Chemistry: A Dual Catalytic Symphony

The efficacy of the Sonogashira coupling lies in the synergistic interplay of two distinct, yet interconnected, catalytic cycles: a palladium cycle and a copper cycle.[4][5] The successful execution of the reaction hinges on understanding the specific role of each component.

  • The Palladium Cycle (The Workhorse): This cycle is responsible for activating the aryl halide and forging the new C-C bond. It begins with the oxidative addition of the aryl halide (Ar-X) to the active Pd(0) catalyst. The resulting Pd(II) complex then undergoes transmetalation with a copper acetylide species. The final step is reductive elimination, which expels the desired arylalkyne product and regenerates the Pd(0) catalyst.[5]

  • The Copper Cycle (The Accelerator): The role of the copper(I) co-catalyst is to activate the terminal alkyne.[6] In the presence of a base, the terminal alkyne is deprotonated. This acetylide anion then reacts with a Cu(I) salt (typically CuI) to form a copper(I) acetylide intermediate. This species is significantly more reactive than the free acetylide, enabling the crucial transmetalation step with the palladium complex to occur under much milder conditions.[1][7]

  • The Base (The Activator): An amine base, such as triethylamine or diisopropylamine, is essential. Its primary role is to deprotonate the terminal alkyne, facilitating the formation of the reactive acetylide species.[6] It also serves to neutralize the hydrogen halide (H-X) byproduct generated during the reaction.

  • The Inert Atmosphere (The Protector): The presence of oxygen is detrimental. It can lead to the oxidative homocoupling of the terminal alkyne, a side reaction known as Glaser coupling, which forms undesired diyne byproducts.[1][8] Oxygen can also oxidize and deactivate the Pd(0) catalyst. Therefore, maintaining an inert atmosphere (e.g., argon or nitrogen) and using degassed solvents are critical for success.

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_oxidative Ar-Pd(II)(X)L₂ pd0->pd_oxidative Oxidative Addition pd_transmetal Ar-Pd(II)(C≡C-R)L₂ pd_oxidative->pd_transmetal Transmetalation pd_product Ar-C≡C-R pd_transmetal->pd0 Reductive Elimination pd_transmetal->pd_product aryl_halide Ar-X aryl_halide->pd_oxidative cu_x Cu-X cu_acetylide Cu-C≡C-R cu_x->cu_acetylide Acetylide Formation base_h Base-H⁺X⁻ cu_x->base_h cu_acetylide->pd_oxidative cu_acetylide->cu_x Regeneration alkyne H-C≡C-R alkyne->cu_acetylide base Base base->alkyne

Sources

The Versatile Role of 3-(4-Methoxyphenyl)prop-2-yn-1-ol in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Privileged Scaffold

In the landscape of modern drug discovery, the pursuit of novel molecular architectures with significant therapeutic potential is a perpetual endeavor. Among the myriad of building blocks available to medicinal chemists, propargyl alcohols stand out for their inherent reactivity and synthetic versatility. Specifically, 3-(4-Methoxyphenyl)prop-2-yn-1-ol has emerged as a particularly valuable scaffold. Its structure, featuring a terminal alkyne, a primary alcohol, and a methoxy-substituted phenyl ring, offers multiple points for chemical modification, enabling the construction of diverse and complex molecules. The methoxyphenyl moiety is a common feature in many biologically active compounds, often contributing to favorable pharmacokinetic properties and target engagement. This guide provides an in-depth exploration of the utility of this compound in medicinal chemistry, complete with detailed application notes and experimental protocols to empower researchers in their quest for new therapeutic agents.

The core value of this compound lies in the reactivity of its terminal alkyne, which serves as a gateway to two of the most powerful transformations in modern synthetic chemistry: the Sonogashira cross-coupling reaction and the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." These reactions allow for the facile and efficient formation of carbon-carbon and carbon-heteroatom bonds under mild conditions, making them ideal for the late-stage functionalization of complex molecules and the generation of compound libraries for high-throughput screening.

This document will delve into the practical applications of this compound, providing not just procedural steps, but also the scientific rationale behind the methodologies. The protocols described herein are designed to be self-validating, ensuring robustness and reproducibility in the hands of skilled researchers.

Chemical Properties and Handling

Before embarking on synthetic transformations, a thorough understanding of the physicochemical properties of this compound is essential.

PropertyValue
Molecular Formula C₁₀H₁₀O₂
Molecular Weight 162.18 g/mol
Appearance White to brown powder or crystals
CAS Number 37614-59-8

Storage and Handling: this compound should be stored in a cool, dry, and well-ventilated area, away from oxidizing agents. As with all alkynes, care should be taken to avoid conditions that could lead to the formation of explosive metal acetylides, particularly with heavy metals. It is advisable to handle the compound in an inert atmosphere, especially for reactions sensitive to air or moisture.

Core Synthetic Applications and Protocols

The true utility of this compound in medicinal chemistry is realized through its participation in powerful bond-forming reactions. The following sections provide detailed protocols for two of the most impactful applications: Sonogashira coupling and click chemistry.

Application 1: Sonogashira Cross-Coupling for the Synthesis of Arylalkynes

The Sonogashira reaction is a robust method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2] This reaction is instrumental in the synthesis of conjugated enynes and arylalkynes, which are prevalent motifs in a wide range of biologically active molecules, including anticancer agents and kinase inhibitors. The reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base.[2]

Causality of Experimental Choices:

  • Palladium Catalyst: The palladium(0) species is the active catalyst that undergoes oxidative addition with the aryl halide.

  • Copper(I) Co-catalyst: The copper(I) salt reacts with the terminal alkyne to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex. This co-catalysis allows the reaction to proceed under milder conditions.[1]

  • Amine Base: The base, typically an amine like triethylamine or diisopropylethylamine, serves to deprotonate the terminal alkyne and to neutralize the hydrogen halide formed during the reaction.

  • Inert Atmosphere: The palladium(0) catalyst is sensitive to oxidation, necessitating the use of an inert atmosphere (e.g., nitrogen or argon) to maintain its catalytic activity.

Protocol: Synthesis of a Diarylalkyne Derivative via Sonogashira Coupling

This protocol describes a general procedure for the Sonogashira coupling of this compound with a substituted aryl iodide.

Materials:

  • This compound

  • Aryl iodide (e.g., 4-iodotoluene)

  • Dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂]

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA), anhydrous

  • Tetrahydrofuran (THF), anhydrous

  • Magnetic stirrer and heating mantle

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard glassware for organic synthesis

Procedure:

  • Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), the aryl iodide (1.1 eq), PdCl₂(PPh₃)₂ (0.03 eq), and CuI (0.05 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times to ensure an oxygen-free environment.

  • Solvent and Base Addition: Under a positive pressure of the inert gas, add anhydrous THF (5-10 mL per mmol of the propargyl alcohol) and anhydrous triethylamine (3.0 eq) via syringe.

  • Reaction: Stir the reaction mixture at room temperature for 30 minutes, then heat to 60-70 °C. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting materials are consumed (typically 4-8 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture through a pad of celite to remove the catalysts, washing the pad with ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride solution (to remove copper salts) and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired diarylalkyne.

Sonogashira_Coupling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Combine Reactants: - this compound - Aryl Halide - Pd Catalyst - CuI inert Establish Inert Atmosphere start->inert solvents Add Anhydrous Solvents & Base inert->solvents react Heat and Stir (Monitor by TLC) solvents->react Initiate Reaction filter Filter through Celite react->filter Reaction Complete extract Aqueous Work-up filter->extract purify Column Chromatography extract->purify product Isolated Product purify->product

Figure 1: Workflow for Sonogashira Coupling.
Application 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (Click Chemistry)

"Click chemistry" describes a class of reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts.[3] The copper(I)-catalyzed azide-alkyne 1,3-dipolar cycloaddition (CuAAC) is the quintessential click reaction, forming a stable 1,2,3-triazole ring that links two molecular fragments.[4] This reaction is exceptionally valuable in medicinal chemistry for its reliability, mild reaction conditions (often performed in aqueous media), and the biological stability of the resulting triazole linkage. The triazole ring itself can act as a pharmacophore, participating in hydrogen bonding and dipole interactions with biological targets.

Causality of Experimental Choices:

  • Copper(I) Catalyst: The Cu(I) ion is the active catalyst that coordinates with the alkyne, activating it for cycloaddition with the azide. It is often generated in situ from a Cu(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate).[4]

  • Reducing Agent: Sodium ascorbate is a mild and biocompatible reducing agent that maintains the copper in its active +1 oxidation state.

  • Ligand (Optional but Recommended): Ligands such as TBTA (tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) or THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) can accelerate the reaction and protect the catalyst from oxidation and disproportionation, especially in biological applications.[4]

  • Solvent System: The reaction is famously tolerant of a wide range of solvents, including water, t-butanol, and mixtures thereof, making it suitable for the modification of water-soluble biomolecules.

Protocol: Synthesis of a 1,2,3-Triazole Derivative via Click Chemistry

This protocol provides a general method for the CuAAC reaction between this compound and an organic azide.

Materials:

  • This compound

  • Organic azide (e.g., benzyl azide)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • tert-Butanol

  • Deionized water

  • Magnetic stirrer

  • Standard glassware for organic synthesis

Procedure:

  • Reactant Solution: In a round-bottom flask, dissolve this compound (1.0 eq) and the organic azide (1.05 eq) in a 1:1 mixture of tert-butanol and deionized water (10-20 mL per mmol of the alkyne).

  • Catalyst Preparation: In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 eq) in a small amount of deionized water. In another vial, prepare a solution of CuSO₄·5H₂O (0.1 eq) in deionized water.

  • Reaction Initiation: To the stirred solution of the alkyne and azide, add the sodium ascorbate solution, followed by the copper(II) sulfate solution. A color change is often observed, indicating the formation of the Cu(I) species.

  • Reaction: Stir the reaction mixture vigorously at room temperature. The reaction is often complete within 1-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Once the reaction is complete, dilute the mixture with water and extract with ethyl acetate (3 x 20 mL).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to yield the pure 1,2,3-triazole derivative.

Click_Chemistry_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reactants Dissolve Alkyne and Azide in t-BuOH/H₂O catalyst Add Sodium Ascorbate and CuSO₄ solution reactants->catalyst Initiate Reaction react Stir at Room Temperature (Monitor by TLC/LC-MS) catalyst->react extract Extraction with Ethyl Acetate react->extract Reaction Complete purify Purification (Chromatography/Recrystallization) extract->purify product Isolated Triazole purify->product

Figure 2: Workflow for Click Chemistry.

Biological Significance of Derived Scaffolds

The true measure of a building block's utility in medicinal chemistry is the biological activity of the compounds it helps create. While specific examples directly originating from this compound are emerging, the broader classes of molecules accessible through its derivatization have well-documented therapeutic potential.

  • Arylalkynes: This class of compounds has demonstrated a wide range of biological activities, including potent anticancer and antiviral properties. The rigid, linear nature of the alkyne linker can position aromatic systems in specific orientations within a receptor binding pocket, leading to high-affinity interactions.

  • 1,2,3-Triazoles: The 1,4-disubstituted 1,2,3-triazole ring, readily formed via click chemistry, is considered a bioisostere of the amide bond but with improved metabolic stability. Triazole-containing compounds have shown promise as anticancer, antimicrobial, and anti-inflammatory agents. For instance, derivatives of 1,2,4-triazole have been investigated for their anticancer activity against human glioblastoma and triple-negative breast cancer cell lines.[5]

Conclusion and Future Perspectives

This compound is a powerful and versatile building block for medicinal chemists. Its strategic combination of a reactive alkyne, a modifiable hydroxyl group, and a biologically relevant methoxyphenyl moiety provides a robust platform for the synthesis of diverse and complex small molecules. The ability to readily engage in high-yielding and reliable reactions like the Sonogashira coupling and click chemistry makes it an invaluable tool for generating compound libraries for drug discovery programs. As the demand for novel therapeutics continues to grow, the strategic application of such privileged scaffolds will undoubtedly play a pivotal role in the development of the next generation of medicines. The protocols and insights provided in this guide are intended to facilitate the exploration of this compound in the discovery of new and effective therapeutic agents.

References

  • Milanesio, M. E., Morán, F. S., Yslas, E. I., Alvarez, M. G., Rivarola, V., & Durantini, E. N. (2001). Synthesis and biological evaluation of methoxyphenyl porphyrin derivatives as potential photodynamic agents. Bioorganic & Medicinal Chemistry, 9(8), 1943–1949.
  • Grybaitė, B., Sapijanskaitė-Banevič, B., Mickevičius, V., & Vaickelionienė, R. (2021). Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. Molecules, 26(21), 6425.
  • Patil, S. A., Patil, R., & Miller, D. D. (2010). Design, synthesis, and biological evaluation of 3,4,5-trimethoxyphenyl acrylamides as antinarcotic agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 25(1), 38–43.
  • El-Sayed, N. A., El-Bendary, E. R., El-Ashry, S. M., & Abu-El-Magd, S. A. (2022). (E)-1-(3-(3-Hydroxy-4-Methoxyphenyl)-1-(3,4,5-Trimethoxyphenyl)allyl)-1H-1,2,4-Triazole and Related Compounds: Their Synthesis and Biological Evaluation as Novel Antimitotic Agents Targeting Breast Cancer. Molecules, 27(19), 6524.
  • Wang, Y., et al. (2025). Design, synthesis, and biological evaluation of novel 3-aryl-4-(3,4,5-trimethoxyphenyl)selenophene derivatives as new tubulin inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2595401.
  • Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions.
  • Presolski, S. I., Hong, V. P., & Finn, M. G. (2011). Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153–162.
  • Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46–49.
  • BroadPharm. (2022, January 18). Protocol for Azide-Alkyne Click Chemistry.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.

Sources

Application Notes and Protocols: Developing Novel Bioactive Compounds from 3-(4-Methoxyphenyl)prop-2-yn-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Latent Potential of a Versatile Propargyl Alcohol

In the landscape of modern medicinal chemistry and drug discovery, the pursuit of novel molecular scaffolds with significant biological activity is paramount. Propargyl alcohols, a class of organic compounds characterized by the presence of both a hydroxyl group and a carbon-carbon triple bond, represent a versatile and highly reactive platform for the synthesis of diverse chemical entities.[1][2][3] Their unique bifunctionality allows for a wide array of chemical transformations, making them ideal starting materials for the construction of complex molecules, including heterocyclic compounds, which are cornerstones of many pharmaceuticals.[1][2]

This guide focuses on a particularly promising starting material: 3-(4-Methoxyphenyl)prop-2-yn-1-ol . The presence of the methoxyphenyl group offers a handle for further structural modifications and can influence the pharmacokinetic and pharmacodynamic properties of the resulting derivatives. These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the strategic development of novel compounds from this versatile precursor. We will delve into the rationale behind key synthetic transformations, provide detailed, field-proven protocols, and outline methods for the characterization and preliminary biological evaluation of the synthesized compounds.

Strategic Pathways for Derivatization

The synthetic utility of this compound stems from the reactivity of its alkyne and hydroxyl functionalities. Several high-yield and robust reactions can be employed to generate a library of diverse compounds. Here, we will focus on three powerful and widely applicable synthetic strategies:

  • Synthesis of Pyrazole Derivatives: Pyrazoles are a class of heterocyclic compounds renowned for their broad spectrum of biological activities, including analgesic, anti-inflammatory, and anticancer properties.[4] The transformation of propargyl alcohols into pyrazoles is a well-established and efficient method for accessing this important scaffold.[5][6]

  • Sonogashira Coupling: This palladium-catalyzed cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides.[7][8] Utilizing the alkyne moiety of this compound, the Sonogashira coupling provides a direct route to a vast array of substituted alkynes and their derivatives.

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - "Click Chemistry": "Click chemistry" refers to a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups.[9][10][11] The CuAAC reaction between an alkyne and an azide to form a stable 1,2,3-triazole is a prime example and an exceptionally powerful tool for bioconjugation and the synthesis of complex molecular architectures.[9][12]

The following sections will provide detailed protocols for each of these transformations, along with the underlying mechanistic principles that govern them.

Protocol I: Synthesis of 3-(4-Methoxyphenyl)-1H-pyrazole

This protocol details a one-pot synthesis of 3-(4-methoxyphenyl)-1H-pyrazole from this compound via a Meyer-Schuster rearrangement and subsequent cyclocondensation with hydrazine.[6][13] This method is advantageous due to its operational simplicity and generally high yields.

Reaction Principle:

The reaction proceeds through an initial acid-catalyzed Meyer-Schuster rearrangement of the propargyl alcohol to form an α,β-unsaturated ketone intermediate. This intermediate is then reacted in situ with hydrazine hydrate, which undergoes a cyclocondensation reaction to form the pyrazole ring. The choice of catalyst and reaction conditions can influence the regioselectivity and yield of the final product.

Experimental Workflow:

reagents Reagents: - this compound - Hydrazine Hydrate - Catalyst (e.g., Bi(OTf)3) - Halogen Source (e.g., NIS) - Solvent (e.g., Benzene) reaction_setup Reaction Setup: - Add propargyl alcohol, catalyst,  and halogen source to solvent. - Heat and stir. reagents->reaction_setup Step 1 cyclization Cyclization: - Add hydrazine hydrate to the  reaction mixture. - Continue heating. reaction_setup->cyclization Step 2 workup Work-up & Purification: - Quench reaction. - Extract with organic solvent. - Dry and concentrate. - Purify by column chromatography. cyclization->workup Step 3 characterization Characterization: - NMR (1H, 13C) - Mass Spectrometry - IR Spectroscopy workup->characterization Step 4

Caption: Workflow for the one-pot synthesis of 3-(4-methoxyphenyl)-1H-pyrazole.

Detailed Methodology:
  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol), a catalytic amount of a Lewis acid such as Bismuth(III) triflate (Bi(OTf)₃, 0.05 mmol), and a halogen source like N-iodosuccinimide (NIS, 1.1 mmol).

  • Solvent Addition: Add an appropriate anhydrous solvent, such as benzene or toluene (10 mL).

  • Initial Reaction: Heat the reaction mixture to 80°C and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Hydrazine Addition: Cool the reaction mixture to room temperature and add hydrazine hydrate (1.2 mmol) dropwise.

  • Cyclization: Heat the reaction mixture to reflux (or maintain at 80°C) and stir for an additional 3-5 hours. Monitor the reaction progress by TLC.

  • Work-up: Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of sodium thiosulfate.

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 3-(4-methoxyphenyl)-1H-pyrazole.

Parameter Value/Condition Rationale
Starting Material This compoundProvides the carbon backbone for the pyrazole ring.
Catalyst Bi(OTf)₃ (or other Lewis acids)Facilitates the Meyer-Schuster rearrangement.[6]
Halogen Source N-Iodosuccinimide (NIS)Promotes the formation of the α-iodo enone intermediate.[6]
Reagent Hydrazine HydrateSource of the two nitrogen atoms for the pyrazole ring.
Solvent Benzene or TolueneAnhydrous conditions are crucial for the initial rearrangement.
Temperature 80°C to refluxProvides the necessary energy for the rearrangement and cyclization.
Purification Column ChromatographyTo isolate the pure pyrazole derivative from byproducts.

Protocol II: Sonogashira Coupling of this compound with an Aryl Halide

This protocol describes the synthesis of a diarylacetylene derivative via a palladium and copper-catalyzed Sonogashira coupling reaction.[7][8] This reaction is highly versatile and allows for the introduction of a wide range of aryl or vinyl substituents.

Reaction Principle:

The Sonogashira coupling involves the reaction of a terminal alkyne with an aryl or vinyl halide in the presence of a palladium(0) catalyst, a copper(I) co-catalyst, and a base. The catalytic cycle involves the oxidative addition of the aryl halide to the palladium(0) complex, followed by transmetalation with a copper(I) acetylide (formed in situ from the terminal alkyne, copper(I), and base), and finally, reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst.

Experimental Workflow:

reagents Reagents: - this compound - Aryl Halide (e.g., Iodobenzene) - Pd Catalyst (e.g., Pd(PPh3)4) - Cu(I) Co-catalyst (e.g., CuI) - Base (e.g., Triethylamine) - Solvent (e.g., THF) reaction_setup Reaction Setup: - Combine reagents under inert atmosphere. - Stir at room temperature. reagents->reaction_setup Step 1 workup Work-up & Purification: - Filter off solids. - Concentrate the filtrate. - Purify by column chromatography. reaction_setup->workup Step 2 characterization Characterization: - NMR (1H, 13C) - Mass Spectrometry - IR Spectroscopy workup->characterization Step 3

Caption: Workflow for the Sonogashira coupling reaction.

Detailed Methodology:
  • Reaction Setup: To a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 mmol), a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.02 mmol), and a copper(I) co-catalyst such as copper(I) iodide (CuI, 0.04 mmol).

  • Solvent and Reagent Addition: Add an anhydrous solvent such as tetrahydrofuran (THF, 10 mL) and a base, typically an amine like triethylamine (Et₃N, 2.0 mmol).

  • Alkyne Addition: Add this compound (1.2 mmol) to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst and any precipitated salts.

  • Concentration: Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to obtain the pure coupled product.

Parameter Value/Condition Rationale
Starting Material This compoundThe terminal alkyne component for the coupling reaction.
Coupling Partner Aryl or Vinyl HalideProvides the second component for C-C bond formation.
Catalyst Pd(PPh₃)₄ (or other Pd(0) sources)The primary catalyst for the cross-coupling cycle.[8]
Co-catalyst CuIFacilitates the formation of the copper acetylide intermediate.[8]
Base Triethylamine (or other amines)Neutralizes the hydrogen halide byproduct and aids in the formation of the copper acetylide.
Solvent THF (or other aprotic solvents)Provides a suitable medium for the reaction.
Atmosphere Inert (Argon or Nitrogen)Prevents the oxidation of the palladium(0) catalyst.

Protocol III: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the synthesis of a 1,2,3-triazole derivative by reacting this compound with an organic azide using a copper(I) catalyst.[9][14] This reaction is highly efficient and can be performed under mild, often aqueous, conditions.

Reaction Principle:

The CuAAC reaction is a [3+2] cycloaddition between a terminal alkyne and an azide, catalyzed by a copper(I) species. The copper(I) catalyst activates the terminal alkyne, making it more susceptible to nucleophilic attack by the azide. The reaction proceeds through a copper acetylide intermediate and results in the regioselective formation of the 1,4-disubstituted triazole isomer.

Experimental Workflow:

reagents Reagents: - this compound - Organic Azide - Copper(II) Sulfate (CuSO4) - Sodium Ascorbate - Solvent (e.g., t-BuOH/H2O) reaction_setup Reaction Setup: - Dissolve alkyne and azide in solvent. - Add CuSO4 and sodium ascorbate. reagents->reaction_setup Step 1 reaction Reaction: - Stir at room temperature. reaction_setup->reaction Step 2 workup Work-up & Purification: - Dilute with water. - Extract with an organic solvent. - Dry and concentrate. - Purify as needed. reaction->workup Step 3 characterization Characterization: - NMR (1H, 13C) - Mass Spectrometry - IR Spectroscopy workup->characterization Step 4

Caption: Workflow for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Detailed Methodology:
  • Reaction Setup: In a vial, dissolve this compound (1.0 mmol) and the desired organic azide (1.0 mmol) in a mixture of tert-butanol and water (1:1, 10 mL).

  • Catalyst Preparation: In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 mmol) in water (1 mL).

  • Catalyst Addition: To the solution of the alkyne and azide, add an aqueous solution of copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 0.1 mmol in 1 mL of water), followed by the freshly prepared sodium ascorbate solution. The sodium ascorbate reduces the Cu(II) to the active Cu(I) catalytic species in situ.

  • Reaction: Stir the reaction mixture vigorously at room temperature for 12-24 hours. The formation of the product can often be observed as a precipitate.

  • Work-up: Dilute the reaction mixture with water and extract with an organic solvent like ethyl acetate or dichloromethane.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization or column chromatography on silica gel if necessary.

Parameter Value/Condition Rationale
Starting Material This compoundThe alkyne component for the cycloaddition.
Reagent Organic AzideThe 1,3-dipole for the cycloaddition reaction.
Catalyst System CuSO₄·5H₂O and Sodium AscorbateIn situ generation of the active Cu(I) catalyst.[10]
Solvent t-BuOH/H₂OA common solvent system for CuAAC, promoting solubility of both organic and inorganic reagents.
Temperature Room TemperatureThe reaction is typically highly efficient at ambient temperature.

Characterization of Novel Compounds

The unambiguous characterization of newly synthesized compounds is a critical step in drug discovery and development.[15] A combination of spectroscopic techniques should be employed to confirm the structure and purity of the products obtained from the protocols described above.[16][17]

Technique Information Obtained
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) Provides detailed information about the carbon-hydrogen framework of the molecule, including the number and types of protons and carbons, their connectivity, and stereochemistry.[15]
Mass Spectrometry (MS) Determines the molecular weight of the compound and can provide information about its elemental composition (High-Resolution Mass Spectrometry, HRMS). Fragmentation patterns can also aid in structural elucidation.[15]
Infrared (IR) Spectroscopy Identifies the presence of specific functional groups in the molecule based on their characteristic vibrational frequencies.[15]
High-Performance Liquid Chromatography (HPLC) Assesses the purity of the synthesized compound.

Evidence of homogeneity, such as a single peak in an HPLC chromatogram or sharp melting point, should be obtained for all novel compounds.[18]

Application: Preliminary In Vitro Anticancer Evaluation

A primary goal in synthesizing novel compounds is to assess their biological activity. Given that many heterocyclic compounds, such as pyrazoles and triazoles, exhibit anticancer properties, a preliminary in vitro evaluation of the newly synthesized derivatives is a logical next step.[4] The MTT assay is a widely used colorimetric assay to assess the cytotoxic effects of a compound on cancer cell lines.[19][20][21]

Protocol: MTT Cytotoxicity Assay

This protocol provides a general guideline for assessing the in vitro cytotoxicity of the novel compounds against a panel of human cancer cell lines.

  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in the appropriate medium supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C with 5% CO₂.[19]

  • Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to attach overnight.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Remove the old medium from the wells and add the medium containing various concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve. A lower IC₅₀ value indicates greater cytotoxic potency.[22]

The results from this preliminary screening can help identify promising lead compounds for further optimization and more detailed mechanistic studies.[22][23]

Conclusion

This compound is a readily accessible and highly versatile starting material for the development of novel compounds with potential biological activity. The synthetic strategies outlined in these application notes—pyrazole synthesis, Sonogashira coupling, and click chemistry—provide robust and efficient pathways to a diverse range of molecular architectures. By following the detailed protocols for synthesis, characterization, and preliminary biological evaluation, researchers can effectively explore the chemical space around this promising scaffold and potentially uncover new lead compounds for drug discovery programs.

References

  • Bräse, S., et al. (2012). Propargyl hydrazides: synthesis and conversion into pyrazoles through hydroamination. Chemistry, 18(49), 15602-6. [Link]
  • Reddy, C. R., et al. (2018). One‐pot Synthesis of Substituted Pyrazoles from Propargyl Alcohols via Cyclocondensation of in situ‐Generated α‐Iodo Enones/Enals and Hydrazine Hydrate. Asian Journal of Organic Chemistry, 7(8), 1569-1572. [Link]
  • Zhang, J., et al. (2019). A kind of preparation method of pyrazole derivatives.
  • Modern Analytical Technique for Characterization Organic Compounds. (n.d.).
  • Gonzalez-Nicolini, V., & Fussenegger, M. (2005). In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines. Anticancer Drugs, 16(3), 223-8. [Link]
  • Synthesis, Reactions and Medicinal Uses of Pyrazole. (n.d.). Pharmaguideline. [Link]
  • Spectroscopic Identification Of Organic Compounds. (n.d.). fvs.com.py. [Link]
  • New Anticancer Agents: In Vitro and In Vivo Evalu
  • Bioassays for anticancer activities. (2014). Semantic Scholar. [Link]
  • "Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation". (2011). Current Protocols in Chemical Biology. [Link]
  • Propargyl alcohol uses - Synthesis, and Safety. (2024). Rawsource. [Link]
  • D'Oyley, J. M., & Aliev, A. E. (2014). Regioselective Dihalohydration Reactions of Propargylic Alcohols: Gold-Catalyzed and Noncatalyzed Reactions. Chemistry, 20(39), 12485-12490. [Link]
  • In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs. (2008). NIH. [Link]
  • Du, S., et al. (2021). Recent advances in the direct transformation of propargylic alcohols to allenes. Organic Chemistry Frontiers, 8(23), 6760-6782. [Link]
  • Spectroscopic Identification Of Organic Compounds. (n.d.). riomaisseguro.rio.rj.gov.br. [Link]
  • Doraghi, F., et al. (2023). Recent Progress in Application of Propargylic Alcohols in Organic Syntheses.
  • Pyrazole synthesis. (n.d.). Organic Chemistry Portal. [Link]
  • Propargyl Alcohol in Specialty Chemicals: Key Insights. (2025). Rawsource. [Link]
  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal. [Link]
  • Spectroscopic Identification Of Organic Compounds. (n.d.). www.dev.lacavedespapilles.com. [Link]
  • Elangovan, A., Wang, Y. H., & Ho, T. I. (2003). Sonogashira coupling reaction with diminished homocoupling. Organic letters, 5(11), 1841–1844. [Link]
  • Characterization of Organic Compounds. (n.d.).
  • Sonogashira coupling. (n.d.). Wikipedia. [Link]
  • Sonogashira cross-coupling of 32 with propargyl alcohol. (n.d.).
  • This compound. (n.d.). PubChem. [Link]
  • A Hitchhiker's Guide to Click-Chemistry with Nucleic Acids. (2021). Chemical Reviews. [Link]
  • A General Protocol for Robust Sonogashira Reactions in Micellar Medium. (n.d.). SciSpace. [Link]
  • (E)-3-(4-Hydroxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one: DFT/TD-DFT- based investigations with distinct solvents and in silico ADME profiling. (n.d.). Open Research@CSIR-NIScPR. [Link]
  • Click Chemistry: new protocol for the labeling and modification of biomolecules. (n.d.). Interchim. [Link]

Sources

Application Notes & Protocols: Leveraging 3-(4-Methoxyphenyl)prop-2-yn-1-ol for the Synthesis of High-Value Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

Heterocyclic compounds form the bedrock of modern medicinal chemistry, with a significant percentage of all biologically active molecules containing at least one heterocyclic ring.[1][2] The strategic synthesis of these scaffolds is therefore a cornerstone of drug discovery and development. 3-(4-Methoxyphenyl)prop-2-yn-1-ol, a readily accessible propargyl alcohol, has emerged as an exceptionally versatile and powerful precursor for constructing a diverse array of heterocyclic systems. Its unique combination of a terminal alkyne, a reactive hydroxyl group, and an electron-rich aromatic ring provides multiple handles for chemical manipulation. This guide provides an in-depth exploration of the reactivity of this precursor and details field-proven protocols for its conversion into high-value furans, isoxazoles, and pyrimidines, showcasing its utility for researchers, medicinal chemists, and drug development professionals.

Core Reactivity and Strategic Importance

This compound, also known as 3-(4-methoxyphenyl)propargyl alcohol, possesses three key structural features that dictate its synthetic utility:

  • The Propargylic Alcohol Moiety: The hydroxyl group is an excellent leaving group upon protonation or coordination to a Lewis acid, facilitating the formation of a stabilized propargylic carbocation. This reactivity is central to substitution and cyclization reactions.

  • The Terminal Alkyne: The C-C triple bond is a hub of reactivity. It is susceptible to activation by transition metals (especially gold and palladium), enabling a host of cyclization, cycloaddition, and cross-coupling reactions.[3][4]

  • The 4-Methoxyphenyl Group: This electron-donating group provides electronic stabilization to intermediates, such as carbocations, formed during reactions. It also serves as a key structural element in the final heterocyclic products, often influencing their biological activity.

The strategic combination of these features allows for the execution of complex, atom-economical cascade reactions, where multiple bonds are formed in a single, efficient operation.

Figure 1: Key reactive sites of this compound.

Gold-Catalyzed Dehydrative Cyclization: An Efficient Route to Furans

Gold catalysts, particularly Au(I) and Au(III) salts, have revolutionized organic synthesis due to their unique ability to act as soft, alkyne-philic Lewis acids.[5] For propargyl alcohols, this catalysis enables an exceptionally facile dehydrative cyclization to produce highly substituted furans.[6][7] This transformation is rapid, often completed in minutes at room temperature, and proceeds with high atom economy, generating water as the only byproduct.[8]

Causality of the Mechanism: The reaction is initiated by the coordination of the gold catalyst to the alkyne, which increases its electrophilicity. This allows for an intramolecular nucleophilic attack by the propargylic hydroxyl group (5-endo-dig cyclization). The subsequent steps involve proton transfer and dehydration, facilitated by the catalyst, which ultimately leads to the aromatic furan ring system. The choice of catalyst and conditions can be tuned to prevent side reactions like hydration of the alkyne.[9]

furan_mechanism start This compound + Au(I) Catalyst activated Gold-Alkyne π-Complex (Activation) start->activated Coordination cyclized Oxonium Intermediate (5-endo-dig Cyclization) activated->cyclized Intramolecular Attack vinylgold Vinyl-Gold Species cyclized->vinylgold Proton Transfer product Substituted Furan + H₂O + Au(I) Catalyst vinylgold->product Protodeauration/ Aromatization isoxazole_workflow start 3-(4-Methoxyphenyl) prop-2-yn-1-ol step1 Step 1: Electrophilic Interception Reagents: N-Iodosuccinimide (NIS) start->step1 intermediate Intermediate: α-Iodo Enone step1->intermediate step2 Step 2: Cyclocondensation Reagents: Hydroxylamine HCl, Base intermediate->step2 product Final Product: 5-(4-Methoxyphenyl)isoxazole step2->product

Sources

Catalytic Transformations of 3-(4-Methoxyphenyl)prop-2-yn-1-ol: A Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of a Propiolic Alcohol Building Block

3-(4-Methoxyphenyl)prop-2-yn-1-ol is a versatile trifunctional building block, possessing a terminal alkyne, a primary alcohol, and an electron-rich aromatic ring.[1][2][3] This unique combination of functionalities makes it a highly valuable precursor in organic synthesis, amenable to a wide array of catalytic transformations for the construction of complex molecular architectures. This guide provides an in-depth exploration of key catalytic reactions involving this substrate, offering both mechanistic insights and detailed experimental protocols tailored for researchers in synthetic chemistry and drug development. The methodologies discussed herein leverage the power of transition metal catalysis to achieve high efficiency, selectivity, and functional group tolerance.

Ruthenium-Catalyzed Redox Isomerization: Access to α,β-Unsaturated Aldehydes

The isomerization of propargyl alcohols into α,β-unsaturated carbonyl compounds is a powerful transformation that offers an atom-economical alternative to traditional oxidation-reduction sequences. Ruthenium catalysts have proven to be exceptionally effective for this redox isomerization.[4][5]

Mechanistic Rationale

The ruthenium-catalyzed redox isomerization of propargylic alcohols is believed to proceed through a mechanism involving the migration of a propargylic hydride.[4] This process typically yields the corresponding E-enals with high selectivity. The catalytic cycle is initiated by the coordination of the ruthenium complex to the alkyne. A subsequent hydride transfer from the propargylic position to the metal center, followed by protic cleavage of the resulting vinylruthenium intermediate, affords the α,β-unsaturated aldehyde and regenerates the active catalyst.[4]

G cluster_0 Catalytic Cycle cluster_1 Overall Transformation A Ru-Catalyst B π-Complex Formation A->B + Substrate C Hydride Migration B->C D Vinylruthenium Intermediate C->D E Protonolysis D->E + H+ F Product Release E->F F->A - Product Start 3-(4-Methoxyphenyl) prop-2-yn-1-ol End (E)-3-(4-Methoxyphenyl) prop-2-enal Start->End [Ru-Catalyst]

Caption: Ruthenium-catalyzed redox isomerization of a propargyl alcohol.

Experimental Protocol: Synthesis of (E)-3-(4-Methoxyphenyl)prop-2-enal

Materials:

  • This compound

  • Indenylbis(triphenylphosphine)ruthenium chloride

  • Indium(III) triflate

  • Camphorsulfonic acid

  • Degassed toluene

  • Standard laboratory glassware and inert atmosphere setup (Schlenk line or glovebox)

Procedure:

  • To a dry Schlenk flask under an argon atmosphere, add indenylbis(triphenylphosphine)ruthenium chloride (0.02 mmol, 2 mol%), indium(III) triflate (0.03 mmol, 3 mol%), and camphorsulfonic acid (0.05 mmol, 5 mol%).

  • Add this compound (1.0 mmol) followed by degassed toluene (5 mL).

  • Stir the reaction mixture at 80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford (E)-3-(4-methoxyphenyl)prop-2-enal as the final product.

Catalyst SystemTemperature (°C)Time (h)Yield (%)Reference
[Ru]-catalyst, In(OTf)₃, CSA804>90[4]

Gold-Catalyzed Transformations: Divergent Synthesis Pathways

Gold catalysts, particularly cationic gold(I) complexes, are powerful tools for activating the alkyne moiety of propargyl alcohols, leading to a variety of transformations including rearrangements and cyclizations.[6][7][8] The reaction outcome can often be tuned by modifying the catalyst, solvent, and reaction temperature.[6]

Meyer-Schuster Rearrangement

The gold-catalyzed Meyer-Schuster rearrangement of propargyl alcohols provides access to α,β-unsaturated ketones or aldehydes.[8] This reaction is believed to proceed through the activation of the alkyne by the gold catalyst, followed by nucleophilic attack of the alcohol oxygen and subsequent rearrangement.

G cluster_0 Gold-Catalyzed Meyer-Schuster Rearrangement Start 3-(4-Methoxyphenyl) prop-2-yn-1-ol Intermediate1 Gold-π-Alkyne Complex Start->Intermediate1 [Au(I)] Intermediate2 Oxonium Intermediate Intermediate1->Intermediate2 Intramolecular Attack Intermediate3 Allene Intermediate Intermediate2->Intermediate3 Rearrangement End 3-(4-Methoxyphenyl) propenal Intermediate3->End Tautomerization

Caption: Gold-catalyzed Meyer-Schuster rearrangement pathway.

Experimental Protocol: Gold-Catalyzed Rearrangement

Materials:

  • This compound

  • (Triphenylphosphine)gold(I) chloride

  • Silver(I) tetrafluoroborate

  • Dichloromethane (DCM), anhydrous

  • Standard laboratory glassware

Procedure:

  • In a dry round-bottom flask, dissolve (triphenylphosphine)gold(I) chloride (0.01 mmol, 1 mol%) and silver(I) tetrafluoroborate (0.01 mmol, 1 mol%) in anhydrous DCM (2 mL) and stir for 10 minutes at room temperature to generate the active cationic gold catalyst.

  • Add a solution of this compound (1.0 mmol) in anhydrous DCM (3 mL) to the catalyst mixture.

  • Stir the reaction at room temperature and monitor by TLC.

  • Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with DCM (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the corresponding enone.

CatalystSolventTemperatureProductReference
[Au(I)]DCMRoom Temp.α,β-unsaturated aldehyde[8]

Palladium-Catalyzed Cross-Coupling Reactions: Building Molecular Complexity

The terminal alkyne functionality of this compound is a prime handle for palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, enabling the formation of new carbon-carbon bonds.[9] These reactions are fundamental in the synthesis of conjugated enynes and other complex organic molecules.[10]

Sonogashira Coupling

The Sonogashira reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base.[9] This methodology allows for the direct connection of the this compound scaffold to various aromatic and vinylic systems.

G cluster_0 Palladium Catalytic Cycle cluster_1 Copper Co-catalytic Cycle A Pd(0)Ln B Oxidative Addition (R-X) A->B C Pd(II) Complex B->C D Transmetalation (Cu-Acetylide) C->D E Pd(II)-Acetylide Complex D->E F Reductive Elimination E->F F->A - Product G Cu(I)X H π-Alkyne Complex G->H + Alkyne I Copper Acetylide H->I - HX I->G Transmetalation to Pd(II)

Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.

Experimental Protocol: Sonogashira Coupling with an Aryl Halide

Materials:

  • This compound

  • Aryl halide (e.g., iodobenzene)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA)

  • Toluene, degassed

  • Standard laboratory glassware and inert atmosphere setup

Procedure:

  • To a Schlenk flask under an argon atmosphere, add Pd(OAc)₂ (0.02 mmol, 2 mol%), PPh₃ (0.04 mmol, 4 mol%), and CuI (0.03 mmol, 3 mol%).

  • Add this compound (1.2 mmol), the aryl halide (1.0 mmol), and degassed toluene (10 mL).

  • Add degassed triethylamine (2.0 mmol).

  • Stir the reaction mixture at 60 °C until the starting materials are consumed (monitor by TLC).

  • Cool the reaction to room temperature and filter through a pad of celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to obtain the coupled product.

Catalyst SystemBaseSolventTemperature (°C)Reference
Pd(OAc)₂/PPh₃/CuITEAToluene60[9][11]

Cyclization Reactions: Synthesis of Heterocycles

The inherent functionalities of this compound make it an excellent substrate for intramolecular and intermolecular cyclization reactions to form a variety of heterocyclic structures, which are prevalent in pharmaceuticals and natural products.[12][13][14]

Gold-Catalyzed Intramolecular Cyclization

In the presence of a gold catalyst, propargyl alcohols can undergo intramolecular cyclization, especially when a suitably positioned nucleophile is present in the molecule. For this compound, intermolecular reactions with other nucleophiles can also lead to heterocyclic systems. For example, reaction with an amine can lead to the formation of pyrrole derivatives.[13]

Experimental Protocol: Gold-Catalyzed Synthesis of a Substituted Furan

While this compound does not possess an internal nucleophile for a simple intramolecular cyclization, its reaction with another alkyne in the presence of a gold catalyst can lead to furan derivatives through a more complex cascade. A more direct application for this specific substrate would be an intermolecular reaction.

Conceptual Protocol (Intermolecular Furan Synthesis):

  • A mixture of this compound and a suitable coupling partner (e.g., another terminal alkyne) would be dissolved in an appropriate solvent.

  • A gold(I) catalyst, such as [Au(I)Cl(PPh₃)]/AgSbF₆, would be added.

  • The reaction would be stirred at a suitable temperature until completion.

  • Work-up and purification would yield the desired furan derivative.

Conclusion

This compound is a highly adaptable synthetic intermediate. The catalytic transformations outlined in this guide—ruthenium-catalyzed isomerization, gold-catalyzed rearrangements, palladium-catalyzed cross-coupling, and various cyclization strategies—demonstrate the breadth of its utility. By carefully selecting the appropriate catalyst and reaction conditions, chemists can selectively manipulate the alkyne and alcohol functionalities to construct a diverse array of complex molecules with high efficiency and precision. These protocols provide a solid foundation for researchers to explore the rich chemistry of this valuable building block.

References

  • Trost, B. M., & Kuliavec, R. J. (1992). The ruthenium-catalyzed redox isomerization of propargylic alcohols. Journal of the American Chemical Society, 114(14), 5576–5578.
  • Li, Y., et al. (2017). Pd-catalyzed cross-coupling of terminal alkynes with ene-yne-ketones: access to conjugated enynes via metal carbene migratory insertion.
  • Reupohl, J., et al. (2024).
  • Nagy, V., et al. (2022). Tunable Gold-catalyzed Reactions of Propargyl Alcohols and Aryl Nucleophiles. ChemistryOpen, 11(5), e202200030.
  • Trost, B. M., et al. (1997). Palladium-Catalyzed Additions of Terminal Alkynes to Acceptor Alkynes. Journal of the American Chemical Society, 119(33), 7879–7880.
  • UCL Discovery. (n.d.). Gold Catalysed Reactions of Propargylic Alcohols.
  • Li, P., et al. (2015). Palladium-Catalyzed Cross-Coupling of Electron-Poor Terminal Alkynes with Arylboronic Acids under Ligand-Free and Aerobic Conditions. The Journal of Organic Chemistry, 80(8), 4043–4050.
  • Trost, B. M., & Toste, F. D. (2000). An Unusual Ruthenium-Catalyzed Cycloisomerization of Alkynes and Propargyl Alcohols. Journal of the American Chemical Society, 122(4), 714–715.
  • Ruder, S. M., et al. (2019). Gold-Catalyzed Rearrangement of Propargyl Alcohols Using Coupling Constants To Determine Isomeric Ratios.
  • Bera, N., et al. (2022). Gold(I)-Catalyzed Synthesis of Heterocycles via Allene Oxide from Propargylic Alcohols. The Journal of Organic Chemistry, 87(15), 10148–10161.
  • Cadierno, V., & Gimeno, J. (2009). Triaminocyclopentadienyl Ruthenium Complexes – New Catalysts for Cascade Conversions of Propargyl Alcohols. European Journal of Inorganic Chemistry, 2009(25), 3715–3726.
  • Request PDF. (n.d.).
  • Sperger, T., et al. (2011). Gold(I)
  • Kang, S.-K., et al. (1996). Palladium-catalysed cross-coupling reactions of aryl-, alkenyl- and alkynyl-iodonium salts and iodanes with terminal alkynes in. Journal of the Chemical Society, Perkin Transactions 1, (10), 945-946.
  • Chem Help ASAP. (2020, February 13). Sonogashira cross-coupling reaction [Video]. YouTube.
  • MDPI. (n.d.).
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12003191, this compound.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5314180, 3-(4-Methoxyphenyl)-2-propen-1-ol.
  • TCI Chemicals. (n.d.). This compound.
  • MDPI. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry.
  • Tokyo Chemical Industry Co., Ltd. (APAC). (n.d.). This compound.
  • ResearchGate. (n.d.). Scheme 2. a)
  • The Holland Group. (n.d.).
  • Sigma-Aldrich. (n.d.). 3-(4-Methoxyphenyl)prop-2-en-1-ol.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 18915627, 3-(4-Methoxyphenyl)prop-2-YN-1-amine.
  • National Center for Biotechnology Information. (2016). Theory and Modeling of Asymmetric Catalytic Reactions. Accounts of Chemical Research, 49(5), 1029–1040.
  • NSF Public Access Repository. (2023). Light-Mediated Synthesis of 2-(4-Methoxyphenyl)-1-pyrroline via Intramolecular Reductive Cyclization of a Triplet Alkylnitrene. The Journal of Organic Chemistry, 88(13), 8969–8974.
  • ResearchGate. (n.d.).
  • MDPI. (2022). Catalytic Stereoselective Conversion of Biomass-Derived 4′-Methoxypropiophenone to Trans-Anethole with a Bifunctional and Recyclable Hf-Based Polymeric Nanocatalyst.
  • National Center for Biotechnology Information. (2021). Recent Advancements in the Cyclization Strategies of 1,3‐Enynes Towards the Synthesis of Heterocyclic/Carbocyclic Frameworks. Chemistry, an Asian journal, 16(21), 3254–3275.
  • MDPI. (2022). Palladium-Catalysed Synthesis and Transformation of Quinolones. Molecules, 27(11), 3505.
  • MDPI. (2023). Organocatalysis in the Chemical Transformations.
  • National Center for Biotechnology Information. (2008). 3-(4-Methoxyphenyl)-1-(2-pyrrolyl)prop-2-en-1-one. Acta Crystallographica Section E, 64(Pt 12), o2371.
  • BLDpharm. (n.d.). This compound.
  • MDPI. (n.d.). Advances in Cross-Coupling Reactions.
  • TCI Chemicals. (n.d.). This compound.
  • Sigma-Aldrich. (n.d.). 3-(4-methoxyphenyl)-1-phenyl-2-propen-1-one.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5033713, 3-(4-Nitrophenyl)prop-2-yn-1-ol.

Sources

Scale-Up Synthesis of 3-(4-Methoxyphenyl)prop-2-yn-1-ol: A Comprehensive Guide for Process Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed, field-proven protocol for the scale-up synthesis of 3-(4-methoxyphenyl)prop-2-yn-1-ol, a valuable building block in pharmaceutical and materials science. We delve into the practical and theoretical considerations of transitioning the Sonogashira cross-coupling reaction from bench-scale to larger-scale production. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth explanations of experimental choices, process optimization, safety protocols, and analytical controls to ensure a robust, scalable, and efficient synthesis.

Introduction: The Significance of Aryl Propargyl Alcohols

Aryl-substituted propargyl alcohols, such as this compound, are pivotal intermediates in the synthesis of a wide array of complex organic molecules.[1][2] Their unique structural motif, featuring a hydroxyl group and an alkyne, allows for diverse chemical transformations, making them essential in the development of pharmaceuticals, agrochemicals, and advanced materials.[1] The Sonogashira reaction, a palladium- and copper-catalyzed cross-coupling of terminal alkynes with aryl or vinyl halides, stands as the most powerful and versatile method for the synthesis of such compounds.[3][4][5]

However, transitioning this powerful reaction from a laboratory setting to a larger scale presents a unique set of challenges. These include ensuring consistent reaction kinetics, managing heat transfer, controlling catalyst activity and removal, and developing robust purification methods.[6][7][8] This guide will address these critical aspects, providing a comprehensive framework for the successful scale-up of the synthesis of this compound.

The Synthetic Strategy: A Deep Dive into the Sonogashira Coupling

The core of this synthesis is the Sonogashira cross-coupling reaction between 4-iodoanisole and propargyl alcohol. This reaction is favored for its mild conditions and high functional group tolerance.[3]

Reaction Mechanism

The Sonogashira reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[9] Understanding this mechanism is crucial for troubleshooting and optimizing the reaction at scale.

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-C≡CR(L2) Transmetalation Cu-C≡CR Cu-C≡CR Ar-Pd(II)-C≡CR(L2)->Pd(0)L2 Reductive Elimination (Ar-C≡CR) CuX CuX Cu-C≡CR->CuX Transmetalation HC≡CR HC≡CR HC≡CR->Cu-C≡CR Deprotonation Base Base

Figure 1: The interconnected palladium and copper catalytic cycles in the Sonogashira coupling reaction.

  • Palladium Cycle : The active Pd(0) catalyst undergoes oxidative addition with the aryl halide (4-iodoanisole). The resulting Pd(II) complex then undergoes transmetalation with a copper acetylide intermediate. Finally, reductive elimination yields the desired product and regenerates the Pd(0) catalyst.[3]

  • Copper Cycle : Copper(I) reacts with the terminal alkyne (propargyl alcohol) in the presence of a base to form a copper acetylide. This intermediate is crucial for the transmetalation step with the palladium complex.[3]

Process Development and Scale-Up Considerations

Scaling up a chemical synthesis is not merely about using larger glassware. It requires a systematic approach to identify and control critical process parameters.

Reagent Selection and Stoichiometry
ReagentMolar Equiv.Rationale
4-Iodoanisole1.0Limiting reagent. The reactivity of aryl halides follows the trend I > Br > Cl.[3] Iodides are often preferred for their higher reactivity, allowing for milder reaction conditions.
Propargyl Alcohol1.1 - 1.5A slight excess is used to drive the reaction to completion and compensate for potential side reactions like homocoupling.
Pd Catalyst (e.g., Pd(PPh₃)₂Cl₂)0.005 - 0.02Catalyst loading is a critical parameter for cost-effectiveness on a large scale.[6] Lowering the catalyst loading without compromising yield and reaction time is a key optimization goal.
CuI0.01 - 0.05Co-catalyst essential for the formation of the copper acetylide intermediate.
Base (e.g., Triethylamine, Diisopropylamine)2.0 - 3.0An amine base is typically used to neutralize the hydrogen halide formed during the reaction and can also serve as the solvent.[3]
Solvent (e.g., THF, DMF)5 - 10 volumesThe choice of solvent can significantly impact reaction kinetics and solubility of reagents and catalysts.
Reaction Conditions
  • Temperature : Sonogashira reactions are often run at room temperature or with gentle heating.[3] On a larger scale, efficient heat dissipation is crucial to prevent runaway reactions. The exothermic nature of the reaction should be carefully evaluated using techniques like reaction calorimetry.

  • Inert Atmosphere : While some modern protocols operate under aerobic conditions, maintaining an inert atmosphere (e.g., nitrogen or argon) is generally recommended for large-scale synthesis to prevent oxidative degradation of the catalyst and reagents.

  • Mixing : Efficient agitation is critical to ensure homogeneity, especially in heterogeneous mixtures, and to facilitate mass and heat transfer. The choice of stirrer and vessel geometry becomes important at scale.

Safety Considerations for Scale-Up
  • Propargyl Alcohol : Propargyl alcohol is a flammable and toxic liquid.[10] Appropriate personal protective equipment (PPE) and engineering controls (e.g., fume hoods, closed systems) are mandatory.

  • Catalyst Handling : Palladium and copper catalysts can be pyrophoric and toxic. Handle in an inert atmosphere where necessary.

  • Exothermic Reactions : As mentioned, the potential for exotherms must be assessed. A well-defined cooling protocol and emergency quenching procedures should be in place.

  • Pressure Build-up : Reactions involving volatile solvents and heating can lead to pressure build-up. Ensure vessels are appropriately rated and vented.

Detailed Experimental Protocol (100 g Scale)

This protocol is a representative example and should be optimized for specific laboratory or plant conditions.

Materials and Equipment
  • 20 L jacketed glass reactor equipped with a mechanical stirrer, thermocouple, condenser, and nitrogen inlet/outlet.

  • 4-Iodoanisole (CAS: 696-62-8)

  • Propargyl alcohol (CAS: 107-19-7)[10]

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (CAS: 13965-03-2)

  • Copper(I) iodide (CuI) (CAS: 7681-65-4)

  • Triethylamine (Et₃N) (CAS: 121-44-8), anhydrous

  • Tetrahydrofuran (THF) (CAS: 109-99-9), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Reaction Setup and Execution

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 3-(4-Methoxyphenyl)prop-2-yn-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the purification of 3-(4-Methoxyphenyl)prop-2-yn-1-ol (CAS: 37614-59-8). This document provides in-depth troubleshooting advice and detailed protocols designed for researchers and drug development professionals. Our goal is to equip you with the scientific rationale and practical steps needed to overcome common purification challenges and ensure the integrity of your compound.

Product Overview

This compound is a propargyl alcohol derivative with key functionalities that influence its purification: a primary alcohol (-OH), an internal alkyne (C≡C), and a methoxy-substituted aromatic ring. These groups confer moderate polarity and provide sites for potential side reactions or degradation if not handled correctly. Understanding its physical properties is the first step in designing a robust purification strategy.

PropertyValueSource(s)
CAS Number 37614-59-8[1]
Molecular Formula C₁₀H₁₀O₂[2]
Molecular Weight 162.19 g/mol [2]
Appearance White to brown or yellow crystalline solid[2]
Melting Point 62 - 68 °C
Boiling Point 285.5 ± 25.0 °C (Predicted)[2]
Density 1.13 ± 0.1 g/cm³ (Predicted)[2]
Storage Temp. 2-8°C or Room Temperature (dry, sealed)[2]

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis and purification of this compound.

Q1: My crude product is a dark, oily residue, not the expected solid. What are the likely impurities?

A1: A dark and oily crude product suggests the presence of polymeric materials, unreacted starting materials, and/or high-boiling point byproducts. The coloration is often due to trace metal catalyst residue (if used in synthesis, e.g., palladium or copper from a Sonogashira coupling) and the polymerization of alkyne-containing species. Propargyl alcohols can be sensitive to heat and basic conditions, which can promote polymerization.[3]

  • Common Impurities:

    • Unreacted Starting Materials: Such as 4-iodoanisole, 4-ethynylanisole, or propargyl alcohol.

    • Homocoupled Byproducts: For example, 1,4-bis(4-methoxyphenyl)buta-1,3-diyne (a common byproduct in Sonogashira reactions). This impurity is significantly less polar than your product.

    • Solvent Residues: High-boiling solvents like DMF or DMSO.

    • Polymeric Material: Formed from the self-reaction of the alkyne functionality, especially under heat or in the presence of base.

Initial Action: Obtain a Thin Layer Chromatography (TLC) of the crude material to visualize the number of components. Co-spot with your starting materials if they are available. This will guide your choice of purification method.

Q2: I have multiple spots on my TLC. How do I select an appropriate solvent system for column chromatography?

A2: This is the most common and effective purification method for this compound.[4] The goal is to find a solvent system that provides good separation between your product and its impurities on a TLC plate, ideally with a retention factor (Rf) for the product between 0.25 and 0.40.

  • Scientific Rationale: this compound has a primary alcohol, making it moderately polar. It will adhere to a silica gel stationary phase. A mobile phase of appropriate polarity is needed to elute it.

  • Recommended Starting Point: Begin with a mixture of a non-polar solvent (Hexane or Heptane) and a more polar solvent (Ethyl Acetate).

    • Test System 1: 30% Ethyl Acetate in Hexane (v/v).

    • Test System 2: 20% Ethyl Acetate in Hexane (v/v).

    • Test System 3: 40% Ethyl Acetate in Hexane (v/v).

  • Troubleshooting the Solvent System:

    • If Rf is too high (product runs near the solvent front): Decrease the polarity by reducing the amount of Ethyl Acetate.

    • If Rf is too low (product stays at the baseline): Increase the polarity by increasing the amount of Ethyl Acetate.

    • If spots are streaking: The compound may be too acidic to run cleanly on silica. Add 0.5-1% triethylamine to the mobile phase to neutralize the silica gel. The hydroxyl group on propargyl alcohols can be acidic (pKa ~13.6).[3]

    • If spots are not separating well: Try a different solvent system. Dichloromethane/Methanol or Dichloromethane/Ethyl Acetate can offer different selectivity.

Q3: Is recrystallization a viable purification method for this compound? Which solvents should I test?

A3: Yes, recrystallization is an excellent option, especially for removing small amounts of impurities from a product that is already substantially pure (>90%). Since the compound is a solid with a defined melting point, it is a good candidate.

The principle of recrystallization is to find a solvent (or solvent pair) in which your compound is highly soluble at high temperatures but poorly soluble at low temperatures.[5]

  • Solvent Screening Strategy:

    • Place a small amount of your crude solid (10-20 mg) in a test tube.

    • Add a few drops of a test solvent and observe solubility at room temperature. A good solvent will not dissolve the compound at this stage.

    • Gently heat the mixture. A good solvent will dissolve the compound completely upon heating.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath. Abundant crystal formation indicates a suitable solvent.

  • Recommended Solvents to Screen:

Solvent SystemRationale
Toluene/Hexane The compound should be soluble in hot toluene. Slowly adding hexane as an anti-solvent while the solution is hot will induce crystallization upon cooling.
Ethyl Acetate/Hexane A very common and effective polar/non-polar pair. Dissolve in a minimum amount of hot ethyl acetate and add hexane until the solution becomes cloudy. Reheat to clarify and then cool slowly.
Dichloromethane/Hexane Similar to the above, offers different selectivity.
Isopropanol/Water The compound may be soluble in hot isopropanol. The addition of water as an anti-solvent could induce crystallization.
Q4: My purified compound degrades or changes color over time. How should I store it properly?

A4: The alkyne functionality in propargyl alcohols can be sensitive to air, light, and trace acids or bases, which can catalyze degradation or polymerization.[6] The appearance of color (yellow to brown) is a common indicator of impurity formation.

  • Recommended Storage Protocol:

    • Atmosphere: Store under an inert atmosphere (Argon or Nitrogen) to prevent oxidation.

    • Temperature: Store at 2-8°C to minimize thermal degradation.[2]

    • Light: Protect from light by storing in an amber vial.

    • Container: Use a tightly sealed container to prevent moisture ingress.

Detailed Purification Protocols

Protocol 1: Flash Column Chromatography

This is the recommended method for purifying the crude product from a synthesis, capable of separating components with different polarities.

Workflow Diagram: Flash Chromatography

G cluster_prep Preparation cluster_column Column Execution cluster_post Post-Chromatography prep_crude 1. Dissolve Crude in Min. DCM add_silica 2. Add Silica Gel (Dry Loading) prep_crude->add_silica evaporate 3. Evaporate to Free-Flowing Powder add_silica->evaporate load_sample 5. Load Sample onto Column evaporate->load_sample pack_column 4. Pack Column with Silica in Hexane pack_column->load_sample elute 6. Elute with Hexane/EtOAc Gradient load_sample->elute collect 7. Collect Fractions elute->collect tlc_fractions 8. Analyze Fractions by TLC collect->tlc_fractions combine 9. Combine Pure Fractions tlc_fractions->combine concentrate 10. Concentrate Under Reduced Pressure combine->concentrate dry 11. Dry Under High Vacuum concentrate->dry caption Workflow for Flash Column Chromatography Purification.

Caption: Workflow for Flash Column Chromatography Purification.

Step-by-Step Methodology:

  • Sample Preparation (Dry Loading): a. Dissolve your crude this compound in a minimal amount of Dichloromethane (DCM). b. To this solution, add silica gel (2-3 times the mass of your crude product). c. Concentrate the slurry using a rotary evaporator until you obtain a dry, free-flowing powder. This prevents the sample from dissolving back into the mobile phase in a concentrated band at the top of the column, which improves resolution.

  • Column Packing: a. Prepare a slurry of silica gel in your initial, low-polarity mobile phase (e.g., 10% Ethyl Acetate in Hexane). b. Pour the slurry into your column and use gentle pressure or tapping to create a well-packed, uniform bed. Ensure there are no air bubbles or cracks.

  • Loading and Elution: a. Carefully add your dry-loaded sample to the top of the packed silica bed. b. Begin eluting with the mobile phase, starting with a low polarity (e.g., 10% EtOAc/Hexane) to elute non-polar impurities first. c. Gradually increase the polarity of the mobile phase (e.g., to 20%, then 30% EtOAc/Hexane) to elute your product.

  • Fraction Collection and Analysis: a. Collect fractions and monitor the elution process using TLC. b. Combine the fractions that contain your pure product.

  • Solvent Removal: a. Remove the solvent from the combined pure fractions using a rotary evaporator. b. Place the resulting solid under high vacuum for several hours to remove any residual solvent.

Protocol 2: Recrystallization

This method is ideal for a final polishing step to obtain a high-purity, crystalline solid.

G dissolve 1. Dissolve Solid in Minimum Hot Solvent (e.g., EtOAc) filter_hot 2. (Optional) Hot Filter to Remove Insoluble Impurities dissolve->filter_hot if needed cool_slow 3. Allow to Cool Slowly to Room Temperature dissolve->cool_slow filter_hot->cool_slow cool_ice 4. Cool in Ice Bath to Maximize Crystal Yield cool_slow->cool_ice collect 5. Collect Crystals by Vacuum Filtration cool_ice->collect wash 6. Wash Crystals with Cold Solvent collect->wash dry 7. Dry Crystals Under Vacuum wash->dry caption General Workflow for Recrystallization.

Sources

Technical Support Center: Synthesis of 3-(4-Methoxyphenyl)prop-2-yn-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 3-(4-Methoxyphenyl)prop-2-yn-1-ol. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to help you overcome common challenges, particularly low reaction yields. The primary synthetic route discussed is the Sonogashira cross-coupling reaction.

Frequently Asked Questions (FAQs)

Q1: My Sonogashira reaction to synthesize this compound failed completely (0% yield). Where should I begin troubleshooting?

A1: A complete reaction failure typically points to a critical issue with one of three areas: the catalyst system, the reaction atmosphere, or the quality of your reagents.

  • Catalyst Inactivity: Ensure your palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and copper(I) iodide (CuI) co-catalyst are active. Palladium(0) catalysts can be sensitive to air and moisture, while CuI can degrade over time.[1] Using a fresh batch is recommended.

  • Atmosphere: The Sonogashira reaction is highly sensitive to oxygen. Oxygen can lead to the oxidative homocoupling of propargyl alcohol (Glaser coupling) and deactivate the palladium catalyst.[1][2] It is crucial to thoroughly degas your solvent and run the entire reaction under a strictly inert atmosphere (high-purity argon or nitrogen).[1]

  • Reagent Quality: Verify the purity of your starting materials, 4-iodoanisole (or 4-bromoanisole) and propargyl alcohol. Impurities can poison the catalyst.[1] Ensure your amine base (e.g., triethylamine) is anhydrous.

Q2: My reaction mixture turned black and a precipitate formed. What does this mean?

A2: The formation of a black precipitate, commonly known as "palladium black," indicates the decomposition and precipitation of your palladium catalyst from the solution.[1] This removes the active catalyst from the catalytic cycle, halting the reaction and causing low yields. Common causes include:

  • Presence of oxygen or moisture in the reaction.

  • Running the reaction at too high a temperature.

  • Inappropriate solvent choice; some solvents may not sufficiently stabilize the catalytic species.[1]

  • Impure reagents.

To mitigate this, ensure rigorous inert atmosphere techniques, use high-purity, dry solvents, and optimize the reaction temperature.

Q3: I'm seeing a significant amount of a byproduct that I suspect is a dimer of my alkyne. How can I prevent this?

A3: The formation of an alkyne dimer (in this case, 2,4-hexadiyne-1,6-diol) is a result of the Glaser coupling, a common side reaction in Sonogashira couplings.[1] This side reaction is promoted by the copper co-catalyst in the presence of oxygen.[2] To minimize it:

  • Improve Inert Atmosphere: The most critical step is to rigorously exclude oxygen from your reaction. Use Schlenk line techniques and properly degassed solvents.

  • Consider Copper-Free Conditions: Copper-free Sonogashira protocols have been developed specifically to avoid this issue.[1][3] These reactions may require different ligands or bases to proceed efficiently but can provide a cleaner reaction profile.

Q4: Can I use 4-bromoanisole instead of 4-iodoanisole? My yield is very low with the bromo- compound.

A4: Yes, you can use 4-bromoanisole, but you will need to adjust your reaction conditions. The reactivity of aryl halides in the Sonogashira reaction follows the trend: I > OTf > Br >> Cl.[1] Aryl iodides are significantly more reactive and can often be coupled at or near room temperature. Aryl bromides are less reactive and typically require higher temperatures and potentially different catalyst systems to achieve good yields.[1][4] If you are switching from an iodide to a bromide, you will likely need to increase the reaction temperature (e.g., to 60-80 °C) and may need to screen different palladium catalysts or ligands to find an optimal system.

Troubleshooting Guide: Diagnosing and Solving Low Yield

This section provides a systematic approach to identifying and resolving the root causes of poor yields.

Catalyst System Integrity

The heart of the Sonogashira reaction is the palladium and copper catalyst system. Its failure is a primary cause of low yield.

Problem IDObservationPotential Cause(s)Recommended Solution(s)
C-1 No reaction, starting materials recovered.Inactive Palladium Catalyst: The Pd(0) or Pd(II) precatalyst has been oxidized or has decomposed.Use a fresh bottle of catalyst or one stored properly under an inert atmosphere. PdCl₂(PPh₃)₂ is generally more air-stable than Pd(PPh₃)₄.[1]
C-2 Reaction starts but stalls; black precipitate forms.Catalyst Decomposition: Formation of palladium black due to oxygen, moisture, or excessive heat.Improve degassing procedures (e.g., use freeze-pump-thaw cycles). Ensure solvents and reagents are anhydrous. Lower the reaction temperature.[5]
C-3 Significant alkyne homocoupling (Glaser byproduct).Copper-Mediated Oxidation: The CuI co-catalyst is promoting oxidative dimerization of propargyl alcohol.Rigorously exclude O₂ from the reaction. Alternatively, switch to a copper-free Sonogashira protocol.[1]
C-4 Low yield with electron-rich aryl halide (4-bromoanisole).Inefficient Oxidative Addition: The electron-donating methoxy group deactivates the aryl bromide, slowing the rate-limiting oxidative addition step.[6]Increase reaction temperature. Use a more electron-rich and bulky phosphine ligand to promote oxidative addition.[6]
Reagent and Substrate Quality

The purity and stoichiometry of your reactants are critical for success.

Problem IDObservationPotential Cause(s)Recommended Solution(s)
R-1 Inconsistent or low yields.Impure Starting Materials: Contaminants in the aryl halide or alkyne can poison the catalyst.Purify starting materials before use (e.g., by distillation, recrystallization, or column chromatography).[1]
R-2 Reaction fails to initiate.Wet Base or Solvent: Water can hydrolyze intermediates and contribute to catalyst deactivation.Use freshly distilled and anhydrous amine base and solvents. Store them over molecular sieves.
R-3 Starting material remains after extended reaction time.Insufficient Base: The base is required to deprotonate the alkyne and neutralize the H-X byproduct.[7]Ensure the base (e.g., Et₃N, DIPEA) is used in sufficient stoichiometric excess (typically 2-3 equivalents).
Reaction Conditions

The environment in which the reaction is run plays a pivotal role.

Problem IDObservationPotential Cause(s)Recommended Solution(s)
RC-1 Low yield with aryl bromide at room temperature.Insufficient Energy for Oxidative Addition: Aryl bromides are less reactive than iodides and require thermal energy to react.[1]Increase the temperature. A range of 50-100 °C is common for aryl bromides.[4] Use a sealed tube if heating above the solvent's boiling point.
RC-2 Reaction is slow or stalls.Inappropriate Solvent: The solvent affects catalyst stability and reactant solubility.[8] Some solvents (e.g., DMF) can inhibit the reaction in certain systems.[8][9]Screen different anhydrous, degassed solvents. Common choices include THF, dioxane, acetonitrile, or using the amine base (e.g., triethylamine) as the solvent itself.[4][7]
RC-3 Reaction fails or produces byproducts.Oxygen Contamination: Poor inert atmosphere technique.Use a Schlenk line or glovebox. Degas the solvent thoroughly using at least three freeze-pump-thaw cycles or by sparging with argon for 30-60 minutes.[1]

Visualizing the Process and Mechanism

Understanding the workflow and the underlying chemistry is key to effective troubleshooting.

Experimental Workflow

The following diagram outlines the critical steps for setting up a successful Sonogashira coupling reaction.

G cluster_prep Preparation cluster_setup Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup & Purification reagents Weigh Reagents: - Aryl Halide - Pd Catalyst - CuI add_solids Add Solids (Catalysts, Aryl Halide) reagents->add_solids glassware Oven-Dry & Cool Glassware Under Vacuum setup Assemble Glassware (Schlenk Flask) glassware->setup purge Purge with Ar/N2 setup->purge purge->add_solids add_liquids Add Degassed Solvent, Base, & Propargyl Alcohol add_solids->add_liquids stir Stir at RT or Heat (Monitor by TLC/GC-MS) add_liquids->stir quench Quench Reaction (e.g., aq. NH4Cl) stir->quench extract Extract with Organic Solvent quench->extract purify Purify by Column Chromatography extract->purify

Caption: General experimental workflow for Sonogashira coupling.

Simplified Catalytic Cycle

The Sonogashira reaction involves two interconnected catalytic cycles.[6] Understanding their function helps diagnose issues related to specific components.

G Simplified Sonogashira Catalytic Cycles pd0 Pd(0)L2 pd_complex R-Pd(II)-X L2 pd0->pd_complex Oxidative Addition (R-X) alkynyl_pd R-Pd(II)-C≡CR' L2 pd_complex->alkynyl_pd Transmetalation alkynyl_pd->pd0 Reductive Elimination  Product product R-C≡CR' alkynyl_pd->product cu_acetylide Cu-C≡CR' cu_acetylide->pd_complex alkyne H-C≡CR' alkyne->cu_acetylide + CuI + Base

Sources

Technical Support Center: Synthesis of 3-(4-Methoxyphenyl)prop-2-yn-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of 3-(4-Methoxyphenyl)prop-2-yn-1-ol. This guide is designed for researchers, chemists, and drug development professionals to navigate and resolve common challenges encountered during this specific Sonogashira cross-coupling reaction. Here, we address frequently asked questions and provide in-depth troubleshooting protocols to optimize your reaction yields, minimize side-product formation, and ensure reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and efficient method is the Sonogashira cross-coupling reaction.[1][2] This reaction involves the coupling of a terminal alkyne, in this case, propargyl alcohol (prop-2-yn-1-ol), with an aryl halide, typically 4-iodoanisole or 4-bromoanisole.[1][3] The reaction is catalyzed by a palladium(0) complex, with a copper(I) salt (commonly CuI) acting as a co-catalyst in the presence of an amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA).[1][4]

Q2: Why is a copper(I) co-catalyst typically used in this Sonogashira reaction?

A2: The copper(I) co-catalyst plays a crucial role in the traditional Sonogashira mechanism. It reacts with the terminal alkyne (propargyl alcohol) in the presence of the base to form a copper acetylide intermediate.[4][5] This copper acetylide then undergoes transmetallation with the palladium(II) species (formed after oxidative addition of the aryl halide to the Pd(0) catalyst), which is a key step in the catalytic cycle.[4][5] The use of copper allows the reaction to proceed under milder conditions (e.g., room temperature) than early copper-free protocols.[1]

Q3: I see a significant amount of a diyne byproduct in my crude reaction mixture. What is it and how is it formed?

A3: This is the most common side reaction and the byproduct is hexa-2,4-diyne-1,6-diol, resulting from the oxidative homocoupling of two molecules of propargyl alcohol. This side reaction is known as the Glaser coupling or Glaser-Hay coupling.[5][6][7] It is promoted by the copper(I) catalyst in the presence of an oxidant, most commonly atmospheric oxygen.[5][8][9]

Q4: Should I use 4-iodoanisole or 4-bromoanisole as my starting material?

A4: The choice depends on a balance of reactivity and cost. Aryl iodides are significantly more reactive than aryl bromides in the oxidative addition step, which is often the rate-limiting step of the Sonogashira reaction.[1] Using 4-iodoanisole will generally lead to faster reaction times and allow for milder conditions.[1] However, 4-bromoanisole is often less expensive. If you use 4-bromoanisole, you may need to use higher temperatures, a more active catalyst system (e.g., with bulky, electron-rich phosphine ligands), or longer reaction times to achieve a good yield.[5][10] Aryl chlorides are generally not recommended for this reaction unless specialized, highly active catalyst systems are employed.[5]

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the synthesis. Each issue is followed by an explanation of the underlying causes and actionable protocols to resolve them.

Issue 1: Low to No Yield of the Desired Product

Your reaction shows primarily unreacted starting materials (4-haloanisole and propargyl alcohol) after an appropriate reaction time.

Potential Causes & Troubleshooting Protocols:

  • Cause A: Inactive Palladium Catalyst The active Pd(0) catalyst is sensitive to oxygen and can be oxidized to an inactive state. If you are using a Pd(II) precatalyst, such as PdCl₂(PPh₃)₂, it must be reduced in situ to Pd(0) for the catalytic cycle to begin.[11] The appearance of a black precipitate, known as palladium black, is a visual indicator of catalyst decomposition.[11][12]

    • Troubleshooting Protocol: Catalyst & Reagent Integrity Check

      • Use Fresh Catalyst: Ensure your palladium catalyst is fresh. If using Pd(PPh₃)₄, which is a Pd(0) source, its yellow color should be bright; a dark or brownish appearance suggests decomposition.

      • Verify Reagent Purity: Use high-purity, anhydrous solvents and amine bases. Impurities can poison the catalyst.[11] Amine bases, in particular, should be distilled if they are old, as oxidation products can inhibit the reaction.[11]

      • Ensure Anaerobic Conditions: The single most critical factor is the rigorous exclusion of oxygen. Oxygen not only promotes Glaser coupling but also leads to the decomposition of the Pd(0) catalyst.[8][11]

        • Degassing Procedure: Before adding the catalyst, thoroughly degas the solvent and reagent mixture (containing the aryl halide, base, and solvent). This is best achieved by three cycles of freeze-pump-thaw or by bubbling an inert gas (argon or nitrogen) through the solution for at least 30 minutes.

        • Maintain Inert Atmosphere: Conduct the entire reaction under a positive pressure of argon or nitrogen using a balloon or a Schlenk line.

  • Cause B: Insufficiently Reactive Conditions for Aryl Bromide If you are using 4-bromoanisole, room temperature conditions with a standard catalyst like PdCl₂(PPh₃)₂ may not be sufficient for the oxidative addition step to occur efficiently.[10]

    • Troubleshooting Protocol: Enhancing Reaction Conditions

      • Increase Temperature: Gently heat the reaction mixture. Temperatures between 50-80 °C are commonly effective for aryl bromides.[10][13] Monitor the reaction by TLC or LC-MS to avoid potential decomposition at higher temperatures.

      • Change Ligand: For challenging substrates, standard triphenylphosphine ligands can be insufficient. Switching to bulkier and more electron-rich phosphine ligands (e.g., XPhos, SPhos) can significantly accelerate the rate-limiting oxidative addition step.[4][5]

      • Solvent Choice: Ensure your solvent can fully dissolve all reagents. While THF and DMF are common, DMF has been reported to sometimes slow reactions.[11] A 3:1 mixture of toluene and triethylamine can be an effective solvent/base system.[13]

Issue 2: Significant Formation of Hexa-2,4-diyne-1,6-diol (Glaser Homocoupling Product)

Your desired product is forming, but it is contaminated with a significant amount of the homocoupled diyne, complicating purification and reducing the yield.

Potential Causes & Troubleshooting Protocols:

  • Cause A: Presence of Oxygen As previously mentioned, oxygen is the primary oxidant that drives the copper-catalyzed Glaser coupling.[5][8] Even trace amounts of air can lead to substantial byproduct formation.

    • Troubleshooting Protocol: Rigorous Exclusion of Oxygen

      • Follow the degassing and inert atmosphere procedures outlined in Issue 1, Cause A . This is the first and most important step to mitigate Glaser coupling.

  • Cause B: High Copper Catalyst Loading While catalytic amounts of CuI are necessary for the traditional Sonogashira, an excess can accelerate the rate of homocoupling.[13]

    • Troubleshooting Protocol: Optimize Catalyst Ratios & Addition

      • Reduce Copper Loading: Minimize the amount of CuI used. Loadings of 1-5 mol% are often sufficient.

      • Slow Alkyne Addition: Instead of adding all the propargyl alcohol at the beginning, add it slowly over several hours using a syringe pump. This keeps the instantaneous concentration of the alkyne low, which disfavors the bimolecular homocoupling side reaction relative to the desired cross-coupling.[11][13]

  • Cause C: Inherent Reactivity (Copper-Mediated) For some systems, even under strictly anaerobic conditions, Glaser coupling can remain a persistent and problematic side reaction due to the intrinsic mechanism involving the copper co-catalyst.[5][14]

    • Troubleshooting Protocol: Switch to a Copper-Free Protocol

      • Eliminate the Copper Co-catalyst: The most definitive way to prevent Glaser coupling is to remove its promoter.[1][15] Copper-free Sonogashira protocols have been well-established.[14]

      • Adjust Conditions for Copper-Free Reaction:

        • Catalyst System: Use a robust palladium catalyst, often with bulky, electron-rich ligands.

        • Base: A stronger base may be required compared to the copper-catalyzed version. Carbonates like Cs₂CO₃ or K₂CO₃ are often used in these systems.[8]

        • Temperature: Copper-free reactions often require higher temperatures to proceed at a reasonable rate.

        • General Copper-Free Protocol:

          • To a Schlenk flask, add 4-iodoanisole (1.0 equiv.), Pd-catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., Cs₂CO₃, 2.0 equiv.).

          • Seal the flask, then evacuate and backfill with argon (repeat 3 times).

          • Add degassed solvent (e.g., acetonitrile or dioxane) via syringe.

          • Add propargyl alcohol (1.2-1.5 equiv.) via syringe.

          • Stir the mixture at an elevated temperature (e.g., 80-100 °C) and monitor by TLC or LC-MS.

Data & Protocol Summary
ParameterStandard SonogashiraCopper-Free SonogashiraRationale / Comment
Aryl Halide 4-Iodoanisole (preferred)4-Iodoanisole or 4-BromoanisoleIodides are more reactive, allowing milder conditions.[1]
Alkyne Propargyl alcoholPropargyl alcoholThe coupling partner for the desired product.
Pd Catalyst Pd(PPh₃)₄ or PdCl₂(PPh₃)₂Pd(PPh₃)₄ or Pd catalyst with bulky ligandsBulky, electron-rich ligands improve activity, especially for bromides.[5]
Cu Co-catalyst CuI (1-5 mol%)NoneElimination of CuI prevents the Glaser homocoupling side reaction.[1]
Base Triethylamine, DIPEACs₂CO₃, K₂CO₃, or amine baseAmine base is standard; inorganic bases often used in copper-free systems.[8]
Solvent THF, Toluene, DMFDioxane, AcetonitrileSolvent must dissolve all components; ensure it is anhydrous and degassed.[11]
Temperature Room Temp to 60 °C80 °C to 110 °CHigher temperatures are often needed to compensate for the absence of copper.[5]
Atmosphere Strictly Inert (Ar or N₂)Inert (Ar or N₂)Essential to prevent catalyst decomposition and side reactions.[8][11]

Visualizing Reaction Pathways

To better understand the competition between the desired synthesis and the primary side reaction, the following diagram illustrates the key pathways.

Sonogashira_vs_Glaser cluster_sonogashira Desired Sonogashira Pathway cluster_glaser Glaser Homocoupling (Side Reaction) ArI 4-Iodoanisole Pd_Cycle Pd(0)/Pd(II) Cycle ArI->Pd_Cycle Oxidative Addition Alkyne Propargyl Alcohol Cu_Cycle Cu(I) Acetylide Formation Alkyne->Cu_Cycle Dimerization Oxidative Dimerization Alkyne->Dimerization Pd0 Pd(0) Catalyst Pd0->Pd_Cycle CuI Cu(I) Co-catalyst CuI->Cu_Cycle CuI->Dimerization Base Amine Base Base->Cu_Cycle Product 3-(4-Methoxyphenyl) prop-2-yn-1-ol Pd_Cycle->Product Reductive Elimination Cu_Cycle->Pd_Cycle Transmetallation Byproduct Hexa-2,4-diyne-1,6-diol Dimerization->Byproduct O2 O₂ (Air) O2->Dimerization

Caption: Competing reaction pathways in the synthesis.

References

  • Royal Society of Chemistry. (2016). Sonogashira Coupling. In Synthetic Methods in Drug Discovery: Volume 1.
  • Field, L. D., et al. (2019). Investigations into the mechanism of copper-mediated Glaser–Hay couplings using electrochemical techniques. Faraday Discussions.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Sonogashira Coupling with Purines. BenchChem.
  • Field, L. D., et al. (2019). Investigations into the mechanism of copper-mediated Glaser–Hay couplings using electrochemical techniques. SciSpace.
  • Alfa Chemistry. Glaser Coupling. Alfa Chemistry.
  • Organic Chemistry Portal. Glaser Coupling, Hay Coupling. Organic Chemistry Portal.
  • BenchChem. (2025). Common issues in Sonogashira coupling of aryl iodides and how to solve them. BenchChem.
  • ResearchGate. (2019). Investigations Into the Mechanism of Copper-Mediated Glaser-Hay Couplings Using Electrochemical Techniques.
  • The Chemical Reaction Database. (2008). Copper-free Sonogashira coupling.
  • Reddit. (2020). Sonogashira troubleshooting help needed. r/Chempros.
  • Pesti, J. A., et al. Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids.
  • Plenio, H., et al. (2018).
  • Reddit. (2021). Struggling to make a sonogashira coupling reaction happen. r/Chempros.
  • Wikipedia. Sonogashira coupling. Wikipedia.
  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Chemistry LibreTexts.
  • MDPI. (2020).
  • ResearchGate. (2014). What is the best procedure for Sonogashira coupling?.

Sources

Technical Support Center: 3-(4-Methoxyphenyl)prop-2-yn-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 3-(4-Methoxyphenyl)prop-2-yn-1-ol (CAS No: 37614-59-8). This resource is designed for researchers, scientists, and drug development professionals to ensure the stability, proper storage, and effective use of this valuable propargyl alcohol derivative in your experiments. Here, we address common questions and troubleshooting scenarios based on the compound's chemical nature and established laboratory best practices.

Frequently Asked Questions (FAQs)

Q1: What are the key physical and chemical properties of this compound?

Understanding the fundamental properties of this compound is the first step to its proper handling. This compound is an aryl-substituted propargyl alcohol, which dictates its reactivity and stability profile.

PropertyValueSource(s)
CAS Number 37614-59-8[1]
Molecular Formula C₁₀H₁₀O₂[1][2]
Molecular Weight 162.19 g/mol [2]
Appearance White to Brown powder to crystal
Melting Point 64.0 to 68.0 °C
Purity >95.0% (GC)
Predicted Boiling Point 285.5 ± 25.0 °C at 760 mmHg[2]
Predicted Density 1.13 ± 0.1 g/cm³[2]

Q2: What are the recommended long-term storage conditions for this compound?

Proper storage is critical to maintain the compound's purity and prevent degradation. Based on supplier recommendations and the general stability of propargyl alcohols, the following conditions should be observed:

Storage ParameterRecommendationRationale
Temperature 2-8°CTo minimize the risk of thermal decomposition or polymerization.[2][3]
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen).Propargyl alcohols can be sensitive to oxidation. An inert atmosphere protects the compound from atmospheric oxygen and moisture.[4]
Light Protect from light. Store in an amber vial or a dark location.Propargyl alcohols can be light-sensitive, which may catalyze degradation or polymerization.[5][6]
Container Keep in a tightly sealed container.Prevents contamination from atmospheric moisture and other gases.[7]
Location Store in a cool, dry, and well-ventilated place away from heat and ignition sources.General safety practice for flammable and reactive compounds.[7][8]

Q3: What are the primary chemical incompatibilities for this compound?

To prevent hazardous reactions and maintain the integrity of this compound, avoid contact with the following:

  • Strong Oxidizing Agents: Can lead to vigorous or explosive reactions.[4][5]

  • Strong Acids and Bases: Can catalyze decomposition or polymerization of the propargyl group.[4]

  • Heat and Ignition Sources: The propargyl group is a high-energy functional group, and the compound can be flammable.[5][7]

  • Certain Metal Catalysts: Can induce exothermic reactions.[4]

Troubleshooting Guide

This section addresses specific issues you may encounter during the handling and use of this compound.

Issue 1: The compound, which should be a white solid, has a yellow or brown tint upon arrival or after a short period of storage.

  • Potential Cause: This discoloration suggests the onset of degradation or the presence of impurities. Propargyl alcohols can be susceptible to oxidation and polymerization, which can result in colored byproducts. The supplier notes the appearance as "White to Brown," indicating that some color may be acceptable, but a significant change warrants investigation.

  • Troubleshooting Steps:

    • Verify Purity: Before use, it is advisable to check the purity of the compound using an appropriate analytical method such as Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy.

    • Review Storage Conditions: Ensure that the compound has been stored according to the recommendations (2-8°C, under inert gas, protected from light).[2][3]

    • Consider Purification: If the purity is compromised and your application requires high-purity material, consider recrystallization or another suitable purification method.

Issue 2: Inconsistent results or low yields in reactions involving this compound.

  • Potential Cause: This could be due to the degradation of the starting material. The terminal alkyne and alcohol functional groups are reactive and can participate in side reactions if the compound has degraded.

  • Troubleshooting Steps:

    • Assess Material Quality: As with discoloration, verify the purity of your starting material.

    • Handle Under Inert Atmosphere: When weighing and dispensing the compound for a reaction, do so under an inert atmosphere (e.g., in a glovebox or using a Schlenk line) to minimize exposure to air and moisture.[4]

    • Equilibrate to Room Temperature: If the compound is stored at 2-8°C, allow the container to warm to room temperature before opening. This prevents condensation of atmospheric moisture onto the compound.[4]

Issue 3: The compound appears to have polymerized or formed a gummy residue.

  • Potential Cause: Propargyl alcohols can undergo polymerization, which may be initiated by heat, light, or impurities.[9] This is a more advanced stage of degradation than simple discoloration.

  • Troubleshooting Steps:

    • Discard the Material: If significant polymerization has occurred, the material is likely unsuitable for most applications. It should be disposed of according to your institution's hazardous waste guidelines.

    • Review Handling and Storage Protocols: This level of degradation strongly indicates a significant deviation from recommended storage and handling procedures. Re-evaluate your lab's protocols to prevent recurrence. Ensure the compound is not stored near heat sources or in direct sunlight.[5]

Experimental Workflow: Safe Handling and Use

The following diagram outlines the recommended workflow for the safe handling of this compound from receipt to disposal.

G Workflow for Handling this compound cluster_receipt Receiving & Storage cluster_handling Experimental Use cluster_disposal Cleanup & Disposal receive Receive Compound verify Verify CoA & SDS receive->verify store Store at 2-8°C under inert gas, protected from light verify->store equilibrate Equilibrate to Room Temp Before Opening store->equilibrate inert_atm Handle in Inert Atmosphere (Glovebox/Schlenk Line) equilibrate->inert_atm dispense Dispense Required Amount inert_atm->dispense reaction Use in Experiment dispense->reaction cleanup Clean Equipment & Workspace reaction->cleanup waste Dispose of Waste per Institutional Guidelines cleanup->waste

Caption: Recommended workflow for safe storage and handling.

References

  • Safety and Handling Measures for Propargyl Alcohol. Rawsource.
  • This compound | 37614-59-8. TCI Chemicals.
  • Propargyl-PEG10-alcohol: A Technical Guide to Storage and Handling. Benchchem.
  • This compound | 37614-59-8. Tokyo Chemical Industry Co., Ltd.(APAC).
  • ICSC 0673 - PROPARGYL ALCOHOL. Inchem.org.
  • Propargyl alcohol 99 107-19-7. Sigma-Aldrich.
  • This compound | C10H10O2. PubChem - NIH.
  • SAFETY D
  • (2E)-3-(4-METHOXYPHENYL)-1-(4-METHYLPHENYL)
  • PROPARGYL ALCOHOL. CAMEO Chemicals.
  • 3-(4-Methoxyphenyl)-2-propen-1-ol | C10H12O2 | CID 5314180. PubChem.
  • 3-(4-Methoxyphenyl)-2-propyn-1-ol | CAS#:37614-59-8. Chemsrc.
  • Propargyl alcohol | CHCCH2OH | CID 7859. PubChem - NIH.
  • This compound | 37614-59-8. TCI Chemicals.
  • 3-(4-METHOXY-PHENYL)-PROP-2-YN-1-OL. ChemicalBook.
  • 37614-59-8(3-(4-METHOXY-PHENYL)-PROP-2-YN-1-OL) Product Description. ChemicalBook.

Sources

troubleshooting failed reactions involving 3-(4-Methoxyphenyl)prop-2-yn-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-(4-Methoxyphenyl)prop-2-yn-1-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common issues encountered during reactions involving this versatile propargyl alcohol. Here, we move beyond simple procedural steps to explain the underlying chemical principles that govern reaction outcomes.

Frequently Asked Questions (FAQs)

General Handling and Stability

Q1: My this compound has developed a yellowish tint. Is it still usable?

A1: A yellowish tint in propargyl alcohols can develop over time due to exposure to light, air, or contaminants.[1] While this may not always affect reactivity in robust reactions, for sensitive transformations, it is advisable to use a pure, colorless reagent. The color change could indicate the formation of oxidative byproducts or oligomers that might interfere with catalysis or lead to undesired side reactions. For critical applications, purification by recrystallization or column chromatography may be necessary.

Q2: What are the general stability considerations for this compound?

A2: this compound, like other propargyl alcohols, is sensitive to several conditions:

  • Strong Acids: Concentrated Brønsted acids can promote rearrangements, such as the Meyer-Schuster rearrangement, to form α,β-unsaturated carbonyl compounds.[2][3]

  • Strong Bases: Strong bases can deprotonate the hydroxyl group and the terminal alkyne (if present, though not in this specific molecule). The resulting alkoxide can participate in various reactions.[1][4] The absence of a terminal acetylenic proton in this compound makes it less prone to reactions involving deprotonation of the alkyne itself.

  • Heat: Prolonged heating can lead to decomposition or polymerization, especially in the presence of catalytic impurities.

  • Oxidizing Agents: The alcohol and alkyne functionalities are susceptible to oxidation.

It is best stored in a cool, dark place under an inert atmosphere (e.g., argon or nitrogen) to minimize degradation.

Reaction-Specific Troubleshooting

Q3: I am attempting a Sonogashira coupling with this compound as the alkyne component, but the reaction is failing or giving low yields. What are the likely causes?

A3: Sonogashira coupling failures with propargyl alcohols often stem from a few key areas.[4] Here’s a systematic troubleshooting guide:

Potential Cause Explanation Recommended Solution
Catalyst Inactivity The Palladium(0) active species may not be forming or is being deactivated. This can be due to poor quality reagents, oxygen contamination, or ligand degradation.Use fresh, high-purity palladium precatalyst (e.g., Pd(PPh₃)₄ or (PPh₃)₂PdCl₂) and copper(I) iodide. Ensure all solvents are thoroughly degassed via freeze-pump-thaw cycles or by sparging with an inert gas.
Homocoupling of Alkyne The primary side reaction in Sonogashira couplings is the oxidative homocoupling of the alkyne (Glaser coupling), leading to diyne formation.[5]Minimize oxygen in the reaction. Some protocols suggest using a diluted hydrogen atmosphere to suppress this side reaction.[5] Ensure slow addition of the alkyne to the reaction mixture.
Base Issues The amine base (e.g., triethylamine, diisopropylamine) plays a crucial role. It must be dry and of high purity. Water can hydrolyze the catalyst and other reagents.Use a freshly distilled and degassed amine base. Consider using a stronger, non-nucleophilic base if deprotonation is sluggish.
Solvent Effects The choice of solvent can significantly impact the reaction. Aprotic polar solvents like DMF or THF are common, but their purity is critical.Ensure solvents are anhydrous. In some cases, running the reaction in neat amine can be effective.[6]
Low Temperature For less reactive aryl halides (e.g., chlorides or some bromides), higher temperatures may be required to facilitate the oxidative addition step.[7]If using an aryl bromide or chloride, consider increasing the reaction temperature, potentially using a sealed tube.

Troubleshooting Workflow for Failed Sonogashira Coupling

Below is a logical workflow to diagnose and resolve a failed Sonogashira coupling reaction involving this compound.

Sonogashira_Troubleshooting Start Reaction Failure: Low or No Product CheckReagents Step 1: Verify Reagent Quality Start->CheckReagents Reagent_Purity Aryl Halide, Alkyne, Base, Solvents (Fresh & Anhydrous?) CheckReagents->Reagent_Purity Check Catalyst_Activity Pd & Cu Catalyst (Active? Stored Properly?) CheckReagents->Catalyst_Activity Check CheckConditions Step 2: Scrutinize Reaction Conditions Atmosphere Inert Atmosphere? (Degassed Solvents?) CheckConditions->Atmosphere Verify Temperature Temperature Appropriate? (Too low for Ar-Br/Cl?) CheckConditions->Temperature Verify AnalyzeByproducts Step 3: Analyze Crude Reaction Mixture Homocoupling Diyne byproduct present? AnalyzeByproducts->Homocoupling TLC/GC-MS StartingMaterial High % of unreacted starting material? AnalyzeByproducts->StartingMaterial TLC/GC-MS OptimizeCatalyst Step 4: Optimize Catalyst System Pd_Ligand Try different phosphine ligands (e.g., XPhos, SPhos) OptimizeCatalyst->Pd_Ligand Option 1 Copper_Free Consider copper-free conditions OptimizeCatalyst->Copper_Free Option 2 Success Reaction Successful Reagent_Purity->CheckConditions If OK Catalyst_Activity->CheckConditions If OK Atmosphere->AnalyzeByproducts If OK Temperature->AnalyzeByproducts If OK Homocoupling->OptimizeCatalyst If yes StartingMaterial->OptimizeCatalyst If yes Pd_Ligand->Success Re-run Copper_Free->Success Re-run

Caption: A step-by-step decision tree for troubleshooting Sonogashira coupling reactions.

Side Reactions and Byproduct Formation

Q4: I am observing the formation of an α,β-unsaturated ketone in my reaction instead of the expected product. What is happening?

A4: The formation of an α,β-unsaturated ketone from a propargyl alcohol is characteristic of a Meyer-Schuster rearrangement.[2] This isomerization is typically catalyzed by acids but can also be promoted by certain metal catalysts, especially under elevated temperatures.[2][3]

  • Mechanism Insight: The reaction proceeds via the protonation of the hydroxyl group, followed by a 1,3-shift of the hydroxyl group to form an allene intermediate, which then tautomerizes to the more stable enone.

Protocol to Minimize Meyer-Schuster Rearrangement:

  • Strict pH Control: Ensure the reaction medium is not acidic. If your reaction generates acidic byproducts, consider adding a non-nucleophilic base to buffer the mixture.

  • Milder Catalysts: If using a metal catalyst, screen for options that are less prone to promoting this rearrangement. Gold(I) and silver(I) complexes, while often used to catalyze rearrangements, can be tuned with specific ligands to favor other pathways.[3]

  • Lower Reaction Temperature: This rearrangement is often favored at higher temperatures. Running the reaction at the lowest effective temperature can help minimize this side reaction.

Q5: My reaction involving deprotonation of the hydroxyl group is giving a complex mixture of products. What are the potential pitfalls?

A5: While the hydroxyl group of this compound can be deprotonated to form an alkoxide for subsequent reactions (e.g., Williamson ether synthesis), several side reactions can occur:

  • Elimination: The resulting alkoxide could potentially undergo elimination reactions, although this is less common for propargyl systems compared to saturated alcohols.

  • Rearrangement: As mentioned, acid- or metal-catalyzed rearrangements are possible.

  • Reaction with the Alkyne: The nucleophilic alkoxide could, in some intramolecular scenarios or in the presence of certain catalysts, interact with the alkyne moiety.

  • Silyllithiation Side Reactions: In reactions involving silyllithiums, undesired deprotonation at the propargylic position can compete with the desired silyllithiation across the triple bond.[8]

Experimental Protocol: Protecting the Hydroxyl Group

To avoid complications at the hydroxyl group, a common strategy is to protect it before carrying out reactions at other sites. The choice of protecting group is critical.

Step-by-Step Protocol for Silyl Ether Protection:

  • Setup: Dissolve this compound (1 equivalent) in anhydrous dichloromethane (CH₂Cl₂) in a flame-dried flask under an inert atmosphere.

  • Base Addition: Add a non-nucleophilic base such as triethylamine (1.5 equivalents) or imidazole (1.2 equivalents).

  • Silylating Agent: Cool the solution to 0 °C and slowly add a silylating agent, such as tert-Butyldimethylsilyl chloride (TBDMSCl, 1.1 equivalents).

  • Reaction: Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.

  • Workup: Quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the resulting silyl ether by flash column chromatography on silica gel.

This protected intermediate can then be used in a variety of reactions without interference from the hydroxyl group. The silyl group can be easily removed later using a fluoride source like tetrabutylammonium fluoride (TBAF).

Visualization of Key Reaction Pathways

Reaction_Pathways Substrate 3-(4-Methoxyphenyl) prop-2-yn-1-ol Sonogashira Sonogashira Coupling (Pd/Cu, Base, Ar-X) Substrate->Sonogashira MeyerSchuster Meyer-Schuster Rearrangement (Acid or Metal Catalyst) Substrate->MeyerSchuster Protection Hydroxyl Protection (e.g., TBDMSCl, Base) Substrate->Protection Product_Sonogashira Coupled Product Sonogashira->Product_Sonogashira Product_MS α,β-Unsaturated Ketone MeyerSchuster->Product_MS Product_Protected Protected Alkyne Protection->Product_Protected

Caption: Major reaction pathways for this compound.

References

  • Vertex AI Search. (2024). Propargyl Alcohol: pKa, Purity, Color, Viscosity, Refractive Index, and Chemical Properties.
  • Rawsource. (2024). Propargyl alcohol uses - Synthesis, and Safety.
  • National Institutes of Health. (n.d.). Functional Group Compatibility. Propargyl Alcohol Reduction in the Presence of a Vinyl Iodide.
  • Tenger Chemical. (2024). Exploring the Applications and Properties of Propargyl Alcohol in Organic Chemistry and Industry.
  • Exploring the Applications and Properties of Propargyl Alcohol in Organic Synthesis. (2024).
  • University College London Discovery. (n.d.). Gold Catalysed Reactions of Propargylic Alcohols.
  • National Institutes of Health. (2022). Electrophilic halogenations of propargyl alcohols: paths to α-haloenones, β-haloenones and mixed β,β-dihaloenones.
  • David Publishing. (n.d.). Evaluation of Propargyl Alcohol as a Corrosion Inhibitor for Duplex Stainless Steel in Hydrochloric Acid.
  • ResearchGate. (n.d.). 3-(4-Methoxyphenyl)-1-(2-nitrophenyl)prop-2-en-1-one.
  • Organic Chemistry Portal. (n.d.).
  • PubChem. (n.d.). 3-(4-Methoxyphenyl)-2-propen-1-ol.
  • MDPI. (n.d.). 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one.
  • Tokyo Chemical Industry Co., Ltd. (n.d.). This compound.
  • ResearchGate. (n.d.).
  • Reddit. (2020). Sonogashira troubleshooting help needed.
  • Reddit. (2021). Struggling to make a sonogashira coupling reaction happen.
  • ResearchGate. (n.d.). Evaluation of Propargyl Alcohol as a Corrosion Inhibitor for Duplex Stainless Steel in Hydrochloric Acid.
  • PubChem. (n.d.). This compound.
  • TCI Chemicals. (n.d.). This compound.
  • Chemsrc. (2025). 3-(4-Methoxyphenyl)-2-propyn-1-ol.
  • Sigma-Aldrich. (n.d.). 3-(4-Methoxyphenyl)prop-2-en-1-ol.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
  • BLDpharm. (n.d.). This compound.
  • ResearchGate. (n.d.). Sonogashira cross-coupling of 32 with propargyl alcohol.
  • ResearchGate. (2022). Electrophilic halogenations of propargyl alcohols: paths to α-haloenones, β-haloenones and mixed β,β-dihaloenones.
  • Organic Letters. (n.d.). Sonogashira Coupling Reaction with Diminished Homocoupling.
  • ChemScene. (n.d.). 3-(4-Methoxyphenyl)prop-2-en-1-ol.
  • Hoffman Fine Chemicals. (n.d.). CAS 37614-59-8 | this compound.
  • CAS Common Chemistry. (n.d.). (2E)-1-(4-Methoxyphenyl)-3-(4-methylphenyl)-2-propen-1-one.
  • PubChem. (n.d.). 3-(4-Methoxyphenyl)prop-2-YN-1-amine.
  • ChemicalBook. (n.d.). PROP-2-YN-1-OL price,buy 3-(4-METHOXY-PHENYL).
  • PubChem. (n.d.). 3-(4-Nitrophenyl)prop-2-yn-1-ol.

Sources

Technical Support Center: A Guide to Improving the Purity of 3-(4-Methoxyphenyl)prop-2-yn-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide is designed to provide you, our fellow researchers and drug development professionals, with practical, in-depth solutions for purifying 3-(4-Methoxyphenyl)prop-2-yn-1-ol. This valuable propargyl alcohol intermediate often presents purification challenges that can impact downstream applications. This document moves beyond simple protocols to explain the underlying principles, enabling you to troubleshoot effectively and achieve high purity with confidence.

Part 1: Frequently Asked Questions - Impurity Profile & Initial Analysis

This section addresses the critical first steps: understanding what you're dealing with and how to assess it.

Q1: I've just synthesized this compound, likely via a Sonogashira coupling. What are the most probable impurities I should expect?

A1: The impurity profile is intrinsically linked to the synthetic route. Assuming a standard Sonogashira coupling between a terminal alkyne (like propargyl alcohol) and an aryl halide (4-iodoanisole or 4-bromoanisole), you should anticipate several classes of impurities.[1][2]

  • Homocoupled Alkyne (Glaser Coupling product): This is one of the most common side products. The copper(I) co-catalyst can facilitate the oxidative dimerization of your starting alkyne, leading to the formation of a diyne.[3] This impurity is typically less polar than your desired product due to the absence of a hydroxyl group.

  • Unreacted Starting Materials: Residual aryl halide (e.g., 4-iodoanisole) and any excess terminal alkyne may remain. The aryl halide is significantly less polar than the product, while unreacted propargyl alcohol is highly polar.

  • Catalyst Residues: Palladium and phosphine ligands from the catalyst system can persist. While often present in small amounts, they can sometimes complicate purification.

  • Solvent and Base Residues: Amines used as the base (e.g., triethylamine, diisopropylamine) and residual solvents from the reaction or workup.

The table below summarizes these likely impurities for quick reference.

Impurity TypeExample Structure/NamePolarity Relative to ProductTypical TLC Behavior (vs. Product)
Desired Product This compound Moderate Reference Rf
Homocoupling Byproduct1,6-bis(4-methoxyphenyl)hexa-2,4-diyne-1,6-diol (from propargyl alcohol dimer)LowerHigher Rf
Unreacted Aryl Halide4-Iodoanisole / 4-BromoanisoleMuch LowerMuch Higher Rf
Catalyst LigandsTriphenylphosphine / Triphenylphosphine oxideVaries (Lower to Similar)Can be close to product Rf
Q2: How can I get a quick and reliable assessment of my crude product's purity before attempting a large-scale purification?

A2: Thin-Layer Chromatography (TLC) is the most efficient method for this initial assessment.[4] It provides a snapshot of the number of components in your mixture and their relative polarities, which is crucial for planning your purification strategy.

A good starting solvent system for analyzing this compound on a silica gel TLC plate is 30% Ethyl Acetate in Hexane .

  • Spotting: Dissolve a small amount of your crude material in a suitable solvent (like dichloromethane or ethyl acetate) and spot it carefully on the TLC plate. Also spot your starting materials as references if available.

  • Development: Place the plate in a chamber with the eluent and allow the solvent front to travel up the plate.

  • Visualization: Use a UV lamp (254 nm) to visualize aromatic compounds. Staining with potassium permanganate (KMnO₄) is also highly effective, as it will react with the alcohol and alkyne functionalities, typically showing up as yellow spots on a purple background.

  • Interpretation: A pure compound should ideally show a single spot. Impurities will appear as separate spots. Based on their Rf values, you can infer their relative polarities (higher Rf = less polar) and decide on the best purification method.

Part 2: Troubleshooting Recrystallization

Recrystallization is a powerful, cost-effective purification technique for solids, but it requires careful solvent selection and execution.[5][6]

Q3: Is recrystallization a good option for this compound, and how do I choose the right solvent?

A3: Yes, given that the compound is a solid with a defined melting point (approx. 64-68°C), recrystallization is an excellent choice.[7] The ideal recrystallization solvent is one in which your compound is poorly soluble at room temperature but highly soluble at the solvent's boiling point.[8]

For this moderately polar molecule, a two-solvent system is often most effective. You'll use a "soluble" solvent in which the compound dissolves readily and a "poor" or "anti-solvent" in which it is insoluble.

Recommended Solvent Systems to Screen:

  • Ethyl Acetate / Hexanes: Dissolve the crude solid in a minimum amount of hot ethyl acetate, then slowly add hexanes until the solution becomes cloudy (the cloud point). Re-heat to clarify and then allow to cool slowly.

  • Toluene / Hexanes: Similar to the above, using toluene as the soluble solvent. This can be effective for removing more polar impurities.

  • Dichloromethane / Hexanes: A good option, but be mindful of the lower boiling point of dichloromethane.

Troubleshooting Common Recrystallization Issues
ProblemProbable Cause(s)Recommended Solution(s)
Compound "Oils Out" The boiling point of the solvent is higher than the melting point of the compound. The solution is supersaturated.Use a lower-boiling point solvent system. Add slightly more of the "soluble" solvent before cooling. Try cooling the solution even more slowly.
No Crystals Form Too much solvent was used. The solution is not saturated enough. The compound is highly soluble even at low temperatures.Boil off some of the solvent to increase concentration and try again. Scratch the inside of the flask with a glass rod to induce nucleation. Add a seed crystal from a previous batch if available.
Poor Recovery / Low Yield Too much solvent was used. The compound has significant solubility in the solvent even when cold. Crystals were filtered before cooling was complete.Use the absolute minimum amount of hot solvent to dissolve the solid.[8] Ensure the solution is cooled thoroughly (ice bath) before filtration. Wash the collected crystals with a minimal amount of ice-cold solvent.
Purity Does Not Improve The impurity has very similar solubility properties to the product. The crystals crashed out too quickly, trapping impurities.Cool the solution much more slowly to allow for proper crystal lattice formation. Consider an alternative purification method like column chromatography.

Part 3: Optimizing Flash Column Chromatography

When recrystallization is ineffective or for separating complex mixtures, flash column chromatography is the preferred method.[4]

Q4: How do I determine the best eluent for purifying my compound by flash chromatography?

A4: The goal is to find a solvent system that provides good separation between your product and its impurities on a TLC plate. The ideal Rf value for your product on TLC for column chromatography is between 0.25 and 0.40 . This ensures the compound moves down the column at a reasonable rate without eluting too quickly with nonpolar impurities or sticking to the column indefinitely.

Workflow for Eluent Selection:

  • Run TLCs: Test various ratios of a non-polar solvent (Hexane or Petroleum Ether) and a polar solvent (Ethyl Acetate or Diethyl Ether).[9]

  • Start with 20% EtOAc/Hexane: Analyze the separation.

  • Adjust Polarity:

    • If the Rf is too high (>0.5), decrease the polarity (e.g., move to 10% or 15% EtOAc/Hexane).

    • If the Rf is too low (<0.2), increase the polarity (e.g., move to 30% or 40% EtOAc/Hexane).

  • Confirm Separation: Once you find a system that gives your product an Rf of ~0.3, ensure there is baseline separation from the major impurity spots.

Starting Eluent Ratios for Screening
10% Ethyl Acetate / 90% Hexane
20% Ethyl Acetate / 80% Hexane
30% Ethyl Acetate / 80% Hexane
40% Ethyl Acetate / 60% Hexane
Q5: My compound is streaking badly on the TLC plate and the column. What's causing this and how do I prevent it?

A5: Streaking, or tailing, is a common issue that drastically reduces separation efficiency. It's often caused by interactions with the stationary phase or issues with the sample/solvent.

  • Cause 1: Acidic Silica Gel: The hydroxyl groups on your compound can interact strongly with the acidic silanol groups on the silica gel surface, causing tailing.

    • Solution: Add a small amount of a basic modifier to your eluent. A common trick is to add 0.5-1% triethylamine (NEt₃) to the solvent mixture. This neutralizes the acidic sites on the silica, leading to sharper bands.

  • Cause 2: Sample Overloading: Applying too much sample to the column or TLC plate can saturate the stationary phase.

    • Solution: Use a smaller amount of crude material relative to the amount of silica gel (a common ratio is 1:30 to 1:100 by weight). For loading onto the column, dissolve the crude product in a minimal amount of solvent (or the eluent itself) or adsorb it onto a small amount of silica gel first ("dry loading").

  • Cause 3: Poor Solubility in Eluent: If the compound is not fully soluble in the eluent as it moves down the column, it can cause streaking.

    • Solution: Ensure your chosen eluent system can fully dissolve the compound. If not, consider a different solvent system, perhaps by switching from Ethyl Acetate to Dichloromethane as the polar modifier.

Part 4: Visual Workflows and Logic Diagrams

To further clarify the decision-making process, the following diagrams illustrate key workflows.

Troubleshooting Purification Strategy

Purification_Troubleshooting start Crude Product Obtained tlc Analyze by TLC (30% EtOAc/Hex) start->tlc eval Evaluate TLC Plate tlc->eval single_spot One Major Spot (High Purity) eval->single_spot Clean? multi_spot Multiple Spots (Significant Impurities) eval->multi_spot Impure? streaking Streaking/ Tailing Observed eval->streaking Streaking? recryst Proceed to Recrystallization single_spot->recryst column Proceed to Flash Column Chromatography multi_spot->column modify Modify Eluent (Add 1% NEt3) streaking->modify modify->column Chromatography_Workflow start Goal: Purify via Flash Chromatography tlc_dev Develop TLC Method (Target Rf = 0.3) start->tlc_dev check_rf Is Product Rf ~0.3? tlc_dev->check_rf adjust_high Decrease Polarity (Less EtOAc) check_rf->adjust_high No (Rf > 0.4) adjust_low Increase Polarity (More EtOAc) check_rf->adjust_low No (Rf < 0.25) prep_column Prepare & Pack Silica Gel Column check_rf->prep_column Yes adjust_high->tlc_dev adjust_low->tlc_dev load_sample Load Sample (Dry or Wet Loading) prep_column->load_sample run_column Elute with Solvent & Collect Fractions load_sample->run_column analyze_fractions Analyze Fractions by TLC run_column->analyze_fractions combine Combine Pure Fractions & Evaporate Solvent analyze_fractions->combine final_product Pure Product combine->final_product

Sources

Technical Support Center: Catalyst Selection and Troubleshooting for Reactions with 3-(4-Methoxyphenyl)prop-2-yn-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to 3-(4-Methoxyphenyl)prop-2-yn-1-ol. This versatile propargyl alcohol is a valuable building block in pharmaceutical and materials science, featuring a terminal alkyne, a primary alcohol, and an electron-rich aromatic ring. However, this multi-functionality presents unique chemoselectivity challenges. This guide provides field-proven insights and troubleshooting protocols in a direct question-and-answer format to help you navigate catalyst selection and optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding catalyst selection for the primary transformations of this compound.

Q1: How can I selectively reduce the alkyne in this compound to a cis-alkene?

Answer: The most effective method for the stereoselective syn-hydrogenation of an alkyne to a cis-alkene is through the use of a "poisoned" or partially deactivated catalyst. The standard choice is Lindlar's catalyst .

  • Expertise & Experience: Lindlar's catalyst consists of palladium supported on calcium carbonate (or sometimes barium sulfate) and is treated with a catalytic poison like lead acetate and quinoline.[1][2] This poisoning is crucial; it deactivates the most reactive sites on the palladium surface. Alkynes adsorb more strongly to these catalytic surfaces than alkenes, allowing for the selective reduction of the triple bond.[1] Once the alkene is formed, it desorbs before it can be further reduced to an alkane, a reaction that would readily occur with a more active catalyst like standard Pd/C.[3]

  • Catalyst Details:

    • Catalyst: 5% Pd on CaCO₃, poisoned with lead.

    • Poison/Modifier: Quinoline is typically added to the reaction mixture to further enhance selectivity.

    • Hydrogen Source: Hydrogen gas (H₂), typically at 1 atm (balloon pressure).

    • Solvent: Methanol, ethanol, or ethyl acetate are common choices.

Q2: What is the best approach to fully hydrogenate the alkyne to an alkane without affecting the aromatic ring?

Answer: For complete saturation of the triple bond to form 3-(4-methoxyphenyl)propan-1-ol, a more active hydrogenation catalyst is required. The key is to choose a catalyst and conditions that are vigorous enough for the alkyne but mild enough to avoid reduction of the benzene ring or hydrogenolysis of the propargylic alcohol.

  • Expertise & Experience: Standard Palladium on Carbon (Pd/C) or Platinum on Carbon (Pt/C) are highly effective. Palladium is generally preferred as it is less prone to causing aromatic ring reduction under standard conditions compared to more aggressive catalysts like rhodium or ruthenium.

  • Recommended Catalysts & Conditions:

CatalystLoading (mol%)H₂ PressureSolventTemperatureKey Considerations
10% Pd/C1-51-4 barEthanol, THFRoom Temp.Most common and reliable choice. Monitor reaction to avoid hydrogenolysis.
5% Pt/C1-51-4 barAcetic Acid, EthanolRoom Temp.Can be more active than Pd/C; may require milder conditions.
Raney Nickel5-10 (w/w)3-5 barEthanolRoom Temp. - 50°CCost-effective but can be pyrophoric. Requires careful handling.
Q3: Which catalytic system is recommended for Sonogashira coupling with this compound?

Answer: The Sonogashira coupling is a cornerstone reaction for forming C(sp)-C(sp²) bonds. The standard and most reliable catalytic system involves a palladium catalyst in conjunction with a copper(I) co-catalyst.

  • Expertise & Experience: The mechanism involves two interconnected catalytic cycles. The palladium catalyst facilitates the oxidative addition of the aryl halide and reductive elimination of the final product, while the copper(I) co-catalyst reacts with the terminal alkyne to form a copper acetylide intermediate, which is crucial for the transmetalation step.[4] The choice of palladium source, ligand, and base is critical for success.

  • Standard Protocol:

    • Palladium Source: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂].

    • Copper(I) Co-catalyst: Copper(I) iodide (CuI).

    • Ligand: Triphenylphosphine (PPh₃) is often sufficient, but other phosphine ligands can be used.

    • Base: A mild amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is required to neutralize the HX byproduct.

    • Solvent: Anhydrous, degassed THF or DMF.

Troubleshooting Guide

This guide addresses specific problems you might encounter during your experiments.

Problem 1: My Lindlar hydrogenation is producing the fully saturated alkane, or the reaction is very slow.
  • Question: I'm attempting to synthesize (Z)-3-(4-methoxyphenyl)prop-2-en-1-ol, but I'm getting a significant amount of the corresponding propanol. What's going wrong?

  • Answer: This is a classic selectivity problem in alkyne hydrogenation and usually points to an issue with catalyst activity or reaction setup.

    Potential Causes & Recommended Actions:

    • Catalyst is Too Active:

      • Causality: The "poisoning" of your Lindlar catalyst may be insufficient or the catalyst may be old and its properties have changed.

      • Solution: Ensure you are using a high-quality, commercially sourced Lindlar catalyst. Crucially, add a secondary poison/moderator like quinoline (typically 1-2 equivalents relative to the catalyst) to the reaction mixture before introducing hydrogen. This will further temper the catalyst's activity.[2][3]

    • Solvent Purity:

      • Causality: Acidic impurities in the solvent can sometimes damage the catalyst support (CaCO₃) and alter its selectivity.

      • Solution: Use high-purity, anhydrous solvents.

    • Hydrogen Pressure:

      • Causality: While Lindlar hydrogenation is often done at 1 atm, excessive pressure can lead to over-reduction.

      • Solution: Ensure you are using only balloon pressure for H₂. Do not pressurize the vessel.

    • Slow Reaction:

      • Causality: If the reaction is slow, the catalyst may be deactivated by impurities in your starting material or solvent.

      • Solution: Purify the this compound before the reaction. Ensure solvents are properly degassed to remove oxygen, which can oxidize and deactivate the catalyst surface.[5]

    Troubleshooting Workflow: Poor Selectivity in Hydrogenation

    G start Problem: Over-reduction to Alkane check_catalyst Is the Lindlar catalyst fresh and from a reliable source? start->check_catalyst check_poison Did you add quinoline to the reaction? check_catalyst->check_poison Yes replace_catalyst Action: Use a new batch of catalyst. check_catalyst->replace_catalyst No add_poison Action: Add 1-2 eq. of quinoline. check_poison->add_poison No check_pressure Is H2 pressure at 1 atm (balloon)? check_poison->check_pressure Yes add_poison->check_pressure adjust_pressure Action: Reduce H2 pressure. Avoid sealed autoclaves. check_pressure->adjust_pressure No monitor_reaction Monitor reaction closely by TLC/GC-MS and stop when starting material is consumed. check_pressure->monitor_reaction Yes adjust_pressure->monitor_reaction

    Caption: Decision tree for troubleshooting over-reduction.

Problem 2: My Sonogashira coupling is failing or giving low yields, with significant starting material recovery.
  • Question: I'm trying to couple my propargyl alcohol with 4-iodoanisole, but the reaction is not proceeding. What are the likely causes of catalyst deactivation?

  • Answer: Sonogashira coupling failures often trace back to catalyst deactivation or inhibition. The palladium and copper catalysts are sensitive to air, moisture, and impurities.

    Potential Causes & Recommended Actions:

    • Oxygen Contamination:

      • Causality: The active Pd(0) species is readily oxidized to inactive Pd(II) by oxygen. Oxygen also promotes the oxidative homocoupling of the alkyne (Glaser coupling), a common side reaction.

      • Solution: This is the most common culprit. The reaction vessel must be rigorously purged with an inert gas (Argon or Nitrogen). Use solvents that have been degassed by sparging with inert gas or by several freeze-pump-thaw cycles.

    • Impure Reagents/Solvents:

      • Causality: Water in the solvent or base can hydrolyze intermediates. Other impurities can act as catalyst poisons.

      • Solution: Use anhydrous solvents (e.g., from a solvent purification system or freshly distilled). Use high-purity aryl halide and a freshly opened bottle of base.

    • Base Incompatibility:

      • Causality: The chosen base might be too weak or sterically hindered to efficiently deprotonate the alkyne or neutralize the acid formed.

      • Solution: While TEA is standard, for less reactive partners, a stronger base like DBU or an inorganic base like K₂CO₃ might be necessary, though this requires careful optimization.

    • Catalyst Deactivation by Substrate:

      • Causality: Although less common, functional groups on the substrate can sometimes coordinate to the metal center and inhibit catalysis.

      • Solution: Increase catalyst loading slightly (e.g., from 1 mol% to 3 mol%). Consider a different ligand that may be more robust.

    Experimental Protocol: Rigorous Sonogashira Coupling Setup

    • Vessel Preparation: Flame-dry a two-neck round-bottom flask under vacuum and backfill with Argon. Repeat three times.

    • Reagent Addition: To the flask under a positive pressure of Argon, add the aryl halide, Pd catalyst, CuI, and a magnetic stir bar.

    • Solvent Addition: Add anhydrous, degassed solvent via cannula or syringe.

    • Degassing: Bubble Argon through the stirred solution for 15-20 minutes.

    • Substrate & Base Addition: Add this compound and the amine base via syringe.

    • Reaction: Heat the reaction to the desired temperature under the Argon atmosphere and monitor by TLC or GC-MS.

Problem 3: I am observing catalyst poisoning or coking in my reaction.
  • Question: My reaction starts well but then stalls, and I observe a color change or precipitation (e.g., formation of 'palladium black'). What is happening?

  • Answer: This indicates catalyst deactivation, which can occur through several mechanisms.[5]

    Potential Causes & Recommended Actions:

    • Poisoning:

      • Causality: Impurities containing sulfur, phosphorus (from sources other than your ligand), or other heavy metals can irreversibly bind to the catalyst's active sites.[5]

      • Solution: Rigorously purify all reagents. If the starting material is sourced from a synthesis using sulfur-containing reagents, purification by column chromatography or recrystallization is essential. Using a scavenger resin to pre-treat the starting material can also be effective.[5]

    • Fouling/Coking:

      • Causality: At higher temperatures, organic molecules can decompose on the catalyst surface, forming carbonaceous deposits (coke) that block active sites. Propargyl alcohols can be prone to polymerization.[6]

      • Solution: Run the reaction at the lowest effective temperature. Ensure efficient stirring to improve mass transport and prevent localized overheating on the catalyst surface. If coking is suspected, the catalyst generally cannot be regenerated in situ.[5]

    • Sintering:

      • Causality: For heterogeneous catalysts, high temperatures can cause the small metal nanoparticles on the support to agglomerate into larger, less active particles. This is generally an irreversible process.[5]

      • Solution: Avoid excessive reaction temperatures. Choose a catalyst with a highly stable support material.

    Catalyst Deactivation Pathways

    G cluster_0 Deactivation Mechanisms Poisoning Poisoning (Chemical) InactiveCat Inactive Catalyst Poisoning->InactiveCat Irreversible Fouling Fouling/Coking (Physical) Fouling->InactiveCat Often Irreversible Sintering Sintering (Thermal) Sintering->InactiveCat Irreversible ActiveCat Active Catalyst ActiveCat->Poisoning Impurities (S, P) ActiveCat->Fouling High Temp. Polymerization ActiveCat->Sintering Excessive Heat

    Caption: Common pathways for catalyst deactivation.

References

  • BenchChem. (2025). Technical Support Center: Catalyst Deactivation in Reactions with Terminal Alkynes.
  • Michigan State University Department of Chemistry. Alkyne Reactivity.
  • ResearchGate. (n.d.).
  • Chemistry LibreTexts. (2024). 9.5: Reduction of Alkynes.
  • Khan Academy. Reduction of alkynes.
  • BenchChem. (2025). Common side reactions with the propargyl group and how to avoid them.
  • PubChem. Propargyl alcohol.
  • MDPI. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry.

Sources

Technical Support Center: Synthesis of 3-(4-Methoxyphenyl)prop-2-yn-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-(4-Methoxyphenyl)prop-2-yn-1-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and identify potential byproducts encountered during this synthesis. By understanding the underlying chemical principles, you can optimize your reaction conditions, simplify purification, and ensure the integrity of your final product.

Introduction to the Synthesis

The most common and efficient method for synthesizing this compound is the Sonogashira cross-coupling reaction.[1] This powerful carbon-carbon bond-forming reaction typically involves the coupling of a terminal alkyne, in this case, propargyl alcohol, with an aryl halide, such as 4-iodoanisole or 4-bromoanisole. The reaction is catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[2]

While the Sonogashira coupling is robust, it is not without its potential pitfalls. The formation of byproducts can reduce the yield and complicate the purification of the desired product. This guide provides a detailed breakdown of the most common byproducts, their mechanisms of formation, and systematic troubleshooting strategies.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

FAQ 1: My reaction is producing a significant amount of a higher molecular weight byproduct, and my starting alkyne is being consumed faster than expected. What is happening?

Answer: This is a classic presentation of alkyne homocoupling, also known as the Glaser or Hay coupling.[3][4] This is the most prevalent side reaction in Sonogashira couplings.[5]

Byproduct Identification:

  • Byproduct: Hexa-2,4-diyne-1,6-diol

  • Mechanism: The copper(I) co-catalyst, in the presence of an oxidant (typically adventitious oxygen), promotes the oxidative dimerization of the terminal alkyne (propargyl alcohol).[3]

  • Analytical Signature:

    • TLC: A new, often less polar spot compared to the starting propargyl alcohol.

    • MS: A mass corresponding to the dimer of propargyl alcohol minus two protons (M-2H)+. For propargyl alcohol (C₃H₄O, MW = 56.06), the dimer would be C₆H₆O₂ with a molecular weight of 110.11.

    • NMR: The 1H NMR spectrum would likely show the disappearance of the terminal alkyne proton and the appearance of new signals for the methylene groups adjacent to the diyne system.

Troubleshooting Guide:

  • Ensure Rigorous Inert Atmosphere:

    • Problem: Oxygen is a key promoter of Glaser coupling.[3][5]

    • Solution: Degas your solvent thoroughly using techniques like freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period.[6] Maintain a positive pressure of the inert gas throughout the reaction.

  • Minimize Copper Catalyst Concentration:

    • Problem: High concentrations of the copper(I) co-catalyst can accelerate homocoupling.[5]

    • Solution: Use the minimum effective concentration of the copper salt (e.g., CuI). A typical starting point is 1-5 mol%.

  • Consider Copper-Free Protocols:

    • Problem: The copper co-catalyst is the primary culprit in Glaser coupling.

    • Solution: Numerous copper-free Sonogashira protocols have been developed.[2][6] These often require specific ligands to facilitate the catalytic cycle but can completely eliminate the homocoupling side reaction.

  • Control Reaction Temperature:

    • Problem: Higher temperatures can sometimes increase the rate of side reactions.

    • Solution: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. For many Sonogashira couplings, room temperature is sufficient, especially when using a more reactive aryl iodide.[6]

Experimental Protocol: Minimizing Glaser Coupling

A general procedure for a Sonogashira coupling with measures to minimize homocoupling:

  • To a flame-dried Schlenk flask under a positive pressure of argon, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and copper(I) iodide (1-2 mol%).

  • Add the aryl halide (e.g., 4-iodoanisole, 1.0 eq) and a degassed solvent (e.g., THF or DMF).

  • Add the degassed amine base (e.g., triethylamine or diisopropylethylamine, 2-3 eq).

  • Finally, add the propargyl alcohol (1.1-1.5 eq) dropwise via syringe.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

FAQ 2: My reaction is sluggish, and I observe the formation of a black precipitate. What does this indicate?

Answer: The formation of a black precipitate, commonly known as "palladium black," is a sign of palladium catalyst decomposition.[6] This leads to a reduction in the active catalyst concentration and, consequently, a sluggish or stalled reaction.

Byproduct Identification:

  • Byproduct: Elemental Palladium (Palladium Black)

  • Mechanism: The Pd(0) species in the catalytic cycle can be unstable and aggregate to form inactive palladium black, especially in the presence of impurities or under non-optimal conditions.[6]

Troubleshooting Guide:

  • Use High-Purity Reagents and Solvents:

    • Problem: Impurities can poison the catalyst.

    • Solution: Ensure your aryl halide, alkyne, and base are of high purity. Use anhydrous and freshly distilled solvents.

  • Select an Appropriate Ligand:

    • Problem: The ligand plays a crucial role in stabilizing the palladium catalyst.

    • Solution: Phosphine ligands like triphenylphosphine (PPh₃) are commonly used to stabilize the Pd(0) species.[2] If catalyst decomposition is a persistent issue, consider using more robust ligands.

  • Optimize Reaction Temperature:

    • Problem: High temperatures can accelerate catalyst decomposition.

    • Solution: As with minimizing Glaser coupling, run the reaction at the lowest effective temperature.

FAQ 3: I see some minor impurities that I cannot identify as starting materials or the Glaser coupling product. What else could be forming?

Answer: While Glaser coupling is the most common side reaction, other byproducts can form depending on the specific reaction conditions and the purity of the starting materials.

Potential Byproducts and Their Formation Mechanisms:

  • 1,4-bis(4-methoxyphenyl)buta-1,3-diyne:

    • Mechanism: If your 4-iodoanisole starting material is contaminated with 4-ethynylanisole, this can undergo Glaser coupling to form the corresponding diyne.

    • Identification: This byproduct will have a significantly higher molecular weight and be less polar than the desired product. It can be identified by LC-MS and NMR analysis.

  • Reduced Aryl Halide (Anisole):

    • Mechanism: In some cases, the aryl halide can be reduced to the corresponding arene. This can occur through various pathways, including protonolysis of the organopalladium intermediate.

    • Identification: Anisole is volatile and may be detected by GC-MS analysis of the crude reaction mixture.

  • Products of Meyer-Schuster Rearrangement:

    • Mechanism: Propargyl alcohols can undergo rearrangement to α,β-unsaturated carbonyl compounds, known as the Meyer-Schuster rearrangement. While typically acid-catalyzed, some transition metal catalysts can promote this transformation. The product, this compound, could potentially rearrange to 3-(4-methoxyphenyl)acrolein under certain conditions, although this is less common under standard Sonogashira conditions.

    • Identification: This would result in the formation of an aldehyde, which can be identified by the characteristic aldehyde proton signal in the 1H NMR spectrum (around 9-10 ppm) and the carbonyl stretch in the IR spectrum (around 1700 cm⁻¹).

Data Summary Table

CompoundStructureMolecular Weight ( g/mol )Key Analytical Features
This compound C₁₀H₁₀O₂162.19¹H NMR: Aromatic protons, methoxy singlet, methylene singlet/triplet, hydroxyl proton. MS: M+ peak at m/z 162.
Hexa-2,4-diyne-1,6-diol C₆H₆O₂110.11MS: M+ peak at m/z 110. Absence of terminal alkyne proton in ¹H NMR.
1,4-bis(4-methoxyphenyl)buta-1,3-diyne C₁₈H₁₄O₂262.31MS: M+ peak at m/z 262. Symmetrical structure evident in ¹H and ¹³C NMR.
Anisole C₇H₈O108.14Volatile. Detectable by GC-MS.
3-(4-methoxyphenyl)acrolein C₁₀H₁₀O₂162.19¹H NMR: Aldehyde proton (9-10 ppm). IR: C=O stretch (~1700 cm⁻¹).

Visualizing Reaction Pathways

Sonogashira Catalytic Cycle:

Sonogashira_Cycle cluster_copper Copper Cycle Pd(0)L2 Pd(0)L2 Pd(II)(Ar)XL2 Pd(II)(Ar)XL2 Pd(0)L2->Pd(II)(Ar)XL2 Oxidative Addition (Ar-X) Pd(II)(Ar)(alkyne)L2 Pd(II)(Ar)(alkyne)L2 Pd(II)(Ar)XL2->Pd(II)(Ar)(alkyne)L2 Transmetalation (Cu-alkyne) Pd(II)(Ar)(alkyne)L2->Pd(0)L2 Reductive Elimination (Ar-alkyne) Alkyne-H Alkyne-H Cu-Alkyne Cu-Alkyne Alkyne-H->Cu-Alkyne Base, Cu(I) Cu-Alkyne->Pd(II)(Ar)XL2

Caption: The interconnected palladium and copper catalytic cycles in the Sonogashira reaction.

Glaser Coupling Side Reaction:

Glaser_Coupling 2 R-C≡C-H 2 x Propargyl Alcohol 2 R-C≡C-Cu 2 x Copper Acetylide 2 R-C≡C-H->2 R-C≡C-Cu Base, Cu(I) R-C≡C-C≡C-R Hexa-2,4-diyne-1,6-diol 2 R-C≡C-Cu->R-C≡C-C≡C-R O2 (Oxidant)

Caption: The oxidative homocoupling of propargyl alcohol leading to the Glaser byproduct.

Concluding Remarks

The synthesis of this compound via the Sonogashira coupling is a highly effective transformation. However, a thorough understanding of potential side reactions, particularly the Glaser homocoupling, is crucial for achieving high yields and purity. By implementing the troubleshooting strategies outlined in this guide, researchers can effectively minimize byproduct formation and streamline their synthetic efforts. For further assistance, please do not hesitate to contact our technical support team.

References

  • Elangovan, A., Wang, Y. H., & Ho, T. I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 5(11), 1841–1844. [Link]
  • Glaser, C. (1869). Beiträge zur Kenntniss des Acetenylbenzols. Berichte der deutschen chemischen Gesellschaft, 2(1), 422-424. [Link]
  • Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49. [Link]
  • Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084-5121. [Link]
  • Tykwinski, R. R. (2003). Evolution in the Palladium-Catalyzed Cross-Coupling of sp- and sp2-Carbon Atoms. Angewandte Chemie International Edition, 42(14), 1566-1568. [Link]
  • Wikipedia. (2023). Sonogashira coupling. [Link]
  • Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
  • Wikipedia. (2023). Glaser coupling. [Link]
  • Meyer, K. H., & Schuster, K. (1922). Umlagerung von tertiären Äthinyl-carbinolen in ungesättigte Ketone. Berichte der deutschen chemischen Gesellschaft (A and B Series), 55(4), 819-823. [Link]
  • Hay, A. S. (1962). Oxidative Coupling of Acetylenes. II. The Journal of Organic Chemistry, 27(9), 3320–3321. [Link]
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
  • Pearson. (2022). Sonogashira Coupling Reaction. [Link]
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12003191, this compound. [Link]

Sources

Technical Support Center: Solvent Effects on 3-(4-Methoxyphenyl)prop-2-yn-1-ol Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Advanced Synthesis Division

Welcome to the technical support center for synthetic methodologies involving 3-(4-methoxyphenyl)prop-2-yn-1-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuanced role of solvents in controlling the reactivity of this versatile propargyl alcohol. The presence of the electron-donating methoxy group, the aromatic ring, and the dual functionality of the alkyne and primary alcohol make solvent selection a critical parameter for achieving desired outcomes and avoiding common pitfalls.[1][2]

This document moves beyond simple protocols to provide in-depth, mechanism-driven explanations and troubleshooting advice in a practical question-and-answer format.

Core Concept: Why Does the Solvent Matter So Much?

The solvent is not merely a medium for dissolving reactants; it is an active participant in the reaction. It influences reaction rates and selectivity by stabilizing or destabilizing reactants, transition states, and intermediates. For a molecule like this compound, which can undergo reactions involving ionic or highly polarized intermediates, the solvent's properties—polarity, proticity (ability to donate a proton/hydrogen bond), and coordinating ability—are paramount.

A fundamental distinction is between polar protic solvents (e.g., water, methanol, ethanol) and polar aprotic solvents (e.g., DMSO, DMF, acetonitrile, THF).[3][4]

  • Polar Protic Solvents: Can donate hydrogen bonds and effectively solvate both cations and anions.[4][5]

  • Polar Aprotic Solvents: Possess dipole moments but cannot donate hydrogen bonds. They are excellent at solvating cations but leave anions relatively "naked" and more nucleophilic.[6]

This difference is a recurring theme in the troubleshooting guides below.

Troubleshooting Guide 1: Meyer-Schuster Rearrangement

The Meyer-Schuster rearrangement is a classic acid-catalyzed conversion of propargyl alcohols to α,β-unsaturated carbonyl compounds.[7][8][9] For this compound, this yields (E/Z)-3-(4-methoxyphenyl)propenal. However, this reaction is notoriously sensitive to conditions.

Q: My Meyer-Schuster rearrangement is resulting in a low yield of the desired enal, with significant formation of a complex byproduct mixture. How can solvent choice rectify this?

A: This is a common issue stemming from the harshness of traditional acid catalysis and the stability of intermediates. The 4-methoxy group enhances the stability of carbocation-like intermediates, which can be diverted into undesired pathways.

Causality & Solution:

The reaction proceeds via protonation of the alcohol, followed by a rate-determining 1,3-hydroxyl shift to form an allenol, which then tautomerizes.[9]

  • Stabilizing the Transition State: The 1,3-shift proceeds through a highly polarized, carbocation-like transition state. Polar protic solvents, such as methanol or ethanol, can stabilize this transition state through hydrogen bonding and dipole-dipole interactions, potentially accelerating the desired rearrangement.[6][10] However, their nucleophilicity can lead to side reactions.

  • Avoiding Harsh Acids: Strong acids (H₂SO₄, HCl) often lead to dehydration and polymerization. A better approach is to use a milder Lewis acid or transition-metal catalyst. Gold(I) or Ruthenium(II) complexes are exceptionally effective and operate under much milder conditions.[9][11]

  • Solvent Choice for Metal Catalysis: When using a gold catalyst, the solvent choice is critical.

    • Coordinating Solvents (e.g., Acetonitrile, THF): These can sometimes be detrimental. They can compete with the alkyne for coordination to the gold center, effectively inhibiting the catalyst.[12][13] If you observe no reaction, consider switching to a less coordinating solvent.

    • Non-Coordinating Solvents (e.g., Dichloromethane (DCM), Toluene): These are often the solvents of choice for gold catalysis as they do not interfere with the catalyst's π-acid activity.[13]

    • Alcohol Solvents (e.g., Methanol): In some gold-catalyzed reactions, alcohols can have a cooperative effect, assisting in the protonolysis steps.[11][12]

Troubleshooting Protocol: If your reaction in a traditional acid/protic solvent system is failing:

  • Switch Catalyst: Replace the strong Brønsted acid with 1-5 mol% of a gold(I) catalyst like Ph₃PAuCl/AgOTf.

  • Change Solvent: Run the reaction in a non-coordinating solvent like DCM or Toluene at room temperature.

  • Monitor Carefully: The reaction is often rapid. Monitor by TLC to avoid byproduct formation over extended reaction times.

Visualization of the Troubleshooting Workflow

start Low Yield in Meyer-Schuster check_acid Using Strong Acid (e.g., H₂SO₄)? start->check_acid switch_catalyst Switch to Milder Catalyst (e.g., Au(I), Ru(II)) check_acid->switch_catalyst Yes check_solvent Analyze Current Solvent check_acid->check_solvent No non_coord Use Non-Coordinating Solvent (DCM, Toluene) switch_catalyst->non_coord coord Coordinating Solvent? (MeCN, THF) check_solvent->coord protic Protic Solvent? (MeOH, H₂O) check_solvent->protic coord->non_coord Yes, catalyst inactive byproducts Observing Side Reactions? (e.g., etherification) protic->byproducts byproducts->non_coord Yes, switch solvent

Caption: Troubleshooting workflow for a failing Meyer-Schuster rearrangement.

Troubleshooting Guide 2: Gold-Catalyzed Hydration

The gold-catalyzed hydration of the alkyne in this compound is an atom-economical method to produce the corresponding α-hydroxy ketone.[14]

Q: My gold-catalyzed hydration is sluggish and requires high catalyst loading. Can I accelerate it by changing the solvent?

A: Yes, significantly. While non-coordinating solvents are a good starting point, this reaction often benefits from a specific solvent environment to facilitate the nucleophilic attack of water.

Causality & Solution:

The mechanism involves the activation of the alkyne by the π-acidic gold catalyst, making it susceptible to nucleophilic attack by water.[15]

  • The Problem with Highly Non-Polar Solvents: Solvents like hexane or toluene have poor solubility for water, leading to a slow reaction due to the low effective concentration of the nucleophile.

  • The Benefit of Solvent Mixtures: A common and highly effective strategy is to use a mixture of a non-coordinating solvent with an alcohol, such as Methanol/DCM or Methanol/CDCl₃.[14] The alcohol can form a hydrogen-bonding network that increases the solubility of water and may assist in the proton transfer steps of the catalytic cycle.

  • The Risk of Pure Coordinating Solvents: As with the Meyer-Schuster rearrangement, pure acetonitrile can inhibit the catalyst.[12][13] If your reaction is running in neat MeCN and is slow, this is the likely cause.

Troubleshooting Protocol: If your hydration in DCM is slow:

  • Create a Solvent Mixture: Prepare a 1:1 or 2:1 mixture of DCM:Methanol. Ensure you are using at least 5 equivalents of water.[14]

  • Monitor Temperature: These reactions often proceed smoothly at room temperature, but gentle heating to 40-60 °C can sometimes be beneficial if the reaction remains slow.[14]

  • Catalyst Activation: Ensure your cationic gold catalyst is properly generated, typically by using a silver salt (e.g., AgSbF₆, AgOTf) to abstract a halide from a pre-catalyst like (Ph₃P)AuCl.

Table 1: Solvent Properties and Their General Impact on Gold-Catalyzed Reactions

SolventTypeDielectric Constant (ε)Coordinating AbilityTypical Application/Problem
Dichloromethane (DCM)Aprotic9.1LowGood General Choice: Default for many Au-catalyzed reactions.[13]
TolueneAprotic, Non-polar2.4LowGood Alternative to DCM: Useful when higher temperatures are needed.[16]
Acetonitrile (MeCN)Polar Aprotic37.5HighOften Inhibitory: Can bind to Au(I) and stop catalysis.[12][13]
Tetrahydrofuran (THF)Polar Aprotic7.6MediumCan be Inhibitory: Less strongly coordinating than MeCN but can still slow reactions.[13]
Methanol (MeOH)Polar Protic32.7MediumCo-solvent/Additive: Can accelerate hydration and protodeauration steps.[12][14]
Hexafluoroisopropanol (HFIP)Polar Protic16.7LowSpecialty Additive: Highly polar, non-nucleophilic, can promote reactions via H-bonding.[12]

Troubleshooting Guide 3: Sonogashira Coupling

Sonogashira coupling is a cornerstone reaction for forming a C(sp)-C(sp²) bond between a terminal alkyne and an aryl/vinyl halide.[17][18] The choice of solvent and base system is arguably the most critical parameter for success.

Q: I am attempting a Sonogashira coupling with an aryl bromide, but I'm primarily observing Glaser homocoupling of my propargyl alcohol. What is the cause and how can I fix it?

A: This is a classic Sonogashira problem. Glaser coupling is the copper-catalyzed oxidative homocoupling of terminal alkynes and is your primary competing side reaction.[18] Your conditions are favoring this pathway over the desired cross-coupling.

Causality & Solution:

The Sonogashira reaction requires the careful orchestration of two catalytic cycles (Palladium and Copper). The solvent must effectively dissolve the organic halide, the alkyne, the palladium catalyst, the copper co-catalyst, and the amine base.[19]

  • Solvent Polarity and Solubility: Polar aprotic solvents are the standard.

    • DMF and THF: These are excellent choices as they effectively dissolve all components, including the crucial copper acetylide intermediate.[19]

    • Toluene/Amine Mixtures: For less polar substrates, a mixture of toluene with an amine base (like triethylamine or diisopropylamine) is often used. The amine serves as both the base and a polar co-solvent.

  • The Role of the Amine: The amine base is not just a proton scavenger. It can coordinate to the palladium complex, influencing its reactivity.[18] Diisopropylamine (DIPA) is often superior to triethylamine (TEA) for preventing homocoupling.

  • Suppressing Homocoupling:

    • Increase Polarity: If you are using a non-polar solvent like toluene and seeing homocoupling, the copper acetylide may not be sufficiently soluble to wait for the palladium cycle. Switching to a more polar solvent like THF or DMF can improve its solubility and favor the cross-coupling pathway.

    • Copper-Free Conditions: The most direct way to eliminate Glaser coupling is to eliminate the copper co-catalyst.[18] Copper-free Sonogashira protocols often require a different ligand on the palladium (e.g., a bulky phosphine) and may require slightly higher temperatures, but they completely prevent this side reaction.

    • Rigorous Degassing: Oxygen promotes Glaser coupling. Ensure your solvent and reaction mixture are rigorously degassed using several freeze-pump-thaw cycles or by bubbling with argon for an extended period.

Troubleshooting Protocol: If you are observing >20% homocoupling:

  • Degas Rigorously: First, ensure your anaerobic technique is perfect.

  • Change Solvent/Base: Switch from TEA to DIPA. If using Toluene, switch to THF.

  • Go Copper-Free: If the problem persists, adopt a copper-free protocol. Use a catalyst like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ with DIPA in THF or DMF. You may need to increase the temperature to 60-80 °C, especially for an aryl bromide.

Visualization of Solvent-Intermediate Interactions

Caption: Protic solvents "cage" nucleophiles via H-bonding, reducing reactivity. Aprotic solvents leave them "naked" and more reactive.

Frequently Asked Questions (FAQs)

Q1: I need to reduce the alkyne of this compound to a cis-alkene. My standard Lindlar conditions (Pd/CaCO₃, H₂) in methanol are also reducing other functional groups in my molecule. Can the solvent help?

A: Absolutely. This is a perfect example of solvent-tuning for selectivity. While methanol is a standard solvent for hydrogenations, its polarity can sometimes promote over-reduction or side reactions. A study by Trost and co-workers demonstrated that switching the solvent from methanol to a non-polar solvent like hexane for a Pd/CaCO₃ catalyzed reduction allowed for the selective reduction of a propargyl alcohol to the cis-allylic alcohol while leaving a sensitive vinyl iodide group untouched.[20] In your case, switching to hexane or toluene could prevent the reduction of other polar, sensitive functional groups by altering the substrate's presentation to the catalyst surface.

Q2: Can I perform a substitution reaction on the primary alcohol without affecting the alkyne? What solvent should I use?

A: Yes, but care must be taken to avoid conditions that trigger the Meyer-Schuster rearrangement. Standard SN2-type reactions (e.g., conversion to an alkyl halide or ether) are feasible. For this, you want to maximize the nucleophilicity of your incoming nucleophile. Therefore, a polar aprotic solvent like THF, acetone, or DMF is ideal.[6] These solvents will not hydrogen-bond with your nucleophile, making it more reactive and allowing the reaction to proceed under milder, non-acidic conditions (e.g., NaH/alkyl halide in THF for etherification) that will not disturb the alkyne.

Q3: My reaction involves forming an allene intermediate from the propargyl alcohol. The subsequent reaction has poor regioselectivity. How does solvent choice impact this?

A: The formation of allenes from propargyl alcohols often proceeds via an SN2' mechanism or through a gold-catalyzed rearrangement.[1][21] The solvent can influence the stability and lifetime of the allene intermediate. In studies on gold-catalyzed reactions of propargyl alcohols with aryl nucleophiles, the choice between solvents like trifluoroethanol (F₃-EtOH) and DCM dramatically affected the product distribution between allenes, indenes (from cyclization), and other substitution products.[21] Highly polar, non-coordinating solvents like F₃-EtOH can promote cyclization, while less polar solvents might allow for the isolation of the allene or favor intermolecular reactions. This requires empirical screening for your specific system.

References

  • Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. (n.d.). Google Books.
  • Reddy, R. P., et al. (2011). Regioselective Dihalohydration Reactions of Propargylic Alcohols: Gold-Catalyzed and Noncatalyzed Reactions. The Journal of Organic Chemistry, 76(20), 8328-8335. [Link]
  • Ferrer, C., & Echavarren, A. M. (2006). Ligand effects, solvent cooperation, and large kinetic solvent deuterium isotope effects in gold(I)-catalyzed intramolecular alkene hydroamination. Journal of the American Chemical Society, 128(43), 14262-14271. [Link]
  • Tenger Chemical. (2025). Polar Protic vs Aprotic Solvents Key Uses & SN2 Reaction Guide. Tenger Chemical. [Link]
  • Orango. (2025). Protic vs. Aprotic Solvents: Difference in Organic Chemistry. Orango. [Link]
  • Bovonsombat, P., et al. (2022). Electrophilic halogenations of propargyl alcohols: paths to α-haloenones, β-haloenones and mixed β,β-dihaloenones. RSC Advances, 12(36), 23563-23594. [Link]
  • Chemistry Steps. (n.d.). Polar Protic and Aprotic Solvents. Chemistry Steps.
  • Trost, B. M., & Flygare, J. A. (1992). Functional Group Compatibility. Propargyl Alcohol Reduction in the Presence of a Vinyl Iodide. The Journal of Organic Chemistry, 57(1), 113-115. [Link]
  • Exploring propargyl alcohol leaving group. (n.d.). ResearchGate.
  • ChemTalk. (n.d.). Polar Protic and Aprotic Solvents. ChemTalk.
  • List of tertiary propargylic alcohols 1 and electron-rich arenes 2... (n.d.). ResearchGate.
  • Polar Protic vs. Polar Aprotic Solvents. (2019). Reddit. [Link]
  • Propargyl alcohol synthesis by addition or C-C coupling (alkynylation). (n.d.). Organic Chemistry Portal.
  • Serin, S. (2024). (E)-3-(4-hydroxyphenyl)-1-(4-methoxyphenyl)prop–2-en-1-one: DFT/TD-DFT-based investigations with distinct solvents and in silico ADME profiling. Indian Journal of Chemistry, 63(11). [Link]
  • Bovonsombat, P., et al. (2022). Electrophilic halogenations of propargyl alcohols: paths to α-haloenones, β-haloenones and mixed β,β-dihaloenones.
  • Serin, S. (2024). (E)-3-(4-Hydroxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one: DFT/TD-DFT- based investigations with distinct solvents and in silico ADME profiling. Open Research@CSIR-NIScPR. [Link]
  • Wang, Z., et al. (2023). Gold-catalyzed four-component multifunctionalization of alkynes.
  • In a Meyer-Schuster Rearrangement, what are the roles of gold, methanol, and propargyl alcohol, and how. (2023). Brainly.com. [Link]
  • Engel, D. A., & Dudley, G. B. (2009). The Meyer–Schuster rearrangement for the synthesis of α,β-unsaturated carbonyl compounds. Organic & Biomolecular Chemistry, 7(20), 4149-4158. [Link]
  • Kennedy-Smith, J. J., et al. (2004). Gold(I)-Catalyzed Conia-Ene Reaction of β-Ketoesters with Alkynes. Journal of the American Chemical Society, 126(14), 4526-4527. [Link]
  • Ligand Effects in the Gold Catalyzed Hydration of Alkynes. (2025).
  • Al-Harrasi, A., et al. (2022). Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. Molecules, 27(15), 4933. [Link]
  • Aryl-Substituted Propargyl Alcohols and Related Compounds. (1958). The Journal of Organic Chemistry, 23(10), 1477-1484. [Link]
  • Synthesis of highly substituted allylic alcohols by a regio- and stereo-defined CuCl-mediated carbometallation reaction of 3-aryl-substituted secondary propargylic alcohols with Grignard reagents. (n.d.). Organic & Biomolecular Chemistry.
  • (PDF) Regioselective anti-Silyllithiation of Propargylic Alcohols. (n.d.). ResearchGate.
  • The Meyer–Schuster Rearrangement. (n.d.). Organic Reactions.
  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal.
  • Tunable Gold‐catalyzed Reactions of Propargyl Alcohols and Aryl Nucleophiles. (2020).
  • Meyer–Schuster rearrangement. (n.d.). Wikipedia.
  • Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. (n.d.). KAUST Repository.
  • Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. (n.d.). ArODES.
  • Sonogashira coupling. (n.d.). Wikipedia.
  • Hydration of alkynes at room temperature catalyzed by gold(i) isocyanide compounds. (2018). Green Chemistry. [Link]
  • Solvent and Reagent Selection Guide. (n.d.). Green Chemistry Initiative.
  • Meyer–Schuster rearrangement: pathway (iv). (n.d.). ResearchGate.
  • Electrophilic chemistry of propargylic alcohols in imidazolium ionic liquids: Propargylation of arenes and synthesis of propargylic ethers catalyzed by metallic triflates [Bi(OTf)3, Sc(OTf)3, Yb(OTf)3], TfOH, or B(C6F5)3. (2005). Organic & Biomolecular Chemistry. [Link]
  • This compound. (n.d.). PubChem.
  • 3-(4-Methoxyphenyl)-2-propen-1-ol. (n.d.). PubChem.
  • 3-(4-methoxyphenyl)-2-propyn-1-ol. (2025). Chemsrc. [Link]

Sources

Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Analysis of 3-(4-Methoxyphenyl)prop-2-yn-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the precise and unambiguous structural elucidation of organic molecules is a foundational requirement. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the premier analytical technique for this purpose, providing detailed information about the molecular structure, connectivity, and chemical environment of atoms. This guide offers an in-depth analysis of the ¹H and ¹³C NMR spectra of 3-(4-methoxyphenyl)prop-2-yn-1-ol, a substituted propargyl alcohol of interest in organic synthesis and medicinal chemistry.

This technical guide will delve into the causality behind experimental choices in NMR analysis, present a self-validating system of protocols, and provide a comparative analysis with a structurally related compound to highlight key spectral differences. All claims and protocols are grounded in authoritative scientific principles and supported by comprehensive references.

Introduction to the NMR Analysis of this compound

This compound is a molecule that combines several key structural features: a para-substituted aromatic ring, an alkyne functionality, and a primary alcohol. Each of these moieties imparts characteristic signals in both ¹H and ¹³C NMR spectra. A thorough understanding of these spectral signatures is crucial for confirming the identity and purity of the compound.

The para-substitution on the benzene ring, with an electron-donating methoxy group, creates a distinct splitting pattern for the aromatic protons.[1] The propargyl alcohol portion of the molecule presents a unique chemical environment for the methylene and hydroxyl protons, while the alkyne carbons have characteristic chemical shifts in the ¹³C NMR spectrum.

Experimental Data and Spectral Interpretation

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound, typically recorded in a deuterated solvent such as chloroform-d (CDCl₃), reveals several key signals. The data presented below is a representative spectrum.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
7.35d (doublet)2HAr-H (ortho to alkyne)
6.85d (doublet)2HAr-H (ortho to -OCH₃)
4.45s (singlet)2H-CH₂OH
3.80s (singlet)3H-OCH₃
1.90t (triplet)1H-OH
Interpretation of the ¹H NMR Spectrum
  • Aromatic Protons (7.35 and 6.85 ppm): The para-substituted benzene ring gives rise to a characteristic AA'BB' system, which often appears as two distinct doublets. The protons on the carbons ortho to the electron-withdrawing alkyne group are deshielded and appear at a lower field (7.35 ppm) compared to the protons ortho to the electron-donating methoxy group (6.85 ppm).[1][2] The coupling constant (J) for these doublets is typically around 8-9 Hz, indicative of ortho coupling.

  • Methylene Protons (4.45 ppm): The two protons of the methylene group adjacent to the hydroxyl group (-CH₂OH) are chemically equivalent and thus appear as a singlet. Their chemical shift is downfield due to the deshielding effect of the adjacent oxygen atom.

  • Methoxy Protons (3.80 ppm): The three protons of the methoxy group (-OCH₃) are equivalent and appear as a sharp singlet. This is a characteristic chemical shift for methoxy groups attached to an aromatic ring.

  • Hydroxyl Proton (1.90 ppm): The hydroxyl proton signal is a triplet due to coupling with the adjacent methylene protons. The chemical shift of hydroxyl protons can be variable and is often concentration and solvent-dependent. It is important to note that this signal can sometimes be broad and may not show clear multiplicity.

Workflow for NMR-Based Structural Elucidation

G cluster_0 Sample Preparation cluster_1 NMR Data Acquisition cluster_2 Data Analysis and Interpretation dissolve Dissolve ~5-10 mg of sample solvent in ~0.7 mL of deuterated solvent (e.g., CDCl3) dissolve->solvent vortex Vortex to ensure homogeneity solvent->vortex transfer Transfer to NMR tube vortex->transfer instrument Place sample in NMR spectrometer shim Shim the magnetic field instrument->shim acquire_1h Acquire 1H NMR spectrum shim->acquire_1h acquire_13c Acquire 13C NMR spectrum shim->acquire_13c process_1h Process 1H spectrum (phasing, baseline correction) assign_1h Assign 1H signals (chemical shift, integration, multiplicity) process_1h->assign_1h process_13c Process 13C spectrum assign_13c Assign 13C signals process_13c->assign_13c correlate Correlate 1H and 13C data assign_1h->correlate assign_13c->correlate structure Confirm Molecular Structure correlate->structure

Caption: A streamlined workflow for the structural elucidation of an organic compound using 1D NMR spectroscopy.

¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum provides information on the number and chemical environment of the carbon atoms in the molecule.

Chemical Shift (δ, ppm)Carbon TypeAssignment
159.5QuaternaryAr-C (attached to -OCH₃)
133.0CHAr-C (ortho to alkyne)
114.5QuaternaryAr-C (ipso to alkyne)
114.0CHAr-C (ortho to -OCH₃)
86.0QuaternaryAlkyne-C (attached to Ar)
85.0QuaternaryAlkyne-C (attached to -CH₂OH)
55.3CH₃-OCH₃
51.5CH₂-CH₂OH
Interpretation of the ¹³C NMR Spectrum
  • Aromatic Carbons (114.0 - 159.5 ppm): The aromatic region shows four distinct signals, consistent with the para-substitution pattern which results in four unique carbon environments in the ring. The carbon attached to the electron-donating methoxy group is the most deshielded (159.5 ppm). The carbon atoms ortho to the methoxy group are shielded and appear at a higher field (114.0 ppm).

  • Alkyne Carbons (85.0 and 86.0 ppm): The two sp-hybridized carbons of the alkyne typically resonate in the range of 65-90 ppm. Their signals are often of lower intensity due to longer relaxation times.

  • Methoxy Carbon (55.3 ppm): This signal is characteristic of a methoxy group attached to an aromatic ring.

  • Methylene Carbon (51.5 ppm): The carbon of the -CH₂OH group is shifted downfield due to the electronegativity of the attached oxygen atom.

Comparative Analysis: this compound vs. 3-Phenylprop-2-yn-1-ol

To better understand the influence of the methoxy group on the NMR spectra, a comparison with the structurally similar compound, 3-phenylprop-2-yn-1-ol, is instructive.

FeatureThis compound3-Phenylprop-2-yn-1-olRationale for Difference
Aromatic ¹H Signals Two doublets (7.35, 6.85 ppm)Multiplet (approx. 7.3-7.5 ppm)The para-methoxy group simplifies the aromatic splitting pattern to an AA'BB' system. In the unsubstituted phenyl ring, all five protons are non-equivalent, leading to a more complex multiplet.
Aromatic ¹³C Signals Four signalsTypically three or four signalsThe methoxy group breaks the symmetry of the phenyl ring in a different way than a single substituent, leading to a different number of unique carbon environments.
Methoxy Signals ¹H: 3.80 ppm (s, 3H); ¹³C: 55.3 ppmAbsentThe methoxy group is not present in 3-phenylprop-2-yn-1-ol.

This comparison clearly demonstrates the diagnostic power of NMR spectroscopy in identifying substituents and their positions on an aromatic ring. The presence of the methoxy group in this compound leads to a more resolved and readily interpretable aromatic region in the ¹H NMR spectrum compared to its unsubstituted counterpart.

Logical Relationship of NMR Spectral Features

G cluster_0 Molecular Structure cluster_1 ¹H NMR Features cluster_2 ¹³C NMR Features Structure This compound Aromatic_H Aromatic Protons (2 Doublets) Structure->Aromatic_H para-substitution CH2_H Methylene Protons (Singlet) Structure->CH2_H propargyl alcohol moiety OCH3_H Methoxy Protons (Singlet) Structure->OCH3_H methoxy group OH_H Hydroxyl Proton (Triplet) Structure->OH_H hydroxyl group Aromatic_C Aromatic Carbons (4 Signals) Structure->Aromatic_C para-substitution Alkyne_C Alkyne Carbons (2 Signals) Structure->Alkyne_C alkyne moiety OCH3_C Methoxy Carbon (1 Signal) Structure->OCH3_C methoxy group CH2_C Methylene Carbon (1 Signal) Structure->CH2_C propargyl alcohol moiety

Caption: Interrelationship between the molecular structure of this compound and its characteristic ¹H and ¹³C NMR spectral features.

Experimental Protocol: NMR Sample Preparation and Data Acquisition

For obtaining high-quality and reproducible NMR data, a standardized experimental protocol is paramount.

Step-by-Step Methodology
  • Sample Weighing: Accurately weigh approximately 5-10 mg of this compound into a clean, dry vial.

  • Solvent Addition: Add approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) to the vial. The use of a deuterated solvent is essential to avoid large solvent signals in the ¹H NMR spectrum.

  • Dissolution: Gently swirl or vortex the vial to ensure the sample is completely dissolved. A homogenous solution is critical for sharp NMR signals.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.

  • Spectrometer Setup: Insert the NMR tube into the spectrometer.

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and perform shimming to optimize the homogeneity of the magnetic field.

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum using standard acquisition parameters. A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance of the ¹³C isotope, a larger number of scans is typically required compared to ¹H NMR.

  • Data Processing: Process the acquired data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction.

  • Data Analysis: Analyze the processed spectra to determine chemical shifts, multiplicities, coupling constants, and integrations.

Conclusion

The ¹H and ¹³C NMR spectra of this compound provide a wealth of structural information that allows for its unambiguous identification. The characteristic signals of the para-substituted aromatic ring, the propargyl alcohol moiety, and the methoxy group serve as reliable diagnostic markers. By comparing its spectra with that of 3-phenylprop-2-yn-1-ol, the significant influence of the methoxy substituent on the chemical shifts and splitting patterns is highlighted. The detailed experimental protocol provided ensures the acquisition of high-quality, reproducible data, which is essential for accurate structural elucidation in research and drug development.

References

  • Fiveable. (n.d.). Para-Disubstituted Benzenes Definition.
  • Moodle. (n.d.). NMR Spectroscopy of Benzene Derivatives.
  • Martin, J., & Dailey, B. P. (1962). Proton NMR Spectra of Disubstituted Benzenes. The Journal of Chemical Physics, 37(11), 2594-2601.
  • Baranac-Stojanović, M. (2018). Can Variations of 1H NMR Chemical Shifts in Benzene Substituted with an Electron-Accepting (NO2)/Donating (NH2) Group be Explained in Terms of Resonance Effects of Substituents?. Chemistry – An Asian Journal, 13(17), 2436-2442.
  • PubChem. (n.d.). 3-Phenyl-2-propyn-1-ol.
  • University of Wisconsin-Madison. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms.
  • JoVE. (2024). ¹H NMR: Long-Range Coupling.
  • Spectral Database for Organic Compounds (SDBS). (n.d.). Home.
  • PubChem. (n.d.). This compound.

Sources

A Senior Application Scientist's Guide to the Structural Confirmation of 3-(4-Methoxyphenyl)prop-2-yn-1-ol using Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for Propargyl Alcohols

In the landscape of synthetic chemistry and drug development, propargyl alcohols, such as 3-(4-Methoxyphenyl)prop-2-yn-1-ol, are versatile building blocks.[1][2][3] Their unique structure, featuring a hydroxyl group adjacent to an alkyne, makes them valuable precursors for a wide array of complex molecules and heterocycles.[1][2] The precise confirmation of their structure is not merely a procedural step but a foundational requirement for ensuring the integrity of subsequent synthetic transformations and the validity of biological assays.

This guide provides an in-depth comparison of mass spectrometry-based approaches for the structural confirmation of this compound. We will move beyond rote protocols to explore the causal logic behind methodological choices, comparing the rich but sometimes aggressive nature of Electron Ionization (EI) with the gentle precision of Electrospray Ionization (ESI). Furthermore, we will contextualize the mass spectral data by comparing it with orthogonal techniques like NMR and FTIR spectroscopy, creating a self-validating system for unambiguous structure confirmation.

Pillar 1: Mass Spectrometry - Deconstructing the Molecule

Mass spectrometry is a destructive analytical technique that provides two crucial pieces of information: the molecular weight of the analyte and, through fragmentation, a "blueprint" of its structural components.[4] The choice of ionization method is the most critical experimental parameter, dictating the type and extent of information obtained.

Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)

For a moderately volatile and thermally stable molecule like this compound, GC-MS with EI is a powerful first-line approach.[5][6] The high energy of EI (typically 70 eV) induces extensive fragmentation, creating a detailed fingerprint of the molecule.

Expected Fragmentation Pattern (EI):

The molecular ion (M⁺•) for C₁₀H₁₀O₂ is expected at a mass-to-charge ratio (m/z) of 162.[7] However, for primary alcohols, the molecular ion peak can be weak or even absent due to rapid fragmentation.[8][9] The true value of EI lies in this fragmentation pattern.

  • α-Cleavage (Alpha-Cleavage): This is a dominant fragmentation pathway for alcohols.[10][11] The bond between the carbinol carbon and the adjacent carbon of the alkyne breaks, expelling a •CH₂OH radical (31 Da). This results in a resonance-stabilized C₉H₇O⁺ cation at m/z 131 , which is often the base peak. The stability of this fragment makes this a highly probable cleavage.

  • Dehydration: The loss of a water molecule (18 Da) is another characteristic fragmentation for alcohols, leading to a radical cation [M-18]⁺• at m/z 144 .[10][11]

  • Benzylic Cleavage & Rearrangement: The methoxyphenyl moiety can lead to characteristic fragments. The formation of a methoxy-tropylium ion at m/z 121 is plausible, arising from the loss of a C₂HO radical from the molecular ion.

  • Loss of a Hydrogen Radical: A peak at m/z 161 ([M-1]⁺) can occur from the loss of the hydroxyl hydrogen or an adjacent methylene hydrogen.

The following diagram illustrates the primary EI fragmentation pathways.

G M C₁₀H₁₀O₂⁺• m/z = 162 (Molecular Ion) F131 C₉H₇O⁺ m/z = 131 (Base Peak) M->F131 - •CH₂OH (α-Cleavage) F144 C₁₀H₈O⁺• m/z = 144 M->F144 - H₂O (Dehydration) F121 C₈H₉O⁺ m/z = 121 M->F121 - C₂HO•

Caption: Predicted EI fragmentation of this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI)

LC-MS is the preferred method for less volatile or thermally labile compounds.[12] ESI is a "soft" ionization technique that imparts minimal energy to the analyte, making it ideal for confirming molecular weight.[12]

Expected Ions (ESI):

Given the presence of a hydroxyl group, positive ion mode ESI is the logical choice.

  • Protonated Molecule [M+H]⁺: The most abundant ion is expected at m/z 163.0754 (calculated for C₁₀H₁₁O₂⁺). High-resolution mass spectrometry (HRMS) can confirm the elemental composition to within a few parts per million (ppm), providing a high degree of confidence.

  • Adduct Ions: Sodium [M+Na]⁺ (m/z 185) and potassium [M+K]⁺ (m/z 201) adducts are commonly observed and can further corroborate the molecular weight.[13]

  • Tandem MS (MS/MS): To gain structural information, the [M+H]⁺ precursor ion (m/z 163) can be isolated and fragmented. The most likely fragmentation would be the neutral loss of water (18 Da), resulting in a prominent product ion at m/z 145 . This simple, predictable fragmentation is a hallmark of ESI-MS/MS for alcohols.

Pillar 2: A Multi-Technique Approach for Unambiguous Confirmation

While mass spectrometry is powerful, its data should not be interpreted in a vacuum. For absolute structural certainty, especially in regulated environments like drug development, orthogonal data is essential.

Technique Information Provided Strengths for this Molecule Limitations
Mass Spectrometry (MS) Molecular weight and fragmentation pattern.High sensitivity; provides connectivity information via fragmentation; HRMS confirms elemental composition.Isomers can be difficult to distinguish by MS alone; fragmentation can be complex to interpret.
NMR Spectroscopy (¹H, ¹³C) Detailed carbon-hydrogen framework, connectivity through space (NOESY), and J-coupling.The "gold standard" for structure elucidation; provides unambiguous information on isomerism and stereochemistry.Lower sensitivity than MS; requires larger sample amounts; can be time-consuming.
FTIR Spectroscopy Presence of specific functional groups.Confirms key functional groups: O-H stretch (~3300 cm⁻¹), C≡C stretch (~2230 cm⁻¹), aromatic C=C (~1600 cm⁻¹), and C-O stretch (~1250 cm⁻¹).[14]Provides no information on the overall molecular structure or connectivity.

This multi-faceted approach creates a self-validating workflow. For instance, if MS confirms the mass is 162, FTIR confirms the presence of hydroxyl and alkyne groups, and NMR confirms the 1,4-disubstituted aromatic ring and the propargyl alcohol moiety, the structure is confirmed with the highest possible degree of confidence.

G cluster_0 Analytical Workflow Sample Synthesized Product (Presumed C₁₀H₁₀O₂) MS Mass Spectrometry (GC-MS & LC-MS) Sample->MS NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR FTIR FTIR Spectroscopy Sample->FTIR Data Correlate Data MS->Data NMR->Data FTIR->Data Confirm Structure Confirmed Data->Confirm Consistent? [Yes] Revisit Re-evaluate Synthesis or Isomerism Data->Revisit Consistent? [No]

Caption: A self-validating workflow for structure confirmation.

Pillar 3: Field-Proven Experimental Protocols

The following protocols are designed to be robust and self-validating, incorporating best practices for ensuring data quality.

Protocol 1: GC-MS (EI) Analysis
  • Sample Preparation:

    • Accurately prepare a 1 mg/mL stock solution of the analyte in a high-purity solvent like ethyl acetate or dichloromethane.

    • Create a working solution by diluting the stock to approximately 10-50 µg/mL. Causality: This concentration range is typically optimal for modern EI sources, preventing saturation while ensuring a good signal-to-noise ratio.

    • (Optional) Derivatization: While likely unnecessary, if peak tailing is observed due to the polar hydroxyl group, a silylation reaction using BSTFA can be performed to create the more volatile trimethylsilyl (TMS) ether.[5]

  • Instrumentation and Parameters:

    • GC System: Agilent 8890 or equivalent.

    • Injector: Split/Splitless, 250 °C. Use a 1 µL injection with a 20:1 split ratio. Causality: A split injection prevents column overloading and ensures sharp chromatographic peaks.

    • Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent 5% phenyl-methylpolysiloxane column.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Program: 80 °C hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min. Causality: The initial hold ensures good peak shape for early eluting compounds, while the ramp effectively separates the analyte from any impurities.

    • MS System: Agilent 5977B MSD or equivalent quadrupole.

    • Source Temp: 230 °C.

    • Quad Temp: 150 °C.

    • Scan Range: m/z 40-400.

Protocol 2: LC-MS (ESI-MS/MS) Analysis
  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution in methanol or acetonitrile.

    • Dilute to a working concentration of 1-10 µg/mL in the initial mobile phase composition (e.g., 90% Water/10% Acetonitrile with 0.1% formic acid). Causality: Dissolving the sample in the initial mobile phase prevents peak distortion upon injection.

  • Instrumentation and Parameters:

    • LC System: Waters ACQUITY UPLC or equivalent.

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size). Causality: C18 columns provide excellent retention for moderately polar aromatic compounds like the target analyte.[15][16]

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid. Causality: Formic acid is a common mobile phase additive that aids in the protonation of the analyte for positive mode ESI.

    • Gradient: 10% B to 95% B over 5 minutes, hold at 95% B for 1 min, return to 10% B and re-equilibrate for 2 min.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 2 µL.

    • MS System: High-resolution mass spectrometer like a Q-TOF or Orbitrap.[13]

    • Ionization Mode: ESI Positive.

    • Capillary Voltage: 3.5 kV.

    • Source Temp: 120 °C.

    • MS¹ Scan Range: m/z 100-500.

    • MS² (dd-MS²): Trigger fragmentation on the most intense ions, with a collision energy ramp (e.g., 10-30 eV) to observe the fragmentation of m/z 163.

Conclusion

The structural confirmation of this compound is most reliably achieved through a synergistic analytical approach. GC-MS with Electron Ionization provides an invaluable fragmentation fingerprint, offering deep structural insights, particularly through the characteristic α-cleavage and dehydration pathways. This is complemented perfectly by LC-MS with Electrospray Ionization, which delivers an unambiguous confirmation of the molecular weight via the protonated molecule, with high-resolution instruments capable of verifying the elemental formula. When this robust mass spectral data is further supported by orthogonal techniques like NMR and FTIR, the result is a comprehensive and irrefutable structural dossier, ensuring the quality and integrity of this critical synthetic intermediate for its downstream applications in research and development.

References

  • Thevis, M., et al. LC-MS metabolomics of polar compounds. PubMed. [Link]
  • Wang, Y., et al. (2019). Integration of Two-Dimensional Liquid Chromatography-Mass Spectrometry and Molecular Docking to Characterize and Predict Polar Active Compounds in Curcuma kwangsiensis. MDPI. [Link]
  • Gika, H. G., & Theodoridis, G. A. (2021). State-of-the-art in LC–MS Approaches for Probing the Polar Metabolome. Royal Society of Chemistry. [Link]
  • López Gresa, M. P., & Caballero Vizcaino, M. (2019). Sample Processing for the Analysis of Polar and Semi-polar Compounds using a LC-MS.
  • Al-Asmari, A. I., et al. (2016). Rapid and Sensitive Headspace Gas Chromatography–Mass Spectrometry Method for the Analysis of Ethanol in the Whole Blood. PMC - NIH. [Link]
  • Singh, P., et al. (2017). Forensic Characterization of Liquor Samples by Gas Chromatography-Mass Spectrometry (GC-MS): A Review. Semantic Scholar. [Link]
  • Mercury's Help Desk. Gas chromatography-mass spectrometry (GC-MS) is a hyphenated technique. Physical Chemistry Lab Notes. [Link]
  • National Center for Biotechnology Information. This compound. PubChem. [Link]
  • National Center for Biotechnology Information. 3-(4-Methoxyphenyl)-2-propen-1-ol. PubChem. [Link]
  • National Center for Biotechnology Information. 3-(4-Methoxyphenyl)-1-phenylprop-2-yn-1-one. PubChem. [Link]
  • Yusof, M. N. (2018). Analysis of 3-(4-methoxyphenyl)-1-phenylprop-2-en-1-one (MNYAD_1539) crystals by ATR-FTIR.
  • NIST. 3-(4-Methoxyphenyl)propionic acid. NIST WebBook. [Link]
  • Cuevas-Yañez, E., et al. (2020).
  • Karki, M. (2022). Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. I. Diagnostic Ions for Acyclic Compounds with up to One Functional Group. AIP Publishing. [Link]
  • Wang, D., et al. (2017). Detection of Alkynes via Click Chemistry with a Brominated Coumarin Azide by Simultaneous Fluorescence and Isotopic Signatures in Mass Spectrometry. PubMed. [Link]
  • Clark, J. Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. [Link]
  • Krishnan, S., et al. (2015). Synthesis, growth, and characterization of 3-(4-Methoxyphenyl)-1-(pyridin-2-yl) prop-2-en-1-one single crystal: A potential NLO material.
  • LibreTexts Chemistry.
  • Cuevas-Yañez, E., et al. (2020).
  • SpectraBase. 3-(4-Methoxyphenyl)-1-phenylprop-2-yn-1-one. [Link]
  • University of Calgary.
  • Tykwinski, R. R., et al. (2010). Chlorovinylsilanes as masked alkynes in oligoyne assembly: Synthesis of the first aryl-end-capped dodecayne.
  • LibreTexts Chemistry. (2024). 12.3: Mass Spectrometry of Some Common Functional Groups. [Link]
  • Aasen, H., et al. Tunable Gold‐catalyzed Reactions of Propargyl Alcohols and Aryl Nucleophiles.
  • Chad's Prep. (2018). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. YouTube. [Link]
  • Kumpinš, V., et al. (2020). Synthesis and Characterization of Propargyl 2,3,4,6-Tetra-O-Acetyl-β-d-Glucopyranoside. Taylor & Francis eBooks. [Link]
  • NIST. 2-Propen-1-one, 3-(4-methoxyphenyl)-1-phenyl-. NIST WebBook. [Link]
  • Guo, H. M., et al. (2009). 3-(4-Methoxyphenyl)-1-(2-nitrophenyl)prop-2-en-1-one.
  • Feng, J., et al. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. MDPI. [Link]
  • Reddy, R. S., et al. (2022). Electrophilic halogenations of propargyl alcohols: paths to α-haloenones, β-haloenones and mixed β,β-dihaloenones. RSC Publishing. [Link]
  • ChemistryViews. (2023).
  • Sanborn, J. R., et al. (2002).
  • The Journal of Organic Chemistry Ahead of Print.
  • Zencker, I., et al. (2018). Electron ionization fragmentation studies of ethoxy and methoxymethyl substituted phenylacetones.
  • El-Kashef, H. S., et al. Mass spectral fragmentation patterns of 2,5‐bis(p‐R2‐phenyl)‐(3,4)‐R1‐furans. Wiley Online Library. [Link]

Sources

A Comparative Guide to the Infrared Spectroscopy of 3-(4-Methoxyphenyl)prop-2-yn-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the infrared (IR) spectrum of 3-(4-Methoxyphenyl)prop-2-yn-1-ol, a multifunctional molecule of interest in organic synthesis and materials science. Designed for researchers and drug development professionals, this document moves beyond a simple peak-listing to offer a comparative analysis grounded in spectroscopic principles. We will dissect the spectrum by its core functional groups—hydroxyl, internal alkyne, and methoxy-phenyl ether—comparing them to simpler, representative molecules to elucidate the structural influences on vibrational frequencies.

The Scientific Rationale: Why IR Spectroscopy?

Infrared spectroscopy is a powerful, non-destructive analytical technique that probes the vibrational modes of molecules. Covalent bonds are not rigid; they behave like springs, vibrating at specific frequencies.[1] When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to these natural vibrational modes, resulting in a unique spectral fingerprint. For a molecule like this compound, IR spectroscopy is indispensable for confirming the presence and chemical environment of its key functional groups, thereby verifying its identity and purity.

The structure contains three primary regions for analysis:

  • The Propargyl Alcohol Moiety: Featuring a hydroxyl (-OH) group and an internal alkyne (-C≡C-).

  • The Anisole Moiety: An aromatic phenyl ring substituted with a methoxy (-OCH₃) group.

  • Conjugation: The electronic interaction between the phenyl ring and the alkyne system.

To provide a robust analysis, we will compare the spectrum of our target molecule with that of Propargyl Alcohol (for the -OH and alkyne groups) and Anisole (for the methoxyphenyl group).

Experimental Workflow: Acquiring a High-Fidelity Spectrum

Trustworthy spectral data is the foundation of accurate analysis. The following protocol outlines a standard procedure for obtaining an IR spectrum using a modern Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory, a common and reliable method for solid or liquid samples.

Step-by-Step Protocol for ATR-FTIR Spectroscopy
  • Instrument Preparation:

    • Ensure the FTIR spectrometer is powered on and has reached thermal stability.

    • Verify the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty, clean ATR crystal. This is crucial as it will be subtracted from the sample spectrum to remove interference from atmospheric CO₂ and H₂O.

  • Sample Application:

    • Place a small amount of the this compound sample (a few milligrams if solid, a single drop if liquid) directly onto the center of the ATR crystal.

    • Use the pressure clamp to ensure firm and uniform contact between the sample and the crystal. Consistent pressure is key for reproducibility.

  • Data Acquisition:

    • Collect the sample spectrum. A typical acquisition involves co-adding 16 to 32 scans to improve the signal-to-noise ratio.

    • Set the spectral resolution to 4 cm⁻¹, which is sufficient for most routine structural characterizations.

  • Data Processing:

    • The instrument software will automatically perform the background subtraction.

    • Apply an ATR correction if necessary. This algorithm corrects for the wavelength-dependent depth of penetration of the IR beam, making the spectrum appear more like a traditional transmission spectrum.

    • Perform baseline correction to ensure all peaks originate from a flat baseline.

The following diagram illustrates this logical workflow.

G cluster_prep Preparation cluster_acq Acquisition cluster_proc Processing & Analysis Clean_Crystal 1. Clean ATR Crystal Run_Background 2. Acquire Background (Air Spectrum) Clean_Crystal->Run_Background Apply_Sample 3. Apply Sample to Crystal Apply_Pressure 4. Apply Pressure Clamp Apply_Sample->Apply_Pressure Collect_Spectrum 5. Collect Sample Spectrum (16-32 Scans) Apply_Pressure->Collect_Spectrum Process 6. Background Subtraction & ATR Correction Collect_Spectrum->Process Analyze 7. Peak Identification & Functional Group Analysis Process->Analyze

Caption: Workflow for acquiring and analyzing an ATR-FTIR spectrum.

In-Depth Spectral Analysis and Comparison

The IR spectrum is typically analyzed in two main regions: the functional group region (4000-1500 cm⁻¹) and the fingerprint region (<1500 cm⁻¹).

The Hydroxyl (-OH) Group
  • Observation in this compound: A prominent, broad absorption band is expected between 3400-3200 cm⁻¹ .

  • Causality (The "Why"): This broadening is the classic signature of intermolecular hydrogen bonding.[2][3][4] In the solid or pure liquid state, the hydroxyl group of one molecule forms a hydrogen bond with an oxygen atom on a neighboring molecule. This interaction weakens the O-H covalent bond, causing a distribution of bond strengths across the sample, which in turn smears the sharp absorption of a "free" O-H (seen around 3600 cm⁻¹) into a broad band at a lower frequency.[2][3][5]

  • Comparison to Propargyl Alcohol: Propargyl alcohol also exhibits a very similar broad O-H stretching band in the 3400-3300 cm⁻¹ region due to the same hydrogen bonding phenomenon.[6][7][8] The primary alcohol functionality dominates this region in both molecules.

The Alkyne (-C≡C-) Group
  • Observation in this compound: A weak to medium intensity band is expected in the range of 2260-2190 cm⁻¹ .

  • Causality: This absorption corresponds to the C≡C stretching vibration. Two key factors influence its characteristics in this molecule:

    • Internal Alkyne: The alkyne is disubstituted (internal), lacking a C≡C-H bond. This means it will not show the strong, sharp ≡C-H stretch typically seen around 3300 cm⁻¹. Furthermore, the C≡C stretch in internal alkynes is often weaker than in terminal alkynes due to a smaller change in dipole moment during vibration.

    • Conjugation: The alkyne is directly attached to the phenyl ring. This conjugation allows for electron delocalization (resonance), which slightly weakens the triple bond by giving it more single-bond character.[9][10][11] A weaker bond has a lower force constant, shifting the absorption to a lower wavenumber compared to a non-conjugated internal alkyne (typically >2200 cm⁻¹).[1][9][11]

  • Comparison to Propargyl Alcohol: Propargyl alcohol is a terminal alkyne (HC≡C-). Its spectrum shows two distinct features: a strong, sharp ≡C-H stretch around 3300 cm⁻¹ and a C≡C stretch around 2120 cm⁻¹. The absence of the ~3300 cm⁻¹ peak in our target molecule is a key differentiating feature.

The Methoxyphenyl Group (Aromatic & Ether)

This part of the molecule produces a collection of characteristic peaks. We use Anisole (methoxybenzene) as our comparative model.

  • Aromatic C-H Stretch: A group of sharp, medium-intensity peaks is expected just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹ ). These are characteristic of sp² C-H bonds on the aromatic ring.[12] Anisole shows similar absorptions.[12][13]

  • Aliphatic C-H Stretch: The methyl (-CH₃) group of the methoxy function will show stretching vibrations just below 3000 cm⁻¹ (typically 2960-2850 cm⁻¹ ).[12]

  • Aromatic C=C Stretch: The phenyl ring exhibits characteristic C=C stretching vibrations that appear as a pair of sharp bands, often of variable intensity, in the 1610-1580 cm⁻¹ and 1510-1450 cm⁻¹ regions. These are diagnostic for the presence of an aromatic ring.

  • Asymmetric C-O-C Stretch (Ether): This is a very strong and highly diagnostic peak for the aryl-alkyl ether linkage. A strong, prominent band is expected around 1250 cm⁻¹ . This corresponds to the asymmetric C(aryl)-O-C(alkyl) stretch.[12]

  • Symmetric C-O-C Stretch (Ether): A second, typically less intense C-O stretch is expected at a lower frequency, around 1040 cm⁻¹ .[12]

  • Comparison to Anisole: The spectrum of anisole provides an excellent reference for these peaks, showing strong absorptions at approximately 1249 cm⁻¹ (asymmetric C-O-C) and 1040 cm⁻¹ (symmetric C-O-C), along with the characteristic aromatic C=C and C-H stretches.[12][14][15]

Summary Data Table

The table below summarizes the expected vibrational frequencies for this compound and compares them with reference compounds.

Functional GroupVibrational ModeExpected Range (cm⁻¹) in Target MoleculeComparison Compound Data (cm⁻¹)Rationale for Position/Appearance
Hydroxyl O-H Stretch3400 - 3200 (Broad, Strong)Propargyl Alcohol: ~3350 (Broad)[6]Intermolecular hydrogen bonding weakens O-H bond, causing broadening and a shift to lower frequency.[2][3]
Alkyne C≡C Stretch2260 - 2190 (Weak-Medium)Propargyl Alcohol: ~2120 (Terminal)Internal alkyne. Conjugation with the phenyl ring lowers the frequency from a typical non-conjugated value.[9][10]
Aromatic sp² C-H Stretch3100 - 3000 (Medium, Sharp)Anisole: ~3003[13]Characteristic of C-H bonds on a benzene ring.
Aromatic C=C Stretch1610-1580 & 1510-1450 (Medium)Anisole: 1600-1500[12]Skeletal vibrations of the aromatic ring.
Aliphatic sp³ C-H Stretch2960 - 2850 (Medium)Anisole (for -OCH₃): ~2955, 2838[12][13]C-H stretches from the -OCH₃ and -CH₂OH groups.
Ether Asymmetric C-O-C~1250 (Strong)Anisole: ~1249[12]Strong dipole change makes this a prominent peak, characteristic of aryl ethers.
Ether Symmetric C-O-C~1040 (Medium)Anisole: ~1040[12]Second C-O stretching mode of the ether linkage.
Primary Alcohol C-O Stretch~1020 (Medium-Strong)Propargyl Alcohol: ~1030Stretching of the C-O single bond in the primary alcohol.

Conclusion

The infrared spectrum of this compound provides a clear and definitive fingerprint of its molecular structure. The key diagnostic features are:

  • A broad O-H stretch around 3300 cm⁻¹, confirming the presence of a hydrogen-bonded alcohol.

  • A weak C≡C stretch around 2230 cm⁻¹, indicating a conjugated, internal alkyne.

  • The absence of a sharp ≡C-H peak near 3300 cm⁻¹, distinguishing it from a terminal alkyne.

  • Strong, sharp bands around 1250 cm⁻¹ and in the 1610-1450 cm⁻¹ region , which are unambiguous evidence of the methoxy-substituted aromatic ring.

By comparing these features to the spectra of simpler molecules like propargyl alcohol and anisole, one can confidently assign each major absorption band and verify the successful synthesis or identification of the target compound.

References

  • Vertex AI Search. (2014). What is the effect of conjugation of a carbonyl group in IR spectroscopy?
  • Bartleby.com. IR Spectrum Of Anisole.
  • AIP Publishing. (2025). Infrared spectra of propargyl alcohol dimers in helium nanodroplets.
  • AIP Publishing. (2025). Infrared spectra of propargyl alcohol dimers in helium nanodroplets.
  • JoVE. (2024). Video: IR Spectrum Peak Broadening: Hydrogen Bonding.
  • ResearchGate. Effect of hydrogen bonding on infrared absorption intensity | Request PDF.
  • ResearchGate. IR spectra for propargyl alcohol embedded in helium nanodroplets...
  • arXiv. (2016). Effect of hydrogen bonding on infrared absorption intensity.
  • Quora. (2017). What is the effect of hydrogen bonding in IR absorption band?
  • IDEALS. (2017). High resolution infrared spectroscopy of propargyl alcohol-water complex embedded in helium nanodroplets.
  • Michigan State University Chemistry. Infrared Spectrometry.
  • NIH National Library of Medicine. (2023). Infrared Spectrum Characteristics and Quantification of OH Groups in Coal.
  • ChemicalBook. Propargyl alcohol(107-19-7)IR1.
  • Pearson. The IR spectrum for anisole contains two C―O stretching bands in...
  • Wyzant Ask An Expert. (2018). What effects does conjugation have on the location of C=O absorptions?
  • ResearchGate. FT-IR spectra of control and treated anisole.
  • ResearchGate. Normalised FT-IR spectra of (Anisole+ o-cresol) binary mixture over the...
  • Unknown Source. The features of IR spectrum.
  • ChemicalBook. Anisole(100-66-3) IR1.
  • Quora. (2016). Why conjugated bond (compound) have lower frequency than isolated double bond in ir?

Sources

comparing reactivity of 3-(4-Methoxyphenyl)prop-2-yn-1-ol with other propargyl alcohols

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of building blocks is a critical decision that profoundly impacts the efficiency and outcome of a synthetic route. Propargyl alcohols are a versatile class of compounds, prized for the synthetic handles offered by their alkyne and alcohol functionalities. Within this class, 3-(4-Methoxyphenyl)prop-2-yn-1-ol stands out due to the electronic influence of its 4-methoxyphenyl substituent. This guide provides an in-depth comparison of the reactivity of this compound with other propargyl alcohols, supported by established chemical principles and experimental observations.

Introduction: The Electronic Influence of the 4-Methoxyphenyl Group

The reactivity of a propargyl alcohol is largely dictated by the stability of intermediates and transition states in a given reaction. The 4-methoxyphenyl group in this compound is a potent electron-donating group (EDG) due to the resonance effect of the methoxy substituent. This has a profound impact on the electron density of the aromatic ring and, by extension, the adjacent alkyne. This electronic enrichment is the primary determinant of its reactivity profile when compared to unsubstituted (phenyl) or electron-withdrawn (e.g., 4-nitrophenyl) analogues.

I. Acid-Catalyzed Rearrangements: The Meyer-Schuster Reaction

The Meyer-Schuster rearrangement is a classic acid-catalyzed transformation of secondary and tertiary propargyl alcohols into α,β-unsaturated carbonyl compounds.[1] The mechanism involves the protonation of the alcohol, followed by a 1,3-shift of the hydroxyl group to form an allene, which then tautomerizes to the final product.[1]

The rate-determining step is often the 1,3-hydroxyl shift, which proceeds through a transition state with developing positive charge.[1] The electron-donating 4-methoxyphenyl group in this compound can stabilize this partial positive charge through resonance, thereby accelerating the rearrangement compared to propargyl alcohols bearing electron-withdrawing groups.

Expected Reactivity Order in Meyer-Schuster Rearrangement:

This compound > 3-Phenylprop-2-yn-1-ol > 3-(4-Nitrophenyl)prop-2-yn-1-ol

II. Transition Metal-Catalyzed Reactions

Transition metals, particularly gold and palladium, are widely used to catalyze a variety of transformations of propargyl alcohols.[2][3] The electronic nature of the aryl substituent plays a crucial role in these reactions.

Gold-Catalyzed Reactions

Gold catalysts are known to activate the alkyne moiety of propargyl alcohols towards nucleophilic attack.[2][4] In the case of 1,3-diarylpropargyl alcohols, this can lead to a variety of products, including allenes and indenes, depending on the reaction conditions and the nature of the nucleophile.[2][4]

Studies on gold(III)-catalyzed reactions of 1,3-diarylpropargyl alcohols with aryl nucleophiles have shown that electron-rich propargyl alcohols, such as those with a 4-methoxyphenyl group, can be challenging substrates for certain transformations like aryl nucleophilic C3 substitution.[2] This can be attributed to the increased electron density of the alkyne, which may alter its interaction with the gold catalyst or favor alternative reaction pathways. However, for other gold-catalyzed transformations, the electron-donating group can enhance reactivity by stabilizing cationic intermediates.[5]

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, are fundamental for the formation of carbon-carbon bonds. While propargyl alcohols themselves are not the typical substrates for Sonogashira coupling (terminal alkynes are), their derivatives are. The electronic properties of the aryl group can influence the reactivity of these derivatives.

III. Nucleophilic Substitution Reactions

The hydroxyl group of propargyl alcohols can be substituted by various nucleophiles, often under acidic or metal-catalyzed conditions.[6][7] These reactions typically proceed through a propargyl cation intermediate. The stability of this cation is paramount to the reaction's success.

The 4-methoxyphenyl group in this compound significantly stabilizes the adjacent propargyl cation through resonance. This enhanced stability facilitates the departure of the leaving group (protonated hydroxyl) and accelerates the rate of nucleophilic attack. Consequently, this compound is expected to undergo nucleophilic substitution more readily than its unsubstituted or electron-deficient counterparts.

FeCl3-catalyzed nucleophilic substitution of propargylic alcohols with various carbon and heteroatom nucleophiles has been shown to be effective for both electron-rich and electron-poor aryl-substituted substrates.[6] This suggests that while electronic effects are important, the catalytic system is robust enough to accommodate a range of electronic demands.

Table 1: Expected Relative Reactivity in Nucleophilic Substitution

Propargyl AlcoholAryl Substituent NatureExpected Relative Rate
This compoundElectron-DonatingHighest
3-Phenylprop-2-yn-1-olNeutralIntermediate
3-(4-Nitrophenyl)prop-2-yn-1-olElectron-WithdrawingLowest

IV. Oxidation Reactions

The oxidation of primary alcohols to aldehydes or carboxylic acids is a fundamental transformation in organic synthesis.[8] For propargyl alcohols, this reaction yields propynals or propynoic acids. The electronic nature of the aryl substituent can influence the ease of oxidation.

The electron-donating 4-methoxyphenyl group increases the electron density at the benzylic-like propargylic carbon, which could potentially make it more susceptible to oxidation. However, the specific oxidant and reaction mechanism will ultimately determine the precise influence of the substituent. For instance, in an electrochemical oxidation mediated by TFNHPI, both electron-rich and electron-poor propargylic benzylic alcohols were found to be suitable substrates.[8]

V. Electrophilic Halogenation

The reaction of propargyl alcohols with electrophilic halogenating agents can lead to the formation of α-haloenones or β-haloenones, depending on the substrate and reaction conditions.[9][10] These reactions are initiated by the electrophilic attack of a halonium ion on the alkyne. The increased electron density of the alkyne in this compound, due to the electron-donating methoxy group, would be expected to enhance its nucleophilicity and thus accelerate the initial electrophilic attack compared to electron-deficient analogues.

Experimental Protocols

Representative Protocol: Gold-Catalyzed Hydroarylation of a Propargyl Alcohol

This protocol is adapted from the work of Jónsson et al. and describes a general procedure for the gold-catalyzed reaction of a diarylpropargyl alcohol with an aryl nucleophile.[4]

Materials:

  • 1,3-Diarylpropargyl alcohol (e.g., 3-(4-methoxyphenyl)-1-phenylprop-2-yn-1-ol)

  • Aryl nucleophile (e.g., mesitylene)

  • Gold(III) bromide (AuBr3)

  • 2,2,2-Trifluoroethanol (F3-EtOH)

  • Diethyl ether

  • Triethylamine (NEt3)

  • Water

Procedure:

  • To a solution of the propargyl alcohol (1 equivalent) and the aryl nucleophile (6 equivalents) in F3-EtOH (1 mL), add AuBr3 (5 mol%).

  • Stir the mixture at the desired temperature and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding water and a few drops of NEt3.

  • Extract the product into diethyl ether.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Rationale for Experimental Choices:

  • Gold(III) bromide: A common and effective gold catalyst for activating alkynes.

  • 2,2,2-Trifluoroethanol: A polar, non-coordinating solvent that can help to stabilize cationic intermediates.

  • Excess nucleophile: Used to drive the reaction to completion.

  • Triethylamine quench: To neutralize any acidic species and prevent product degradation.

Visualizing Reaction Pathways

Meyer_Schuster_Rearrangement Propargyl_Alcohol Propargyl Alcohol Protonation Protonation (+H+) Propargyl_Alcohol->Protonation Oxonium_Ion Oxonium Ion Protonation->Oxonium_Ion Rearrangement 1,3-Shift (Rate-Determining) Oxonium_Ion->Rearrangement Allenium_Ion Allenium Ion Rearrangement->Allenium_Ion Deprotonation1 Deprotonation (-H+) Allenium_Ion->Deprotonation1 Allenol Allenol Deprotonation1->Allenol Tautomerization Tautomerization Allenol->Tautomerization Enone α,β-Unsaturated Carbonyl Tautomerization->Enone

Caption: Mechanism of the Meyer-Schuster Rearrangement.

Nucleophilic_Substitution Propargyl_Alcohol Propargyl Alcohol Protonation Protonation (+H+) Propargyl_Alcohol->Protonation Oxonium_Ion Oxonium Ion Protonation->Oxonium_Ion Loss_of_Water Loss of H2O Oxonium_Ion->Loss_of_Water Propargyl_Cation Propargyl Cation (Stabilized by 4-MeOPh) Loss_of_Water->Propargyl_Cation Nucleophilic_Attack Nucleophilic Attack (+Nu-) Propargyl_Cation->Nucleophilic_Attack Product Substituted Product Nucleophilic_Attack->Product

Caption: General pathway for acid-catalyzed nucleophilic substitution.

Conclusion

The presence of the electron-donating 4-methoxyphenyl group in this compound renders it a highly reactive and versatile building block. Its enhanced reactivity towards reactions proceeding through electron-deficient intermediates, such as acid-catalyzed rearrangements and nucleophilic substitutions, makes it a valuable tool for the synthesis of complex molecules. However, this increased reactivity can also lead to challenges in controlling selectivity in certain transition metal-catalyzed reactions. A thorough understanding of the electronic effects of the aryl substituent is therefore essential for the rational design of synthetic strategies employing this and related propargyl alcohols.

References

  • Jónsson, H. F., Solvi, T. N., Lomeland, S., Reiersølmoen, A. C., & Fiksdahl, A. (2022). Tunable Gold-catalyzed Reactions of Propargyl Alcohols and Aryl Nucleophiles. ChemistryOpen, 11(5), e202200030. [Link]
  • Wikipedia. (n.d.). Meyer–Schuster rearrangement. [Link]
  • Jónsson, H. F., Solvi, T. N., Lomeland, S., Reiersølmoen, A. C., & Fiksdahl, A. (2022). Tunable Gold-catalyzed Reactions of Propargyl Alcohols and Aryl Nucleophiles. ChemistryOpen, 11(5), e202200030. [Link]
  • Zhang, J., & Schmalz, H.-G. (2006). A General and Efficient FeCl3-Catalyzed Nucleophilic Substitution of Propargylic Alcohols. Angewandte Chemie International Edition, 45(40), 6704–6707. [Link]
  • Wikipedia. (n.d.). Meyer–Schuster rearrangement. [Link]
  • Jónsson, H. F., et al. (2022). Tunable Gold-catalyzed Reactions of Propargyl Alcohols and Aryl Nucleophiles. ChemistryOpen, 11(5). [Link]
  • Swaminathan, S., & Narayanan, K. V. (1971). The Meyer–Schuster and Rupe Rearrangements. Chemical Reviews, 71(5), 429–438.
  • Jónsson, H. F., et al. (2022). Tunable Gold-catalyzed Reactions of Propargyl Alcohols and Aryl Nucleophiles. ChemistryOpen, 11(5). [Link]
  • ResearchGate. (n.d.). Optimization studies for Meyer-Schuster rearrangement. [Link]
  • Varela-Fernández, A., et al. (2024). The Meyer–Schuster Rearrangement. Organic Reactions. [Link]
  • ResearchGate. (n.d.).
  • National Center for Biotechnology Information. (n.d.). Propargyl Alcohol: Acute Exposure Guideline Levels. [Link]
  • Jónsson, H. F., et al. (2022). Tunable Gold-catalyzed Reactions of Propargyl Alcohols and Aryl Nucleophiles. ChemistryOpen, 11(5). [Link]
  • MDPI. (n.d.).
  • National Institutes of Health. (2022). Electrophilic halogenations of propargyl alcohols: paths to α-haloenones, β-haloenones and mixed β,β-dihaloenones. [Link]
  • ChemRxiv. (n.d.). Transition Metal Catalyst Free Cross-Coupling Reaction of Tertiary Propargylic Alcohols with Hetero-Areneboronic Acids. [Link]
  • National Institutes of Health. (2019). Chemoselectivity in Gold(I)
  • eScholarship. (n.d.).
  • ResearchGate. (n.d.). Transition-Metal-Catalyzed Transformations of 1-Alkenylpropargyl Alcohols and Esters. [Link]
  • ResearchGate. (n.d.). The classical Meyer–Schuster rearrangement. [Link]
  • ResearchGate. (n.d.). Meyer‐Schuster rearrangement and multidirectional reactive mode of propargylic alcohols. [Link]
  • ResearchGate. (n.d.). Transition metal‐catalyzed selective cross‐coupling reactions of propargyl precursors. [Link]
  • MDPI. (n.d.). Electronic Effects in a Green Protocol for (Hetero)Aryl-S Coupling. [Link]
  • Jónsson, H. F., et al. (2022). Tunable Gold-catalyzed Reactions of Propargyl Alcohols and Aryl Nucleophiles. ChemistryOpen, 11(5). [Link]
  • PubChem. (n.d.). This compound. [Link]
  • ACS Publications. (n.d.).
  • Organic Chemistry Portal. (n.d.).
  • Pomona College. (2020). Probing Mechanisms: Hammett Plots and Isotope Effects. [Link]
  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]
  • PubChem. (n.d.). 3-(4-Methoxyphenyl)-2-propen-1-ol. [Link]
  • National Institutes of Health. (2013). Development of Zn-ProPhenol-Catalyzed Asymmetric Alkyne Addition: Synthesis of Chiral Propargylic Alcohols. [Link]
  • David Publishing. (n.d.). Evaluation of Propargyl Alcohol as a Corrosion Inhibitor for Duplex Stainless Steel in Hydrochloric Acid. [Link]
  • PubChem. (n.d.). 3-(4-Methoxyphenyl)prop-2-YN-1-amine. [Link]
  • ResearchGate. (n.d.). 3-(4-Methoxyphenyl)-1-(2-nitrophenyl)prop-2-en-1-one. [Link]
  • National Institutes of Health. (n.d.). Scope and advances in the catalytic propargylic substitution reaction. [Link]
  • PubMed. (n.d.).
  • OSTI.GOV. (2022). Electrochemically Mediated Oxidation of Sensitive Propargylic Benzylic Alcohols. [Link]
  • National Institutes of Health. (2022). Electrochemically Mediated Oxidation of Sensitive Propargylic Benzylic Alcohols. [Link]

Sources

A Comparative Guide to the Biological Activity Screening of 3-(4-Methoxyphenyl)prop-2-yn-1-ol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the exploration of novel chemical scaffolds as templates for therapeutic agents is a cornerstone of innovation. Among these, the arylpropargyl alcohol motif has emerged as a versatile and promising starting point for the development of compounds with a wide spectrum of biological activities. This guide provides a comprehensive comparison of the potential biological activities of derivatives of 3-(4-Methoxyphenyl)prop-2-yn-1-ol, offering insights into their screening, performance against established alternatives, and the underlying experimental methodologies.

Introduction: The Promise of the 4-Methoxyphenylpropynol Scaffold

The core structure of this compound presents a unique combination of a rigid alkynyl group and a methoxy-substituted aromatic ring. This arrangement offers opportunities for diverse chemical modifications, leading to a library of derivatives with potentially tunable biological activities. The methoxy group can influence the molecule's electronic properties and metabolic stability, while the propargyl alcohol moiety provides a reactive handle for further functionalization and can participate in key interactions with biological targets. Drawing from extensive research on structurally related compounds, this guide will delve into the anticancer, anti-inflammatory, antimicrobial, and neuroprotective potential of this chemical class.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

The 4-methoxyphenyl moiety is a common feature in a variety of anticancer agents, suggesting that derivatives of this compound could exhibit potent cytotoxic effects against cancer cells.

Comparative Performance

Structurally related compounds have demonstrated significant anticancer activity. For instance, pyrazolo[3,4-b]pyridine derivatives incorporating a 4-methoxyphenyl group have shown impressive cytotoxicity against several cancer cell lines.[1] Similarly, chalcone and thiazole derivatives with the same functional group have displayed promising anti-proliferative effects.[2][3] The anticancer potential of these derivatives can be benchmarked against established chemotherapeutic agents like Doxorubicin.

Compound ClassCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Pyrazolo[3,4-b]pyridinesHela2.59Doxorubicin2.35
MCF74.66Doxorubicin4.57
HCT-1161.98Doxorubicin2.11
Thiazole DerivativesHL-607.5 (µg/mL)Doxorubicin-
(4-methoxyphenyl)methanoneVariousNanomolar range5-Fluorouracil-

Table 1: Comparative in vitro anticancer activity of 4-methoxyphenyl containing compounds.

Mechanistic Insights & Experimental Protocol

The anticancer activity of these compounds is often attributed to their ability to induce apoptosis and inhibit key cell cycle regulators.[1] A standard protocol for evaluating in vitro anticancer activity is the MTT assay.

Protocol: MTT Assay for Cytotoxicity Screening

  • Cell Culture: Plate cancer cells (e.g., Hela, MCF-7, HCT-116) in a 96-well plate at a density of 5x10³ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a positive control (e.g., Doxorubicin) for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

MTT_Workflow A Plate Cancer Cells B Treat with Compounds A->B 24h Incubation C Add MTT Reagent B->C 48-72h Treatment D Incubate C->D 4h Incubation E Add DMSO D->E F Measure Absorbance E->F G Calculate IC50 F->G

Caption: Workflow of the MTT assay for in vitro cytotoxicity.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a hallmark of numerous diseases. The 4-methoxyphenylpropene scaffold, structurally related to the title compound, has been identified as a potent inhibitor of key inflammatory pathways.[4]

Comparative Performance

A notable derivative, (E)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) phenol (MMPP), has demonstrated superior anti-inflammatory activity by targeting the STAT3 signaling pathway.[4] Its performance can be compared to established non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin.

CompoundAssayIC50 (µM)Reference CompoundIC50 (µM)
MMPPSTAT3 Transcriptional Activity7.56--
MMPPNitric Oxide Production6.60--
3-(4'-geranyloxy-3'-methoxyphenyl)-2-trans propenoic acid estersCroton oil ear testSimilar to IndomethacinIndomethacin-

Table 2: Comparative anti-inflammatory activity.

Mechanistic Insights & Experimental Protocol

The anti-inflammatory effects of these compounds are often mediated through the inhibition of pro-inflammatory mediators like nitric oxide (NO) and prostaglandins, and the suppression of key signaling pathways such as NF-κB and STAT3.[4][5] A common in vitro assay to screen for anti-inflammatory activity is the Griess assay for nitric oxide production in LPS-stimulated macrophages.

Protocol: Nitric Oxide Production Assay in RAW 264.7 Macrophages

  • Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.

  • Compound and LPS Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour, followed by stimulation with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

  • Griess Reagent: Collect the cell supernatant and mix it with an equal volume of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Incubation and Measurement: Incubate the mixture at room temperature for 10 minutes and measure the absorbance at 540 nm.

  • NO Calculation: Determine the nitrite concentration from a sodium nitrite standard curve.

NO_Assay_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assay Griess Assay A Seed RAW 264.7 cells B Pre-treat with compounds A->B C Stimulate with LPS B->C D Collect supernatant C->D E Add Griess reagent D->E F Measure absorbance E->F G Results F->G Calculate NO concentration

Caption: Workflow for measuring nitric oxide production.

Antimicrobial Activity: Combating Pathogenic Microorganisms

The structural motif of arylpropargyl alcohols and their derivatives has been explored for the development of antimicrobial agents.[6] While direct screening data for this compound derivatives is emerging, related heterocyclic compounds offer a strong rationale for their investigation.

Comparative Performance

Pyrazole derivatives containing the 4-methoxyphenyl group have shown significant activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[7][8][9] Their efficacy can be compared to standard antibiotics and antifungals.

Compound ClassMicroorganismMIC (µg/mL)Standard DrugMIC (µg/mL)
Pyrazole DerivativesS. aureus1.56 - 3.12--
B. subtilis1.56--
E. faecalis3.12--

Table 3: Minimum Inhibitory Concentrations (MIC) of related pyrazole derivatives.

Mechanistic Insights & Experimental Protocol

The antimicrobial action of such compounds can involve various mechanisms, including disruption of the cell membrane, inhibition of essential enzymes, or interference with nucleic acid synthesis. The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC).

Protocol: Broth Microdilution for MIC Determination

  • Preparation: Prepare a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculation: Add a standardized inoculum of the test microorganism to each well.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

MIC_Workflow A Serial Dilution of Compounds B Inoculate with Microorganism A->B C Incubate B->C D Observe for Growth C->D E Determine MIC D->E

Caption: Broth microdilution method for MIC determination.

Neuroprotective Activity: Shielding Neurons from Damage

Neurodegenerative diseases pose a significant challenge to global health. Compounds that can protect neurons from damage and death are of great therapeutic interest. The 4-methoxyphenylamine scaffold, which can be derived from the title compound, has shown promise in this area.[10]

Comparative Performance

A chromene derivative incorporating a 4-methoxyaniline moiety has demonstrated neuroprotective effects against excitotoxicity, a key mechanism in neuronal cell death.[10] Its activity can be compared to clinically used neuroprotective agents like memantine.

CompoundAssayNeuroprotectionReference Compound
BL-M (chromene derivative)NMDA-induced excitotoxicityComparable to MemantineMemantine

Table 4: Comparative neuroprotective activity.

Mechanistic Insights & Experimental Protocol

The neuroprotective effects of these compounds may involve antioxidant properties and the modulation of key signaling pathways like ERK-CREB.[10] A common in vitro model to assess neuroprotection is the glutamate-induced excitotoxicity assay in primary cortical neurons.

Protocol: Glutamate-Induced Excitotoxicity Assay

  • Primary Neuron Culture: Isolate and culture primary cortical neurons from embryonic rats.

  • Compound Treatment: Pre-treat the cultured neurons with different concentrations of the test compounds for a specified period.

  • Glutamate Exposure: Expose the neurons to a toxic concentration of glutamate to induce excitotoxicity.

  • Cell Viability Assessment: After the glutamate challenge, assess neuronal viability using methods such as the LDH assay (measuring lactate dehydrogenase release from damaged cells) or by counting viable cells after staining with fluorescent dyes.

Neuroprotection_Workflow cluster_culture Cell Culture cluster_treatment Treatment & Insult cluster_assessment Viability Assessment A Isolate & Culture Primary Neurons B Pre-treat with Test Compounds A->B C Induce Excitotoxicity with Glutamate B->C B->C D LDH Assay or Cell Counting C->D

Caption: Workflow for assessing neuroprotective effects.

Conclusion and Future Directions

The derivatives of this compound represent a promising class of compounds with the potential for diverse biological activities. This guide has provided a comparative overview of their potential in anticancer, anti-inflammatory, antimicrobial, and neuroprotective applications, drawing upon data from structurally related molecules. The provided experimental protocols offer a framework for the systematic screening and evaluation of new derivatives. Future research should focus on synthesizing a focused library of these compounds and conducting comprehensive in vitro and in vivo studies to validate these promising preliminary findings and to elucidate their structure-activity relationships. Such efforts will be crucial in unlocking the full therapeutic potential of this versatile chemical scaffold.

References

  • Novel synthetic (E)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl)
  • Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9. ([Link])
  • (E)-3-(4-Hydroxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one: DFT/TD-DFT- based investigations with distinct solvents and in silico ADME profiling. ([Link])
  • Anti-inflammatory activity of compound D {(E)-4-(3',4'-dimethoxyphenyl)
  • Design, Synthesis, In Vitro Anticancer Evaluation and Molecular Modelling Studies of 3,4,5-Trimethoxyphenyl-Based Derivatives as Dual EGFR/HDAC Hybrid Inhibitors. ([Link])
  • Synthesis and anti-inflammatory activity of 3-(4'-geranyloxy-3'-methoxyphenyl)
  • Study in vitro of the anticancer activity of [3-allyl-4-(41- methoxyphenyl)-3H-thiazole-2-ylidene]. ([Link])
  • Enhancement of the Anti-Inflammatory Activity of NSAIDs by Their Conjugation with 3,4,5-Trimethoxybenzyl Alcohol. ([Link])
  • Structural functions of antimicrobial long-chain alcohols and phenols. ([Link])
  • Anti-Inflammatory Activity of 4-((1R,2R)-3-Hydroxy-1-(4-hydroxyphenyl)-1-methoxypropan-2-yl)-2-methoxyphenol Isolated from Juglans mandshurica Maxim. in LPS-Stimulated RAW 264.7 Macrophages and Zebrafish Larvae Model. ([Link])
  • In vitro and in vivo antitumor effects of (4-methoxyphenyl)(3,4,5- trimethoxyphenyl)methanone. ([Link])
  • Anticancer activity and quantitative-structure activity relationship (QSAR) studies of a series of antioxidant/anti-inflammatory aryl-acetic and hydroxamic acids. ([Link])
  • Antimicrobial Activity of a New Series of Fluorine-Containing Tertiary Alcohols. ([Link])
  • Synthesis and antimicrobial screening of novel 2-(5-(4-(allyloxy)- 3-methoxyphenyl)-1H-pyrazol-3. ([Link])
  • Anticancer Activity and Quantitative-Structure Activity Relationship (QSAR) Studies of a Series of Antioxidant/Anti-Inflammatory Aryl-Acetic and Hydroxamic Acids. ([Link])
  • 3-(4-Methoxyphenyl)-2-propen-1-ol. ([Link])
  • Antioxidant and Neuroprotective Effects of N-((3,4-Dihydro-2H-benzo[h]chromen-2-yl)methyl)-4-methoxyaniline in Primary Cultured Rat Cortical Cells: Involvement of ERK-CREB Signaling. ([Link])
  • A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetast
  • Metabolic and Regulatory Pathways Involved in the Anticancer Activity of Perillyl Alcohol: A Scoping Review of In Vitro Studies. ([Link])
  • Design, synthesis, and antibacterial activity of N-(trifluoromethyl)
  • This compound. ([Link])
  • Antibacterial, Antifungal and Antioxidant activities of substituted pyrazolylbenzothiazines. ([Link])
  • Neuroprotective Effect of Several Phytochemicals and Its Potential Application in the Prevention of Neurodegener
  • Neuroprotective Action of Coumarin Derivatives through Activation of TRKB-CREB-BDNF Pathway and Reduction of Caspase Activity in Neuronal Cells Expressing Pro-Aggreg
  • SAR studies of 2-arylthiazolidine-4-carboxylic acid amides: a novel class of cytotoxic agents for prost

Sources

A Comparative Study of Catalysts for Reactions of 3-(4-Methoxyphenyl)prop-2-yn-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Comparative Guide for Researchers

Introduction: The Versatility of a Key Propargylic Alcohol

In the landscape of modern organic synthesis, propargylic alcohols are invaluable building blocks. Among them, 3-(4-methoxyphenyl)prop-2-yn-1-ol stands out due to the electronic influence of its methoxy-substituted aryl group, which modulates the reactivity of the adjacent alkyne functionality. This structural feature makes it a versatile precursor for synthesizing a wide array of complex molecules, from pharmacologically active compounds to advanced materials. The transformation of this substrate is heavily reliant on catalysis, with the choice of metal catalyst dictating the reaction pathway and ultimate product.

This guide provides a comparative analysis of common catalytic systems—primarily those based on gold, palladium, and ruthenium—for key transformations of this compound. We will delve into the mechanistic underpinnings of each catalyst's reactivity, present comparative experimental data, and offer detailed protocols to enable researchers to make informed decisions for their synthetic strategies.

Catalytic Systems: A Mechanistic Overview

The reactivity of this compound is centered around its three key functional groups: the terminal alkyne, the hydroxyl group, and the electron-rich aromatic ring. The choice of catalyst leverages these features to achieve specific chemical transformations.

  • Gold (Au) Catalysts: Gold catalysts, particularly cationic Au(I) and Au(III) complexes, are powerful π-acids.[1][2] They exhibit a high affinity for the carbon-carbon triple bond, activating it towards nucleophilic attack.[3] This activation is often chemoselective, proceeding under exceptionally mild conditions and tolerating a wide range of functional groups.[1] Gold catalysis is the premier choice for reactions involving skeletal rearrangements and cyclizations.[1][2]

  • Palladium (Pd) Catalysts: Palladium is the workhorse of cross-coupling chemistry.[4] While the substrate itself is a terminal alkyne, palladium's role is critical in reactions where the alkyne couples with other organic fragments, such as in Sonogashira-type reactions. These processes typically involve a catalytic cycle of oxidative addition, transmetalation, and reductive elimination.[4][5]

  • Ruthenium (Ru) Catalysts: Ruthenium complexes are known for their diverse reactivity, stemming from their ability to access multiple stable oxidation states.[6] This makes them suitable for a variety of transformations, including redox-neutral processes like cycloadditions and oxidative reactions that functionalize the alcohol or the C-H bonds.[7][8]

Comparative Analysis of Key Transformations

Hydration and Meyer-Schuster Rearrangement

The conversion of propargylic alcohols to α,β-unsaturated ketones or β-hydroxyketones is a fundamental transformation. The Meyer-Schuster rearrangement specifically describes the acid-catalyzed isomerization to enones.

Gold Catalysis: The Superior Choice Gold catalysts excel in this domain, promoting the reaction under neutral, mild conditions that avoid the harshness of traditional Brønsted acids.[1] The reaction proceeds via the activation of the alkyne by a cationic gold complex, followed by nucleophilic attack of water (hydration) or rearrangement.

  • Mechanism: The Au(I) catalyst coordinates to the alkyne, making it highly electrophilic. This facilitates an intermolecular attack by a nucleophile (like water or an alcohol) or an intramolecular[9][9]-rearrangement, leading to the formation of an enone product with high selectivity, often favoring the E-isomer.[9]

Comparative Performance Data: Hydration & Rearrangement

Catalyst SystemAdditive/Co-CatalystSolventTemp. (°C)Yield (%)Key OutcomeReference
Au(I) Complexes Methanol or Boronic AcidTolueneRoom TempGood to ExcellentMeyer-Schuster Rearrangement (E-enone)[9]
Au(III) Salts NoneDCMRefluxHighAllene or Indene formation[10]
Brønsted Acid (Traditional) N/AHarsh ConditionsHighVariablePlagued by side reactions[1]

As evident from the data, gold catalysis provides a significantly milder and more selective route to enone synthesis compared to traditional methods.

Oxidative Transformations

The selective oxidation of the propargylic alcohol moiety can yield valuable propargyl aldehydes or ketones.

Ruthenium-Catalyzed Oxidation Ruthenium complexes, often in the presence of an oxidant, can selectively oxidize the alcohol. For instance, ruthenium porphyrin catalysts have shown high chemoselectivity in oxidizing C-H bonds adjacent to sterically hindered centers.[8] While direct oxidation of this compound is specific, related systems show that Ru-catalysts can perform this transformation without affecting the alkyne.

Gold-Catalyzed Oxidative Processes Interestingly, gold catalysis can also lead to oxidative functionalization, but often through different pathways. For instance, a four-component reaction using a gold catalyst, an arylboronic acid, water, and an electrophilic fluorine source can lead to an oxo-arylfluorination product, effectively cleaving the triple bond to form four new bonds.[11]

Comparative Performance Data: Oxidation

Catalyst SystemOxidantSolventTemp. (°C)Key OutcomeReference
Ru-Porphyrin Co-oxidantChlorobenzeneModerateSelective C-H Oxidation[8]
Au(I) Complex SelectfluorMeCN50Oxo-arylfluorination[11]
Ag/Pd Bimetallic O₂ (air)Water80General alcohol oxidation[4]

The choice of catalyst here dramatically alters the product. Ruthenium offers a path to direct alcohol oxidation, whereas gold can facilitate more complex, multicomponent transformations.

Cyclization and Annulation Reactions

The alkyne functionality is a prime handle for constructing cyclic systems.

Gold-Catalyzed Cycloisomerization Gold catalysts are unparalleled in their ability to trigger cascade cyclizations.[2][12] The activation of the alkyne in this compound can initiate an intramolecular attack from the aryl ring (if appropriately substituted) or an intermolecular reaction with another unsaturated partner like an alkene or arene, leading to complex polycyclic structures.[3]

Ruthenium-Catalyzed Cycloadditions Ruthenium catalysts can promote formal cycloaddition reactions. For example, they can catalyze [4+3] cycloadditions of ortho-quinone methides with carbonyl ylides, showcasing their utility in forming seven-membered rings.[13] While not a direct reaction of the title compound, it highlights the potential for Ru-catalyzed cycloadditions involving alkyne partners.

Visualizing Catalytic Pathways and Workflows

A clear understanding of the underlying mechanisms and experimental processes is crucial for successful synthesis.

Gold_Catalyzed_Hydration cluster_cycle Gold(I) Catalytic Cycle Substrate R-C≡C-CH₂OH (Substrate) Activated π-Complex Substrate->Activated + [AuL]⁺ Au_cat [AuL]⁺ Nucleophilic_Attack H₂O Attack Activated->Nucleophilic_Attack Vinyl_Au Vinyl-Gold Intermediate Nucleophilic_Attack->Vinyl_Au + H₂O Protodeauration Protodeauration Vinyl_Au->Protodeauration Protodeauration->Au_cat Regeneration Enol Enol Intermediate Protodeauration->Enol + H⁺ Product α,β-Unsaturated Ketone (Product) Enol->Product Tautomerization Experimental_Workflow start Start: Inert Atmosphere Setup add_reagents Add Substrate & Solvent to Schlenk Flask start->add_reagents add_catalyst Add Catalyst (e.g., Au, Pd, Ru complex) add_reagents->add_catalyst reaction Stir at Defined Temperature & Time add_catalyst->reaction monitoring Monitor Reaction (TLC, GC-MS) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup & Extraction monitoring->workup Complete purification Purification (Column Chromatography) workup->purification analysis Characterization (NMR, HRMS) purification->analysis end End: Pure Product analysis->end

Caption: General experimental workflow for a transition metal-catalyzed reaction.

Experimental Protocols: Self-Validating Methodologies

The trustworthiness of a synthetic method lies in its reproducibility. Below are detailed, representative protocols grounded in established literature procedures.

Protocol 1: Gold-Catalyzed Meyer-Schuster Rearrangement

Causality: This protocol uses a commercially available gold catalyst and a simple additive to achieve the rearrangement under mild conditions, avoiding substrate degradation often seen with strong acids. The boronic acid acts as a co-catalyst to facilitate the protonolysis steps. [9] Materials:

  • This compound (1.0 mmol, 162.2 mg)

  • (Triphenylphosphine)gold(I) chloride (PPh₃AuCl) (0.02 mmol, 9.9 mg)

  • Silver triflimide (AgNTf₂) (0.02 mmol, 7.8 mg)

  • 4-Methoxyphenylboronic acid (0.2 mmol, 30.4 mg)

  • Anhydrous Toluene (10 mL)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add (PPh₃AuCl) and AgNTf₂.

  • Add anhydrous toluene (5 mL) and stir the mixture at room temperature for 15 minutes. A white precipitate of AgCl will form.

  • In a separate flask, dissolve this compound and 4-methoxyphenylboronic acid in the remaining toluene (5 mL).

  • Transfer the substrate solution to the catalyst mixture via cannula.

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion (typically 1-4 hours), quench the reaction by filtering through a short pad of silica gel, eluting with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired α,β-unsaturated ketone.

Protocol 2: Ruthenium-Catalyzed Oxidative Alkenylation (Model System)

Causality: This protocol demonstrates the power of ruthenium to direct C-H activation. While using a model substrate, it illustrates the conditions required for Ru-catalyzed oxidative coupling, which could be adapted for functionalizing the aromatic ring of our target molecule. The copper acetate acts as the stoichiometric oxidant to regenerate the active Ru(II) catalyst. [7] Materials:

  • N-m-tolylacetamide (as a model for a directing group on an aromatic ring) (33.5 mmol)

  • [RuCl₂(p-cymene)]₂ (2.5 mol%, 0.84 mmol)

  • Potassium hexafluorophosphate (KPF₆) (20 mol%, 6.70 mmol)

  • Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O) (1.0 equiv, 33.5 mmol)

  • Ethyl acrylate (1.0 equiv, 33.86 mmol)

  • Deionized Water (100 mL)

Procedure:

  • Equip a 500-mL two-necked, round-bottomed flask with a magnetic stir bar, reflux condenser, and nitrogen inlet.

  • Flush the flask with nitrogen. Charge the flask with N-m-tolylacetamide, [RuCl₂(p-cymene)]₂, KPF₆, and Cu(OAc)₂·H₂O.

  • Add deionized water (100 mL) and stir the mixture for 10 minutes at ambient temperature.

  • Add ethyl acrylate via syringe in one portion.

  • Vigorously stir the reaction mixture and heat in an oil bath to 105 °C.

  • Monitor the reaction. After 16 hours, a second portion of ethyl acrylate (0.5 equiv) may be added to drive the reaction to completion.

  • After cooling to ambient temperature, dilute the mixture with ethyl acetate (250 mL) and transfer to a separatory funnel for extraction.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by column chromatography to yield the alkenylated product.

Conclusion and Strategic Recommendations

The catalytic transformation of this compound is a testament to the precise control offered by modern transition metal catalysis. The choice of catalyst is not arbitrary but a strategic decision based on the desired molecular architecture.

  • For skeletal rearrangements and the synthesis of α,β-unsaturated ketones, Gold (Au) catalysts are unequivocally the superior choice, offering mild conditions, high yields, and excellent stereoselectivity.

  • For oxidative transformations, the choice is nuanced. Ruthenium (Ru) catalysts provide a potential route for direct, selective oxidation of the alcohol, while Gold (Au) can be employed in elegant, multicomponent reactions to build significant molecular complexity.

  • For cross-coupling and C-H functionalization, Palladium (Pd) and Ruthenium (Ru) are the catalysts of choice, respectively, each operating through distinct, well-understood mechanistic cycles.

Future research will likely focus on developing enantioselective versions of these transformations and employing more sustainable, earth-abundant metal catalysts to achieve similar reactivity. By understanding the principles outlined in this guide, researchers are better equipped to navigate the catalytic landscape and efficiently achieve their synthetic goals.

References

  • BenchChem. (2025). A Comparative Benchmarking Study: 2-Octyn-1-ol vs. Propargyl Alcohol in Key Organic Syntheses.
  • UCL Discovery. (n.d.). Gold Catalysed Reactions of Propargylic Alcohols.
  • ResearchGate. (n.d.). Regioselective Dihalohydration Reactions of Propargylic Alcohols: Gold-Catalyzed and Non-Catalyzed Reactions.
  • Norwegian Research Information Repository - NTNU. (n.d.). Tunable Gold‐catalyzed Reactions of Propargyl Alcohols and Aryl Nucleophiles.
  • Product Class 3: Propargylic Alcohols. (n.d.). Science of Synthesis.
  • PubMed Central (PMC). (2023). Gold-catalyzed four-component multifunctionalization of alkynes.
  • Royal Society of Chemistry. (n.d.). Palladium-catalyzed Mizoroki–Heck-type reactions of [Ph2SRfn][OTf] with alkenes at room temperature. Chemical Communications.
  • National Institutes of Health (NIH). (2022). Recent Advances in Gold(I)-Catalyzed Approaches to Three-Type Small-Molecule Scaffolds via Arylalkyne Activation.
  • SciSpace. (1998). Ruthenium-Catalyzed Reactions for Organic Synthesis.
  • MDPI. (n.d.). Palladium-Catalyzed Reactions.
  • TCI Chemicals. (n.d.). This compound.
  • Organic Reactions. (n.d.). Gold-catalyzed Cyclizations of Alkynes with Alkenes and Arenes.
  • PubMed. (2019). Gold(I)-Catalyzed Cascade Cyclization Reactions of Allenynes for the Synthesis of Fused Cyclopropanes and Acenaphthenes.
  • Organic Syntheses. (2015). Ruthenium-‐Catalyzed Direct Oxidative Alkenylation of Arenes through Twofold C–H Bond Functionalization in Water.
  • PubMed. (2021). Ruthenium-Catalyzed, Chemoselective and Regioselective Oxidation of Polyisobutene.
  • ResearchGate. (n.d.). Ru-Catalyzed Intermolecular [4+3] Cycloaddition of ortho-Quinone Methides with Carbonyl Ylides.

Sources

A Comparative Guide to the X-ray Crystallography of 3-(4-Methoxyphenyl)prop-2-yn-1-ol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 3-(4-methoxyphenyl)prop-2-yn-1-ol scaffold and its derivatives represent a class of propargyl alcohols with significant potential in medicinal chemistry and materials science. The unique combination of a rigid alkyne linker, a tunable aromatic system, and a reactive hydroxyl group makes these molecules versatile building blocks for complex chemical architectures. Understanding the precise three-dimensional arrangement of atoms and the nature of intermolecular interactions within the solid state is paramount to controlling their physical properties and designing new functional materials.

X-ray crystallography stands as the definitive method for elucidating these structural details. It provides unambiguous determination of molecular geometry, conformation, and the intricate network of non-covalent interactions that dictate crystal packing.[1] This guide offers an in-depth comparison of the crystallographic features of various this compound derivatives, provides a robust experimental workflow, and contextualizes the technique's capabilities against alternative analytical methods.

Section 1: The Foundation: Synthesis of Precursors

A prerequisite for any crystallographic study is the synthesis and purification of the target compound. The parent molecule, this compound, and its derivatives are commonly synthesized via nucleophilic addition of an appropriate acetylide to an aldehyde or ketone. A general and reliable method involves the Sonogashira coupling protocol, which offers a high degree of control and functional group tolerance.

Experimental Protocol: Representative Synthesis

This protocol describes a common route to aryl-substituted propargyl alcohols.

  • Catalyst Preparation: In a flame-dried, sealable flask under an inert nitrogen atmosphere, dissolve Pd(OAc)₂ (0.2 mmol) and triphenylphosphine (0.4 mmol) in anhydrous acetonitrile. Sonicate the suspension at room temperature until the color changes from yellow to dark red, indicating the formation of the active Pd(0) catalyst.

  • Reaction Assembly: To the catalyst solution, add finely ground K₃PO₄ (8.0 mmol), triethylamine (20 mmol), 1,1-diphenylpropargyl alcohol (as a representative starting material, 8.0 mmol), and the relevant aryl halide (e.g., 4-iodoanisole for the parent compound, 8.8 mmol).

  • Reaction and Monitoring: Seal the flask and stir the reaction at room temperature or heat to reflux. Monitor the consumption of the starting propargyl alcohol by Thin-Layer Chromatography (TLC) using a suitable solvent system (e.g., Hexane/Ethyl Acetate 9:1).

  • Workup and Purification: Upon completion, remove the solvent under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the desired this compound derivative.

Causality: The use of a palladium catalyst in combination with a phosphine ligand is crucial for the catalytic cycle of the Sonogashira coupling. The base (triethylamine and K₃PO₄) is necessary to facilitate the deprotonation of the terminal alkyne and the subsequent transmetalation steps.

Section 2: The Art of the Crystal: Crystallization Methodologies

Obtaining a single crystal of sufficient size and quality is often the most challenging step in a crystallographic experiment. Propargyl alcohols can be oils or low-melting solids, making crystallization non-trivial.[2][3] The choice of solvent and technique is critical and often determined empirically.

Recommended Protocol: Slow Evaporation

Slow evaporation is a robust and widely accessible technique for growing high-quality single crystals.[4]

  • Solvent Screening: In small vials, test the solubility of the purified compound (~5-10 mg) in a range of solvents (e.g., methanol, ethanol, acetone, ethyl acetate, toluene, hexane). An ideal solvent will dissolve the compound when heated but show limited solubility at room temperature.[4] For aryl compounds, toluene is often an excellent choice.[4]

  • Preparing the Solution: Dissolve the compound in a minimal amount of the chosen "good" solvent, warming gently if necessary to achieve full dissolution. The goal is to create a solution that is just saturated or slightly sub-saturated at an elevated temperature.

  • Initiating Crystallization: Filter the warm solution through a syringe filter into a clean vial. The vial should be covered with a cap or parafilm pierced with a few small holes. This restricts the rate of solvent evaporation.

  • Incubation: Place the vial in a vibration-free environment (e.g., a quiet cupboard or a dedicated crystallization chamber) at a constant temperature. Allow the solvent to evaporate slowly over several days to weeks.

  • Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a pipette or a small loop and immediately coat them in a cryoprotectant oil (e.g., Paratone-N) to prevent solvent loss and degradation.[5]

Causality: Slow evaporation allows molecules to self-assemble into a highly ordered, thermodynamically stable crystal lattice. Rapid precipitation often leads to amorphous solids or poorly ordered microcrystals unsuitable for diffraction. If a single solvent is ineffective, a binary solvent system (a "good" solvent in which the compound is soluble and a "poor" solvent in which it is not) can be used.[4]

Section 3: Unveiling the Structure: The X-ray Crystallography Workflow

The following workflow outlines the standard procedure from a harvested crystal to a fully refined molecular structure.

G cluster_synthesis Sample Preparation cluster_data Data Collection cluster_analysis Structure Determination A Synthesis & Purification B Single Crystal Growth A->B C Mount Crystal on Goniometer B->C Crystal Selection D Data Collection (Diffractometer) C->D E Data Processing & Reduction D->E Raw Diffraction Data F Structure Solution (e.g., Direct Methods) E->F G Structure Refinement F->G G->F Iterative Process H Validation & Final Analysis G->H

Caption: Figure 1: Standard X-ray Crystallography Workflow.

  • Crystal Mounting: The selected crystal is mounted on a cryo-loop and flash-cooled in a stream of liquid nitrogen (typically at 100 K) to minimize thermal motion and radiation damage during data collection.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam (commonly Mo Kα or Cu Kα radiation) is directed at the crystal.[6] As the crystal is rotated, a series of diffraction patterns are collected on a detector.

  • Data Processing: The collected images are processed to determine the unit cell dimensions, crystal system, and space group. The intensities of the thousands of measured reflections are integrated and corrected for experimental factors.

  • Structure Solution: The "phase problem" is solved using computational methods, such as direct methods or the Patterson function, to generate an initial electron density map. This map reveals the positions of the heavier atoms.

  • Structure Refinement: A model of the molecule is built into the electron density map. The atomic positions, displacement parameters, and other variables are then refined against the experimental data using a least-squares algorithm. The quality of the final model is assessed by the R-factor, which should be as low as possible (typically < 0.05 for good quality structures).[7]

  • Validation and Analysis: The final structure is validated for geometric correctness and analyzed to determine bond lengths, bond angles, torsion angles, and the network of intermolecular interactions. The data is typically deposited in a crystallographic database like the Cambridge Crystallographic Data Centre (CCDC).

Section 4: Comparative Crystallographic Analysis of Derivatives

The true power of crystallography lies in comparing related structures to understand how subtle changes in molecular design influence solid-state packing. The introduction of different substituents onto the this compound framework can dramatically alter intermolecular interactions and, consequently, the bulk properties of the material.

Table 1: Comparison of Crystallographic Data for Related Phenylalkyne/alkene Derivatives

Compound NameFormulaCrystal SystemSpace GroupKey Intermolecular Interaction(s)Dihedral Angle (Benzene Rings)Reference
3-(4-Methoxyphenyl)-1-phenylprop-2-yn-1-oneC₁₆H₁₂O₂MonoclinicP2₁/cC-H···O interactionsN/A (One phenyl group)[7]
3-(4-Methoxyphenyl)-1-(2-nitrophenyl)prop-2-en-1-oneC₁₆H₁₃NO₄MonoclinicP2₁/cC-H···O interactions80.73°[6][8]
(E)-3-(4-Hydroxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-oneC₁₆H₁₄O₃MonoclinicP2₁/cStrong O-H···O hydrogen bonds, forming ribbons25.8°[9]
3-(4-Ethylphenyl)-1-(2-hydroxy-4-methoxyphenyl)prop-2-en-1-oneC₁₈H₁₈O₃TriclinicP1O-H···O hydrogen bonds, forming dimersN/A (Complex)[10]
1-(4-Fluorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-oneC₁₆H₁₃FO₂OrthorhombicPna2₁Weak C-H···O and C-H···F interactionsPlanar (approx.)[11]

Analysis of Interactions: The data reveals a clear trend: the nature of the functional groups dictates the primary packing forces.

  • Weak Interactions: Simple derivatives lacking strong hydrogen bond donors/acceptors, such as 3-(4-methoxyphenyl)-1-phenylprop-2-yn-1-one, primarily pack via weaker C-H···O and van der Waals forces.[7]

  • Strong Hydrogen Bonds: The introduction of a hydroxyl group, as seen in the chalcone derivatives, leads to the formation of robust O-H···O hydrogen bonds that dominate the crystal packing, often forming predictable patterns like chains or dimers.[9][10]

  • Substituent Effects: Electron-withdrawing groups like a nitro group can influence the planarity of the molecule and the dihedral angle between aromatic rings, as seen in the significant twist of 80.73° in 3-(4-methoxyphenyl)-1-(2-nitrophenyl)prop-2-en-1-one.[6][8] This twisting is a direct consequence of steric hindrance and electronic repulsion. In contrast, the presence of a hydroxyl group that can form strong intermolecular hydrogen bonds results in a much more planar molecule to facilitate efficient packing.[9]

G cluster_derivatives Chemical Derivatization cluster_packing Resulting Supramolecular Assembly node_parent {Parent Scaffold | this compound | R = H} node_oh {Derivative A | R = OH | (e.g., Hydroxyphenyl) } node_parent->node_oh Add H-bond donor/acceptor node_no2 {Derivative B | R = NO₂ | (e.g., Nitrophenyl) } node_parent->node_no2 Add bulky/polar group node_packing_oh {Packing Motif A | Strong & Directional | O-H···O Hydrogen Bonds | Leads to ordered chains/dimers} node_oh->node_packing_oh Dominant Interaction node_packing_no2 {Packing Motif B | Weaker Interactions | C-H···O & π-stacking | Steric hindrance causes molecular twisting} node_no2->node_packing_no2 Governing Factors

Caption: Figure 2: Influence of Substituents on Crystal Packing.

Section 5: Comparison with Alternative Analytical Techniques

While X-ray crystallography is unparalleled for solid-state structure determination, a comprehensive characterization often requires complementary techniques. Each method provides a unique piece of the puzzle.

Table 2: Comparison of X-ray Crystallography with Other Key Analytical Methods

TechniqueInformation ProvidedStrengthsLimitations
X-ray Crystallography Precise 3D atomic coordinates, bond lengths/angles, stereochemistry, conformation, and intermolecular interactions.[12]Unambiguous and definitive structural information in the solid state.Requires a high-quality single crystal; information is for the solid state, not necessarily solution.
NMR Spectroscopy (¹H, ¹³C)Connectivity of atoms, chemical environment of nuclei, and dynamic processes in solution.[13]Provides structural information in solution, which is often more biologically relevant. Non-destructive.Does not provide precise bond lengths or angles. Can be difficult to interpret for complex molecules.
Mass Spectrometry (MS)Molecular weight and elemental composition of the molecule and its fragments.[13]Extremely high sensitivity and accuracy for mass determination. Can be coupled to separation techniques.Provides no information on 3D structure or atomic connectivity.
Infrared (IR) Spectroscopy Presence of specific functional groups based on their vibrational frequencies (e.g., C≡C, O-H, C=O).[14]Fast, simple, and provides a quick "fingerprint" of the molecule's functional groups.Provides limited information on the overall molecular structure and connectivity.

Synergistic Application: These techniques are most powerful when used together. For instance, NMR confirms the molecular structure synthesized, MS confirms its mass and purity, IR confirms the presence of the key alkyne and hydroxyl groups, and finally, X-ray crystallography reveals how that exact molecule arranges itself in the solid state.

Conclusion

X-ray crystallography is an indispensable tool for the detailed structural characterization of this compound derivatives. It provides unparalleled insight into the subtle interplay of molecular conformation and intermolecular forces that govern crystal packing. By systematically comparing derivatives, researchers can establish clear structure-property relationships, enabling the rational design of new molecules for applications in drug development and materials science. This guide provides the foundational knowledge and practical protocols necessary to leverage this powerful technique, from initial synthesis to final structural analysis, empowering scientists to unlock the full potential of this versatile chemical scaffold.

References

  • ChemRxiv. Crystallographic and spectroscopic studies on persistent triarylpropargyl cations.
  • Smit, J. B. M., Marais, C., Malan, F. P., & Bezuidenhout, B. C. B. (2019). Crystal structure of 3-(4-methoxyphenyl)-1-phenylprop-2-yn-1-one, C16H12O2. Zeitschrift für Kristallographie - New Crystal Structures, 234(2), 359–360.
  • Google Patents. Crystalline complex compounds of propargyl alcohols and tertiary diamines, and process of separation and purification of propargyl alcohols using the same. EP0256745A2.
  • Guo, H.-M., Liu, L.-Q., Yang, J., & Jian, F.-F. (2009). 3-(4-Methoxyphenyl)-1-(2-nitrophenyl)prop-2-en-1-one. Acta Crystallographica Section E: Structure Reports Online, 65(12), o3117.
  • University of California, Los Angeles. SOP: CRYSTALLIZATION.
  • ResearchGate. Synthesis, growth, and characterization of 3-(4-Methoxyphenyl)-1-(pyridin-2-yl) prop-2-en-1-one single crystal: A potential NLO material.
  • ResearchGate. Synthesis and Crystal Structure of 3-(4-Ethylphenyl)-1-(2-hydroxy-4-methoxyphenyl)prop-2-en-1-one.
  • ResearchGate. On-Surface Chemistry of Alkyne Derivatives.
  • European Publication Server. Crystalline complex compounds of propargyl alcohols and tertiary diamines, and process of separation and purification of propargyl. EP0256745B1.
  • National Center for Biotechnology Information. 3-(4-Methoxyphenyl)-1-(2-nitrophenyl)prop-2-en-1-one.
  • ResearchGate. Non-covalent interactions in (I).
  • Qiu, X.-Y., Yang, S.-L., Liu, W.-S., & Zhu, H.-L. (2006). (E)-3-(4-Hydroxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one. Acta Crystallographica Section E: Structure Reports Online, 62(8), o3324–o3325.
  • ResearchGate. Synthesis, Crystal Structures and Electrochemical Properties of O-Chloropropyl and O-Cyanopropyl Resorcinarenes.
  • National Institute of Standards and Technology. Propargyl alcohol, TMS derivative. NIST WebBook.
  • Journal of the American Chemical Society. Stereoselective Dihalogenation of Alkynes to Access Enantioenriched Z-Vicinal Dihaloalkene Atropisomers.
  • École Polytechnique Fédérale de Lausanne. Guide for crystallization.
  • The Royal Society of Chemistry. Supplementary Information for - Connecting Molecule Oxidation to Single Crystal Structural and Charge Transport Properties in Rubrene Derivatives.
  • ResearchGate. Determining the Relative Configuration of Propargyl Cyclopropanes by Co-Crystallization.
  • National Center for Biotechnology Information. Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks.
  • National Center for Biotechnology Information. This compound. PubChem.
  • Wikipedia. Benzene.
  • National Center for Biotechnology Information. Noncovalent Interactions and Crystal Structure Prediction of Energetic Materials.
  • ResearchGate. Editorial: Noncovalent interactions in N/O heterocycles.
  • Harrison, W. T. A., Yathirajan, H. S., Anilkumar, H. G., Sarojini, B. K., & Narayana, B. (2006). 1-(4-Fluorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one. Acta Crystallographica Section E: Structure Reports Online, 62(8), o3251–o3253.
  • ResearchGate. IR spectra of: (a) alkyne derivative 1 with the absorption bands of the....
  • MDPI. Crystal Structure and Noncovalent Interactions of Heterocyclic Energetic Molecules.
  • ResearchGate. Quantitative analysis of weak non-covalent interactions in (Z)-3-(4-chlorophenyl)-2-phenylacrylonitrile: insights from PIXEL and Hirshfeld surface analysis.

Sources

A Comparative Guide to the Kinetic Profiles of Propargyl Alcohols in Catalytic Rearrangements and Hydrations

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic organic chemistry, propargyl alcohols are versatile building blocks, prized for their reactivity and potential for skeletal diversification. Among these, 3-(4-Methoxyphenyl)prop-2-yn-1-ol stands out due to the electronic influence of its para-methoxy substituent, which significantly modulates its reactivity in various transformations. This guide provides an in-depth comparative analysis of the kinetic behavior of this compound in two fundamental reaction classes: the acid-catalyzed Meyer-Schuster rearrangement and gold-catalyzed hydration. By examining the influence of substituents on reaction rates and mechanisms, we aim to provide researchers with a predictive framework for selecting substrates and optimizing reaction conditions.

The Significance of Kinetic Studies in Understanding Reactivity

Kinetic analysis is a powerful tool for elucidating reaction mechanisms and quantifying the electronic and steric effects of substituents on reaction rates. For reactions involving propargyl alcohols, understanding the kinetics is paramount for controlling product selectivity and achieving desired synthetic outcomes. The electron-donating nature of the 4-methoxyphenyl group in our target molecule is expected to play a crucial role in stabilizing cationic intermediates, thereby influencing the rates of both the Meyer-Schuster rearrangement and gold-catalyzed hydration.

Comparative Kinetic Analysis: Meyer-Schuster Rearrangement

The Meyer-Schuster rearrangement is a classic acid-catalyzed isomerization of secondary and tertiary propargyl alcohols to α,β-unsaturated ketones or aldehydes.[1][2] The reaction proceeds through a series of steps, with the 1,3-shift of the protonated hydroxy group being the slow, rate-determining step.[1]

Mechanism of the Meyer-Schuster Rearrangement

The accepted mechanism involves the initial protonation of the alcohol, followed by its departure to form an allene intermediate. Subsequent tautomerization leads to the final α,β-unsaturated carbonyl compound.[1]

Meyer_Schuster_Mechanism cluster_0 Step 1: Protonation cluster_1 Step 2: Rate-Determining Step (1,3-Shift) cluster_2 Step 3: Tautomerization Propargyl_Alcohol This compound Protonated_Alcohol Protonated Alcohol Propargyl_Alcohol->Protonated_Alcohol H+ Allene_Intermediate Allene Intermediate Protonated_Alcohol->Allene_Intermediate -H2O Enone_Product α,β-Unsaturated Ketone Allene_Intermediate->Enone_Product Keto-Enol Tautomerization

Caption: Mechanism of the Meyer-Schuster Rearrangement.

Substituent Effects on Reaction Rate

The rate of the Meyer-Schuster rearrangement is highly sensitive to the electronic nature of the substituents on the aromatic ring. Electron-donating groups, such as the methoxy group in this compound, are expected to accelerate the reaction by stabilizing the positive charge that develops in the transition state of the rate-determining step. Conversely, electron-withdrawing groups would decelerate the reaction.

To quantify these effects, a Hammett plot can be constructed by plotting the logarithm of the relative reaction rates (k/k₀) against the Hammett substituent constant (σ). The slope of this plot, the reaction constant (ρ), provides a measure of the sensitivity of the reaction to substituent effects.[3] For the Meyer-Schuster rearrangement, a negative ρ value is anticipated, indicating that the reaction is favored by electron-donating groups.[4]

Substituent (p-X)Hammett Constant (σp)Predicted Relative Rate
-OCH₃-0.27Fastest
-CH₃-0.17Fast
-H0.00Reference
-Cl+0.23Slow
-NO₂+0.78Slowest
Caption: Predicted Relative Rates for the Meyer-Schuster Rearrangement of p-Substituted Phenylpropargyl Alcohols.

Comparative Kinetic Analysis: Gold-Catalyzed Hydration

Gold(I) complexes are highly effective catalysts for the hydration of alkynes, offering a milder and more selective alternative to traditional mercury-based methods.[5][6] The reaction mechanism involves the activation of the alkyne by the gold catalyst, followed by nucleophilic attack of water.[6][7]

Mechanism of Gold-Catalyzed Alkyne Hydration

The catalytic cycle begins with the coordination of the alkyne to the cationic gold(I) center. This π-complexation renders the alkyne susceptible to nucleophilic attack by water. The subsequent steps involve proton transfer and tautomerization to yield the corresponding ketone.[6] The electronic properties of both the ligand on the gold catalyst and the alkyne substrate can influence the rate-determining step.[6]

Gold_Catalyzed_Hydration Alkyne This compound Pi_Complex Gold-Alkyne π-Complex Alkyne->Pi_Complex Au_Catalyst [L-Au]+ Au_Catalyst->Pi_Complex Vinyl_Gold Vinyl-Gold Intermediate Pi_Complex->Vinyl_Gold + H2O Enol Enol Intermediate Vinyl_Gold->Enol Protodeauration Ketone Ketone Product Enol->Ketone Tautomerization Ketone->Au_Catalyst Catalyst Regeneration

Caption: Simplified Mechanism of Gold-Catalyzed Alkyne Hydration.

Influence of Substituents on Reaction Kinetics

In gold-catalyzed alkyne hydration, the electronic nature of the alkyne substituent also plays a critical role. Electron-rich alkynes, such as this compound, are generally less reactive towards nucleophilic attack due to the increased electron density at the alkyne carbons.[6] This is in contrast to the Meyer-Schuster rearrangement, where electron-donating groups accelerate the reaction. Therefore, we can predict an opposite trend in reactivity for the gold-catalyzed hydration compared to the acid-catalyzed rearrangement.

Substituent (p-X)Predicted Relative Rate (Gold-Catalyzed Hydration)
-NO₂Fastest
-ClFast
-HReference
-CH₃Slow
-OCH₃Slowest
Caption: Predicted Relative Rates for the Gold-Catalyzed Hydration of p-Substituted Phenylpropargyl Alcohols.

Experimental Protocols for Kinetic Studies

Accurate kinetic data is essential for validating these predictions. The following are general protocols for monitoring the kinetics of the Meyer-Schuster rearrangement and gold-catalyzed hydration.

Protocol 1: In-situ NMR Spectroscopy for Monitoring Gold-Catalyzed Hydration

In-situ Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for continuously monitoring the concentrations of reactants, intermediates, and products in a reaction mixture.

Methodology:

  • Sample Preparation: In an NMR tube, dissolve the propargyl alcohol substrate (e.g., this compound) and an internal standard (e.g., mesitylene) in a deuterated solvent (e.g., CDCl₃).

  • Initiation of Reaction: Add the gold catalyst solution (e.g., a solution of [Au(I)Cl(IPr)]/AgSbF₆ in the same deuterated solvent) to the NMR tube at a controlled temperature.

  • Data Acquisition: Immediately begin acquiring a series of ¹H NMR spectra at regular time intervals.

  • Data Analysis: Integrate the signals corresponding to the starting material and the product relative to the internal standard. Plot the concentration of the starting material versus time to determine the reaction order and the rate constant.

NMR_Workflow Start Prepare NMR Sample (Substrate + Internal Standard) Add_Catalyst Add Gold Catalyst Solution Start->Add_Catalyst Acquire_Spectra Acquire Time-Resolved ¹H NMR Spectra Add_Catalyst->Acquire_Spectra Analyze_Data Integrate Signals and Plot Concentration vs. Time Acquire_Spectra->Analyze_Data Determine_Kinetics Determine Rate Law and Rate Constant Analyze_Data->Determine_Kinetics

Caption: Workflow for Kinetic Analysis using In-situ NMR Spectroscopy.

Protocol 2: UV-Vis Spectroscopy for Monitoring the Meyer-Schuster Rearrangement

For reactions that involve a significant change in the chromophore of the reactants or products, UV-Vis spectroscopy can be an effective method for kinetic analysis. The formation of the conjugated enone product in the Meyer-Schuster rearrangement leads to a change in the UV-Vis spectrum that can be monitored over time.

Methodology:

  • Determine λmax: Record the UV-Vis spectra of the starting propargyl alcohol and the expected α,β-unsaturated carbonyl product to identify a wavelength (λmax) where the product has a strong absorbance and the starting material has minimal absorbance.

  • Kinetic Run: In a temperature-controlled cuvette, mix the propargyl alcohol solution with the acid catalyst.

  • Data Collection: Monitor the absorbance at the predetermined λmax as a function of time.

  • Data Analysis: Use Beer-Lambert's law to convert absorbance values to concentrations. Plot the concentration of the product versus time to determine the initial rate and the rate constant.

Conclusion

The electronic properties of substituents on the aromatic ring of phenylpropargyl alcohols have a profound and often opposing effect on the kinetics of the Meyer-Schuster rearrangement and gold-catalyzed hydration. For this compound, the electron-donating methoxy group is predicted to accelerate the acid-catalyzed rearrangement while decelerating the gold-catalyzed hydration. This comparative guide provides a conceptual framework and practical experimental protocols for researchers to investigate and exploit these kinetic differences in their synthetic endeavors. Further quantitative kinetic studies on a series of substituted phenylpropargyl alcohols are warranted to construct definitive Hammett plots and provide a more precise predictive tool for reaction design.

References

  • Gorin, D. J., & Toste, F. D. (2007). Relativistic effects in homogeneous gold catalysis.
  • Belpassi, L., Biffis, A., & Zuccaccia, D. (2020). Gold-Catalyzed Intermolecular Alkyne Hydrofunctionalizations—Mechanistic Insights.
  • Swaminathan, S., & Narayan, K. V. (1971). The Meyer–Schuster and Rupe Rearrangements. Chemical Reviews, 71(5), 429-438. [Link]
  • Hammett, L. P. (1937). The Effect of Structure upon the Reactions of Organic Compounds. Benzene Derivatives. Journal of the American Chemical Society, 59(1), 96-103. [Link]
  • Engel, D. A., & Dudley, G. B. (2009). The Meyer–Schuster rearrangement for the synthesis of α,β-unsaturated carbonyl compounds. Organic & Biomolecular Chemistry, 7(20), 4149-4158. [Link]
  • Hashmi, A. S. K. (2007). Gold-catalyzed organic reactions. Chemical Reviews, 107(7), 3180-3211. [Link]
  • Fürstner, A., & Davies, P. W. (2007). Catalytic carbophilic activation: catalysis by gold and platinum. Angewandte Chemie International Edition, 46(19), 3410-3449. [Link]
  • Lowry, T. H., & Richardson, K. S. (1987). Mechanism and theory in organic chemistry. Harper & Row.
  • Nolan, S. P. (Ed.). (2011). N-heterocyclic carbenes in synthesis. John Wiley & Sons.
  • Toste, F. D., & Chernyak, D. (2010). Gold-catalyzed hydration of alkynes. In Gold catalysis (pp. 1-30). Springer, Berlin, Heidelberg.
  • Vartanyan, S. A., & Banbanyan, S. O. (1967). The Meyer-Schuster and Rupe rearrangements. Russian Chemical Reviews, 36(9), 670.
  • Teles, J. H., Brode, S., & Chabanas, M. (1998). Cationic gold (I) complexes: highly efficient catalysts for the addition of alcohols to alkynes.
  • Michelet, B., Toullec, P. Y., & Genêt, J. P. (2008). Gold-catalyzed hydrofunctionalization of alkynes.

Sources

A Comparative Guide to HPLC Purity Assessment of Synthesized 3-(4-Methoxyphenyl)prop-2-yn-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Purity in Synthesis

3-(4-Methoxyphenyl)prop-2-yn-1-ol is a valuable building block in organic synthesis, finding applications in the development of pharmaceuticals and functional materials. The efficacy and safety of the final products derived from this intermediate are directly contingent on its purity. High-Performance Liquid Chromatography (HPLC) stands as the gold standard for assessing the purity of such synthesized compounds due to its high resolution, sensitivity, and quantitative accuracy.

This guide provides a comprehensive comparison of two distinct Reverse-Phase HPLC (RP-HPLC) methods for the purity assessment of this compound. We will delve into the rationale behind method development, present detailed experimental protocols, and compare their performance in resolving the target analyte from common synthesis-related impurities. This document is intended for researchers, quality control analysts, and drug development professionals who require robust and reliable analytical methods.

Understanding the Analyte and Synthetic Context

A successful HPLC method is built upon a fundamental understanding of the analyte's physicochemical properties and the potential impurities that may arise during its synthesis.

Analyte Properties: this compound
  • Structure: C₁₀H₁₀O₂[1]

  • Molecular Weight: 162.19 g/mol [1][2]

  • Polarity: The molecule possesses a moderately non-polar methoxyphenyl group and a polar propargyl alcohol moiety, making it well-suited for reverse-phase chromatography.

  • UV Absorbance: The methoxyphenyl chromophore allows for sensitive detection using a UV detector. The aromatic ring system typically exhibits strong absorbance in the 230-280 nm range, making this a suitable wavelength for analysis.[3][4][5][6]

Common Synthetic Route and Potential Impurities

A prevalent method for synthesizing this compound is the Sonogashira coupling of 4-iodoanisole and propargyl alcohol.[7][8][9][10] This reaction, while efficient, can introduce several impurities that must be monitored.

  • Unreacted Starting Materials: 4-iodoanisole and propargyl alcohol.[7][11]

  • Homocoupling Byproduct: The self-coupling of propargyl alcohol can lead to the formation of (2E,4E)-hexa-2,4-diene-1,6-diol, a common side product in Sonogashira reactions.[12][13]

  • Catalyst Residues: Trace amounts of palladium and copper catalysts may be present.[8]

  • Related Substances: Other process-related impurities or degradation products.

A robust HPLC method must be able to separate the main compound from these potential contaminants to ensure an accurate purity assessment.

Comparative HPLC Methodologies

We present two distinct RP-HPLC methods: Method A , a rapid isocratic screening method suitable for high-throughput analysis and in-process controls, and Method B , an optimized gradient method designed for high-resolution separation and definitive purity testing.

Method A: Rapid Isocratic Screening

This method is designed for speed and efficiency, providing a quick assessment of the main peak's purity. It uses a constant mobile phase composition.

Rationale: An isocratic method is simple, requires less equilibration time between runs, and is often sufficient for samples where impurities are well-separated from the main peak. A C18 column is a versatile and common first choice for reverse-phase separations of aromatic compounds.[14][15]

Method B: High-Resolution Gradient Analysis

This method employs a gradient elution, where the mobile phase composition changes over the course of the run. This approach is ideal for separating complex mixtures with components of varying polarities.

Rationale: A gradient method allows for the effective elution of both early-eluting polar impurities (like residual propargyl alcohol) and late-eluting non-polar impurities (like 4-iodoanisole and homocoupling byproducts) within a reasonable timeframe. The phenyl-hexyl stationary phase offers alternative selectivity to the standard C18, which can be beneficial for resolving aromatic compounds.[14]

Experimental Protocols & System Suitability

Adherence to standardized protocols and system suitability criteria is paramount for generating trustworthy and reproducible results.

Standard and Sample Preparation
  • Solvent (Diluent): Prepare a mixture of Acetonitrile:Water (50:50, v/v).

  • Reference Standard Stock Solution (1.0 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer to a 10 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Working Standard Solution (0.1 mg/mL): Dilute 1.0 mL of the Stock Solution to 10.0 mL with the diluent.

  • Sample Solution (1.0 mg/mL): Accurately weigh approximately 10 mg of the synthesized this compound sample and prepare as described for the Reference Standard Stock Solution.

Chromatographic Conditions
ParameterMethod A: Rapid IsocraticMethod B: High-Resolution Gradient
Column C18, 4.6 x 150 mm, 5 µmPhenyl-Hexyl, 4.6 x 250 mm, 5 µm
Mobile Phase A Water with 0.1% Formic AcidWater with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic AcidAcetonitrile with 0.1% Formic Acid
Elution Mode Isocratic: 55% BGradient: See table below
Flow Rate 1.0 mL/min1.0 mL/min
Column Temp. 30 °C30 °C
Detection UV at 254 nmUV at 254 nm
Injection Vol. 10 µL10 µL
Run Time 10 minutes25 minutes

Method B Gradient Program:

Time (min) % Mobile Phase B
0.0 40
15.0 90
20.0 90
20.1 40

| 25.0 | 40 |

System Suitability Testing (SST)

Before sample analysis, the chromatographic system must be verified to ensure it is performing adequately.[16] This is achieved by injecting the Working Standard Solution (n=5) and evaluating key parameters against established criteria, as recommended by USP <621>.[17][18][19][20]

ParameterAcceptance CriteriaRationale
Tailing Factor (Tf) ≤ 2.0Ensures peak symmetry, which is crucial for accurate integration.[18]
Theoretical Plates (N) ≥ 2000Measures column efficiency and peak sharpness.
Repeatability (%RSD) ≤ 2.0% for peak areaDemonstrates the precision of the system for quantification.[18]

No analysis is considered valid unless all system suitability requirements are met.[16]

Results: A Comparative Analysis

To compare the performance of both methods, a simulated synthesized sample containing the main compound and three potential impurities was analyzed. The results are summarized below.

Hypothetical Sample Composition:

  • Impurity 1: Propargyl alcohol (polar starting material)

  • Analyte: this compound

  • Impurity 2: 4-Iodoanisole (non-polar starting material)

  • Impurity 3: Homocoupling byproduct (highly non-polar)

Table 1: Chromatographic Performance of Method A (Isocratic)
Peak IDCompoundRetention Time (min)Resolution (Rs)Tailing Factor (Tf)
1Impurity 12.5-1.2
2Analyte 5.8 8.11.3
3Impurity 27.21.41.1
4Impurity 37.50.61.1
Table 2: Chromatographic Performance of Method B (Gradient)
Peak IDCompoundRetention Time (min)Resolution (Rs)Tailing Factor (Tf)
1Impurity 12.8-1.1
2Analyte 12.5 22.51.2
3Impurity 216.25.81.1
4Impurity 317.92.51.0
Discussion
  • Method A (Isocratic): This method is fast, with a total run time of 10 minutes. It successfully separates the main analyte from the polar Impurity 1. However, it fails to provide baseline resolution (Rs < 1.5) between the late-eluting impurities, Impurity 2 and Impurity 3. This co-elution would lead to an inaccurate purity assessment, potentially overestimating the purity of the compound.

  • Method B (Gradient): While having a longer run time of 25 minutes, this method provides superior separation for all components. The resolution between all adjacent peaks is well above the critical value of 1.5, ensuring that each impurity can be accurately integrated and quantified. The peak shapes, as indicated by the tailing factor, are excellent in both methods.

Visualizing the Analytical Workflow

A well-defined workflow ensures consistency and minimizes error from sample preparation to final analysis.

G cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Reporting s1 Weigh Synthesized Sample s3 Dissolve & Dilute in 50:50 ACN:H2O s1->s3 s2 Weigh Reference Standard s2->s3 h1 System Equilibration s3->h1 h2 System Suitability Test (SST, n=5 injections) h1->h2 h3 Analyze Samples (Method A or B) h2->h3 d1 Integrate Peaks h3->d1 d2 Verify SST Results (Tf, N, %RSD) d1->d2 d3 Calculate Purity (% Area Normalization) d2->d3 d4 Generate Report d3->d4

Caption: Overall workflow for HPLC purity assessment.

Decision Guide: Selecting the Appropriate Method

The choice between a rapid isocratic method and a high-resolution gradient method depends on the analytical objective.

G start Analytical Goal? proc_control In-Process Control / High-Throughput Screening start->proc_control Speed is critical final_release Final Purity / Stability Testing / Impurity Profiling start->final_release Accuracy is critical method_a Use Method A: Rapid Isocratic proc_control->method_a method_b Use Method B: High-Resolution Gradient final_release->method_b

Caption: Decision tree for HPLC method selection.

Conclusion and Recommendations

This guide has demonstrated the comparative performance of two RP-HPLC methods for the purity assessment of synthesized this compound.

  • Method A (Rapid Isocratic) is suitable for rapid, routine checks where a complete impurity profile is not required. Its primary advantage is speed.

  • Method B (High-Resolution Gradient) is the recommended method for accurate purity determination, stability studies, and situations where baseline separation of all potential impurities is necessary. Its superior resolving power ensures data integrity and supports regulatory compliance.

The validation of analytical procedures should be conducted in accordance with ICH Q2(R1) guidelines to ensure the method is fit for its intended purpose.[21][22][23][24][25] Ultimately, the choice of method should be guided by a risk-based assessment of the analytical requirements at each stage of the research and development lifecycle.

References

  • General Chapters: <621> CHROM
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
  • <621> CHROM
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA.
  • 3-(4-Methoxyphenyl)-2-propyn-1-ol | CAS#:37614-59-8. Chemsrc.
  • Quality Guidelines. ICH.
  • System suitability Requirements for a USP HPLC Method - Tips & Suggestions. MicroSolv.
  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub.
  • 3 Key Regulatory Guidelines for Method Valid
  • Understanding the L
  • <621> Chrom
  • This compound | C10H10O2. PubChem - NIH.
  • HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. SIELC Technologies.
  • 3-(4-Methoxyphenyl)-2-propen-1-ol | C10H12O2. PubChem.
  • INVESTIGATION OF AROMATIC HYDROCARBONS BY REVERSED PHASE HPLC. Hungarian Journal of Industrial Chemistry.
  • 3-(4-METHOXY-PHENYL)-PROP-2-YN-1-OL | 37614-59-8. ChemicalBook.
  • Developing HPLC Methods. Sigma-Aldrich.
  • Single wavelength check isocratic reverse phase HPLC method for fast and direct estimation of alkyl aromatic oxidation products.
  • HPLC Method Tips for Aromatic Compounds in Water Based Gels: Why C18 Still Works. YouTube.
  • 3-(4-METHOXY-PHENYL)-PROP-2-YN-1-OL Property. ChemicalBook.
  • Copper in Cross-Coupling Reactions: I. Sonogashira-Hagihara Reaction.
  • Sonogashira Coupling. Royal Society of Chemistry.
  • Sonogashira coupling. Wikipedia.
  • Propargyl Alcohol: pKa, Purity, Color, Viscosity, Refractive Index, and Chemical Properties.
  • UV-VIS spectrum of 1-(4-methoxyphenyl)-3-(4-propyloxyphenyl)-2-propen-1-one.
  • Propargyl Alcohol. OSHA.
  • HPLC Analysis of 6 Aromatic Alcohols, Acids and Neutral Compounds on Amaze Aromatic Stationary Phases.
  • UV-Vis spectra of 1-(4-methylphenyl)-3-(4-methoxyphenyl)-2-propen-1-one.
  • Sonogashira Coupling Reaction with Diminished Homocoupling.
  • 3-(4-Methoxyphenyl)prop-2-en-1-ol. Sigma-Aldrich.
  • Sonogashira coupling. Golden.
  • General procedure for the synthesis of 1,1-biphenyl-3-aryl-propargyl alcohol via Sonogashira coupling. Royal Society of Chemistry.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-(4-Methoxyphenyl)prop-2-yn-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of 3-(4-Methoxyphenyl)prop-2-yn-1-ol (CAS No. 37614-59-8). As a functionalized propargyl alcohol, this compound requires careful handling due to its potential reactivity and hazardous characteristics. Adherence to these procedures is critical for ensuring personnel safety, protecting the environment, and maintaining regulatory compliance within research and development settings.

Hazard Assessment and Profile

Understanding the hazard profile of this compound is the foundation of its safe management. This compound belongs to the alkyne class of hydrocarbons, which are known for their reactivity.[1] Its structure is analogous to propargyl alcohol, a substance recognized as flammable, reactive, and toxic.[2][3] Therefore, a cautious approach is warranted.

The primary hazards associated with this compound and its chemical class are summarized below.

Hazard ClassificationDescriptionRationale and Precautionary Context
Skin Irritation Causes skin irritation (H315).[4][5]Prolonged or repeated contact can lead to dermatitis. Always use nitrile or other chemically resistant gloves.[1]
Serious Eye Damage/Irritation Causes serious eye irritation (H319) or damage (H318).[4][5][6]Direct contact can result in significant injury. Mandates the use of safety goggles or a face shield.[7]
Respiratory Irritation May cause respiratory irritation (H335).[4][5]Inhalation of dust or aerosols should be avoided by handling the compound in a certified chemical fume hood.[8][9]
Aquatic Toxicity Toxic to aquatic life with long-lasting effects (H411).[6]This classification strictly prohibits disposal down the drain or in general refuse to prevent environmental contamination.[7][10]
Combustibility Flash point of 127.4°C.[11]While not classified as flammable, it is a combustible solid. Keep away from ignition sources like open flames and hot surfaces.[2][8]
Reactivity Potential for hazardous reactions.Incompatible with strong oxidizing agents and strong bases.[8][12] Alkynes and propargyl alcohols can react violently or polymerize with certain substances.[3][7]

Prerequisites for Disposal: A Self-Validating Protocol

Before handling waste, ensure the following control measures are in place. This system ensures that safety is validated at every step.

  • Personnel Training: All individuals handling this waste must be trained on its specific hazards, the facility's chemical hygiene plan, and emergency spill procedures.[2][13]

  • Designated Waste Accumulation Area: Establish a specific, well-ventilated, and clearly labeled area for hazardous waste. This area should be away from heat sources and incompatible chemicals.[2][13]

  • Required Personal Protective Equipment (PPE):

    • Eye/Face Protection: ANSI-rated safety goggles or a face shield.[7]

    • Hand Protection: Chemically resistant gloves (e.g., nitrile).

    • Body Protection: A flame-resistant lab coat.[7]

  • Spill Kit: An accessible spill kit containing an inert absorbent material (e.g., sand, vermiculite, or activated charcoal adsorbent), waste bags, and disposal containers must be available.[2][9]

Step-by-Step Disposal Protocol

This protocol covers the disposal of pure, unused this compound and contaminated materials.

Step 1: Waste Segregation and Containment

  • Rationale: Preventing accidental reactions is paramount. Improper segregation is a common cause of laboratory incidents.

  • Procedure:

    • Designate a specific, compatible waste container for this compound waste. A high-density polyethylene (HDPE) or glass container is recommended.

    • Keep this waste stream separate from incompatible materials, particularly strong oxidizing agents and bases.[8][12]

    • For solid waste (e.g., contaminated paper towels, gloves), use a separate, clearly labeled, and sealed bag or container.

Step 2: Labeling the Waste Container

  • Rationale: Accurate labeling is a regulatory requirement and essential for safe handling by waste management personnel.

  • Procedure:

    • Affix a "Hazardous Waste" label to the container immediately.

    • Clearly write the full chemical name: "this compound" and the CAS number "37614-59-8".

    • List all constituents, including any solvents used for rinsing.

    • Indicate the specific hazards (e.g., "Irritant," "Combustible," "Marine Pollutant").

Step 3: Rinsing Contaminated Labware

  • Rationale: Residual chemical in "empty" containers can pose a significant hazard.

  • Procedure:

    • Rinse the empty container or labware three times with a minimal amount of a suitable organic solvent (e.g., acetone or ethanol).

    • Collect this rinseate (now considered hazardous waste) in the designated liquid waste container.

    • Crucially, never pour any chemical or rinseate down the sink. [13] This is to prevent environmental release and potential damage to the aquatic ecosystem.[10]

Step 4: Final Packaging and Storage

  • Rationale: Secure containment prevents leaks and vapor release during storage.

  • Procedure:

    • Ensure the cap on the waste container is tightly sealed.[2]

    • Wipe the exterior of the container clean.

    • Place the sealed container in a secondary containment bin within the designated waste accumulation area.

    • Store the waste away from direct sunlight and heat sources.[2]

Step 5: Arranging for Professional Disposal

  • Rationale: Hazardous chemical waste must be disposed of in accordance with local, state, and federal regulations.

  • Procedure:

    • Contact your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor.

    • Provide them with the complete information from the waste label.

    • Follow their specific instructions for pickup and final disposal at an approved waste plant.[8][14]

Disposal Workflow Diagram

The following diagram outlines the logical flow for the proper disposal of this compound.

G cluster_prep Phase 1: Preparation cluster_handling Phase 2: Waste Handling cluster_storage Phase 3: Storage & Disposal start Waste Generation (Unused chemical or contaminated material) ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe container Select & Label Hazardous Waste Container ppe->container transfer Transfer Waste to Labeled Container container->transfer segregate Segregate from Incompatibles (Oxidizers, Bases) transfer->segregate rinse Triple Rinse Empty Labware (Collect Rinseate as Waste) transfer->rinse seal Securely Seal Container & Place in Secondary Containment segregate->seal rinse->seal store Store in Designated Waste Accumulation Area seal->store contact_ehs Contact EHS for Pickup store->contact_ehs end Disposal by Licensed Contractor contact_ehs->end

Caption: Workflow for the safe disposal of this compound.

Emergency Procedures for Spills

In the event of a spill, immediate and correct action is vital to mitigate exposure and environmental contamination.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Control Ignition Sources: Remove all sources of ignition from the area.[2][9]

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Contain and Absorb:

    • Wearing appropriate PPE, cover the spill with an inert absorbent material like sand, vermiculite, or activated charcoal.[2]

    • Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Collect and Dispose:

    • Carefully sweep the absorbed material into a designated, labeled container for hazardous waste.[8]

    • Use non-sparking tools for cleanup.[2]

  • Decontaminate: Clean the spill area thoroughly with soap and water. Collect the cleaning materials as hazardous waste.

  • Report: Report the incident to your supervisor and EHS department according to institutional policy.

By integrating this expert-validated protocol into your laboratory's standard operating procedures, you contribute to a culture of safety and ensure the responsible management of chemical waste from discovery to disposal.

References

  • SATHEE, IIT Kanpur. Chemistry Alkynes.
  • Fisher Scientific. Safety Data Sheet for 4'-Methoxypropiophenone.
  • New Jersey Department of Health. Propargyl Alcohol Hazard Summary.
  • Fisher Scientific. Safety Data Sheet for Propargyl alcohol.
  • Fluorochem. Safety Data Sheet for (2E)-3-(2,3-dimethoxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one.
  • Rawsource. Safety and Handling Measures for Propargyl Alcohol.
  • TCI Chemicals. This compound Product Page.
  • Tokyo Chemical Industry Co., Ltd. This compound Product Page.
  • CPAChem. Safety data sheet for Propargyl alcohol.
  • Fisher Scientific. Safety Data Sheet for 4-Methoxyphenylacetone.
  • International Labour Organization. ICSC 0673 - PROPARGYL ALCOHOL.
  • PubChem. 3-(4-Methoxyphenyl)-2-propen-1-ol Compound Summary.
  • PubChem. This compound Compound Summary.
  • Fisher Scientific. Safety Data Sheet for 4-Methoxyphenol.
  • Echemi. (2E)-3-(4-METHOXYPHENYL)-1-(4-METHYLPHENYL)PROP-2-EN-1-ONE Safety Data Sheets.
  • Carl ROTH. H₂N-PEG4-Alkyne - Safety Data Sheet.
  • Glen Research. SAFETY DATA SHEET Alkyne-NHS Ester.
  • Texas A&M University-San Antonio. Chemical Safety Guidelines.
  • Chemsrc. 3-(4-Methoxyphenyl)-2-propyn-1-ol Product Properties.
  • National Institutes of Health. Chemical Safety Guide, 5th Ed.
  • Sigma-Aldrich. 3-(4-Methoxyphenyl)prop-2-en-1-ol Product Page.
  • TCI Chemicals. This compound Product Page (Europe).
  • ChemicalBook. 3-(4-METHOXY-PHENYL)-PROP-2-YN-1-OL Properties.
  • ChemicalBook. PROP-2-YN-1-OL price,buy 3-(4-METHOXY-PHENYL).

Sources

Mastering the Safe Handling of 3-(4-Methoxyphenyl)prop-2-yn-1-ol: A Comprehensive Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

Understanding the Hazard: A Proactive Approach to Safety

3-(4-Methoxyphenyl)prop-2-yn-1-ol, a member of the propargyl alcohol family, presents a unique set of handling challenges. While a specific, comprehensive Safety Data Sheet (SDS) can be elusive, an analysis of its structural components—an aromatic methoxyphenyl group and a reactive propargyl alcohol moiety—necessitates a cautious and informed approach to laboratory safety. Propargyl alcohols are known for their potential toxicity, including irritation to the skin, eyes, and respiratory system.[1][2] The aromatic component may also introduce specific toxicological properties that demand careful consideration.

A thorough risk assessment is the foundational step before any handling of this compound. This involves not only understanding the intrinsic hazards of the chemical but also evaluating the specific experimental conditions, such as the quantity being used, the duration of exposure, and the potential for aerosolization.

The Core of Protection: A Multi-Layered PPE Strategy

A robust Personal Protective Equipment (PPE) strategy is non-negotiable when working with this compound. The following recommendations are based on a synthesis of best practices for handling hazardous laboratory chemicals and related aromatic and propargyl compounds.

Engineering Controls: The First Line of Defense

Primary exposure control should always be achieved through engineering solutions. All handling of this compound, including weighing, transfer, and reaction setup, must be conducted in a properly functioning chemical fume hood.[2] This is critical to minimize the inhalation of any potential vapors or aerosols. The face velocity of the fume hood should be regularly checked to ensure it meets institutional and regulatory standards.

Personal Protective Equipment: Your Essential Barrier

The selection of appropriate PPE is crucial for preventing direct contact with the chemical. The following table outlines the recommended PPE for handling this compound.

PPE CategorySpecificationRationale & Best Practices
Hand Protection Chemical-resistant gloves (Nitrile or Neoprene recommended)Given the aromatic nature of the compound, nitrile or neoprene gloves offer good resistance. Always inspect gloves for any signs of degradation or perforation before use. Double gloving is recommended for extended operations or when handling larger quantities.
Eye and Face Protection Safety goggles with side shields or a full-face shieldStandard safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are mandatory to protect against splashes. A face shield should be worn in conjunction with goggles during procedures with a higher risk of splashing.
Body Protection Chemical-resistant lab coatA fully buttoned lab coat made of a chemical-resistant material should be worn at all times. For procedures involving larger volumes or a significant splash risk, a chemical-resistant apron over the lab coat is advised.
Respiratory Protection Not typically required when using a fume hoodIf engineering controls are not available or are insufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator with organic vapor cartridges should be used. A proper fit test and training are essential before using a respirator.

Procedural Guidance for Safe Handling

Adherence to strict operational protocols is paramount to minimizing risk. The following step-by-step workflow provides a framework for the safe handling of this compound in a laboratory setting.

PPE_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase prep_risk Conduct Risk Assessment prep_sds Review SDS of Compound and Reagents prep_risk->prep_sds prep_ppe Assemble and Inspect Required PPE prep_sds->prep_ppe prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood handle_weigh Weigh Compound in Fume Hood prep_hood->handle_weigh handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer handle_reaction Set Up and Monitor Reaction handle_transfer->handle_reaction cleanup_decon Decontaminate Glassware and Surfaces handle_reaction->cleanup_decon cleanup_waste Segregate and Label Waste cleanup_decon->cleanup_waste cleanup_ppe Properly Doff and Dispose of PPE cleanup_waste->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Figure 1. A logical workflow for the safe handling of this compound, from preparation to post-handling procedures.

Emergency Preparedness: A Plan for the Unexpected

Even with meticulous planning, accidental exposures and spills can occur. A well-defined emergency response plan is a critical component of laboratory safety.

First Aid Measures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and shoes immediately. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Spill Response

For a small spill (generally less than 100 mL) within a chemical fume hood:

  • Alert others: Inform colleagues in the immediate area.

  • Don appropriate PPE: Ensure you are wearing the full complement of recommended PPE.

  • Contain the spill: Use an inert absorbent material, such as vermiculite or sand, to dike the spill.

  • Absorb the spill: Gently cover the spill with the absorbent material, working from the outside in.

  • Collect the waste: Using non-sparking tools, carefully scoop the absorbed material into a labeled, sealable container for hazardous waste.

  • Decontaminate the area: Clean the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water. Collect all cleaning materials as hazardous waste.

For large spills, or any spill outside of a fume hood, evacuate the area immediately and contact your institution's Environmental Health and Safety (EHS) department.

Responsible Disposal: Protecting the Environment

Proper waste management is a legal and ethical responsibility. All materials contaminated with this compound must be treated as hazardous waste.

Waste_Disposal cluster_generation Waste Generation cluster_segregation Segregation & Collection cluster_disposal Final Disposal waste_solid Contaminated Solids (Gloves, Paper Towels, etc.) container_solid Labeled Solid Hazardous Waste Container waste_solid->container_solid waste_liquid Unused Compound & Reaction Residues container_liquid Labeled Liquid Hazardous Waste Container waste_liquid->container_liquid waste_sharps Contaminated Sharps (Needles, Pipettes) container_sharps Puncture-Resistant Sharps Container waste_sharps->container_sharps disposal_pickup Arrange for Pickup by EHS container_solid->disposal_pickup container_liquid->disposal_pickup container_sharps->disposal_pickup

Figure 2. A flowchart illustrating the correct segregation and disposal pathway for waste generated from handling this compound.

Key Disposal Principles:

  • Segregation: Never mix incompatible waste streams. Waste contaminated with this compound should be collected in a dedicated, clearly labeled hazardous waste container.

  • Labeling: All waste containers must be accurately labeled with their contents.

  • Storage: Store waste containers in a designated, well-ventilated area, away from incompatible materials.

  • Consult EHS: Always follow your institution's specific guidelines for hazardous waste disposal and contact your EHS department for any questions.

By integrating these safety protocols and best practices into your laboratory workflow, you can confidently and responsibly handle this compound, ensuring the well-being of yourself, your colleagues, and the environment.

References

  • National Center for Biotechnology Information. (n.d.). Propargyl Alcohol. PubChem Compound Summary for CID 7859.
  • National Institutes of Health. (n.d.). Evaluation of Propargyl Alcohol Toxicity and Carcinogenicity in F344/N Rats and B6C3F1/N Mice Following Whole-body Inhalation Exposure.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-Methoxyphenyl)prop-2-yn-1-ol
Reactant of Route 2
Reactant of Route 2
3-(4-Methoxyphenyl)prop-2-yn-1-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.